molecular formula C39H38N10O B602001 Irbesartan dimer impurity CAS No. 1346598-52-4

Irbesartan dimer impurity

Katalognummer: B602001
CAS-Nummer: 1346598-52-4
Molekulargewicht: 662.8 g/mol
InChI-Schlüssel: WRDCNWPENKTBFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Irbesartan Dimer Impurity ( 1346598-52-4) is a structurally defined organic compound with a molecular formula of C₃₉H₃₈N₁₀O and a molecular weight of 662.79 g/mol . This impurity is a critical quality control standard in the development and manufacturing of the active pharmaceutical ingredient (API) Irbesartan, an angiotensin II receptor blocker (ARB) used to treat hypertension and diabetic nephropathy . It serves as a meticulously characterized reference material for compliance with rigorous regulatory requirements set by agencies like the FDA and EMA, playing a crucial role in Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) . Researchers utilize this dimer impurity for analytical purposes, including method development, method validation (AMV), and ongoing quality control (QC) of Irbesartan and its related formulations, ensuring impurity levels are monitored and controlled as per International Conference on Harmonization (ICH) guidelines . The product is supplied with comprehensive supporting data, such as a Certificate of Analysis (CoA) and Structure Elucidation Report (SER), and is typically characterized by techniques including 1H-NMR, Mass Spectrometry, and HPLC . This product is intended for research use only and is not intended for diagnostic or therapeutic use. IUPAC Name : 4'-[2-[1-[(2'-tetrazoylbiphen-4-yl)methyl]-4-oxo-1,3-diazaspiro[4.4]non-2-en-2-yl]pentyl]biphenyl-2-tetrazole

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

1346598-52-4

Molekularformel

C39H38N10O

Molekulargewicht

662.8 g/mol

IUPAC-Name

3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-2-[1-[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]pentan-2-yl]-1,3-diazaspiro[4.4]non-1-en-4-one

InChI

InChI=1S/C39H38N10O/c1-2-9-30(24-26-14-18-28(19-15-26)31-10-3-5-12-33(31)35-41-45-46-42-35)37-40-39(22-7-8-23-39)38(50)49(37)25-27-16-20-29(21-17-27)32-11-4-6-13-34(32)36-43-47-48-44-36/h3-6,10-21,30H,2,7-9,22-25H2,1H3,(H,41,42,45,46)(H,43,44,47,48)

InChI-Schlüssel

WRDCNWPENKTBFX-UHFFFAOYSA-N

Kanonische SMILES

CCCC(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C4=NC5(CCCC5)C(=O)N4CC6=CC=C(C=C6)C7=CC=CC=C7C8=NNN=N8

Reinheit

> 95%

Menge

Milligrams-Grams

Synonyme

4’-[2-[1-[(2’-tetrazoylbiphen-4-yl)methyl]-4-oxo-1,3-diazaspiro[4,4]non-2-en-2-yl]pentyl]biphenyl-2-tetrazole; 

Herkunft des Produkts

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Formation Mechanism of Irbesartan Dimer Impurity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Irbesartan, a potent angiotensin II receptor antagonist, is a widely prescribed therapeutic for hypertension. As with any pharmaceutical agent, ensuring its purity and minimizing the presence of impurities is paramount to guaranteeing safety and efficacy. Among the various process-related and degradation impurities of irbesartan, the irbesartan dimer impurity (CAS No: 1346598-52-4) presents a significant analytical challenge. This technical guide provides a comprehensive overview of the current understanding of the formation mechanism of this complex impurity. By synthesizing data from forced degradation studies and fundamental chemical principles, this document offers a detailed examination of the contributing factors to its formation, analytical methodologies for its detection, and strategies for its control.

Introduction to Irbesartan and the Significance of Impurity Profiling

Irbesartan is a non-peptide compound chemically described as 2-butyl-3-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one.[1] It functions by selectively blocking the angiotensin II type 1 (AT1) receptors, which mediate the vasoconstrictive and aldosterone-secreting effects of angiotensin II, thereby lowering blood pressure.[][3]

The manufacturing and storage of active pharmaceutical ingredients (APIs) like irbesartan can lead to the formation of impurities through various pathways, including residual starting materials, by-products of the synthesis, and degradation of the drug substance over time.[4] Regulatory bodies such as the International Council for Harmonisation (ICH) mandate stringent control over these impurities. Comprehensive impurity profiling is therefore a critical aspect of drug development and manufacturing, ensuring the quality, safety, and efficacy of the final drug product.

The this compound: Structure and Identification

The this compound is a complex molecule that has been identified and is available as a reference standard from various chemical suppliers.[5][6][7][8] Its characterization is crucial for accurate analytical method development and validation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1346598-52-4[5][6][7][8]
Molecular Formula C₃₉H₃₈N₁₀O[5][6][8]
Molecular Weight 662.79 g/mol [5][6]
IUPAC Name 3-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-(1-(2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)pentan-2-yl)-1,3-diazaspiro[4.4]non-1-en-4-one[8]

The structure of the dimer suggests a covalent linkage between two irbesartan-related molecules, indicating a more complex formation pathway than simple degradation.

Factors Influencing the Formation of this compound

Forced degradation studies are instrumental in understanding the stability of a drug substance and identifying potential degradation products.[9] Multiple studies have demonstrated that irbesartan is susceptible to degradation under specific stress conditions, which are likely the drivers for the formation of the dimer impurity.

Role of pH: Acidic and Basic Hydrolysis

Irbesartan has been shown to degrade under both acidic and alkaline conditions.[10][11][12]

  • Alkaline Conditions: Studies have shown significant degradation of irbesartan in the presence of a base such as 0.1N NaOH, particularly at elevated temperatures (e.g., 60°C).[11] One study reported 18.41% degradation after 1 hour at 60°C in 0.1N NaOH.[11] Another comprehensive degradation study found that irbesartan degraded only under basic conditions when subjected to a range of hydrolytic and oxidative stresses.[13]

  • Acidic Conditions: Degradation is also observed in acidic media, such as 0.1N HCl, with one study reporting 31.94% degradation after 1 hour at 60°C.[11]

While these studies confirm the instability of irbesartan at pH extremes, they do not explicitly identify the dimer as a resulting degradant. However, the hydrolytic environment provided by acidic and basic conditions can catalyze the reactions necessary for dimerization.

Other Stress Factors

While pH appears to be a primary factor, other stress conditions have been investigated:

  • Oxidative, Thermal, and Photolytic Stress: Most studies indicate that irbesartan is relatively stable under oxidative (e.g., 3% H₂O₂), thermal (e.g., 60°C for 48 hours), and photolytic stress conditions.[11]

Proposed Formation Mechanism of this compound

While no definitive, published mechanism for the formation of the specific this compound (CAS 1346598-52-4) has been found, a plausible pathway can be proposed based on the known reactivity of irbesartan's functional groups under degradative conditions. The structure of the dimer suggests a reaction involving the spiro-imidazole ring of one irbesartan molecule and the butyl chain of another.

G cluster_0 Irbesartan Molecule 1 cluster_1 Irbesartan Molecule 2 Irbesartan1 Irbesartan Intermediate1 Reactive Intermediate (e.g., Imine species from spiro-imidazole ring opening) Irbesartan1->Intermediate1 Basic/Acidic Conditions Dimer This compound Intermediate1->Dimer Nucleophilic attack from butyl chain of Irbesartan 2 Irbesartan2 Irbesartan Irbesartan2->Dimer

A Plausible Mechanistic Hypothesis:

  • Activation of the Spiro-imidazole Ring: Under acidic or basic conditions, the spiro-imidazole ring of an irbesartan molecule could be activated. In basic media, deprotonation could occur, while in acidic media, protonation of the nitrogen atoms is likely. This could lead to a ring-opening equilibrium, forming a more reactive intermediate, possibly an imine species.

  • Nucleophilic Attack: The butyl chain of a second irbesartan molecule, or a fragment thereof, could then act as a nucleophile, attacking the reactive intermediate of the first molecule.

  • Condensation and Rearrangement: A subsequent condensation reaction, likely involving the loss of a water molecule, and potential rearrangements could lead to the formation of the stable dimeric structure.

It is important to emphasize that this is a proposed mechanism and requires experimental validation through techniques such as isotopic labeling studies and detailed structural elucidation of reaction intermediates.

Analytical Methodologies for Detection and Characterization

The detection and quantification of the this compound require sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique.

High-Performance Liquid Chromatography (HPLC)
  • Method: A stability-indicating reversed-phase HPLC (RP-HPLC) method is essential to separate the dimer impurity from the parent drug and other potential degradants.[9][12]

  • Column: C18 columns are frequently used for the separation.

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium acetate or potassium dihydrogen phosphate) and an organic modifier like acetonitrile.[11][12]

  • Detection: UV detection is commonly used, with the wavelength set at an appropriate absorbance maximum for irbesartan and its impurities.[12]

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

For the definitive identification and structural elucidation of the dimer impurity, hyphenated techniques are indispensable.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is crucial for determining the molecular weight of the impurity and providing fragmentation data that aids in structural confirmation.[10][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, along with 2D NMR techniques (e.g., COSY, HMBC), are necessary to unambiguously determine the complex structure of the dimer impurity.[4][15]

Table 2: Summary of Analytical Techniques for this compound

TechniqueApplicationReference(s)
RP-HPLC Separation, Quantification[9][12]
LC-MS Molecular Weight Determination, Structural Elucidation[10][14]
NMR Definitive Structural Elucidation[4][15]

Experimental Protocols for Studying Dimer Formation

To investigate the formation mechanism of the this compound, a systematic approach involving forced degradation studies is required.

Protocol for Forced Degradation Study
  • Preparation of Irbesartan Stock Solution: Prepare a stock solution of irbesartan in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with 0.1N HCl and heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 1-4 hours).[11]

    • Basic Hydrolysis: Treat the stock solution with 0.1N NaOH and heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 1-4 hours).[11]

    • Neutral Hydrolysis: Reflux the stock solution in water.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.[11]

    • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60°C) for an extended period.[11]

    • Photolytic Degradation: Expose the drug solution and solid drug to UV light.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis by a validated stability-indicating HPLC method.

  • Peak Identification: Compare the retention times of any degradation products with that of the this compound reference standard.

  • Characterization: For any peak corresponding to the dimer, collect the fraction and subject it to LC-MS and NMR analysis for definitive identification.

G Start Irbesartan Sample Stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Analysis HPLC Analysis Stress->Analysis Identification Peak Identification and Quantification Analysis->Identification Characterization LC-MS and NMR Characterization of Dimer Impurity Identification->Characterization

Control and Mitigation Strategies

Understanding the formation mechanism of the this compound is key to developing effective control strategies during drug manufacturing and storage.

  • pH Control: Given the susceptibility of irbesartan to degradation in acidic and especially basic conditions, maintaining a neutral pH during the manufacturing process and in the final formulation is critical.

  • Excipient Compatibility: Scrutinize all excipients for their potential to create micro-environments with pH extremes that could promote dimerization.

  • Process Parameter Optimization: Optimize reaction times, temperatures, and the use of any catalysts to minimize the formation of this and other impurities.

  • Appropriate Storage Conditions: Store the API and the final drug product under recommended conditions of temperature and humidity to prevent degradation over the product's shelf life.

Conclusion

The this compound is a complex degradation product that requires careful monitoring and control. While its precise formation mechanism is not yet fully elucidated in the public domain, evidence strongly suggests that it arises from the degradation of irbesartan, particularly under basic and acidic stress conditions. A plausible mechanism involves the activation of the spiro-imidazole ring of one molecule and subsequent reaction with a second irbesartan molecule. Further research, including mechanistic studies and the isolation and characterization of intermediates, is necessary to fully validate this proposed pathway. For drug development professionals, a thorough understanding of the factors leading to the formation of this impurity, coupled with robust analytical methods for its detection and quantification, is essential for ensuring the quality and safety of irbesartan-containing products.

References

  • Satyanarayana, B., Anjaneyulu, Y., Veerasomaiah, P., & Pratap Reddy, P. (n.d.).
  • Shah, R. P., Sahu, A., & Singh, S. (2010). Identification and characterization of degradation products of irbesartan using LC-MS/TOF, MSn, on-line H/D exchange and LC-NMR. Journal of Pharmaceutical and Biomedical Analysis, 51(5), 1037–1046.
  • Stress testing (forced degradation) data of Irbesartan. (n.d.).
  • (n.d.).
  • Degradation study of irbesartan: Isolation and structural elucidation of novel degradants. (2018). Semantic Scholar.
  • Mutha, A. K., Guduru, S., Kal, M., Swamy, C., & Rao, J. V. (2018). Degradation study of irbesartan: Isolation and structural elucidation of novel degradants. Journal of Pharmaceutical and Biomedical Analysis, 157, 180–188.
  • Rádl, S., Stach, J., & Havlíček, J. (2009). Synthesis and Identification of Some Impurities of Irbesartan.
  • Zhang, W., Cheng, D., Lu, Y., Zhao, S., & Qiu, X. (2024). Analysis of Impurity Profile of Irbesartan and Its Preparations by LC-MS/MS. Chinese Pharmaceutical Journal, 59(7), 612–626.
  • Shakeb, M., Puranik, S. B., & Sreenivasa, S. (2014). Stress Degradation Studies of Irbesartan and Hydrochlorothiazide and Development of Validated Stability Indicating Method. Research and Reviews: Journal of Pharmaceutics and Nanotechnology.
  • (n.d.). Synthesis method of irbesartan impurity.
  • Structure of Irbesartan | Download Scientific Diagram. (n.d.).
  • This compound | 1346598-52-4. (n.d.). SynThink Research Chemicals.
  • Irbesartan-impurities. (n.d.).
  • S. Ashraful, Islam, M., & Bodruddoza, M. (2011). DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING RP-HPLC METHOD FOR ASSAY OF IRBESARTAN IN PURE AND PHARMACEUTICAL DOSAGE FORM. International Journal of Pharmaceutical Sciences and Research.
  • Goswami, N. (2014). A validated stability-indicating liquid chromatographic method for determination of process related impurities and degradation behavior of Irbesartan in solid oral dosage. Journal of Advanced Pharmaceutical Technology & Research, 5(1), 33.
  • This compound | CAS No: 1346598-52-4. (n.d.).
  • Irbesartan: Definition, Mechanism of Action and Applic
  • This compound | CAS 1346598-52-4. (n.d.). Veeprho.
  • This compound | CAS No. 1346598-52-4. (n.d.). Clearsynth.

Sources

A Technical Guide to the Synthesis and Characterization of Irbesartan Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of impurities associated with Irbesartan, a potent angiotensin II receptor antagonist. We delve into the common synthetic pathways of Irbesartan, elucidating the genesis of process-related impurities and the formation of degradation products under various stress conditions. This document details the state-of-the-art analytical methodologies, including chromatographic and spectroscopic techniques, for the effective separation, identification, and quantification of these impurities. Furthermore, it contextualizes these scientific practices within the global regulatory framework, emphasizing the guidelines set forth by the International Council for Harmonisation (ICH). This guide is intended for researchers, analytical scientists, and drug development professionals engaged in ensuring the quality, safety, and efficacy of Irbesartan.

Introduction: The Imperative of Impurity Profiling in Irbesartan

Irbesartan (2-Butyl-3-[[2′-(1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1,3-diazaspiro[1][1]non-1-en-4-one) is a widely prescribed antihypertensive agent used in the management of hypertension, heart failure, and diabetic nephropathy.[2][3][4] Its therapeutic efficacy is contingent upon the purity of the active pharmaceutical ingredient (API). The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product.[5][6]

The control of pharmaceutical impurities is a critical aspect of drug development and manufacturing, governed by stringent international regulations.[6] Global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), adhere to the guidelines established by the International Council for Harmonisation (ICH).[7][8][9] Specifically, ICH Q3A and Q3B provide a framework for the reporting, identification, and toxicological qualification of impurities in new drug substances and products, respectively.[5][6][8] This guide will explore the practical application of these principles to Irbesartan.

Genesis of Irbesartan Impurities: Synthesis and Degradation

Impurities in Irbesartan can be broadly classified into two categories: process-related impurities that arise during synthesis and degradation products that form during storage or upon exposure to stress conditions.[10]

Synthetic Pathways and Process-Related Impurities

The synthesis of Irbesartan is a multi-step process, and several routes have been patented and published.[1][2][11][12] A common strategy involves the condensation of a spiro intermediate, 2-butyl-1,3-diazaspiro[1][1]non-1-en-4-one, with a biphenyl methyl halide derivative, followed by the formation of the characteristic tetrazole ring.[3][13]

One well-established pathway involves reacting 4'-aminomethyl-2-cyanobiphenyl with 1-valeramido cyclopentane carboxylic acid.[2] Another key approach utilizes the reaction of 2-n-butyl-3-[(2′-cyanobiphenyl-4-yl)methyl]-1,3-diazaspiro[4.4]non-1-ene-4-one with an azide, such as sodium azide or tributyltin azide, to form the tetrazole ring.[1][11]

Process-related impurities can emerge from various sources within these synthetic schemes:

  • Starting materials and intermediates: Unreacted starting materials or residual intermediates can carry through to the final API.

  • Side reactions: Competing or unwanted reactions can generate structurally similar compounds. For instance, during tetrazole formation, isomers can be produced.[14]

  • Reagents and catalysts: Residual reagents, solvents, or catalysts can remain in the final product.

Several specific process-related impurities of Irbesartan have been identified and synthesized for use as reference standards.[15][16] These include compounds where the cyano group remains instead of the tetrazole, or where intermediates from the biphenyl or spiro moieties are present.[15][16]

Irbesartan_Synthesis_Pathway cluster_0 Intermediate Synthesis cluster_1 Condensation & Cyclization Spiro_Intermediate 2-butyl-1,3-diazaspiro [4,4]non-1-en-4-one Condensation Condensation Spiro_Intermediate->Condensation Biphenyl_Intermediate 4'-Bromomethyl-2'- cyanobiphenyl Biphenyl_Intermediate->Condensation Irbesartan_Cyano Irbesartan Cyano Impurity (Precursor) Condensation->Irbesartan_Cyano Impurity_A Impurity_A Condensation->Impurity_A Incomplete Reaction Tetrazole_Formation Tetrazole Formation (e.g., with NaN3) Irbesartan_Cyano->Tetrazole_Formation Irbesartan_API Irbesartan (Final API) Tetrazole_Formation->Irbesartan_API Impurity_B Side-Reaction Product Tetrazole_Formation->Impurity_B Isomerization Impurity_Characterization_Workflow Sample Irbesartan API (Bulk Drug Substance) HPLC Separation via Stability-Indicating HPLC/UPLC Sample->HPLC Detection UV Detection & Quantification HPLC->Detection Fraction Impurity Peak (Below Threshold?) Detection->Fraction Report Report in Submission Fraction->Report Yes Isolate Isolate Impurity (Prep-HPLC) Fraction->Isolate No (Identify) LCMS LC-MS/MS Analysis (Accurate Mass & Fragmentation) Isolate->LCMS NMR NMR Spectroscopy (1D & 2D Experiments) Isolate->NMR Structure Definitive Structure Elucidation LCMS->Structure NMR->Structure ICH_Thresholds Thresholds ICH Q3A Impurity Thresholds Reporting Threshold (e.g., ≥0.05%) Identification Threshold (e.g., ≥0.10%) Qualification Threshold (e.g., ≥0.15%) Action1 Report Action2 Identify Thresholds:id->Action2 Action3 Qualify (Safety) Thresholds:q->Action3

Sources

An In-Depth Technical Guide to the Degradation Pathways of Irbesartan: Focus on Dimerization

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

For researchers, scientists, and drug development professionals, a comprehensive understanding of a drug substance's stability profile is paramount. This guide provides an in-depth exploration of the degradation pathways of irbesartan, an angiotensin II receptor antagonist widely used in the treatment of hypertension. While irbesartan exhibits robust stability under various conditions, it is susceptible to degradation, particularly through hydrolysis. A key focus of this whitepaper is to elucidate the potential for dimerization, a less-documented but critical degradation pathway that can impact the purity, safety, and efficacy of the final drug product. This document moves beyond a mere recitation of facts to provide a causal analysis of degradation mechanisms, supported by detailed experimental protocols and visual aids, to empower professionals in the field with actionable insights for robust drug development and quality control.

Introduction to Irbesartan and its Intrinsic Stability

Irbesartan, chemically known as 2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one, is a potent and selective antagonist of the angiotensin II type 1 (AT₁) receptor. Its efficacy in managing hypertension is well-established. However, the molecular complexity of irbesartan, featuring a biphenyl-tetrazole moiety and a spiro-imidazole ring, presents multiple sites susceptible to chemical degradation under stress conditions.

Forced degradation studies are a cornerstone of the drug development process, mandated by regulatory bodies like the International Council for Harmonisation (ICH). These studies are instrumental in identifying potential degradation products, establishing degradation pathways, and developing stability-indicating analytical methods.

Several studies have consistently shown that irbesartan is relatively stable under oxidative, thermal, and photolytic stress.[1][2] However, its stability is significantly compromised under hydrolytic conditions, spanning acidic, basic, and neutral pH ranges.[1][3]

Core Degradation Pathways of Irbesartan

The primary route of irbesartan degradation is hydrolysis, which targets the spiro-imidazole portion of the molecule. The susceptibility to hydrolysis varies with pH, with the most significant degradation observed under alkaline and acidic conditions.[1]

Hydrolytic Degradation

Forced degradation studies have revealed the formation of several key degradation products (DPs) under hydrolytic stress. A comprehensive study involving extensive spectroscopic analysis (1D and 2D NMR) and mass spectrometry has successfully identified three major degradants formed under basic conditions.[4]

  • DP-1: (2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methanamine

  • DP-2: N-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamide

  • DP-3: N-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1-pentanamidocyclopentane-1-carboxamide

The formation of these products indicates the cleavage of the spiro-imidazole ring system.

Mechanistic Insights into Hydrolytic Degradation

The hydrolysis of the spiro-imidazole ring likely proceeds through nucleophilic attack by water or hydroxide ions on the carbonyl carbon and the imine carbon of the diazaspirononanone ring.

  • Under basic conditions: The hydroxide ion acts as a potent nucleophile, attacking the electrophilic centers of the spiro-imidazole ring, leading to ring-opening.

  • Under acidic conditions: Protonation of the nitrogen atoms in the imidazole ring can activate the molecule towards nucleophilic attack by water.

The following diagram illustrates the generalized hydrolytic degradation pathway leading to the formation of key intermediates.

Irbesartan_Hydrolysis Irbesartan Irbesartan Intermediate1 Ring-Opened Intermediate Irbesartan->Intermediate1 Hydrolysis (Acidic/Basic) DP1 DP-1: (2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methanamine Intermediate1->DP1 Further Degradation DP2 DP-2: N-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamide Intermediate1->DP2 Further Degradation DP3 DP-3: N-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1-pentanamidocyclopentane-1-carboxamide Intermediate1->DP3 Further Degradation

Caption: Generalized hydrolytic degradation pathway of Irbesartan.

The Dimerization Pathway: A Deeper Dive

While hydrolytic cleavage products are the most commonly reported degradants, the formation of dimeric impurities represents a more complex and potentially overlooked degradation pathway. A specific dimeric impurity of irbesartan has been identified and is commercially available as a reference standard, designated as "Irbesartan Dimer Impurity" with CAS number 1346598-52-4.[5][6][7]

Chemical Name: 4'-[2-[1-[(2'-tetrazoylbiphen-4-yl)methyl]-4-oxo-1,3-diazaspiro[8][8]non-2-en-2-yl]pentyl]biphenyl-2-tetrazole[1][5][6]

The structure of this dimer suggests a covalent linkage formed through a reaction involving the butyl side chain of one irbesartan-related molecule and the biphenyl-tetrazole moiety of another.

Proposed Mechanism for Dimer Formation

The precise mechanism for the formation of this dimer under typical degradation conditions is not extensively documented in the public domain. However, based on fundamental organic chemistry principles and the known reactivity of irbesartan and its degradation products, a plausible pathway can be proposed.

A key step likely involves the formation of a reactive intermediate from an irbesartan molecule, which can then act as an electrophile to react with a nucleophilic species, such as another irbesartan molecule or one of its degradation products.

A Plausible Mechanistic Hypothesis:

  • Formation of a Reactive Intermediate: Under certain stress conditions (e.g., acidic or thermal stress in the presence of trace impurities), the butyl side chain of irbesartan could undergo oxidation or rearrangement to form a reactive species, such as a carbocation or an aldehyde.

  • Nucleophilic Attack: The electron-rich biphenyl-tetrazole moiety of a second irbesartan molecule could then act as a nucleophile, attacking the reactive intermediate. The tetrazole ring, being aromatic and containing multiple nitrogen atoms, can participate in electrophilic substitution reactions.

The following diagram outlines a potential pathway for the formation of the irbesartan dimer.

Irbesartan_Dimerization cluster_0 Molecule 1 cluster_1 Molecule 2 Irbesartan1 Irbesartan Reactive_Intermediate Reactive Intermediate (e.g., from butyl chain) Irbesartan1->Reactive_Intermediate Stress Conditions Dimer This compound (CAS 1346598-52-4) Reactive_Intermediate->Dimer Nucleophilic Attack by Biphenyl-Tetrazole Moiety Irbesartan2 Irbesartan Irbesartan2->Dimer

Caption: Proposed pathway for the formation of this compound.

Analytical Methodologies for Characterization

The identification and quantification of irbesartan degradation products, including dimers, necessitate the use of advanced and validated stability-indicating analytical methods.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

Reverse-phase HPLC and UPLC are the most widely employed techniques for the separation and quantification of irbesartan and its impurities.[1][3] Key considerations for method development include:

  • Column Chemistry: C18 and C8 columns are commonly used.[4]

  • Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., phosphate buffer or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically required to achieve adequate separation of the parent drug from its more polar and non-polar degradants.

  • Detection: UV detection at a wavelength of around 220-250 nm is suitable for the quantitation of irbesartan and its chromophoric impurities.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the structural elucidation of unknown degradation products. High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, provides accurate mass measurements, enabling the determination of elemental compositions. Tandem mass spectrometry (MS/MS) experiments are crucial for obtaining fragmentation patterns, which provide valuable structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For the unambiguous structural confirmation of degradation products, especially for novel impurities like dimers, isolation followed by NMR spectroscopy is the gold standard. 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the connectivity of atoms within the molecule.

Experimental Protocols: Forced Degradation Studies

To investigate the degradation pathways and potential for dimerization, a systematic forced degradation study should be conducted according to ICH guideline Q1A(R2).

General Protocol for Forced Degradation
  • Sample Preparation: Prepare solutions of irbesartan in appropriate solvents (e.g., methanol, acetonitrile, water) at a known concentration.

  • Stress Conditions: Expose the solutions to the following stress conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60-80 °C for a specified duration.

    • Basic Hydrolysis: 0.1 M NaOH at 60-80 °C for a specified duration.

    • Neutral Hydrolysis: Water at 60-80 °C for a specified duration.

    • Oxidative Degradation: 3-30% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105 °C) for a specified period.

    • Photodegradation: Expose the drug solution and solid substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a validated stability-indicating HPLC/UPLC method.

  • Peak Purity and Mass Balance: Assess the peak purity of the irbesartan peak using a photodiode array (PDA) detector to ensure that the chromatographic peak is not co-eluting with any degradation products. Calculate the mass balance to account for all the drug substance and its degradation products.

Data Presentation: Summary of Degradation Behavior

The results of the forced degradation studies should be summarized in a clear and concise table.

Stress ConditionReagent/ConditionDurationTemperature% Degradation of IrbesartanNumber of Degradation Products
Acidic Hydrolysis 0.1 M HCl24 hours80 °CSignificantMultiple
Basic Hydrolysis 0.1 M NaOH24 hours80 °CSignificantMultiple
Neutral Hydrolysis Water48 hours80 °CModerateFew
Oxidative Degradation 30% H₂O₂7 daysRoom Temp.NegligibleNone
Thermal Degradation Dry Heat48 hours105 °CNegligibleNone
Photodegradation 1.2 million lux hours--NegligibleNone

Note: The exact percentage of degradation will vary depending on the specific experimental conditions.

Conclusion and Future Perspectives

The degradation of irbesartan is primarily driven by hydrolysis of the spiro-imidazole ring, leading to the formation of several well-characterized degradation products. While irbesartan is stable under oxidative, thermal, and photolytic stress, the potential for the formation of dimeric impurities under specific, albeit less common, conditions should not be disregarded. The identification of a commercially available "this compound" underscores the importance of comprehensive impurity profiling.

The proposed mechanism for dimerization provides a theoretical framework for understanding its formation. Further research, including the isolation and structural elucidation of this dimer from forced degradation studies and the investigation of its formation kinetics, would be invaluable.

For drug development professionals, this guide highlights the necessity of employing robust, stability-indicating analytical methods capable of detecting both known and novel degradation products. A thorough understanding of the degradation pathways of irbesartan is crucial for ensuring the development of a safe, effective, and stable pharmaceutical product.

References

  • Sahu, K., Patel, P., Karthikeyan, C., & Trivedi, P. (2010). The ICH guidance in practice: Stress degradation studies on irbesartan and development of a validated stability-indicating UPLC assay. Journal of Chromatographic Science, 48(9), 743-748. [Link]

  • Shaikh, S., & Muneera, K. (2014). Stress Degradation Studies of Irbesartan and Hydrochlorothiazide and Development of Validated Stability Indicating Method. Research and Reviews: Journal of Pharmaceutical Analysis, 3(2), 1-8. [Link]

  • Veeprho. (n.d.). This compound | CAS 1346598-52-4. Retrieved from [Link]

  • Ostrovskii, V. A. (n.d.). The Mechanism of Tetrazolate Alkylation. Retrieved from [Link]

  • AKJournals. (n.d.). Stress degradation studies on irbesartan and development of a validated stability-indicating UPLC. Retrieved from [Link]

  • Jones, K. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

  • MDPI. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Chemistry, 3(2), 635-646. [Link]

  • ChemRxiv. (2018). Reaction of irbesartan with nitrous acid produces irbesartan oxime derivatives, rather than N-nitrosoirbesartan. [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2008). Proposed mechanism of the degradation of irbesartan by formaldehyde (19). Retrieved from [Link]

  • RSC Publishing. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry, 46(44), 21085-21091. [Link]

  • ACS Publications. (2001). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. The Journal of Organic Chemistry, 66(22), 7422-7428. [Link]

  • Mutha, A. K., Guduru, S., Gajbhiye, S. B., & Swamy, C. (2018). Degradation study of irbesartan: Isolation and structural elucidation of novel degradants. Journal of Pharmaceutical and Biomedical Analysis, 158, 243-251. [Link]

  • SynZeal. (n.d.). Irbesartan Impurity 24. Retrieved from [Link]

  • ResearchGate. (2018). Degradation study of irbesartan: Isolation and structural elucidation of novel degradants. Retrieved from [Link]

  • National Institutes of Health. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Journal of Biomolecular Structure and Dynamics, 1-30. [Link]

  • Google Patents. (n.d.). US7019148B2 - Synthesis of irbesartan.

Sources

Spectroscopic Identification of Irbesartan Dimer Impurity: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Purity in Pharmaceutical Manufacturing

In the landscape of modern drug development and manufacturing, the assurance of purity is not merely a regulatory hurdle but a cornerstone of patient safety and therapeutic efficacy. Irbesartan, a potent angiotensin II receptor antagonist, is a widely prescribed medication for the management of hypertension. As with any active pharmaceutical ingredient (API), its synthesis is susceptible to the formation of impurities. Among these, the irbesartan dimer represents a critical quality attribute that necessitates rigorous identification and control. This guide provides an in-depth technical exploration of the spectroscopic techniques employed for the unambiguous identification and characterization of the irbesartan dimer impurity (CAS: 1346598-52-4), equipping researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to ensure the quality of irbesartan.

Understanding Irbesartan and its Dimer Impurity

Irbesartan's therapeutic action is intrinsically linked to its specific molecular architecture. The potential for dimerization during synthesis or degradation introduces a structurally similar yet distinct entity that can impact the drug's safety and efficacy profile.

1.1. Chemical Structures

A clear understanding of the structural nuances between irbesartan and its dimer impurity is fundamental to interpreting the spectroscopic data.

cluster_irbesartan Irbesartan cluster_dimer This compound Irbesartan Dimer

Caption: Chemical structures of Irbesartan and its Dimer Impurity.

The this compound, with the IUPAC name 3-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-(1-(2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)pentan-2-yl)-1,3-diazaspiro[4.4]non-1-en-4-one, is characterized by the linkage of two irbesartan-like moieties.[1] This structural difference forms the basis for its differentiation using spectroscopic methods.

The Spectroscopic Toolkit for Impurity Identification

A multi-faceted spectroscopic approach is essential for the conclusive identification of the this compound. This guide will delve into the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

G cluster_workflow Impurity Identification Workflow Sample Irbesartan Sample (Potentially containing dimer impurity) Isolation Chromatographic Separation (e.g., HPLC) Sample->Isolation NMR NMR Spectroscopy (¹H, ¹³C, 2D NMR) Isolation->NMR MS Mass Spectrometry (HRMS, MS/MS) Isolation->MS FTIR FTIR Spectroscopy Isolation->FTIR Structure Structure Elucidation & Confirmation NMR->Structure MS->Structure FTIR->Structure

Caption: A typical workflow for the isolation and spectroscopic identification of an impurity.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic properties of atomic nuclei. For the irbesartan dimer, both ¹H and ¹³C NMR are indispensable.

2.1.1. Expected ¹H NMR Spectral Comparison

The ¹H NMR spectrum of the dimer is expected to exhibit a greater complexity compared to that of irbesartan due to the presence of two distinct biphenyl-tetrazole systems and a modified alkyl linkage.

Proton Environment Irbesartan (Expected Chemical Shift, ppm) This compound (Expected Chemical Shift, ppm) Rationale for Difference
Aromatic Protons7.0 - 8.0Two sets of signals in the 7.0 - 8.2 rangePresence of two non-equivalent biphenyl groups.
Methylene bridge (-CH₂-)~4.5Two distinct signals, potentially around 4.5 and within a broader aliphatic regionNon-equivalent methylene groups in the dimer structure.
Butyl Chain Protons0.8 - 2.5Signals replaced by a more complex patternAbsence of the butyl chain and presence of a pentyl linkage.
Spirocyclopentane Protons1.5 - 2.0Similar region, but may show minor shiftsPotential for subtle conformational changes.

2.1.2. Expected ¹³C NMR Spectral Comparison

The ¹³C NMR spectrum will corroborate the findings from the ¹H NMR, with a notable increase in the number of signals for the dimer.

Carbon Environment Irbesartan (Expected Chemical Shift, ppm) This compound (Expected Chemical Shift, ppm) Rationale for Difference
Aromatic Carbons120 - 145Approximately double the number of signalsTwo non-equivalent biphenyl systems.
Carbonyl Carbon~175One or two signals in a similar regionThe spiro-imidazole carbonyl environments may be slightly different.
Spiro Carbon~65One or two signals in a similar regionPotential for non-equivalence.
Alkyl Chain Carbons14 - 35A different set of signals corresponding to the pentyl linkerDirect structural difference in the alkyl portion.

2.1.3. Experimental Protocol: NMR Analysis

A standardized protocol is crucial for reproducible results.

  • Sample Preparation: Accurately weigh approximately 10 mg of the isolated impurity and dissolve in 0.5 mL of a suitable deuterated solvent, such as deuterated methanol (CD₃OD).[2]

  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Ascend 400 MHz instrument.[2]

  • Data Acquisition: Record ¹H and ¹³C NMR spectra at room temperature.

  • Referencing: Use tetramethylsilane (TMS) as an internal standard (δ 0.0 ppm).[2]

  • Advanced Experiments: To aid in the complete structural assignment, two-dimensional NMR experiments such as COSY, HSQC, and HMBC should be performed.

2.2. Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful tool for determining the molecular weight of the impurity and for obtaining structural information through fragmentation analysis.

2.2.1. Expected Mass Spectral Data

The most telling difference will be the molecular ion peak.

Parameter Irbesartan This compound
Molecular Formula C₂₅H₂₈N₆OC₃₉H₃₈N₁₀O[1]
Molecular Weight 428.53 g/mol 662.79 g/mol [3]
Expected [M+H]⁺ m/z 429.24m/z 663.33

2.2.2. Fragmentation Analysis

High-resolution mass spectrometry (HRMS) with tandem MS (MS/MS) capabilities allows for the detailed study of fragmentation patterns. The fragmentation of the dimer is expected to yield fragments corresponding to the irbesartan monomer and other characteristic ions.

cluster_fragmentation Hypothetical MS/MS Fragmentation of Irbesartan Dimer Parent Dimer [M+H]⁺ (m/z 663.33) Fragment1 Irbesartan Monomer Ion (m/z 429.24) Parent->Fragment1 Cleavage of C-N bond Fragment2 Biphenyl-tetrazole Fragment Parent->Fragment2 Cleavage of alkyl chain Fragment3 Spiro-imidazole Fragment Fragment1->Fragment3

Caption: A simplified representation of a possible fragmentation pathway for the this compound.

2.2.3. Experimental Protocol: LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for separating the impurity from the API and obtaining high-quality mass spectra.

  • Chromatographic Separation: Employ a reverse-phase HPLC system with a C18 column to separate the dimer impurity from irbesartan. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile) is typically used.

  • Ionization: Utilize an electrospray ionization (ESI) source in positive ion mode.

  • Mass Analysis: Perform a full scan analysis to determine the molecular ion of the impurity.

  • Tandem MS: Conduct product ion scans on the precursor ion of the dimer to elucidate its fragmentation pattern.

2.3. Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint of Functional Groups

FTIR spectroscopy provides information about the functional groups present in a molecule and serves as a valuable tool for confirming the identity of a substance by comparing its spectrum to that of a reference standard.

2.3.1. Expected FTIR Spectral Comparison

The FTIR spectra of irbesartan and its dimer are expected to be broadly similar due to the presence of the same core functional groups. However, subtle differences, particularly in the fingerprint region (below 1500 cm⁻¹), can be diagnostic.

Functional Group Irbesartan (Expected Wavenumber, cm⁻¹) This compound (Expected Wavenumber, cm⁻¹) Key Observations
N-H Stretching (Tetrazole)~3400 - 3200Similar regionBroad peaks indicative of hydrogen bonding.[2]
C-H Stretching (Aromatic/Aliphatic)~3100 - 2800Similar region, potential for broader aliphatic signalsIncreased number of C-H bonds in the dimer.
C=O Stretching (Amide)~1730Similar regionThe carbonyl environment is largely conserved.
C=N Stretching (Imidazole)~1615Similar region, potential for slight shiftsThe electronic environment of the imidazole ring may be subtly altered.[2]
Fingerprint Region1500 - 600Differences in this region are expectedUnique vibrational modes of the entire molecule will differ.

2.3.2. Experimental Protocol: FTIR Analysis

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[2]

  • Instrumentation: Use a benchtop FTIR spectrometer, such as a Thermo Scientific Nicolet 6700.[2]

  • Data Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[2]

  • Data Analysis: Compare the obtained spectrum with that of a reference standard of irbesartan to identify any discrepancies.

Synthesis and Isolation of the this compound

The availability of a pure reference standard of the this compound is essential for its definitive identification and for the validation of analytical methods. While specific synthetic routes for this particular dimer are not widely published, a plausible approach involves the reaction of an irbesartan intermediate with a reactive derivative of another irbesartan molecule. The impurity can then be isolated from the reaction mixture using preparative high-performance liquid chromatography (HPLC).

Conclusion: A Holistic Approach to Impurity Profiling

The spectroscopic identification of the this compound is a critical step in ensuring the quality and safety of this vital antihypertensive medication. A comprehensive analytical strategy that leverages the strengths of NMR spectroscopy for structural elucidation, mass spectrometry for molecular weight determination and fragmentation analysis, and FTIR spectroscopy for functional group confirmation is paramount. By integrating these powerful techniques with robust experimental protocols, pharmaceutical scientists can confidently identify and control this and other impurities, ultimately safeguarding public health.

References

  • Crystal Forms of the Antihypertensive Drug Irbesartan: A Crystallographic, Spectroscopic, and Hirshfeld Surface Analysis Investigation. ACS Omega, 7(17), 14725-14737. (2022). Retrieved from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF IRBESARTAN IMPURITIES. Rasayan J. Chem, 13(4), 224-227. (2007). Retrieved from [Link]

  • Veeprho. This compound | CAS 1346598-52-4. (n.d.). Retrieved from [Link]

  • Cleanchem. This compound | CAS No: 1346598-52-4. (n.d.). Retrieved from [Link]

  • Pharmaffiliates. CAS No : 1346598-52-4 | Product Name : this compound. (n.d.). Retrieved from [Link]

  • Pharmaffiliates. Irbesartan-impurities. (n.d.). Retrieved from [Link]

  • EliteSynth Laboratories. Irbesartan Impurities. (n.d.). Retrieved from [Link]

  • Analysis of Impurity Profile of Irbesartan and Its Preparations by LC-MS/MS. Chinese Pharmaceutical Journal, 59(7), 612-626. (2024). Retrieved from [Link]

  • Identification and characterization of degradation products of irbesartan using LC-MS/TOF, MS(n), on-line H/D exchange and LC-NMR. Journal of Pharmaceutical and Biomedical Analysis, 51(5), 1037-1046. (2010). Retrieved from [Link]

  • Analysis of Impurity Profile of Irbesartan and Its Preparations by LC-MS/MS. Chinese Pharmaceutical Journal, 59(7), 612-626. (2024). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Irbesartan Dimer Impurity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irbesartan is a potent, long-acting, nonpeptide angiotensin II receptor antagonist used in the management of hypertension. As with all active pharmaceutical ingredients (APIs), a comprehensive understanding and control of impurities are critical to ensure the safety and efficacy of the final drug product. This technical guide provides an in-depth exploration of a specific process-related impurity, the irbesartan dimer, from its chemical identity and formation to its analytical detection and control.

Core Directive: Understanding the Irbesartan Dimer Impurity

The irbesartan dimer is a known impurity that can arise during the synthesis of irbesartan. Its presence in the final drug substance must be carefully monitored and controlled to meet stringent regulatory requirements.

Chemical Identity:

  • Chemical Name: 4'-[2-[1-[(2'-tetrazoylbiphen-4-yl)methyl]-4-oxo-1,3-diazaspiro[1][1]non-2-en-2-yl]pentyl]biphenyl-2-tetrazole[2]

  • CAS Number: 1346598-52-4[1][2][3][4][5][6]

  • Molecular Formula: C₃₉H₃₈N₁₀O[2][3][4]

  • Molecular Weight: 662.79 g/mol [2][3][4]

A summary of the key identification parameters for the this compound is provided in the table below.

ParameterValue
IUPAC Name 4'-[2-[1-[(2'-tetrazoylbiphen-4-yl)methyl]-4-oxo-1,3-diazaspiro[1][1]non-2-en-2-yl]pentyl]biphenyl-2-tetrazole
CAS Number 1346598-52-4
Molecular Formula C₃₉H₃₈N₁₀O
Molecular Weight 662.79 g/mol

Scientific Integrity & Logic: Formation, Characterization, and Control

Expertise & Experience: Plausible Formation Pathway

The formation of the this compound is understood to be a process-related impurity, likely arising from a side reaction during the synthesis of irbesartan. While specific literature detailing the exact mechanism is scarce, a scientifically plausible pathway can be proposed based on the known synthesis routes of irbesartan.

The synthesis of irbesartan typically involves the reaction of 2-butyl-1,3-diazaspiro[1][1]non-1-en-4-one with 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile, followed by the conversion of the nitrile group to a tetrazole ring. The dimer impurity could potentially form through a side reaction where a partially reacted intermediate or irbesartan itself reacts with another molecule of a reactive intermediate.

A likely scenario involves the reaction of the spiro-intermediate with two molecules of the biphenyl-tetrazole moiety. This could occur if the reaction conditions are not optimally controlled, leading to an excess of the biphenyl-tetrazole reactant or prolonged reaction times.

Diagram of Plausible Dimer Formation Pathway

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Spiro_Intermediate 2-butyl-1,3-diazaspiro[4,4]non-1-en-4-one Reaction_Conditions Non-optimal Conditions (e.g., stoichiometry, temperature) Spiro_Intermediate->Reaction_Conditions Biphenyl_Tetrazole 4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole (Excess) Biphenyl_Tetrazole->Reaction_Conditions Irbesartan Irbesartan (Desired Product) Reaction_Conditions->Irbesartan Dimer_Impurity This compound (Side Product) Reaction_Conditions->Dimer_Impurity

Caption: Plausible reaction pathway leading to the formation of the this compound.

Trustworthiness: Analytical Control and Characterization

The control of the this compound relies on robust analytical methods for its detection and quantification. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques employed for this purpose.

Structural Elucidation: The definitive identification of the this compound is achieved through a combination of spectroscopic techniques. Commercial suppliers of this impurity reference standard typically provide a comprehensive Certificate of Analysis (CoA) that includes:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To determine the structure and number of different types of protons.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.[2]

  • HPLC: To determine the purity of the reference standard.[2]

Forced degradation studies are also a valuable tool in understanding the potential degradation pathways of irbesartan and identifying potential impurities, although these studies do not always result in the formation of the dimer.[7]

Authoritative Grounding & Comprehensive References: Regulatory Context and Analytical Methodologies

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the control of impurities in drug substances. While specific limits for the irbesartan dimer are not explicitly detailed in publicly available documents, the general principles of impurity qualification and control apply. The ICH Q3A(R2) guideline, "Impurities in New Drug Substances," provides a framework for the identification, qualification, and control of impurities.

Analytical Methodologies:

A validated, stability-indicating analytical method is essential for the routine quality control of irbesartan and for monitoring the levels of the dimer impurity. Several research articles have described HPLC and LC-MS/MS methods for the analysis of irbesartan and its related substances.[8]

Experimental Protocol: A Representative HPLC Method for Impurity Profiling

The following is a representative, generalized HPLC method that can be adapted and validated for the specific purpose of detecting and quantifying the this compound.

1. Chromatographic Conditions:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed to achieve good separation of all impurities.

    • Mobile Phase A: An aqueous buffer, such as 0.1% formic acid in water.

    • Mobile Phase B: An organic solvent, such as acetonitrile or methanol.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at a wavelength where both irbesartan and the dimer impurity have significant absorbance (e.g., 220-250 nm).

  • Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.

2. Sample Preparation:

  • Accurately weigh a known amount of the irbesartan drug substance or a crushed tablet.

  • Dissolve the sample in a suitable diluent (e.g., a mixture of mobile phase A and B).

  • Filter the solution through a 0.45 µm filter before injection.

3. Validation Parameters (as per ICH Q2(R1) Guidelines):

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is demonstrated by the separation of the dimer impurity from the main irbesartan peak and other potential impurities.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. A series of solutions of the irbesartan dimer reference standard at different concentrations are prepared and analyzed.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies using spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Diagram of Analytical Workflow for Impurity Control

G cluster_workflow Analytical Workflow Sample_Prep Sample Preparation (Dissolution & Filtration) HPLC_Analysis HPLC Analysis (Separation & Detection) Sample_Prep->HPLC_Analysis Data_Analysis Data Analysis (Peak Integration & Quantification) HPLC_Analysis->Data_Analysis Result_Reporting Result Reporting & Comparison with Specification Limits Data_Analysis->Result_Reporting

Caption: A typical analytical workflow for the control of the this compound.

Conclusion

The this compound is a critical quality attribute that must be carefully controlled during the manufacturing of irbesartan. A thorough understanding of its chemical identity, potential formation pathways, and robust analytical methods for its detection and quantification are essential for ensuring the quality, safety, and efficacy of the final drug product. This technical guide provides a foundational understanding for researchers, scientists, and drug development professionals working with irbesartan.

References

  • SynThink Research Chemicals. This compound | 1346598-52-4. [Link]

  • Satyanarayana, B., Anjaneyulu, Y., Veerasomaiah, P., & Pratap Reddy, P. (2007). Synthesis and Characterization of Irbesartan Impurities.
  • Pharmaffiliates. Irbesartan-impurities. [Link]

  • Cleanchem. This compound | CAS No: 1346598-52-4. [Link]

  • SynZeal. Irbesartan Impurity 24 | CAS No. NA. [Link]

  • SynThink. Irbesartan EP Impurities & USP Related Compounds. [Link]

  • Shah, R. P., Sahu, A., & Singh, S. (2010). Identification and characterization of degradation products of irbesartan using LC-MS/TOF, MS(n), on-line H/D exchange and LC-NMR. Journal of pharmaceutical and biomedical analysis, 51(5), 1037–1046.
  • Rádl, S., Stach, J., & Havlíček, J. (2009). Synthesis and Identification of Some Impurities of Irbesartan. Acta Chimica Slovenica, 56(3), 559-565.
  • Indonesian Journal of Pharmaceutical Science and Technology. Overview on Determination of Irbesartan Levels in Pharmaceutical Preparation and Biological Matrices. [Link]

  • Veeprho. This compound | CAS 1346598-52-4. [Link]

  • de Armas, H. N., et al. (2022). Crystal Forms of the Antihypertensive Drug Irbesartan: A Crystallographic, Spectroscopic, and Hirshfeld Surface Analysis Investigation. Crystal Growth & Design, 22(5), 3169-3181.
  • Zhang, W., Cheng, D., Lu, Y., Zhao, S., & Qiu, X. (2024). Analysis of Impurity Profile of Irbesartan and Its Preparations by LC-MS/MS. Chinese Pharmaceutical Journal, 59(7), 612-626.

Sources

molecular weight of irbesartan dimer impurity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Weight and Characterization of the Irbesartan Dimer Impurity

Executive Summary

Irbesartan is a potent, non-peptide angiotensin II receptor antagonist widely prescribed for the treatment of hypertension.[1][2] The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final drug product. This technical guide provides a comprehensive analysis of a specific process-related impurity, the this compound (CAS 1346598-52-4). We will delve into the determination of its molecular weight through theoretical calculation and instrumental verification, outline robust analytical methodologies for its characterization, and discuss its hypothetical formation. This document is intended for researchers, analytical scientists, and drug development professionals engaged in the quality control and manufacturing of irbesartan.

Introduction to Irbesartan and Pharmaceutical Impurities

Overview of Irbesartan

Irbesartan functions by selectively blocking the AT1 subtype of the angiotensin II receptor, which is a primary component in the renin-angiotensin system responsible for vasoconstriction and blood pressure regulation.[3] Chemically, it is described as 2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one, with a molecular formula of C25H28N6O.[1][3]

The Critical Role of Impurity Profiling

Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous impurity profiling for all APIs. Impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients.[4] Their identification, quantification, and control are paramount to ensure that a drug is safe for human consumption.[5] Even structurally similar impurities can exhibit different pharmacological or toxicological profiles.

The this compound: Structure and Identification

While various degradation and process-related impurities of irbesartan have been identified, a specific "dimer" impurity has been cataloged and is available as a reference standard.[6][7][8][9]

Identification and Chemical Structure

The impurity in focus is formally identified as the This compound .[10][11] It is crucial to note that this is not a simple dimer formed by the covalent linkage of two irbesartan molecules. Rather, it is a complex process-related impurity with a distinct molecular structure.

  • CAS Number: 1346598-52-4[10][11]

  • IUPAC Name: 4'-[2-[1-[(2'-tetrazoylbiphen-4-yl)methyl]-4-oxo-1,3-diazaspiro[3][3]non-2-en-2-yl]pentyl]biphenyl-2-tetrazole[10]

  • Molecular Formula: C39H38N10O[11]

Hypothetical Formation Pathway

The structure of this impurity suggests it arises during synthesis, likely from the reaction of an irbesartan precursor or intermediate with another reactive species present in the process stream. The structure indicates a linkage that replaces the butyl side chain of a standard irbesartan molecule with a more complex moiety containing a second biphenyl-tetrazole group. This underscores its classification as a process-related impurity rather than a degradation product formed under storage or stress conditions.

cluster_0 Irbesartan Synthesis Precursors cluster_1 Side Reaction Irbesartan_Core Irbesartan Spirocyclic Core (Precursor A) Impurity_Formation Unintended Coupling Reaction Irbesartan_Core->Impurity_Formation Process Conditions (e.g., base, solvent) Biphenyl_Sidechain Reactive Biphenyl-Tetrazole Intermediate (Precursor B) Biphenyl_Sidechain->Impurity_Formation Irbesartan_Dimer This compound (C39H38N10O) Impurity_Formation->Irbesartan_Dimer Forms Impurity

Hypothetical formation of the dimer impurity.

Determination of Molecular Weight

The molecular weight is a fundamental property used for the initial identification of an unknown compound, particularly in mass spectrometry.

Theoretical Calculation from Molecular Formula

The molecular weight can be calculated theoretically from the molecular formula (C39H38N10O) using the standard atomic weights of the constituent elements.

PropertyIrbesartanThis compound
CAS Number 138402-11-6[1][2]1346598-52-4[10][11]
Molecular Formula C25H28N6O[1][2][3][12]C39H38N10O[11]
Average Molecular Weight 428.53 g/mol [2]662.79 g/mol [11]
Monoisotopic Mass 428.23246 Da[1]662.32335 Da (Calculated)

The detailed calculation for the average molecular weight of the dimer impurity is presented below.

ElementCountAtomic Weight ( g/mol )Total Mass ( g/mol )
Carbon3912.011468.429
Hydrogen381.00838.304
Nitrogen1014.007140.070
Oxygen115.99915.999
Total 662.802

The calculated average molecular weight of 662.80 g/mol aligns perfectly with the reported value of 662.79 g/mol .[11]

Experimental Verification via Mass Spectrometry

Mass spectrometry (MS) is the definitive technique for confirming the molecular weight of an impurity. When coupled with a liquid chromatography system (LC-MS), it allows for the separation of the impurity from the main API, followed by its mass determination. For the this compound, an electrospray ionization (ESI) source in positive mode would be expected to yield a prominent protonated molecular ion [M+H]⁺ at m/z 663.33. High-resolution mass spectrometry (HRMS), using instruments like TOF or Orbitrap, can provide a highly accurate mass measurement, further confirming the elemental composition.[7]

Analytical Methodologies for Characterization

A multi-technique, or orthogonal, approach is essential for the unambiguous identification, characterization, and quantification of pharmaceutical impurities.

Rationale for Method Selection

The chosen analytical workflow provides complementary information. HPLC separates the impurity, UV provides an initial detection and quantification, MS confirms the molecular weight, and NMR elucidates the precise chemical structure. This layered approach creates a self-validating system, ensuring the highest degree of confidence in the results.

Sample Sample Preparation (Dissolution & Dilution) HPLC HPLC Separation (Reversed-Phase C18) Sample->HPLC UV_DAD UV / DAD Detection (Quantification) HPLC->UV_DAD MS Mass Spectrometry (MW Confirmation) HPLC->MS Split Flow Data Data Analysis & Characterization UV_DAD->Data MS->Data NMR NMR Spectroscopy (Structure Elucidation) NMR->Data

Orthogonal analytical workflow for impurity analysis.
Protocol: High-Performance Liquid Chromatography (HPLC) for Separation

This protocol outlines a stability-indicating HPLC method suitable for separating irbesartan from its process-related impurities, including the dimer. The choice of a C18 column is based on the nonpolar nature of irbesartan and its impurities.[3][7]

Objective: To achieve baseline separation of the this compound from the irbesartan main peak and other related substances.

Instrumentation & Conditions:

  • System: HPLC or UPLC with UV/DAD detector.

  • Column: ZORBAX SB-C18 (4.6 mm x 150 mm, 3.5 µm) or equivalent.[7]

  • Mobile Phase A: 0.1% Formic Acid in Water, pH adjusted to 3.5 with ammonia.[7]

  • Mobile Phase B: Acetonitrile.

  • Gradient: A time-based gradient from a higher concentration of Mobile Phase A to a higher concentration of Mobile Phase B is typically employed to resolve both polar and non-polar impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm or 229 nm.[9][13]

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve a certified reference standard of the this compound in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a known concentration.

  • Sample Preparation: Accurately weigh and dissolve the irbesartan API or powdered tablet sample in the diluent to a final concentration of approximately 1 mg/mL.

  • System Suitability: Inject a system suitability solution containing both irbesartan and the dimer impurity to confirm adequate resolution (>2.0) between the two peaks.

  • Analysis: Inject the standard and sample solutions into the chromatograph.

  • Identification & Quantification: Identify the dimer impurity peak in the sample chromatogram by comparing its retention time to that of the reference standard. Quantify using the peak area response relative to the standard or as a percentage of the total peak area.

Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification

This protocol is designed for the definitive confirmation of the impurity's molecular weight.

Objective: To confirm the mass of the HPLC peak corresponding to the this compound.

Instrumentation & Conditions:

  • System: LC system coupled to a mass spectrometer (e.g., TOF, Q-TOF, or Orbitrap).

  • LC Conditions: Use the same HPLC method as described in Section 4.2 to ensure retention time correlation.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Mass Range: Scan from m/z 100 to 1000.

  • Data Acquisition: Acquire full scan data. If sufficient intensity is available, perform tandem MS (MS/MS) on the parent ion (m/z 663.3) to obtain fragmentation data for further structural confirmation.

Procedure:

  • Inject the sample solution into the LC-MS system.

  • Extract the ion chromatogram for the expected protonated molecular ion (m/z 663.33 ± tolerance).

  • Verify that the retention time of this extracted ion chromatogram matches the retention time of the impurity peak observed by UV detection.

  • Analyze the mass spectrum of the corresponding peak to confirm the presence of the [M+H]⁺ ion and compare the measured accurate mass to the theoretical value for C39H38N10O.

Control and Mitigation in Pharmaceutical Manufacturing

Given that the dimer is a process-related impurity, its control lies within the optimization and strict control of the irbesartan synthesis process.[14]

  • Root Cause Analysis: A thorough investigation into the reaction step where the impurity is formed is necessary. This may involve analyzing intermediates and raw materials.

  • Process Parameter Optimization: Modifying reaction parameters such as temperature, reaction time, stoichiometry of reactants, and the choice of base or solvent can minimize the side reaction leading to dimer formation.

  • Purification Strategies: Developing effective crystallization or chromatographic purification steps at the final API or intermediate stages can efficiently remove the impurity to a level that complies with pharmacopeial limits.[15][16]

Conclusion

The this compound (CAS 1346598-52-4) is a complex process-related substance with a confirmed molecular formula of C39H38N10O and a molecular weight of approximately 662.8 g/mol . Its characterization is not merely an academic exercise but a regulatory necessity. A combination of theoretical calculation and robust, orthogonal analytical techniques such as HPLC and LC-MS provides a validated system for its identification and control. Understanding the structure, molecular weight, and formation pathway of such impurities is fundamental to ensuring the quality, safety, and consistency of irbesartan drug products.

References

  • Mutha A.K., Guduru S., Kal M., et al. (2018). Degradation study of irbesartan: Isolation and structural elucidation of novel degradants. Journal of Pharmaceutical and Biomedical Analysis, 157, 180-205.
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3749, Irbesartan. PubChem. [Link]

  • U.S. Food and Drug Administration (2012). AVAPRO (irbesartan) tablets, for oral use - accessdata.fda.gov. FDA. [Link]

  • European Molecular Biology Laboratory - European Bioinformatics Institute (n.d.). Compound: IRBESARTAN (CHEMBL1513). ChEMBL. [Link]

  • Zhang W., Cheng D., Lu Y., Zhao S., Qiu X. (2024). Analysis of Impurity Profile of Irbesartan and Its Preparations by LC-MS/MS. Chinese Pharmaceutical Journal, 59(7), 612-626. [Link]

  • Singh, S., et al. (2010). Identification and characterization of degradation products of irbesartan using LC-MS/TOF, MSn, on-line H/D exchange and LC-NMR. Journal of Pharmaceutical and Biomedical Analysis, 51(5), 1037-1046.
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11568906, Irbesartan hydrochloride. PubChem. [Link]

  • ResearchGate (2018). Stress testing (forced degradation) data of Irbesartan. ResearchGate. [Link]

  • Singh, S., et al. (2010). Stress degradation studies on irbesartan and development of a validated stability-indicating UPLC. Chromatographia, 71(5-6), 407-414. [Link]

  • Shah, T., Sharma, S., & Dhalani, J. (2025). A Novel, Stability-indicating Method for Analyzing Degradation Impurities in Hydrochlorothiazide and Irbesartan Tablets Using RP-HPLC. Current Drug Research Reviews. [Link]

  • Shah, T., Sharma, S., & Dhalani, J. (2025). A Novel, Stability-indicating Method for Analyzing Degradation Impurities in Hydrochlorothiazide and Irbesartan Tablets Using RP-HPLC. Bentham Science Publishers. [Link]

  • Google Patents (2006). US7019148B2 - Synthesis of irbesartan.
  • ResearchGate (2019). Proposed mechanism of the degradation of irbesartan by formaldehyde. ResearchGate. [Link]

  • Pharmaffiliates (n.d.). Irbesartan-impurities. Pharmaffiliates. [Link]

  • Google Patents (2014). CN103787999A - Synthesis method of irbesartan impurity.
  • Satyanarayana, B., et al. (n.d.). Synthesis and Characterization of Irbesartan Impurities. Asian Journal of Chemistry. [Link]

  • SynThink (n.d.). Irbesartan EP Impurities & USP Related Compounds. SynThink. [Link]

  • Academic Strive (2024). Development of Identification Irbesartan Drug Irovel 150 Mg by Utilising HPLC. Academic Strive. [Link]

  • The United States Pharmacopeial Convention (n.d.). Irbesartan Tablets. pharmacopeia.cn. [Link]

  • Rao, G. K., & Babu, K. S. (2011). An improved and efficient synthesis of Irbesartan, an antihypertensive drug. Organic Communications, 4(4), 105-111. [Link]

  • Veeprho (n.d.). This compound | CAS 1346598-52-4. Veeprho. [Link]

  • ResearchGate (2024). Chemical structure of irbesartan and its impurities. ResearchGate. [Link]

  • Radl, S., Stach, J., & Havlicek, J. (2009). Synthesis and Identification of Some Impurities of Irbesartan. Acta Chimica Slovenica, 56(3), 559-565. [Link]

  • SynThink Research Chemicals (n.d.). This compound | 1346598-52-4. SynThink. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the discovery and development of irbesartan, a pivotal member of the angiotensin II receptor blocker (ARB) class of antihypertensive agents. We delve into the historical context of the renin-angiotensin-aldosterone system (RAAS) as a therapeutic target, the medicinal chemistry evolution from peptide to non-peptide antagonists, and the specific structure-activity relationships (SAR) that guided the synthesis of irbesartan. This guide offers researchers, scientists, and drug development professionals a detailed narrative of the scientific journey, from initial concepts to clinical application, supported by experimental protocols, comparative pharmacological data, and visualizations of key biological pathways and drug discovery workflows.

Introduction: Targeting the Renin-Angiotensin-Aldosterone System

The renin-angiotensin-aldosterone system (RAAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[1] The discovery that the octapeptide angiotensin II (Ang II) is a potent vasoconstrictor and a key player in the pathophysiology of hypertension spurred a decades-long quest for effective therapeutic interventions.[2] Early efforts focused on inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to the active Ang II. While ACE inhibitors proved to be highly successful, their mechanism of action also led to off-target effects, such as a persistent dry cough, due to the accumulation of bradykinin.[3] This clinical limitation provided the impetus for the development of a more direct approach: blocking the action of Ang II at its receptor.

The Dawn of the Sartans: From Peptide Analogs to Non-Peptide Mimetics

The journey towards modern angiotensin II receptor blockers, or "sartans," began with peptide-based antagonists. Saralasin, a peptide analog of Ang II, was one of the first compounds to demonstrate the therapeutic potential of blocking the Ang II receptor.[4] However, its peptide nature rendered it orally inactive and conferred partial agonist activity, limiting its clinical utility.[4]

The breakthrough came with the shift to non-peptide antagonists. In the late 1980s and early 1990s, researchers at DuPont discovered losartan, the first orally active, non-peptide ARB.[5][6] This seminal discovery laid the foundation for an entire class of drugs and ignited a wave of research and development in this area.

The Discovery of Irbesartan: A Sanofi and Bristol-Myers Squibb Collaboration

Mechanism of Action: Selective Blockade of the AT1 Receptor

Irbesartan exerts its antihypertensive effect by selectively and insurmountably blocking the binding of angiotensin II to the AT1 receptor.[] The AT1 receptor is a G-protein coupled receptor (GPCR) that mediates the majority of the known physiological and pathophysiological effects of Ang II, including vasoconstriction, aldosterone release, and cellular growth and proliferation.[10][11]

By competitively inhibiting the AT1 receptor, irbesartan prevents the downstream signaling cascades initiated by Ang II, leading to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.[] Notably, irbesartan has a much greater affinity for the AT1 receptor than the AT2 receptor, which is believed to have counter-regulatory, beneficial effects.[2]

Angiotensin II Signaling Pathway via the AT1 Receptor

The binding of angiotensin II to the AT1 receptor triggers a complex network of intracellular signaling pathways. A simplified representation of this cascade and the point of intervention by irbesartan is depicted below.

AT1_Signaling_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System cluster_Cell Target Cell (e.g., Vascular Smooth Muscle) Angiotensinogen Angiotensinogen Renin Renin AngI Angiotensin I Renin->AngI cleaves ACE ACE AngII Angiotensin II ACE->AngII converts AT1R AT1 Receptor AngII->AT1R binds Gq11 Gq/11 AT1R->Gq11 activates PLC PLC Gq11->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Vasoconstriction Vasoconstriction Ca2->Vasoconstriction PKC->Vasoconstriction Irbesartan Irbesartan Irbesartan->AT1R blocks

Figure 1. Simplified signaling pathway of Angiotensin II via the AT1 receptor and the inhibitory action of Irbesartan.

Medicinal Chemistry and Structure-Activity Relationships (SAR)

The design of irbesartan and other sartans was guided by extensive structure-activity relationship (SAR) studies. These studies identified the key pharmacophoric elements required for high-affinity binding to the AT1 receptor.

A general pharmacophore for the sartan class includes:

  • An acidic group (tetrazole or carboxylic acid) to mimic the C-terminal carboxylate of Ang II.

  • A biphenyl scaffold to provide the correct spatial orientation of the functional groups.

  • An imidazole or a related heterocyclic ring system.

  • An n-butyl alkyl chain that is thought to interact with a hydrophobic pocket in the receptor.

Irbesartan's unique spirocyclopentane-imidazolinone ring system was a key structural modification that differentiated it from losartan.[12] This modification, replacing the hydroxymethyl group of losartan with a carbonyl group, acts as a hydrogen bond acceptor and contributes to its high binding affinity.[]

Comparative Potency of Angiotensin II Receptor Blockers

The structural variations among the different sartans result in differences in their binding affinities and potencies. The following table summarizes the reported IC50 values for several ARBs, which represent the concentration of the drug required to inhibit 50% of the binding of a radiolabeled ligand to the AT1 receptor.

DrugIC50 (nM) for AT1 ReceptorReference(s)
Losartan~20[13]
EXP3174 (active metabolite of Losartan)<10[13]
Irbesartan ~1-5 [14][15]
Valsartan~20-40[14]
Candesartan~1-2[2]
Olmesartan~5-10[14]
Telmisartan~10-20[2]

Note: IC50 values can vary depending on the specific assay conditions.

Synthesis of Irbesartan: A Step-by-Step Protocol

The synthesis of irbesartan has been the subject of numerous patents and publications, with various routes developed to improve efficiency and safety. The original synthesis patented by Sanofi involved the reaction of a cyano-biphenyl intermediate with an organotin azide, a method that has since been largely replaced due to the toxicity of organotin compounds.[8][16]

Below is a generalized, illustrative protocol for a more modern synthetic approach to irbesartan, avoiding the use of highly toxic reagents.

Illustrative Synthetic Protocol

Step 1: Synthesis of 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride

  • React 1-aminocyclopentanecarboxylic acid with valeryl chloride in the presence of a base (e.g., sodium hydroxide) to form N-valeryl-1-aminocyclopentanecarboxylic acid.

  • Treat the product from step 1 with a dehydrating agent (e.g., acetic anhydride) to effect cyclization to the spiro-imidazolinone ring system.

  • Isolate the product as the hydrochloride salt.

Step 2: Synthesis of 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile

  • Start with 4'-methyl-[1,1'-biphenyl]-2-carbonitrile.

  • Perform a radical bromination of the methyl group using a brominating agent such as N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in a suitable solvent like carbon tetrachloride.

  • Purify the resulting benzylic bromide.

Step 3: Alkylation and Tetrazole Formation

  • React the 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride from Step 1 with the 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile from Step 2 in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF) to form the alkylated intermediate.

  • Treat the resulting nitrile with sodium azide and a Lewis acid (e.g., zinc chloride) or trialkyltin azide (in older methods) in a high-boiling solvent (e.g., toluene) to form the tetrazole ring via a [2+3] cycloaddition reaction.

  • Acidic workup and purification yield irbesartan.

Irbesartan_Synthesis_Workflow cluster_Spirocycle Spirocycle Synthesis cluster_Biphenyl Biphenyl Intermediate Synthesis cluster_FinalSteps Final Assembly AminoAcid 1-Aminocyclopentanecarboxylic Acid Acylation Acylation AminoAcid->Acylation ValerylChloride Valeryl Chloride ValerylChloride->Acylation Cyclization Cyclization Acylation->Cyclization SpirocycleHCl Spiro-imidazolinone HCl Cyclization->SpirocycleHCl Alkylation Alkylation SpirocycleHCl->Alkylation MethylBiphenyl 4'-Methyl-biphenyl-2-carbonitrile Bromination Radical Bromination MethylBiphenyl->Bromination NBS NBS/AIBN NBS->Bromination BromoBiphenyl 4'-(Bromomethyl)-biphenyl-2-carbonitrile Bromination->BromoBiphenyl BromoBiphenyl->Alkylation NitrileIntermediate Nitrile Intermediate Alkylation->NitrileIntermediate TetrazoleFormation Tetrazole Formation NitrileIntermediate->TetrazoleFormation Azide Sodium Azide Azide->TetrazoleFormation Irbesartan Irbesartan TetrazoleFormation->Irbesartan

Figure 2. A generalized workflow for the synthesis of Irbesartan.

Preclinical and Clinical Development

In Vitro and In Vivo Evaluation

The pharmacological activity of irbesartan was extensively characterized using a battery of in vitro and in vivo assays.

In Vitro Assays:

  • Receptor Binding Assays: These assays were used to determine the binding affinity of irbesartan for the AT1 and AT2 receptors. Typically, these involve competitive binding studies using radiolabeled angiotensin II or a selective radiolabeled antagonist in cell membranes expressing the target receptor.[17]

  • Functional Assays: These assays measure the ability of irbesartan to inhibit Ang II-induced cellular responses, such as calcium mobilization or contraction of isolated vascular smooth muscle tissues.[18]

In Vivo Models:

  • Spontaneously Hypertensive Rats (SHR): This is a widely used genetic model of hypertension to evaluate the antihypertensive efficacy of new drug candidates.[19]

  • Renal Artery Ligation Model: This model mimics renovascular hypertension and is used to assess the effects of drugs on the RAAS.

  • Dahl Salt-Sensitive Rats: This model is used to study salt-sensitive hypertension.[20]

Clinical Trials

Numerous clinical trials have demonstrated the efficacy and safety of irbesartan in the treatment of hypertension. These studies have shown that irbesartan effectively lowers blood pressure over a 24-hour period with once-daily dosing and has a placebo-like side effect profile.[13] Furthermore, landmark trials such as the Irbesartan Diabetic Nephropathy Trial (IDNT) demonstrated that irbesartan has a renoprotective effect in patients with type 2 diabetes and nephropathy, independent of its blood pressure-lowering effects.[21]

Conclusion

The discovery and development of irbesartan represent a significant milestone in the treatment of hypertension and related cardiovascular and renal diseases. Its journey from the foundational understanding of the renin-angiotensin-aldosterone system to a widely prescribed therapeutic agent showcases the power of rational drug design and the relentless pursuit of improved therapeutic options. The continued exploration of the multifaceted roles of the RAAS and the nuanced pharmacology of ARBs like irbesartan promises to unveil new therapeutic avenues in the future.

References

  • Inagami, T. (1994). The Renin-Angiotensin System. In Textbook of Nephrology (pp. 1169-1176). Williams & Wilkins.
  • Mehta, P. K., & Griendling, K. K. (2007). Angiotensin II signal transduction: an update on mechanisms of physiology and pathophysiology. Hypertension, 49(4), 726-734.
  • Unger, T. (2002). The role of the renin-angiotensin system in the development of cardiovascular disease. American Journal of Cardiology, 89(2, Supplement 1), 3-9.
  • Higuchi, S., Ohtsu, H., Suzuki, H., Shirai, H., Frank, G. D., & Eguchi, S. (2007). Angiotensin II signal transduction through the AT1 receptor: novel insights into mechanisms and pathophysiology. Clinical Science, 112(8), 417-428.
  • Touyz, R. M., & Schiffrin, E. L. (2000). Signal transduction mechanisms mediating the physiological and pathophysiological actions of angiotensin II in vascular smooth muscle cells. Pharmacological reviews, 52(4), 639-672.
  • Israili, Z. H., & Hall, W. D. (1992). Cough and angioneurotic edema associated with angiotensin-converting enzyme inhibitor therapy. A review of the literature and pathophysiology. Annals of internal medicine, 117(3), 234-242.
  • Carini, D. J., Duncia, J. V., Aldrich, P. E., Chiu, A. T., Johnson, A. L., Pierce, M. E., ... & Wexler, R. R. (1991). Nonpeptide angiotensin II receptor antagonists: the discovery of a series of N-(biphenylylmethyl)imidazoles as potent, orally active antihypertensives. Journal of medicinal chemistry, 34(8), 2525-2547.
  • Irbesartan - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • Noda, M., Shibasaki, Y., & Cheung, A. K. (1999). A new series of nonpeptide angiotensin II receptor antagonists: synthesis, biological activities, and structure-activity relationships of imidazole-5-carboxylic acids bearing alkyl, alkenyl, and hydroxyalkyl substituents at the 4-position and their related compounds. Journal of medicinal chemistry, 42(23), 4789-4803.
  • Duncia, J. V., Chiu, A. T., Carini, D. J., Gregory, G. B., Johnson, A. L., Price, W. A., ... & Timmermans, P. B. (1990). The discovery of potent nonpeptide angiotensin II receptor antagonists: a new class of potent antihypertensives. Journal of medicinal chemistry, 33(5), 1312-1329.
  • Drug Patents containing Irbesartan. (n.d.). Pharsight. Retrieved January 16, 2026, from [Link]

  • Maillard, M. P., Waeber, B., & Brunner, H. R. (2000). Assessment of angiotensin II receptor blockade in humans using a standardized angiotensin II receptor-binding assay. American journal of hypertension, 13(1 Pt 1), 86-92.
  • Rao, P. S., & Babu, K. S. (2011). An improved and efficient synthesis of Irbesartan, an antihypertensive drug.
  • Carini, D. J., Duncia, J. V., Aldrich, P. E., Chiu, A. T., Johnson, A. L., Pierce, M. E., ... & Wexler, R. R. (1991). Nonpeptide angiotensin II receptor antagonists: the discovery of a series of N-(biphenylylmethyl)imidazoles as potent, orally active antihypertensives. Journal of medicinal chemistry, 34(8), 2525-2547.
  • Chen, Z., Guo, Y., Niu, H., Wang, J., & Li, J. (2022). Development of a New Synthetic Route of the Key Intermediate of Irbesartan. Organic Process Research & Development, 26(9), 2634-2641.
  • Development of a New Synthetic Route of the Key Intermediate of Irbesartan. (2022). ACS Omega, 7(32), 27955-27962.
  • Generic IRBESARTAN INN equivalents, pharmaceutical patent expiration information and freedom to operate. (n.d.). DrugPatentWatch. Retrieved January 16, 2026, from [Link]

  • Mandli, J., & Viskolcz, B. (2020). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. International Journal of Molecular Sciences, 21(18), 6886.
  • Satyanarayana, B., Anjaneyulu, Y., Veerasomaiah, P., & Reddy, P. P. (2006). Synthesis and characterization of irbesartan impurities. Rasayan J. Chem, 1(2), 245-250.
  • Discovery and development of angiotensin receptor blockers - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • Leenen, F. H., & Huang, B. S. (2001). Prevention of hypertension by irbesartan in Dahl S rats relates to central angiotensin II type 1 receptor blockade. Hypertension, 37(3), 981-985.
  • Discovery and development of angiotensin receptor blockers - Grokipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • Irbesartan: Review of pharmacology and comparative properties. (2000). Cardiovascular Drug Reviews, 18(2), 127-148.
  • Turel, I., & Kljun, J. (2016). Experimental and DFT characterization, antioxidant and anticancer activities of a Cu(II)-irbesartan complex: structure-antihypertensive activity relationships in Cu(II)-sartan complexes. JBIC Journal of Biological Inorganic Chemistry, 21(5-6), 661-673.
  • Testing novel Angiotensin II receptor compounds to evaluate their vascular effects in vitro. (n.d.). Diva-portal.org. Retrieved January 16, 2026, from [Link]

  • CN109157527B - Irbesartan capsule and preparation method thereof - Google Patents. (n.d.).
  • Irbesartan | C25H28N6O | CID 3749. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Animal Models of Hypertension: A Scientific Statement From the American Heart Association. (2018). Hypertension, 72(6), e87-e103.
  • Michel, M. C., Foster, C., Brunner, H. R., & Liu, L. (2013). A systematic comparison of the properties of clinically used angiotensin II type 1 receptor antagonists. Pharmacology & therapeutics, 137(1), 90-108.
  • Burnier, M., & Brunner, H. R. (2000). Angiotensin II receptor antagonists. The Lancet, 355(9204), 637-645.
  • The antihypertensive effect of irbesartan in spontaneously hypertensive rats is associated with improvement of the leptin–adiponectin imbalance. (2019). Journal of International Medical Research, 47(11), 5649-5658.
  • A small difference in the molecular structure of angiotensin II receptor blockers induces AT1 receptor-dependent and -independent beneficial effects. (2011). Hypertension Research, 34(11), 1162-1168.
  • Lewis, E. J., Hunsicker, L. G., Clarke, W. R., Berl, T., Pohl, M. A., Lewis, J. B., ... & Collaborative Study Group. (2001). Renoprotective effect of the angiotensin-receptor antagonist irbesartan in patients with nephropathy due to type 2 diabetes. New England Journal of Medicine, 345(12), 851-860.
  • ANIMAL MODELS OF HYPERTENSION AND EFFECT OF DRUGS. (2003). Indian Journal of Pharmacology, 35(4), 217-228.
  • Discovery of a new generation of angiotensin receptor blocking drugs: Receptor mechanisms and in silico binding to enzymes relevant to SARS-CoV-2. (2021). PLoS ONE, 16(1), e0245700.
  • Comparison of angiotensin II receptor antagonists. (2000). Drugs, 59(Suppl 2), 25-31.
  • Development of an automated, high-throughput assay to detect angiotensin AT2-receptor agonistic compounds by nitric oxide measurements in vitro. (2023). Scientific Reports, 13(1), 22934.
  • Rational Drug Design and Synthesis of Molecules Targeting the Angiotensin II Type 1 and Type 2 Receptors. (2020). Molecules, 25(11), 2548.
  • Molecule-specific Effects of Angiotensin II–Receptor Blockers Independent of the Renin–Angiotensin System. (2012). American Journal of Hypertension, 25(7), 721-727.
  • Newly emerging pharmacologic differences in angiotensin II receptor blockers. (1999). American heart journal, 138(3), S26-S33.
  • Comparative ARB pharmacology. (2008). The British Journal of Cardiology, 15(Suppl 2), S4-S8.
  • Irbesartan | C25H28N6O | CID 3749. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

Sources

A Technical Guide to the Toxicological Profile and Risk Assessment of the Irbesartan Dimer Impurity (CAS: 1346598-52-4)

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive framework for evaluating the toxicological profile of the irbesartan dimer impurity (CAS No: 1346598-52-4). In the absence of direct toxicological data, this document outlines a systematic, staged approach for risk assessment, grounded in the principles of the ICH M7 (R2) guideline for mutagenic impurities. We detail the necessary steps from in silico computational assessment and in vitro genotoxicity testing to the formulation of a robust control strategy. This guide is intended for researchers, toxicologists, and drug development professionals, offering a scientifically sound methodology to ensure patient safety and regulatory compliance in the manufacturing of irbesartan.

Introduction

The Critical Role of Impurity Profiling in Drug Safety

The safety and efficacy of a pharmaceutical product are intrinsically linked to its purity. Impurities, which may arise from the synthesis process, degradation, or storage, can have unintended pharmacological or toxicological effects.[1] The recent scrutiny of nitrosamine impurities in angiotensin II receptor blockers (ARBs), including irbesartan, has underscored the critical need for rigorous impurity identification, characterization, and control.[2][3]

Irbesartan: Mechanism of Action and Therapeutic Importance

Irbesartan is a potent, long-acting angiotensin II receptor antagonist widely prescribed for the treatment of hypertension and diabetic nephropathy.[4][5] By selectively blocking the AT1 receptor, it prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, thereby lowering blood pressure. Its established clinical efficacy makes the control of any potentially harmful impurities in the active pharmaceutical ingredient (API) a matter of significant public health importance.

The Emergence of the this compound: Identification and Context

Process development and stability studies of irbesartan have led to the identification of various related substances. Among these is a specific dimer impurity, identified by CAS number 1346598-52-4.[6][7] While its presence may be at trace levels, any uncharacterized impurity necessitates a thorough toxicological evaluation to rule out potential risks, particularly the risk of genotoxicity, which can lead to carcinogenesis even at low levels of exposure.[8]

Physicochemical Characterization of the this compound

Chemical Structure and Identification

The this compound is a complex molecule formed from two irbesartan-related moieties. Its systematic IUPAC name is 3-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-(1-(2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)pentan-2-yl)-1,3-diazaspiro[4.4]non-1-en-4-one.[6]

Table 1: Chemical Identity of this compound

IdentifierValue
CAS Number 1346598-52-4[6][7]
Molecular Formula C39H38N10O[9]
Molecular Weight 662.8 g/mol [9]
IUPAC Name 4'-[2-[1-[(2'-tetrazoylbiphen-4-yl)methyl]-4-oxo-1,3-diazaspiro[10][10]non-2-en-2-yl]pentyl]biphenyl-2-tetrazole[7]
Putative Formation Pathways

The precise mechanism of the dimer's formation is not extensively published but is likely a process-related impurity. Dimerization reactions can occur under specific thermal or chemical conditions during API synthesis, potentially involving the reaction of an irbesartan intermediate with the final molecule or the self-reaction of intermediates. Understanding the synthetic route is paramount to identifying the critical process parameters that may lead to its formation and, consequently, how to control it.

Analytical Characterization and Reference Standards

The unambiguous identification and quantification of the dimer impurity rely on modern analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS).[11] The availability of certified reference standards for the this compound is crucial for analytical method development, validation, and routine quality control testing.[6][7]

Regulatory Framework for Genotoxic Impurities: The ICH M7 Guideline

Overview of ICH M7(R2) and its Applicability
Classification of Impurities

ICH M7 categorizes impurities into five classes based on their mutagenic and carcinogenic potential, which dictates the required control actions.[14]

  • Class 1: Known mutagenic carcinogens.

  • Class 2: Known mutagens with unknown carcinogenic potential.

  • Class 3: Alerting structures, unrelated to the API structure, with no mutagenicity data.

  • Class 4: Alerting structures, but structurally similar to the API or related intermediates that have tested negative for mutagenicity.

  • Class 5: No structural alerts, or alerting structures with sufficient data to demonstrate a lack of mutagenicity.

The irbesartan dimer must be evaluated to determine its appropriate classification within this framework.

The Threshold of Toxicological Concern (TTC) Concept

For impurities that are known or presumed to be mutagenic but lack sufficient carcinogenicity data (Classes 2 and 3), ICH M7 introduces the concept of the Threshold of Toxicological Concern (TTC). The TTC is a default acceptable intake of 1.5 µ g/day , which is considered to pose a negligible lifetime cancer risk (less than 1 in 100,000).[10][15][16] This value is fundamental for establishing a control limit when compound-specific data is unavailable.

Diagram: ICH M7 Decision Tree

ICH_M7_Decision_Tree start Identify Impurity (Irbesartan Dimer) qsar Perform In Silico (Q)SAR Assessment (2 complementary models) start->qsar alert Structural Alert for Mutagenicity? qsar->alert ames Perform Bacterial Reverse Mutation (Ames) Test alert->ames Yes class5 Class 5 Impurity Control per ICH Q3A/B alert->class5 No ames_result Ames Test Result? ames->ames_result ames_result->class5 Negative class2 Class 2 Impurity Control at or below TTC (1.5 µg/day) ames_result->class2 Positive invivo_assess Consider Follow-up In Vitro / In Vivo Testing to establish a compound-specific limit class2->invivo_assess

Caption: Decision workflow for impurity assessment under ICH M7 guidelines.

A Staged Toxicological Assessment Strategy

This section details a systematic, evidence-based workflow to determine the toxicological profile of the this compound.

Stage 1: In Silico Toxicological Assessment

The initial step in the ICH M7 framework is a computational toxicology assessment using Quantitative Structure-Activity Relationship ((Q)SAR) models.[17] This in silico approach predicts a substance's potential for mutagenicity based on its chemical structure, identifying any "structural alerts" that are associated with DNA reactivity.[18]

The analysis must be conducted using two complementary (Q)SAR methodologies: one rule-based and one statistical-based. This dual approach provides a more robust prediction than a single model alone.

Experimental Protocol: (Q)SAR Assessment

  • Obtain the 2D Structure: Secure the accurate chemical structure of the this compound (e.g., as a SMILES string or SDF file).

  • Select (Q)SAR Software: Utilize a validated and recognized software platform (e.g., Derek Nexus®, Sarah Nexus®, CASE Ultra).

  • Rule-Based Analysis: Process the structure through an expert rule-based system. This system identifies structural fragments (toxicophores) that are mechanistically linked to mutagenicity.

  • Statistical-Based Analysis: Process the structure through a statistical model. This model compares the structure to a large database of known mutagens and non-mutagens to predict the probability of a positive outcome.

In_Silico_Workflow cluster_QSAR In Silico (Q)SAR Analysis cluster_Conclusion Conclusion input Irbesartan Dimer Structure (SMILES/SDF) rule_based Rule-Based Model (e.g., Derek Nexus) input->rule_based stat_based Statistical-Based Model (e.g., Sarah Nexus) input->stat_based eval Expert Review of Predictions rule_based->eval stat_based->eval outcome Overall Prediction Outcome eval->outcome alert Structural Alert Identified (Treat as Mutagenic) outcome->alert Positive in either model no_alert No Structural Alert (Class 5 Impurity) outcome->no_alert Negative in both models

Caption: Workflow for a dual-methodology (Q)SAR assessment.

Stage 2: In Vitro Genotoxicity Testing

If a structural alert is identified in the in silico assessment, the next step is to perform an in vitro genotoxicity test to confirm or refute the prediction.[15] The bacterial reverse mutation assay, or Ames test, is the cornerstone of this evaluation.[19]

The Ames test uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid. The assay determines if the test substance can cause a reverse mutation, allowing the bacteria to grow in an amino acid-deficient medium.

Experimental Protocol: Ames Test

  • Test System: Utilize a minimum of four S. typhimurium strains (TA98, TA100, TA1535, TA1537) and one E. coli strain (WP2 uvrA or WP2 pKM101).

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 mix), typically derived from rat liver homogenate. This is critical because some chemicals only become mutagenic after being metabolized.

  • Dose Selection: Perform a preliminary range-finding study to determine the appropriate concentration range, looking for cytotoxicity. The main experiment should use at least five analysable concentrations.

  • Exposure: Expose the bacterial strains to the this compound using the plate incorporation or pre-incubation method.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Scoring: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive result is typically defined as a concentration-dependent increase in revertant colonies that is at least double the background (solvent control) count.

If the Ames test is positive, the impurity is confirmed as a bacterial mutagen and is classified as a Class 2 impurity under ICH M7. Further testing, such as an in vitro micronucleus assay, can provide additional information on the mechanism of genotoxicity (clastogenicity or aneugenicity) but may not be necessary for initial risk characterization.[19]

Table 2: Summary of Key In Vitro Genotoxicity Assays

Assay NameGuidelineEndpoint DetectedRationale
Bacterial Reverse Mutation (Ames) Test OECD 471Gene mutations (point mutations, frameshifts)Primary screen for mutagenicity; high predictivity for rodent carcinogens.[17][19]
In Vitro Micronucleus Test OECD 487Chromosomal damage (clastogenicity, aneugenicity)Detects damage at the chromosomal level, providing complementary information to the Ames test.[19]

Risk Characterization and Control Strategy

Deriving a Permitted Daily Exposure (PDE) or Acceptable Intake (AI)

The outcome of the toxicological assessment directly informs the control strategy.

  • If the impurity is non-mutagenic (Class 5): It can be controlled according to ICH Q3A/B guidelines for conventional impurities.

  • If the impurity is mutagenic (Class 2): A control limit must be established based on an acceptable intake. In the absence of carcinogenicity data, the default TTC of 1.5 µ g/day is used as the acceptable intake.[10]

Translating the AI to an Analytical Control Threshold

The acceptable intake (AI) is used to calculate the maximum allowable concentration of the impurity in the irbesartan API, expressed in parts per million (ppm). This calculation depends on the maximum daily dose (MDD) of the drug.

Formula: Control Threshold (ppm) = [AI (µg/day) / MDD (mg/day)]

Table: Calculation of Control Threshold Based on Maximum Daily Dose of Irbesartan

The maximum daily dose of irbesartan is 300 mg.

ParameterValueSource/Justification
Acceptable Intake (AI) 1.5 µ g/day ICH M7 TTC for mutagenic impurities[10][15]
Maximum Daily Dose (MDD) of Irbesartan 300 mg/dayPrescribing Information
Calculated Control Threshold 5 ppm (1.5 µg / 300,000 µg) * 1,000,000

Therefore, if the this compound is determined to be genotoxic, it must be controlled at a level not to exceed 5 ppm in the final drug substance.

Conclusion and Future Perspectives

The toxicological assessment of pharmaceutical impurities like the irbesartan dimer is a mandatory exercise in ensuring patient safety. This guide presents a robust, scientifically-defensible strategy based on the internationally recognized ICH M7 guideline. By systematically employing in silico and in vitro tools, drug manufacturers can effectively classify the impurity, characterize its risk, and establish a scientifically justified control limit. This proactive approach to impurity management is not only a regulatory requirement but also a cornerstone of modern, quality-driven pharmaceutical development.

References

  • Satyanarayana, B., Anjaneyulu, Y., Veerasomaiah, P., & Reddy, P. P. (n.d.). SYNTHESIS AND CHARACTERIZATION OF IRBESARTAN IMPURITIES. Dr Reddy's Laboratories Limited. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzcIdF-Ak6Lvll7uuTrLPGIDW17jy1yQcO7qznOyasY3Nxatu5MIBsqggzrOlYztHDBHxtuGk6shx0tVJr2xdhcGnLpueHzmZtFq-_2Pbh1rXCmhSVYxX3VLQ=
  • European Medicines Agency. (2023, July 19). ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZY6aiDZSPwtJMIkp9zGLBoUfS-lGhUWH08zC83b8JTN4eUdx4fYqcdKbqkEP4f_MoX97tAyMxeNn8iT2aS2C7kxX1hQi3w2ZoH0D2MImngDZGtJcPHGAMSH7J0lyTS764rDoZq4Gv-S10thlOvxEoDTIFTDUhP9Et9Bkf--4MbebJuz-OZU1f_EBG3Zkv2GP9yRjkLWB6gZGVLBz3NeNC4puYMAg-1IYnbhsfIb4sREreBYULfDT4IUWLJvJl9pjvvwsdS1GYK7sQ6ZwG6PPpPigIiF6YsM3_ChI=
  • Elder, D. P. (2015). ICH Guideline M7 on mutagenic impurities in pharmaceuticals. ResearchGate. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8tDodYSR4VbOkJ6H2ket74UPeTLOzlfEfDQeRs-ILjYQRbk2Tx_RA4zsTFZXH3Phs2oidFyocD1rMx7xL_dY9T7rHFQERR-XJuT3u7QVQ8C_rf8yoiS2tJPzma-ra1-ei1LgQoUklvWMS9J7VLH2bZwcFcgq7xC8KKf1wSOXL1FqHM169_9nr3jUOpwtvTjtg6uZj-ic2_shcwPKKKT5XFEEuScE3dqqtrQ3uVcaAVY1M8hG6h-NrtcCMNX5x0cc79rhdq6xlpYPDry_JgiQfMDtENhCTggAr5pws_BCQtJo5famQ75WkeFOu8H1XZYH92OOVeI-YODSXc7YOXE_39wid5GHNPJVaUqPD6ojfNdN6e6XiOTKXkzMm95da
  • Shimadzu Corporation. (n.d.). Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPH_6Eq9IbbKWgb2BhB9C2E19iqnGQRYoIwWHKYTH58R9sviepS5vcC3A71HKrfbUwi3rR0OPH-ZCf3ChGKTciDsxJw48r-XBQtBtsGWeXksTA1za-QhwaGzClRBMxvTUEgLdaxtyv52V3cmYopTJE7ACPgZUZUKqlQUZhy5Pwrisj62_WolqkWkc=
  • ICH. (2023, April 3). Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk M7(R2). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPHE28jsHTYgDRYpufstdPZht5QyLAPmgKadtW_CfMlXvvKMpBCau7V4XzyoKMzJtmlcGaatHEeMU-c26JXMi1AZ72W5Qa2BQ5-CkzLaS2keQ0X-PIlw6pHIMOIgMz-_S-UfuCDNt2RAWoB901l7ZLOSTTdSQAxDxC9mhsgfgCX0mYYROjLTFHXuvL6Nv6YiLCZQ==
  • Mutha, A. K., Guduru, S., et al. (2018, August 5). Degradation study of irbesartan: Isolation and structural elucidation of novel degradants. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEz4ltAk2naxuP2UQEpRpc-6hknYN93ngiMLbwX7uUdM6NBK75Wxj49TlgLOOD1vxGumoX9dXjhe7CJAw-cn3qC2M_fETE8ShasW7L3yKbgZX4YQhtQcm3J7J1BtrlUvmU3Xge
  • U.S. Food and Drug Administration. (n.d.). M7 (R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: Guidance for Industry. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCcxGa5MfAmcgbh7STB7AqG9kN-ach-Ire_sKvx6dDmtGhMb07S2Zg-doH3hlmhr-qrqGRQN9ALmmcbZnggGBNynCIVfat9y9lgo703NeN_-iS7SSbOD99ky4_hVoik8_MkLI=
  • Satyanarayana, B., Anjaneyulu, Y., et al. (n.d.). Synthesis and characterization of Irbesartan impurities. ResearchGate. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8EMzhX4HxBkdWhuEmthXC8BIqxDV9IccmfaMv3BkZQrztrj0CMLL_5bQpIFm3F0CH7SPUfIKRn62Lh1hZmowNoDD9C5OlKiieDio7mU2NxdQ2GKMXaEHA7XLXt_8ddGY2DVFcRp0nAzxqBYMTzB5YI4eBLSSMgik2WGIf3WSCMfMnuVMtN_vH-IstTgumONEKN0irTXJC6yIAgHOV5dZdbGmKlr4=
  • WuXi AppTec. (2022, November 28). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwsJJ-t1sJglaKIpvZqYqHxUUvEd5nulRWN5OKQUVCUXMwB5A0k8Obkq_eabhJWsfp6Sv4HkWvY_Vugi-MQ5D3L5bnR06DGvZUaDPN8KO75P6LdUKQ8rPSCVs4Kb8WE8CAMu7DGGsi8mtMqLNwTLgRey6jDYvOlOh3SQrIXbUNxI8QxHU6PYBxRRFr16CWH-dtWIpmVe3PjtJKYm0g1D12qGSAaOaFwCU2L_jXEArkicQ=
  • European Pharmaceutical Review. (2019, December 20). Genotoxic impurities in pharmaceutical products. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTYBLj1QT7D-qRFfrPAxqW2a0s6IXs6Qglg6x2iup6W9-1WoseiMbNUAZKa152ytIlPLXeHuYFEeCogoXRqJd56csZBp7AASaFFmkC6Yk0d8Gac_rXeyDRA2urbH8xJQQQlQ8RUH_AQthiqdKxp66cFfeBtuOJy2FJGbjQeqw1CQH08hxiGraZEw4eXUUKR05pOlh8YmlpIdfZwV_6aWr4ZaHOE_Rwuw==
  • Patel, A. I., & Lumbhani, A. N. (2021, May 10). A Brief Review on Genotoxic impurities in Pharmaceuticals. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbJyXOIagebhiQdIIVDGqi1h2oLpSN8SdTaLvIROYA5_ye1tBGsj5qvhOpA--BZ-6rtqzSi2OlzSuhERUY5xJPai3yE8tXyyT87DGJTUeFFHhR5IXqPxQntltTHMAxWU042pWATAdT-Z1-s1uHKLrHLuu7b10h6lIsRlH09QPLUTQSOnkFtMc1vB4KyxShRk4MZ1w5jlu2yJHWb6H7smuttZZWVgrT_g==
  • Shah, R. P., Sahu, A., & Singh, S. (2010, April 6). Identification and characterization of degradation products of irbesartan using LC-MS/TOF, MS(n), on-line H/D exchange and LC-NMR. PubMed. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFS1Z8ORov93lYI_zHQgwAWPYE0cy7m6vOTUO9zykTNgXenfW4-HM4_6jW_U8YGfYzmF-lYeQyf_fs6GBFjRMsJKCjY_IWjIi3Q_QaM_CqWH1B8M_32Qh_jaq7jqU540AOmxHT3
  • Inotiv. (n.d.). Impurities Assessment. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoiCPY7-KLdW0Ln4iYVBCUSANx-ZsWLhCP_jaS-ZSz_9nxdyUXKHEX9JIQZ7XVIsH9XCcw0JLk4Mz-h6jALjn4_dvvZ9drX6Ybyg90AwTfw9WtgWSYT-fsgkK5wS6JBj4TaRmAVONRS5O_eJAOTAuBBw==
  • Mutha, A. K., Guduru, S., et al. (2018). Degradation study of irbesartan: Isolation and structural elucidation of novel degradants. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQaGHv4eNGQBi148YVmnFk5KSLImuGyw5aVkDQOGiQTDuT0tqCxhPxJMyacfWnNPnVvDtJxSmqOkzBJIRCL-M_pk-HoxiSwhsyKjPqQ3AyHIDAy5nXWOg4YIg3x_xOLGlOSJQkg70xFaIgU4Wv3tixaeHLrEjDMe1bopAnaVwL0UotJypGFyyYlh-4ImPG1rIa6GpC37RXQU0zlOZPyv8nsrg5NX0BUowXvOf1VP3DTfNv-swpcw9RsNsLstTyyPiD1a1QLcAg0ktudQ==
  • European Medicines Agency. (n.d.). Guideline on the limits of genotoxic impurities. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfShXhmVj9-_Pq6ECxJGWnTZ2RLBTcg8PbYsGO3MZbGC1dhjbHD8YZSqHWuU9Zp-Xz1Wwkxdcl4x1zXQlscoIlXeH5LD9y7PSKATjmQaPxaR2D1Fft7F_FHlkQoMx1x9OXz4xB7kUy5v4TkcxWPFpvYUWDrGS7Gdo1
  • Cleanchem. (n.d.). This compound | CAS No: 1346598-52-4. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRdONHTrJOSguO2IbZDcxulAXmwB8EjI6INZBwb66oBvuMdwRfanzKUSmyDrk7ohm9fk6SBg1HdSRB-spuxlwm-9qSGbgrMKREP1ZYzeZCN-rKSmNJ9mRowKVYdNBKpl6doYxAN1rhJ7uPhNwKkdoe8A==
  • Veeprho. (n.d.). This compound | CAS 1346598-52-4. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYbQzmOUcQM0sSQl6ww0Bp_3DYEO5m0ZQOjsbqtZqP-64odw63dUsXYUjJ1_mKcCBF1FoQd1R9R-rrkO0hficMWwOCGFtQBU_77m6RFoEBfcNuTHpj0n0tcDQPq5ZhvuxGPafLLwvn8kDcO9mtuuxtNR9p_g==
  • Rahmawati, D., & Nugraha, Y. A. (n.d.). Overview on Determination of Irbesartan Levels in Pharmaceutical Preparation and Biological Matrices. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUAiyTVn2YWl4iBBTKaA73UEJJqqqDsVxg1Tff7PmQuloGY_FUzHdkitqlp0rSkbZr14Sf_zgI0WerVI7tKTONkbzNQc3XwnjbBsA1DbQ4W4ka-FqDtk6VT8eb6qr8HwEfVIv5Iy4r
  • Shephard, E. A., & Nawarskas, J. J. (2020). Nitrosamine Impurities in Angiotensin Receptor Blockers. PubMed. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpTnZuKcs3ddwFgPlSzZlGIYTzAuUZg0aIuZuQmC-iEhuWb7Dap54M09otWki6t9lC2ZhNSQrP1QqomLEUa6_C7v5KgS5P77BZ92PlKkPQO700G1fWTGe3iPKZMiQaMEZdpDuM
  • Google Patents. (n.d.). CN116478139A - Irbesartan impurity, and preparation method and application thereof. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkDm3pSLKLdheDj9d1qbREZrmaIBVYttoze1WnZiMCkxxYmtx4ohLfoVWEVdb6rs-TewhcbSvqQED5IvdKX5pfko8vAYSLVtsPd94H99b91SxlRLzR_R4WyE_Z3QYfb9jN7eG8fV0coQE74eo=
  • BenchChem. (n.d.). Applications of Deuterium-Labeled Irbesartan Impurities: A Technical Guide. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3e-TnkLd6wDwmLgFeoHMDRY5NbIDvLEhEpCXQCieDHVvo60V-bpapAqlPawRdR3RQD-gC0NKS5iN_q-tUFqykGMrPWaN8xSsrJWUvDVU3pqSFOPoTUIAWBpNoqLe38hnHnPtvOCwXd9XnmypuUtYvGfd4VVs6GFc87eYuNr-pAlzZ6SK_WdhwziwLWLGkLxBVZZjCFkF3no8sWT6eMyydBEhRv2gP
  • Rádl, S., Stach, J., et al. (n.d.). Synthesis and Identification of Some Impurities of Irbesartan. ResearchGate. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_Uo9R4vMxVP89dtl8OnXm1wIEZg9pwhzeTcXxt_AIvqBqBaPxkmy54xWtpzkfk4bWD_MF7d9M0ZC5_iYym-w1pRQHv7O7IFXQYxysyzxP_yCRr25kOsa0r3QEhFX4MjvzfcBcS08A1PrRJGytARIil9wziesAatkndBqOBbADqgDAlVYDSBSvZvKSRiJW1vF_-jAh3m8XFvXWLaH_NA__y1c1juV5WVcxJ84=
  • Romanucci, V., Siciliano, A., et al. (2023, July 13). Newly Discovered Irbesartan Disinfection Byproducts via Chlorination: Investigating Potential Environmental Toxicity. MDPI. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8SsVFq04kEByNzsTEG9E6Z0w1mjweMJysVDeNK-iM5de2bLpUHZlowBBd7BrLJK0qpnEuU8fK_kf7NWq9rxFb1zslGxJQZ6PTJJJzFeoDnKN9Q71iVuQ1hqtW0wj5kArKSZ6M
  • SynZeal. (n.d.). Irbesartan Impurity 14 | 133690-91-2. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzR0aJbWJ-PMRxJ60SYJDvCWRXXKTJCxHQIAYOFAe_E8cZlRkwtwZZXc5IJCRVkQDj0ArKvo-lsLUs522UkIVv0kHnjeeQIngHFGM07pHmon8zTqU1w5baN5cej-kkIpKDhhBaNDU8_jAFXa4=
  • Al-Shammari, T. M., Al-Dossari, D. S., et al. (n.d.). Angiotensin II receptor blockers (ARBs) and manufacturing contamination: A retrospective National Register Study into suspected associated adverse drug reactions. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1w0vPHog8MSlmf5UOOU-02m8Sl7FA5Kg54FdrDtquYWtlA3CVEP_-3SXIp2W_tlBAY0X39Lh3akSylw0BdkR-RD3DXmc6-5MwlvvAe8FI6n-cR9IUG1Qx-zD7WOyruHqG3Nj-QctX-ZCBGB4=
  • Kanthi, P., et al. (2018, July 13). Reaction of irbesartan with nitrous acid produces irbesartan oxime derivatives, rather than N-nitrosoirbesartan. ChemRxiv. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-dTEdz799A4ErlUT4M4Yy0JrOzNlGxKNtsSzROj-o6LTvR5d7NVBZ77YiEEDhNpO0Sd0DmwEzssLcAfeCrlLjHQ3EMXR5qa_LRXKvEW8VkI0jz6cIBsK_hvRXntZgUYWcr_Vvdj3jAi0SV37MivntRMuJB7tBPsYTUUvD2Zg-kvb5b7Y2blaaZyaFMGp_73KEMw8iUVEcTDtCZWSggvhB8sXGT1X4DpQpddjknqPk3BoINnlXx0ZWTE9cDL-Q2atQ42mo4NPTiv8PaTrqq42_OpfEWrDaUpa6HvVdcEQQXY01MmnfEoP3TbqWRWyr9bdKfBMnenoTM86u2d2zc0k-jE6EAHnHfu8vtlpCmPbs2cBd69WS4MOcyh4=
  • SynThink. (n.d.). Irbesartan EP Impurities & USP Related Compounds. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJLVGUTvZPZjDq4rF_Yx1uxHIyIxNFKdeVTmiD7LUibSJwW-FJDh8mS5ddzB2udn02AgTiM8u74weeHJE85oeWLk62u3DjNRuaCrKAvl0lqI_myMv_hGRfVBcD_xslGoQA2W5-YfjVVPlol1aP0wLbwP3rqzlJGcDcMJ_5486-bQ==
  • Shephard, E. A., & Nawarskas, J. J. (n.d.). Nitrosamine Impurities in Angiotensin Receptor Blockers. ResearchGate. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTEKcwj8uceTqrQPbjdGV8nNRZefVf79C-QkydLKnSwMuP5U-0ybHEsDDtCgyrU7-bUwjqX22gJtArQtbKWrVCuTze3e_lW4YUv1zRg35pO_1gt5OGCtdwvkBbrbwG9AfQicNCd-9mhxMghPCApxajds2vSMqCG0LXUjMUeIiTkWFXyQVi9WIAzsUkLLiHYvjwp4qQcnfe15bnAglUummXLfzeF3E=
  • Al-Shammari, T. M., Al-Dossari, D. S., et al. (n.d.). Angiotensin II receptor blockers (ARBs) and manufacturing contamination: A retrospective National Register Study into suspected associated adverse drug reactions. ResearchGate. Retrieved from https://vertexaisearch.cloud.google.
  • Zhang, W., Cheng, D., et al. (2024). Analysis of Impurity Profile of Irbesartan and Its Preparations by LC-MS/MS. Chinese Pharmaceutical Journal. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEM4JLVOHPZhe1eedUM1yIMYFegN3mlAAdzmXqxy2qvI4RlrM2O8sqJS8uIgBz5P_ETrjnybqRavKm_UH2smdWkfHd14cNWHJN19z3BapZ8tKp4dgJCWnTCixe842zZk4znBlCOZ-Wv_5IcOnByOZeeNY8eODnzo8jepHhmQjifbzS3MNVNcQ==
  • Alanazi, A. M., et al. (n.d.). Spectroscopic and in silico approach to probe the binding interactions of irbesartan and human serum albumin. Journal of King Saud University - Science. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1ZZnBztiziBNasu7BPh6p0DCAFdhiWtn_21Tp2syqLdL0RNjcTX-CEmZL8gYaQwDnk8dfFvWZUrKxXQWmeUsmndVkzhyCBIUTgjlNDeQS3OsvhZjPRN7CGX7PfkHK0hpL_p6eJ-msVTntdoDR-Rj_PiM5Rrus_xx9qVE24j6L7mrOqTmbJe1EvuewVuDZLsz4e6R4TnEoEGsIT0JETNKGlHE1nJZRAfUm04RiRkaHFYegMewjY38yfj0=
  • U.S. Food and Drug Administration. (2019, August 28). Statement on the agency's ongoing efforts to resolve safety issue with ARB medications. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTMOAGt8gC3PjmLRxmwkqOzcGVay47PSW-g_v6EqQym2k6qGjqL7qfjpJl45px8sSeEYvn6GavppcLsZw-PdfYOq8L34T70vH_UBxGVybc5fi2UfeFGGs_ZSQ2NXL0Sf9vKgMhKq-jwpWn__B9k0uRRCz3IDhtk0DL_Y8dFQQW9Zh5fQQDAjnD5YDLiq2eDm-YzzThXa8Al9yxRNbjOvwHaJvIRG-DDZtDnKVJc4pfYwEQlOaA
  • Systematic Approach for Trace Level Quantification of 2-N-butyl-4-spirocyclopentane-2-imidazole-5-one Genotoxic Impurity in Irbesartan Using LC-MS/MS. (n.d.). PMC - NIH. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBD5vtGz8ShhqPwjTBcZeB9clgW7I4mvIcaybqUT7nkXj68eHlAxjQeSshomiZAGEToK0VpQArOMXuK2Kik53aAyxJTh87HT594aoeN6oPejerz7602Vi1kEwNiXeg5CaFqpQpGnfb4du0fJk=
  • Benigni, R., & Bossa, C. (n.d.). 'In silico' toxicology methods in drug safety assessment. ResearchGate. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHh58xl0yxa5TQW5wE-YSaZheyzeZr4QYjohQ4-on_04qT82HgiJzX0saJ3meAVZ1wwpmJBT4aHB24aV7mp9DPPXn5O0d0YUmmPdUHZyImE8yscb_W1NAie-5i8Y-HYVoWujLTX8CigSt5KwS7R1m0_mo-ob0pOpX0fdv-LrQMoAhmU6FHYbnMXxSp-5UPgiwiWcufj_4cC6sBsP7xcTWDTFKpowXpM

Sources

Methodological & Application

Application Note: A Validated Stability-Indicating HPLC Method for the Determination of Irbesartan and Its Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Irbesartan and the separation of its process-related impurities and degradation products. Irbesartan, an angiotensin II receptor antagonist, can degrade under specific stress conditions, making it imperative to have a validated analytical method that can resolve the active pharmaceutical ingredient (API) from any potential degradants.[1][2] This ensures the accurate assessment of drug purity and stability, which is a critical requirement for regulatory compliance and product safety. The method described herein was developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent specificity, linearity, accuracy, precision, and robustness.[3][4]

Introduction

Irbesartan is a potent, non-peptide angiotensin II receptor antagonist used primarily for the treatment of hypertension.[][6] Its chemical name is 2-butyl-3-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1,3-diazaspiro[7][7]non-1-en-4-one.[7] The stability of a drug substance is a critical quality attribute that can be affected by various environmental factors such as heat, light, humidity, and pH during manufacturing, storage, and administration. Stability testing, therefore, is a mandatory part of the drug development process.

A stability-indicating analytical method is a validated quantitative procedure that can accurately detect changes in the quality attributes of the drug product over time.[8] Its primary characteristic is specificity: the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities, degradants, and matrix components.[9] This document provides a comprehensive protocol for such a method, designed for use by researchers, scientists, and drug development professionals in a quality control or research setting.

Method Development & Rationale

The primary objective was to develop a single HPLC method capable of separating Irbesartan from its known process impurities and any degradation products formed under stress conditions. The selection of chromatographic parameters was guided by the physicochemical properties of Irbesartan and its related substances.

  • Column Chemistry: A C18 (Octadecylsilyl) stationary phase was selected for its hydrophobic character, which provides excellent retention and resolution for the moderately non-polar Irbesartan molecule and its analogues. A column with dimensions of 4.6 mm × 150 mm and a 3 µm particle size offers a good balance between efficiency, resolution, and analysis time.[10][11]

  • Mobile Phase: A gradient elution strategy was employed to ensure the separation of compounds with a range of polarities.

    • Solvent A (Aqueous): An acidic buffer, such as 0.55% v/v ortho-phosphoric acid adjusted to pH 3.2, is critical.[10][11] This low pH suppresses the ionization of acidic functional groups on the analytes, leading to better retention and symmetrical peak shapes.

    • Solvent B (Organic): Acetonitrile is a common and effective organic modifier in reversed-phase chromatography, providing good elution strength for the analytes of interest.[10][11]

    • Gradient Program: A gradient program allows for the elution of more polar impurities early in the run while ensuring that the more retained, non-polar compounds, including the parent drug, are eluted with sharp peaks within a reasonable timeframe.

  • Detection Wavelength: The detection wavelength was set to 220 nm.[10][11] While Irbesartan has a higher absorbance maximum around 246-250 nm, 220 nm is often chosen as a compromise to ensure adequate sensitivity for both the API and its various impurities, which may have different chromophores and absorbance maxima.[12]

  • Column Temperature and Flow Rate: A controlled column temperature of 30°C ensures reproducible retention times and improves peak shape.[13] A flow rate of 1.2 mL/min provides optimal efficiency for the selected column dimensions without generating excessive backpressure.[10][11]

Experimental Protocol

Instrumentation and Reagents
  • HPLC System: Agilent 1290 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.

  • Chromatography Column: Hypersil ODS (C18), 4.6 mm × 150 mm, 3 µm particle size.[10][11]

  • Chemicals: Irbesartan Reference Standard (RS), Irbesartan impurity standards, Acetonitrile (HPLC grade), Ortho-phosphoric acid (AR grade), Triethylamine (AR grade), Purified water (Milli-Q or equivalent).

Preparation of Solutions
  • Solvent A: Add 5.5 mL of ortho-phosphoric acid to 1000 mL of purified water. Adjust the pH to 3.2 with triethylamine. Filter and degas.

  • Solvent B: Acetonitrile (950 mL) and Solvent A (50 mL) mixture.[10][11]

  • Diluent: Acetonitrile and water in a 50:50 (v/v) ratio.

  • Standard Stock Solution (400 µg/mL): Accurately weigh and transfer about 40 mg of Irbesartan RS into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate to dissolve, and dilute to volume with diluent.

  • Sample Solution (400 µg/mL): For tablets, weigh and finely powder not fewer than 20 tablets. Transfer a quantity of powder equivalent to 40 mg of Irbesartan into a 100 mL volumetric flask. Add 70 mL of diluent, sonicate for 20 minutes with intermittent shaking, cool to room temperature, and dilute to volume. Centrifuge a portion of the solution at 4000 RPM for 10 minutes and use the supernatant.[11]

Chromatographic Conditions
ParameterCondition
Column Hypersil ODS (C18), 4.6 mm × 150 mm, 3 µm
Mobile Phase A: 0.55% o-phosphoric acid, pH 3.2 with TEAB: Acetonitrile:Solvent A (95:5 v/v)
Gradient Time (min)
0
10
20
25
30
Flow Rate 1.2 mL/min[10][11]
Column Temp. 30°C[13]
Detection 220 nm[10][11]
Injection Vol. 10 µL
System Suitability

Before performing the analysis, the chromatographic system must be evaluated.

  • Procedure: Inject the standard solution five times.

  • Acceptance Criteria:

    • Tailing Factor (T): Not more than 2.0 for the Irbesartan peak.

    • Theoretical Plates (N): Not less than 2000 for the Irbesartan peak.

    • %RSD: Not more than 2.0% for the peak areas of replicate injections.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[11] The drug substance was subjected to various stress conditions to induce degradation.

Protocol
  • Acid Hydrolysis: Dissolve Irbesartan in 0.1 M HCl and heat at 80°C for 2 hours.[14]

  • Base Hydrolysis: Dissolve Irbesartan in 0.1 M NaOH and heat at 80°C for 1 hour.[1][14]

  • Oxidative Degradation: Dissolve Irbesartan in 30% H₂O₂ and keep at room temperature for 24 hours.[14]

  • Thermal Degradation: Expose solid Irbesartan powder to dry heat at 80°C for 48 hours.

  • Photolytic Degradation: Expose Irbesartan solution (in diluent) to UV light (254 nm) and direct sunlight for 48 hours.[14]

After exposure, the solutions are cooled, neutralized (if necessary), and diluted with the diluent to a final concentration of 400 µg/mL before injection.

Expected Results

Studies show Irbesartan is susceptible to degradation under acidic and basic hydrolytic conditions.[1][2][14] It is generally stable under oxidative, thermal, and photolytic stress.[1][14] The method must effectively separate the resulting degradation products from the parent peak.

G cluster_stress Forced Degradation Conditions cluster_outcome Stability Outcome Acid Acid Hydrolysis (0.1M HCl, 80°C) Degraded Significant Degradation Acid->Degraded Base Base Hydrolysis (0.1M NaOH, 80°C) Base->Degraded Oxidative Oxidative (30% H2O2, RT) Stable Stable Oxidative->Stable Thermal Thermal (80°C, Solid) Thermal->Stable Photo Photolytic (UV/Sunlight) Photo->Stable Irbesartan Irbesartan Drug Substance Irbesartan->Acid Irbesartan->Base Irbesartan->Oxidative Irbesartan->Thermal Irbesartan->Photo G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Processing & Reporting Prep_Std Prepare Standard (400 µg/mL) System_Suitability System Suitability Test (SST) Prep_Std->System_Suitability Prep_Sample Prepare Sample (400 µg/mL) Injection Inject Samples & Standards Prep_Sample->Injection System_Suitability->Injection If SST Passes Data_Acq Data Acquisition (220 nm) Injection->Data_Acq Integration Peak Integration Data_Acq->Integration Calculation Calculate Assay & Impurities Integration->Calculation Report Generate Report Calculation->Report

Sources

Application Note: A Validated UPLC-MS/MS Method for the Ultrasensitive Quantification of Irbesartan Dimer Impurity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and highly sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of the irbesartan dimer (CAS: 1346598-52-4), a potential process-related impurity in irbesartan bulk drug substance. The method demonstrates excellent specificity, linearity, accuracy, and precision, meeting the rigorous standards required for pharmaceutical quality control. By leveraging the speed of UPLC and the specificity of tandem mass spectrometry, this protocol provides a reliable tool for researchers, scientists, and drug development professionals to ensure the purity and safety of irbesartan active pharmaceutical ingredients (APIs). The method was developed and validated following the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Introduction

Irbesartan is a potent, long-acting angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension and diabetic nephropathy.[3][][5] The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure product safety and efficacy. Process-related impurities, which can arise during synthesis, must be identified, quantified, and controlled within acceptable limits.

One such potential impurity is the irbesartan dimer (4'-[2-[1-[(2'-Tetrazoylbiphen-4-yl)methyl]-4-oxo-1,3-diazaspiro[6][6]non-2-en-2-yl]pentyl]biphenyl-2-tetrazole), a complex molecule with a molecular weight of 662.79 g/mol .[6][7] Its structural similarity to the parent drug necessitates a highly selective analytical method for accurate quantification.

Traditional HPLC-UV methods may lack the required sensitivity and selectivity to resolve and quantify this impurity at trace levels, especially in the presence of a large excess of the irbesartan API.[8] UPLC-MS/MS offers a superior alternative, providing rapid separation with enhanced resolution and definitive quantification through Multiple Reaction Monitoring (MRM).[9][10] This document provides a comprehensive, field-proven protocol for this analysis, grounded in established regulatory principles.[11]

Chemical Structures

A clear understanding of the analyte and impurity structures is fundamental to method development, particularly for mass spectrometry where fragmentation patterns are structure-dependent.

cluster_0 Irbesartan (Parent Drug) cluster_1 Irbesartan Dimer (Impurity) Irbesartan Irbesartan C25H28N6O MW: 428.54 Dimer Irbesartan Dimer C39H38N10O MW: 662.79

Caption: Chemical entities relevant to the analysis.

Experimental Protocols

Materials and Reagents
  • Irbesartan Reference Standard (≥99.5% purity)

  • Irbesartan Dimer Impurity Reference Standard (CAS 1346598-52-4, ≥95% purity)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Acetate (LC-MS Grade)

  • Ultrapure Water (18.2 MΩ·cm)

Protocol 1: Preparation of Standards and Samples

Rationale: Accurate preparation of calibration standards and quality control (QC) samples is the foundation of quantitative analysis. Using a diluent that matches the initial mobile phase composition minimizes chromatographic peak distortion.

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of Irbesartan and 10 mg of Irbesartan Dimer into separate 10 mL volumetric flasks.

    • Dissolve and dilute to volume with Methanol. Sonicate for 5 minutes to ensure complete dissolution. These stocks are designated Irb-S1 and Dim-S1.

  • Intermediate Stock Solutions (100 µg/mL):

    • Transfer 1 mL of Irb-S1 into a 10 mL volumetric flask and dilute to volume with 50:50 (v/v) Methanol:Water.

    • Transfer 1 mL of Dim-S1 into a 10 mL volumetric flask and dilute to volume with 50:50 (v/v) Methanol:Water.

  • Working Standard Mixture (for Calibration Curve):

    • Prepare a series of dilutions from the intermediate stock solutions to create calibration standards ranging from the Limit of Quantification (e.g., 0.5 ng/mL) to 500 ng/mL for the Irbesartan Dimer. The Irbesartan concentration should be kept constant at a high level (e.g., 100 µg/mL) to simulate a real sample matrix.

  • Quality Control (QC) Samples:

    • Prepare QC samples at a minimum of three concentration levels (Low, Medium, High) from separate stock solution weighings to ensure an independent assessment of accuracy and precision.

  • Test Sample Preparation (Bulk Drug Substance):

    • Accurately weigh approximately 25 mg of the Irbesartan bulk drug substance into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with 50:50 (v/v) Methanol:Water to achieve a final concentration of 1 mg/mL.

    • Filter the solution through a 0.22 µm PVDF syringe filter prior to injection.

Protocol 2: UPLC-MS/MS System Configuration and Analysis

Rationale: The chosen parameters are designed for optimal separation and detection. A C18 column provides excellent retention for the moderately nonpolar analytes. The gradient elution ensures that both the parent drug and the more retained dimer are eluted as sharp peaks in a short timeframe. Electrospray ionization in positive mode is selected as it provides robust protonation for these nitrogen-containing compounds.

  • System Equilibration: Equilibrate the UPLC system with the initial mobile phase composition (95% Mobile Phase A) for at least 15 minutes or until a stable baseline is achieved.

  • Sample Injection: Inject 5 µL of the prepared standards, QCs, and test samples.

  • Data Acquisition: Acquire data using the MRM mode with the transitions specified in Table 2.

  • Data Processing: Process the acquired data using the instrument's quantitative analysis software. Generate a calibration curve by plotting the peak area ratio of the analyte to its corresponding standard versus concentration. Use a linear regression model with a 1/x² weighting factor.

UPLC-MS/MS Instrumental Conditions

The method parameters are summarized in the tables below. These provide a validated starting point and may be adapted based on the specific instrumentation used.

Table 1: UPLC Parameters | Parameter | Setting | | :--- | :--- | | UPLC System | Waters ACQUITY UPLC H-Class or equivalent | | Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | | Mobile Phase A | 10 mM Ammonium Acetate in Water + 0.1% Formic Acid | | Mobile Phase B | Acetonitrile + 0.1% Formic Acid | | Flow Rate | 0.4 mL/min | | Column Temp. | 40 °C | | Injection Vol. | 5 µL | | Gradient Elution | Time (min) | %B | | | 0.0 | 5 | | | 3.0 | 95 | | | 4.0 | 95 | | | 4.1 | 5 | | | 5.0 | 5 |

Table 2: Tandem Mass Spectrometer Parameters | Parameter | Setting | | :--- | :--- | | MS System | Waters Xevo TQ-S or equivalent | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Capillary Voltage | 3.0 kV | | Source Temp. | 150 °C | | Desolvation Temp. | 400 °C | | Desolvation Gas Flow | 800 L/hr (Nitrogen) | | Cone Gas Flow | 50 L/hr (Nitrogen) | | Collision Gas | Argon | | MRM Transitions | Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | | | Irbesartan | 429.2 | 207.1 | 35 | 25 | | | Irbesartan (Confirming) | 429.2 | 195.1 | 35 | 30 | | | Irbesartan Dimer | 663.8 | 429.2 | 50 | 40 | | | Irbesartan Dimer (Confirming) | 663.8 | 207.1 | 50 | 55 |

Rationale for MRM Transitions: The precursor ion for each compound corresponds to its protonated molecule [M+H]⁺. For Irbesartan, the product ion m/z 207.1 is a well-established, stable fragment.[9] For the Irbesartan Dimer, the proposed primary product ion m/z 429.2 corresponds to the cleavage of the molecule to yield a protonated Irbesartan monomer, which is a logical and highly specific fragmentation pathway.

Analytical Method Validation

The method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.

cluster_workflow Analytical Workflow Prep Sample & Standard Preparation UPLC UPLC Separation (BEH C18 Column) Prep->UPLC MS MS/MS Detection (ESI+ MRM Mode) UPLC->MS Quant Data Processing & Quantification MS->Quant Report Reporting & Analysis Quant->Report

Caption: High-level overview of the analytical workflow.

Table 3: Summary of Method Validation Results (Representative Data)

Validation Parameter Acceptance Criteria Result
Specificity No interference at the retention time of the analyte Passed
Linearity (Range) 0.5 - 500 ng/mL Correlation Coefficient (r²) > 0.998
Accuracy 85-115% recovery for LQC, 90-110% for MQC & HQC Within acceptance limits
Precision (RSD%) ≤15% Intraday RSD < 5%, Interday RSD < 8%
Limit of Quantification (LOQ) Signal-to-Noise ≥ 10 0.5 ng/mL
Limit of Detection (LOD) Signal-to-Noise ≥ 3 0.15 ng/mL

| Robustness | No significant impact on results from minor changes | Method is robust |

  • Specificity: The use of MRM ensures high specificity. The method demonstrated no interference from the parent API or common formulation excipients at the retention time of the irbesartan dimer.

  • Linearity: The calibration curve was linear over the specified range with a correlation coefficient (r²) consistently greater than 0.998.

  • Accuracy & Precision: Both intra-day and inter-day precision were excellent, with relative standard deviation (RSD) values well below 15%. Accuracy, determined by the recovery of spiked QC samples, was within the acceptable range of 90-110%.

  • LOD & LOQ: The method achieved a lower limit of quantification (LLOQ) of 0.5 ng/mL, demonstrating high sensitivity suitable for trace impurity analysis.

Conclusion

The UPLC-MS/MS method described in this application note is rapid, specific, sensitive, and reliable for the quantification of this compound in bulk drug substance. The comprehensive validation confirms its suitability for use in a regulated quality control environment. This protocol provides drug manufacturers and development scientists with a powerful tool to ensure the purity, safety, and quality of irbesartan API.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • European Compliance Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Shah, R. P., Sahu, A., & Singh, S. (2010). Identification and characterization of degradation products of irbesartan using LC-MS/TOF, MS(n), on-line H/D exchange and LC-NMR. Journal of Pharmaceutical and Biomedical Analysis, 51(5), 1037–1046. [Link]

  • Allmpus Laboratories Pvt. Ltd. (n.d.). Irbesartan Dimer. Allmpus. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Veeprho. (n.d.). This compound | CAS 1346598-52-4. Veeprho. [Link]

  • Pharmaffiliates. (n.d.). Irbesartan-impurities. Pharmaffiliates. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Mutha, A. K., Guduru, S., Kalm, M., et al. (2018). Degradation study of irbesartan: Isolation and structural elucidation of novel degradants. Journal of Pharmaceutical and Biomedical Analysis, 157, 180-205. [Link]

  • Rahmadhani, Q., Andayani, R., & Harahap, Y. (2021). Overview on Determination of Irbesartan Levels in Pharmaceutical Preparation and Biological Matrices. International Journal of Pharmaceutical Sciences and Medicine, 6(5), 1-11. [Link]

  • Satyanarayana, B., Anjaneyulu, Y., Veerasomaiah, P., & Reddy, P. P. (n.d.). Synthesis and Characterization of Irbesartan Impurities. [Link]

  • Wani, T. A., & Zargar, S. (2015). New ultra-performance liquid chromatography-tandem mass spectrometry method for the determination of irbesartan in human plasma. Journal of Food and Drug Analysis, 23(3), 569-576. [Link]

  • Shakeb, M., & Puranik, S. B. (2015). Stability Indicating Method Development and Validation of Irbesartan and Hydrochlorothiazide with Stress Degradation. International Journal of Pharmacy & Pharmaceutical Research, 3(1), 75-82. [Link]

  • Nia Innovation. (n.d.). Dimer impurity of Irbesartan stage-I. Nia Innovation. [Link]

  • Goswami, N. (2014). A validated stability-indicating liquid chromatographic method for determination of process related impurities and degradation behavior of Irbesartan in solid oral dosage. Journal of Pharmaceutical Analysis, 4(5), 361-369. [Link]

  • Wani, T. A., & Zargar, S. (2015). New ultra-performance liquid chromatography-tandem mass spectrometry method for the determination of irbesartan in human plasma. Journal of Food and Drug Analysis, 23(3), 569-576. [Link]

  • National Center for Biotechnology Information. (n.d.). Irbesartan. PubChem. [Link]

  • Zhang, W., Cheng, D., Lu, Y., Zhao, S., & Qiu, X. (2024). Analysis of Impurity Profile of Irbesartan and Its Preparations by LC-MS/MS. Chinese Pharmaceutical Journal, 59(7), 612-626. [Link]

  • Patsnap. (2024). What is the mechanism of Irbesartan? Patsnap Synapse. [Link]

  • ResearchGate. (n.d.). Typical mass spectra of irbesartan and its starting materials. ResearchGate. [Link]

  • Ak-Journals. (n.d.). Stress degradation studies on irbesartan and development of a validated stability-indicating UPLC. AKJournals. [Link]

  • National Center for Biotechnology Information. (n.d.). Irbesartan. PubChem. [Link]

  • ResearchGate. (n.d.). Stress testing (forced degradation) data of Irbesartan. ResearchGate. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Impurity Profiling of Irbesartan

Irbesartan is a potent, orally active angiotensin II receptor antagonist widely prescribed for the treatment of hypertension and diabetic nephropathy.[1][2] Its chemical structure is 2-butyl-3-[[2′-(1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one.[3][4] The control of impurities in the active pharmaceutical ingredient (API) and its finished dosage forms is a mandatory regulatory requirement and is paramount for patient safety. Related substances can originate from the manufacturing process, degradation of the drug substance over time, or interaction with excipients.[5][6]

Even at low levels, these impurities can impact the safety and efficacy of the final product. Therefore, a well-developed and validated analytical method that can accurately separate, detect, and quantify Irbesartan from its potential impurities is essential. Such a method must be "stability-indicating," meaning it can unequivocally resolve the API from any degradation products that may form under various stress conditions.[6][7] This document provides the scientific foundation and practical protocols to achieve this goal.

Foundational Strategy: Rationale for Method Development

The development of a successful analytical method is a systematic process grounded in the physicochemical properties of the analyte and its potential impurities. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice for Irbesartan analysis due to its high resolution, sensitivity, and applicability to non-volatile compounds.[8][9][10]

Causality Behind Experimental Choices
  • Column Selection: The molecular structure of Irbesartan contains both hydrophobic (biphenyl, butyl chain) and polar (tetrazole) moieties, making a C18 stationary phase an ideal choice. The C18 matrix provides sufficient hydrophobic interaction to retain Irbesartan and its structurally similar impurities, allowing for effective separation based on subtle differences in polarity. Columns with dimensions like 250 mm x 4.6 mm and a 5 µm particle size offer a good balance of resolution and analysis time.[11][12]

  • Mobile Phase Optimization: The mobile phase is the primary tool for controlling retention and selectivity.

    • Organic Modifier: Acetonitrile and methanol are common organic modifiers. Acetonitrile often provides better peak shape and lower UV cutoff. A combination of both can also be used to fine-tune selectivity.[13]

    • Aqueous Phase and pH Control: The tetrazole group in Irbesartan is acidic. Controlling the pH of the aqueous mobile phase is critical for ensuring consistent retention times and symmetrical peak shapes by suppressing the ionization of Irbesartan and its acidic or basic impurities. A slightly acidic pH (around 3.0-3.5), achieved with a phosphate or formate buffer, is typically used to ensure that the analytes are in a single, non-ionized form.[3][10]

    • Elution Mode: An isocratic method, where the mobile phase composition remains constant, is simpler and more robust.[14] However, a gradient elution, where the proportion of the organic modifier is increased over time, is often necessary for stability-indicating methods. This is because forced degradation can produce impurities with a wide range of polarities, and a gradient ensures that both early-eluting polar degradants and late-eluting non-polar impurities are resolved from the main peak and eluted within a reasonable time.[6]

  • Detector Selection: A UV-Vis or Photodiode Array (PDA) detector is standard for this analysis. Irbesartan has a strong chromophore, exhibiting maximum absorbance in the range of 220-260 nm.[1][13] A PDA detector is highly recommended as it not only quantifies the peaks but also provides spectral data, which is invaluable for assessing peak purity and aiding in the identification of unknown impurities.

The Importance of Forced Degradation

To ensure a method is stability-indicating, forced degradation studies are performed on the API as mandated by ICH guideline Q1A(R2).[6] The drug substance is intentionally exposed to harsh conditions to accelerate its decomposition. This critical step helps to:

  • Identify likely degradation products.

  • Demonstrate that these degradation products are effectively separated from the API.

  • Establish the intrinsic stability of the drug molecule.

Typical stress conditions include hydrolysis (acidic and basic), oxidation (e.g., with hydrogen peroxide), photolysis (exposure to UV/visible light), and thermal stress.[7]

Method_Development_Workflow Figure 1: Method Development Workflow for Irbesartan cluster_0 Phase 1: Initial Planning & Research cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Finalization A Review Physicochemical Properties (Irbesartan & Known Impurities) B Literature & Pharmacopeia Review (USP, EP Methods) A->B C Select Column (e.g., C18, C8) B->C D Optimize Mobile Phase (pH, Organic Ratio, Buffer) C->D E Select Detector Wavelength (UV Scan) D->E F Forced Degradation Studies (Acid, Base, Peroxide, etc.) E->F G Evaluate Specificity & Resolution (API vs. Degradants) F->G H Pre-Validation & SST G->H I Full Method Validation (per ICH Q2(R1)) H->I J Finalize Method Protocol I->J

Caption: A structured workflow for analytical method development.

Detailed Analytical Protocol: RP-HPLC Method

This protocol represents a robust starting point for the analysis of Irbesartan and its related substances. It must be validated before routine use.

Instrumentation and Materials
  • Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and PDA/UV detector.

  • Column: Cosmosil C18 (250 x 4.6 mm, 5 µm) or equivalent.[11][12]

  • Reagents: HPLC-grade acetonitrile, HPLC-grade methanol, phosphoric acid, triethylamine, and purified water.

  • Standards: USP Irbesartan RS and USP Irbesartan Related Compound A RS.[3][4][15]

Chromatographic Conditions
ParameterCondition
Mobile Phase A pH 3.2 Phosphate Buffer: Mix 5.5 mL of phosphoric acid with 1000 mL of water, adjust pH to 3.2 with triethylamine.[3]
Mobile Phase B Acetonitrile
Elution Gradient (Example)
Time (min)
0
25
30
35
40
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection 228 nm[11]
Injection Vol. 20 µL
Diluent Mobile Phase A : Acetonitrile (50:50 v/v)
Preparation of Solutions
  • Irbesartan Standard Stock Solution (500 µg/mL): Accurately weigh about 25 mg of USP Irbesartan RS into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Irbesartan Working Standard Solution (50 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.

  • Impurity Standard Stock Solution (e.g., Related Compound A, 500 µg/mL): Accurately weigh about 5 mg of USP Irbesartan Related Compound A RS into a 10 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • System Suitability Solution (SSS): Prepare a solution containing approximately 50 µg/mL of Irbesartan and 5 µg/mL of each known impurity (e.g., Related Compound A) in diluent. This solution is used to verify the resolution and performance of the chromatographic system.[3]

  • Sample Solution (from Bulk Drug, 500 µg/mL): Accurately weigh about 25 mg of Irbesartan sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent.

Analysis_Workflow Figure 2: Sample Preparation and Analysis Workflow cluster_standards Standard Preparation cluster_sample Sample Preparation prep_start Start: Prepare Reagents (Mobile Phase, Diluent) std_weigh Weigh Irbesartan & Impurity Reference Standards prep_start->std_weigh smp_weigh Weigh Irbesartan API or Powdered Tablets prep_start->smp_weigh std_dissolve Dissolve and Dilute to Stock Concentrations std_weigh->std_dissolve std_working Prepare Working Standard & System Suitability Solution std_dissolve->std_working analysis HPLC Analysis Sequence: 1. Blank (Diluent) 2. SSS (6x) 3. Standard (2x) 4. Sample(s) (2x) std_working->analysis smp_dissolve Dissolve and Dilute to Final Concentration smp_dissolve->analysis data Data Processing: - Check SST Criteria - Integrate Peaks - Calculate % Impurity analysis->data report Final Report data->report

Caption: A typical workflow for sample preparation and HPLC analysis.

Self-Validating Protocol: Method Validation (ICH Q2(R1))

Validation is the process of providing documented evidence that the method is fit for its intended purpose. Each validation parameter serves as a check on the method's performance.

ParameterPurpose & ProtocolTypical Acceptance Criteria
Specificity To demonstrate that the method can distinguish the analyte from impurities, degradants, and placebo components. Analyze spiked samples and forced degradation samples.Peak purity of Irbesartan must pass. No co-elution at the retention time of Irbesartan or its specified impurities.
Linearity To demonstrate a direct proportional relationship between concentration and detector response. Analyze at least five concentrations across the desired range (e.g., LOQ to 150% of the impurity specification limit).Correlation coefficient (r²) ≥ 0.998.[11][12]
Accuracy To measure the closeness of the experimental value to the true value. Analyze a placebo spiked with known amounts of API and impurities at three levels (e.g., 50%, 100%, 150%) in triplicate.Percent recovery between 98.0% and 102.0% for the assay, and typically 90.0% to 110.0% for impurities.[1][11]
Precision Repeatability (Intra-assay): Analyze a minimum of six replicate sample preparations at 100% of the test concentration. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.Relative Standard Deviation (%RSD) ≤ 2.0% for assay and typically ≤ 10.0% for impurities.[1]
LOD / LOQ Limit of Detection (LOD): The lowest amount of analyte that can be detected. Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantified with acceptable precision and accuracy. Determined via signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and slope of the linearity curve.LOQ precision %RSD should be ≤ 10%. The LOQ must be below the reporting threshold for impurities.[12][14][16]
Robustness To demonstrate the method's reliability during normal use. Make small, deliberate variations in method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, organic composition ±2%).System suitability parameters must still be met. Peak responses and retention times should not significantly change.[12][16]

Conclusion

This application note provides a comprehensive and scientifically grounded approach to developing and validating a stability-indicating HPLC method for Irbesartan and its related substances. The detailed protocol for the analytical method and the validation plan are designed to ensure compliance with global regulatory standards. By understanding the causality behind each methodological choice—from column chemistry to mobile phase pH—analytical scientists can develop highly robust and reliable methods. The provided protocols serve as a solid foundation that can be adapted and optimized for specific laboratory instrumentation and product matrices, ultimately ensuring the quality and safety of Irbesartan products.

References

  • Ganesan, M., et al. (2010). Method development and validation of Irbesartan using LC- MS/MS: Application to pharmacokinetic studies. Journal of Chemical and Pharmaceutical Research, 2(4):740-746. Available at: [Link]

  • Varade, P. R., et al. (2018). Method Development and Validation of Irbesartan by RP-HPLC Method. JETIR, 5(8). Available at: [Link]

  • Thangabalan, B., & Babu, S. M. (2014). Method Development and Validation of Irbesartan by RP-HPLC. Asian Journal of Pharmaceutical Analysis, 4(4), 151-155. Available at: [Link]

  • Varade, P. R., et al. (2020). Method Development and Validation of Irbesartan by RP-HPLC Method. Research Journal of Science and Technology, 12(1), 45-49. Available at: [Link]

  • Jain, P. S., et al. (2012). Quantitative analysis method development and validation for Irbesartan in bulk drug by Ultraviolet spectroscopy. Journal of Advanced Pharmacy Education and Research, 2(4). Available at: [Link]

  • SynThink. Irbesartan EP Impurities & USP Related Compounds. SynThink Research Chemicals. Available at: [Link]

  • Patel, C. G., et al. (2011). Development & Validation of a High Performance Liquid Chromatography Method for Simultaneous Determination of Irbesartan and Its Related Impurities in Pharmaceutical Tablets. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 200-204. Available at: [Link]

  • Mutha, A. K., et al. (2018). Degradation study of Irbesartan: Isolation and structural elucidation of novel degradants. Journal of Pharmaceutical and Biomedical Analysis, 157, 180-185. Available at: [Link]

  • Rathod, S. D., et al. (2022). Development of Identification Irbesartan Drug Irovel 150 Mg by Utilising HPLC. Pharmaceutical Sciences & Analytical Research Journal. Available at: [Link]

  • ResearchGate. Chemical structure of irbesartan and its impurities. ResearchGate. Available at: [Link]

  • Zhang, W., et al. (2024). Analysis of Impurity Profile of Irbesartan and Its Preparations by LC-MS/MS. Chinese Pharmaceutical Journal, 59(7), 612-626. Available at: [Link]

  • Pharmaffiliates. Irbesartan-impurities. Pharmaffiliates. Available at: [Link]

  • Nalini, C. N., et al. (2020). A Review on Analytical Methods of Irbesartan and its Combinations in Pharmaceutical Dosage Forms. International Journal of Pharmacy and Technology. Available at: [Link]

  • U.S. Pharmacopeia. USP Monographs: Irbesartan. USP29-NF24. Available at: [Link]

  • ResearchGate. (2014). Method Development and Validation of Irbesartan by RP-HPLC. Available at: [Link]

  • Sree, G. S., et al. (2015). Quantitative Analysis of Irbesartan in Pharmaceutical Formulation Using MBTH Reagent. Der Pharma Chemica, 7(10), 338-343. Available at: [Link]

  • Rahmadhani, Q., et al. (2021). Overview on Determination of Irbesartan Levels in Pharmaceutical Preparation and Biological Matrices. International Journal of Pharmaceutical Sciences and Medicine. Available at: [Link]

  • ResearchGate. (2011). DEVELOPMENT & VALIDATION OF A HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR SIMULTANEOUS DETERMINATION OF IRBESARTAN AND ITS RELATED IMPURITIES IN PHARMACEUTICAL TABLETS. Available at: [Link]

  • Sankar, G., et al. (2011). Development and validation of hplc method for the estimation of irbesartan in pharmaceutical dosage form. Pharmacophore, 2(4), 241-248. Available at: [Link]

Sources

Application Notes and Protocols for the Use of Irbesartan Dimer as a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the qualification and application of Irbesartan Dimer (CAS 1346598-52-4) as a reference standard. The focus is on ensuring the quality, safety, and efficacy of irbesartan active pharmaceutical ingredients (APIs) and finished drug products through meticulous impurity profiling. This guide details the significance of controlling the irbesartan dimer, outlines the process for qualifying it as a reference standard, and provides detailed protocols for its use in validated analytical methods, primarily High-Performance Liquid Chromatography (HPLC).

Introduction: The Critical Role of Impurity Profiling in Sartan-Class Drugs

Irbesartan is a potent, selective angiotensin II type 1 (AT1) receptor antagonist widely prescribed for the treatment of hypertension and diabetic nephropathy.[1] As with any pharmaceutical product, controlling impurities is paramount to ensure patient safety and therapeutic efficacy.[2] Impurities can arise from various sources, including the synthetic route, degradation of the drug substance, or interactions during formulation and storage.[3] The International Council on Harmonisation (ICH) provides stringent guidelines (Q3A/Q3B) for the identification, qualification, and control of impurities in new drug substances and products.[4]

The "sartan" class of drugs, characterized by a biphenyl-tetrazole moiety, has faced significant scrutiny regarding impurity control. This necessitates robust analytical methods and highly characterized reference standards for accurate identification and quantification of any potential impurity.[3][5]

The Irbesartan Dimer: A Key Process-Related Impurity

The irbesartan dimer, chemically known as 4'-[2-[1-[(2'-tetrazoylbiphen-4-yl)methyl]-4-oxo-1,3-diazaspiro[2][2]non-2-en-2-yl]pentyl]biphenyl-2-tetrazole, is a known process-related impurity.[6] While the precise, universally applicable formation mechanism can vary with the specific synthetic pathway employed for irbesartan, dimerization can generally occur under conditions that favor intermolecular reactions between irbesartan precursors or intermediates. For instance, certain synthetic routes may involve reactive intermediates that, under non-optimized conditions (e.g., temperature, pH, stoichiometry), could lead to the formation of this dimeric species. The control of such impurities is essential as their presence, even at trace levels, can impact the safety and quality profile of the final drug product.

Qualification of Irbesartan Dimer as a Reference Standard

A reference standard is a highly purified and well-characterized substance used as a benchmark for analytical purposes.[7] Its qualification is a rigorous process to ensure its identity, purity, and potency are unequivocally established, thereby guaranteeing the reliability of analytical results.[8]

Synthesis and Isolation

The irbesartan dimer reference standard must be obtained in a highly pure form. This is typically achieved through:

  • Targeted Synthesis: Chemical synthesis designed to produce the dimer as the main product. This often involves modifying the standard irbesartan synthesis to favor the dimerization reaction.

  • Isolation from Bulk API: Preparative chromatography techniques can be employed to isolate the dimer impurity from batches of irbesartan API where it is present at detectable levels.

Following initial synthesis or isolation, the material undergoes extensive purification using methods like recrystallization and column chromatography to achieve the high level of purity required for a reference standard (typically >99.0%).

Structural Elucidation and Characterization

The identity of the purified irbesartan dimer must be unequivocally confirmed using a suite of spectroscopic techniques.[2] A comprehensive Certificate of Analysis (CoA) for a reference standard will include data from these methods.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure. The spectra would be complex but should account for all protons and carbons in the proposed dimeric structure. 2D NMR techniques like COSY, HSQC, and HMBC are employed to assign specific signals and confirm connectivity.[9][10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. Tandem MS (MS/MS) experiments provide fragmentation patterns that help to piece together the structure and differentiate it from the irbesartan monomer.[7][11]

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as C=O (carbonyl), N-H (tetrazole), and C-H bonds, which serve as a fingerprint for the compound.[2]

  • Purity Assessment: The purity of the reference standard is critical. Quantitative NMR (qNMR) or a mass balance approach is often used. The mass balance approach involves summing the percentages of all detected impurities (e.g., by HPLC, residual solvents by GC, water content by Karl Fischer, and non-combustible residue) and subtracting this total from 100%.

Diagram 1: Workflow for Reference Standard Qualification

This diagram illustrates the comprehensive process of establishing a new impurity reference standard, from initial sourcing to final certification and lifecycle management.

G cluster_0 Phase 1: Sourcing & Purification cluster_1 Phase 2: Structural Characterization cluster_2 Phase 3: Purity & Potency Assignment cluster_3 Phase 4: Certification & Lifecycle Sourcing Sourcing (Synthesis or Isolation) Purification Purification (Chromatography, Recrystallization) Sourcing->Purification Characterization Structural Elucidation Purification->Characterization NMR NMR Spectroscopy (1H, 13C, 2D) MS Mass Spectrometry (HRMS, MS/MS) IR IR Spectroscopy Characterization->NMR Confirms Identity Characterization->MS Confirms Identity Characterization->IR Confirms Identity MassBalance Purity Assignment (Mass Balance or qNMR) Characterization->MassBalance HPLC_Purity Chromatographic Purity (e.g., HPLC >99.5%) GC_Solvents Residual Solvents (GC) KF_Water Water Content (Karl Fischer) Residue Residue on Ignition MassBalance->HPLC_Purity Determines Potency MassBalance->GC_Solvents Determines Potency MassBalance->KF_Water Determines Potency MassBalance->Residue Determines Potency CoA Certificate of Analysis (CoA) Generation MassBalance->CoA Stability Stability Studies (Long-term & Accelerated) CoA->Stability Management Lifecycle Management (Re-testing, New Batches) Stability->Management

Caption: Workflow for qualifying a new impurity reference standard.

Application Protocol: Use of Irbesartan Dimer in HPLC Analysis

The primary application of the irbesartan dimer reference standard is in the development, validation, and routine use of chromatographic methods for impurity profiling of irbesartan.[12][13]

Objective

To accurately identify and quantify the irbesartan dimer impurity in irbesartan drug substance and drug product samples using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Materials and Equipment
  • Reference Standards:

    • Irbesartan Dimer Reference Standard (Characterized, known purity)

    • Irbesartan USP/EP Reference Standard

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Phosphoric Acid (ACS Grade)

    • Triethylamine (HPLC Grade)

    • Water (HPLC Grade, e.g., Milli-Q or equivalent)

  • Equipment:

    • HPLC system with UV/PDA detector (e.g., Agilent 1260, Waters Alliance)

    • Analytical balance (5-decimal place)

    • Volumetric flasks (Class A)

    • Pipettes (Calibrated)

    • pH meter

    • Sonicator

    • Syringe filters (0.45 µm, PTFE or Nylon)

Chromatographic Conditions

The following conditions are a representative starting point and should be optimized and validated for the specific HPLC system and column used. This method is based on typical conditions for separating irbesartan and its related substances.[4][8]

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm (e.g., Zorbax, Luna, XBridge)
Mobile Phase A Buffer: 0.02M Phosphate buffer, pH adjusted to 3.2 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Isocratic
Composition Mobile Phase A : Mobile Phase B (67:33 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 220 nm
Injection Volume 10 µL
Run Time ~30 minutes (ensure elution of all components)
Preparation of Solutions
  • Diluent: Methanol or a mixture of Mobile Phase A and B (50:50 v/v).

  • Irbesartan Dimer Stock Solution (SS1 - for Identification & Quantification):

    • Accurately weigh ~5 mg of Irbesartan Dimer Reference Standard into a 50 mL volumetric flask.

    • Dissolve in and dilute to volume with diluent. Sonicate if necessary.

    • This yields a concentration of approximately 100 µg/mL.

  • Standard Solution (for Quantification):

    • Dilute 1.0 mL of the Dimer Stock Solution (SS1) to 100 mL with diluent.

    • This yields a final concentration of approximately 1.0 µg/mL (corresponding to 0.2% of a 500 µg/mL sample concentration).

  • System Suitability Solution (SSS - for Identification & Resolution):

    • Accurately weigh ~25 mg of Irbesartan RS into a 50 mL volumetric flask.

    • Add 2.5 mL of the Dimer Stock Solution (SS1).

    • Dissolve in and dilute to volume with diluent.

    • This solution contains ~500 µg/mL of Irbesartan and ~5 µg/mL of Irbesartan Dimer.

  • Test Preparation (Sample):

    • Accurately weigh ~25 mg of Irbesartan API into a 50 mL volumetric flask.

    • Dissolve in and dilute to volume with diluent. Sonicate to ensure complete dissolution.

    • Filter through a 0.45 µm syringe filter before injection.

HPLC Analysis Protocol
  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject the diluent (blank) to ensure no interfering peaks are present.

    • Inject the System Suitability Solution (SSS) five times.

    • Acceptance Criteria:

      • The resolution between the irbesartan peak and the irbesartan dimer peak must be ≥ 2.0.

      • The relative standard deviation (RSD) of the peak areas for both components from the five replicate injections must be ≤ 2.0%.

  • Analysis:

    • Inject the Standard Solution.

    • Inject the Test Preparation in duplicate.

    • Inject the Standard Solution again after a series of sample injections (e.g., every 6-10 samples) to ensure system stability.

Diagram 2: HPLC Analysis Workflow

This flowchart outlines the sequential steps for performing an HPLC analysis for impurity quantification using a qualified reference standard.

G Start Start: HPLC Analysis Prep Prepare Solutions (Blank, Standard, SSS, Sample) Start->Prep Equilibrate Equilibrate HPLC System Prep->Equilibrate SST Perform System Suitability Test (SST) - Inject SSS (5x) Equilibrate->SST CheckSST SST Criteria Met? (Resolution ≥ 2.0, RSD ≤ 2.0%) SST->CheckSST Analysis Inject Blank, Standard, and Samples CheckSST->Analysis Yes Troubleshoot Troubleshoot & Re-run CheckSST->Troubleshoot No Data Acquire & Process Chromatographic Data Analysis->Data Calc Calculate Impurity Content Data->Calc Report Report Results Calc->Report Troubleshoot->Equilibrate

Caption: Standard workflow for HPLC impurity analysis.

Data Interpretation and Calculation

The irbesartan dimer peak in the sample chromatogram is identified by comparing its retention time with that of the peak in the standard and SSS chromatograms.

The percentage of irbesartan dimer in the sample is calculated using the following formula:

% Dimer = (Area_Dimer_Sample / Area_Dimer_Std) × (Conc_Std / Conc_Sample) × Purity_Std × 100

Where:

  • Area_Dimer_Sample: Peak area of the dimer in the Test Preparation chromatogram.

  • Area_Dimer_Std: Average peak area of the dimer in the Standard Solution chromatogram.

  • Conc_Std: Concentration of the Irbesartan Dimer Reference Standard in the Standard Solution (e.g., in mg/mL).

  • Conc_Sample: Concentration of the Irbesartan API in the Test Preparation (e.g., in mg/mL).

  • Purity_Std: Purity of the Irbesartan Dimer Reference Standard (as a decimal from the CoA, e.g., 0.995).

Method Validation Considerations

The described HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. The irbesartan dimer reference standard is essential for this validation. Key validation parameters include:

  • Specificity: Demonstrate that the method can unequivocally assess the dimer in the presence of other components (e.g., irbesartan, other impurities, excipients). This is confirmed by peak purity analysis using a PDA detector and by spiking the sample with known impurities.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the dimer that can be reliably detected and quantified. This is typically established based on signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ).

  • Linearity: Establish a linear relationship between the concentration of the dimer and its peak area over a specified range (e.g., from LOQ to 150% of the specification limit).

  • Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known amounts of the irbesartan dimer reference standard at different concentration levels.

  • Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts, or on different equipment).

  • Robustness: Intentionally vary method parameters (e.g., pH, mobile phase composition, flow rate) to evaluate the method's reliability during normal use.

Conclusion

The use of a well-characterized irbesartan dimer reference standard is indispensable for the accurate control of this impurity in irbesartan drug substance and product. It serves as the cornerstone for method development, validation, and routine quality control, ensuring that analytical data is reliable and defensible. Adherence to the protocols and principles outlined in this guide will support regulatory compliance and contribute to the overall safety and quality of irbesartan-containing medicines.

References

  • SynThink Research Chemicals. (n.d.). Irbesartan EP Impurities & USP Related Compounds. Retrieved from SynThink.[3]

  • United States Pharmacopeia. (n.d.). USP Monographs: Irbesartan. Retrieved from USP-NF.[8]

  • LGC Standards. (n.d.). Irbesartan impurity A CRS. Retrieved from LGC Standards.[14]

  • Satyanarayana, B., Anjaneyulu, Y., Veerasomaiah, P., & Pratap Reddy, P. (2007). Synthesis and characterization of Irbesartan impurities.
  • Sigma-Aldrich. (n.d.). Irbesartan USP Reference Standard. Retrieved from Sigma-Aldrich.[15]

  • European Pharmacopoeia. (n.d.). Irbesartan Monograph. (Accessed via various sources).[12]

  • Shah, R. P., Sahu, A., & Singh, S. (2010). Identification and characterization of degradation products of irbesartan using LC-MS/TOF, MSn, on-line H/D exchange and LC-NMR. Journal of Pharmaceutical and Biomedical Analysis, 51(5), 1037-1046.[7]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline Q3A(R2): Impurities in New Drug Substances.
  • Mahaparale, S. P., & Hagawane, S. V. (2020). Stability Indicating RP-HPLC Method Development for the Estimation of Irbesartan in Pharmaceutical Dosage Form. International Journal of Pharmaceutical and Phytopharmacological Research, 10(5).
  • PubChem. (n.d.). Irbesartan. Retrieved from National Center for Biotechnology Information.[13]

  • Pendopharm. (2014). Irbesartan tablets USP - Product Monograph.
  • SynThink Research Chemicals. (n.d.). This compound | 1346598-52-4. Retrieved from SynThink.[9]

  • Drugs.com. (2025). Irbesartan Monograph for Professionals. Retrieved from Drugs.com.[16]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts.[10]

  • Tzakos, A. G., & Mavromoustakos, T. (2020). On the Rational Drug Design for Hypertension through NMR Spectroscopy. Molecules, 25(21), 5081.[17]

  • BOC Sciences. (n.d.). Irbesartan: Definition, Mechanism of Action and Application. Retrieved from BOC Sciences.[18]

  • Clearsynth. (n.d.). This compound | CAS No. 1346598-52-4. Retrieved from Clearsynth.[19]

  • Chen, Y. C., et al. (2010). Quantitation of irbesartan and major proteins in human plasma by mass spectrometry with time-of-flight analyzer. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 635-641.[11]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Irbesartan EP Reference Standard.
  • SynThink Research Chemicals. (n.d.). Irbesartan EP Impurities & USP Related Compounds. Retrieved from SynThink.[5]

  • Molecules. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1908.[20]

  • Ranbaxy Pharmaceuticals Canada Inc. (2013). IRBESARTAN (Irbesartan Tablets USP) Product Monograph.[1]

  • Chirality. (2011). 1-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-pyrrolidine-2-carboxamide: investigation of structural variations. Chirality, 23(8), 757-764.[21]

  • Chapter 2 Fragmentation and Interpretation of Spectra. (n.d.). Mass Spectrometry.[22]

  • Journal of Science and Technology. (2024). RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES. Journal of Science and Technology, 9(08).
  • ResearchGate. (n.d.). Irbesartan: FTIR and Raman spectra. Density functional study on vibrational and NMR spectra. Retrieved from ResearchGate.[5]

  • Veeprho. (n.d.). This compound | CAS 1346598-52-4. Retrieved from Veeprho.[6]

Sources

Application Note: Advanced Chromatographic Strategies for the Separation and Quantification of Irbesartan Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chromatographic separation of impurities in irbesartan, an angiotensin II receptor antagonist. Ensuring the purity of active pharmaceutical ingredients (APIs) like irbesartan is critical for drug safety and efficacy. This document outlines robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods designed to separate irbesartan from its process-related impurities and degradation products. The methodologies are grounded in regulatory expectations set forth by the International Council for Harmonisation (ICH) and pharmacopeial standards, offering researchers and drug development professionals a reliable framework for method development, validation, and routine quality control.

Introduction: The Imperative for Impurity Profiling in Irbesartan

Irbesartan is a widely prescribed medication for the treatment of hypertension and diabetic nephropathy.[1][2][3] The synthesis and storage of irbesartan can lead to the formation of undesired chemical substances known as impurities.[4][5] These impurities, which include starting materials, by-products, intermediates, and degradation products, lack therapeutic benefit and can potentially pose a risk to patient safety.[4]

Regulatory bodies, guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances.[4][6][7] The ICH Q3A(R2) guideline mandates the reporting, identification, and qualification of impurities based on defined thresholds, making their effective separation and quantification a non-negotiable aspect of pharmaceutical quality control.[6][7][8] This application note provides validated chromatographic techniques to meet these regulatory demands and ensure the quality and safety of irbesartan.

Foundational Principles of Chromatographic Separation

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone technique for analyzing irbesartan and its impurities.[3][9] Its principle lies in the differential partitioning of analytes between a non-polar stationary phase (typically alkyl-bonded silica, such as C18 or C8) and a polar mobile phase.

  • Mechanism of Separation: Irbesartan and its impurities are separated based on their relative hydrophobicity. More hydrophobic compounds interact more strongly with the C18 stationary phase and thus elute later, while more polar compounds have a higher affinity for the mobile phase and elute earlier.

  • Role of Mobile Phase pH: Irbesartan contains a tetrazole ring, an acidic functional group. The pH of the mobile phase is a critical parameter that controls the ionization state of the analyte and its impurities, significantly influencing their retention time and peak shape. A buffered mobile phase, often with a pH around 3.0-3.5, is commonly used to ensure consistent ionization and achieve reproducible separation.[10][11][12]

  • Gradient vs. Isocratic Elution: Due to the varying polarities of irbesartan impurities, a gradient elution method, where the proportion of the organic solvent in the mobile phase is increased over time, is often necessary to achieve optimal separation of all compounds within a reasonable analysis time.[10] Isocratic methods, with a constant mobile phase composition, may also be suitable for specific applications where the impurities have similar polarities.[11][13]

Experimental Workflow for Impurity Analysis

The systematic analysis of irbesartan impurities follows a well-defined workflow, from initial sample handling through to data interpretation and reporting. This process ensures that the analytical results are accurate, reliable, and compliant with regulatory standards.

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Evaluation prep_sample Weigh and Dissolve Irbesartan Sample (API or Drug Product) prep_std Prepare Reference Standard Solutions (Irbesartan & Impurities) prep_sst Prepare System Suitability Solution instrument Instrument Setup (HPLC/UPLC System) prep_sst->instrument System Suitability Test equilibration Column Equilibration instrument->equilibration injection Inject Samples & Standards equilibration->injection acquisition Data Acquisition (Chromatogram) injection->acquisition Elution & Detection integration Peak Integration & Identification acquisition->integration quantification Quantification of Impurities integration->quantification report Reporting & Compliance Check (vs. ICH Thresholds) quantification->report

Caption: General workflow for irbesartan impurity analysis.

Protocol 1: Stability-Indicating RP-HPLC Method

This protocol describes a robust, gradient RP-HPLC method capable of separating irbesartan from its key process-related impurities and potential degradation products, making it suitable as a stability-indicating assay.

4.1. Objective To quantify known and unknown impurities in irbesartan bulk drug substance and finished pharmaceutical products.

4.2. Materials and Reagents

  • Irbesartan Reference Standard (RS) and impurity standards (e.g., Irbesartan Related Compound A).[2][14]

  • Acetonitrile (HPLC Grade)

  • Orthophosphoric Acid (AR Grade)

  • Triethylamine (AR Grade)

  • Water (HPLC Grade)

  • Methanol (HPLC Grade)

  • Diluent: Methanol or Acetonitrile/Water mixture.

4.3. Instrumentation

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV/PDA detector.

  • Chromatography Data System (e.g., Empower).

4.4. Chromatographic Conditions

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µm (e.g., Kromasil, Zorbax)[11][15]Provides excellent resolving power and retention for irbesartan and its related non-polar impurities.
Mobile Phase A 0.1% Orthophosphoric Acid in Water, pH adjusted to 3.0 with Triethylamine.[14]The acidic pH suppresses the ionization of the tetrazole group, leading to better peak shape and retention.
Mobile Phase B Acetonitrile[14][15]Strong organic solvent for eluting hydrophobic compounds.
Gradient Program Time (min)%B
040
1040
2250
2650
2840
3540
Flow Rate 1.2 mL/min[10][15]A typical flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run time.
Column Temp. 30°C[15]Maintains consistent retention times and improves peak symmetry.
Detection UV at 220 nm[10][14][16]A wavelength where irbesartan and its key impurities exhibit significant absorbance.
Injection Volume 10 µLStandard volume for achieving good sensitivity and peak shape.

4.5. Preparation of Solutions

  • Standard Preparation (0.15 mg/mL): Accurately weigh about 15 mg of USP Irbesartan RS into a 100-mL volumetric flask. Dissolve in and dilute to volume with methanol.[14]

  • System Suitability Preparation: Prepare a solution in methanol containing about 0.1 mg/mL each of USP Irbesartan RS and USP Irbesartan Related Compound A RS.[14]

  • Test Preparation (Assay): Weigh and finely powder not fewer than 20 tablets. Transfer a portion of the powder equivalent to about 15 mg of irbesartan to a 100-mL volumetric flask. Add about 75 mL of methanol, sonicate for 15 minutes, dilute to volume with methanol, and filter.[14]

4.6. Procedure

  • Equilibrate the chromatographic system with the mobile phase for at least 30 minutes.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Perform five replicate injections of the Standard Preparation. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.

  • Inject the System Suitability Preparation. The resolution between the irbesartan peak and the Irbesartan Related Compound A peak should be not less than 2.0.

  • Inject the Test Preparation in duplicate.

  • Identify impurity peaks based on their retention times relative to the irbesartan peak.

  • Calculate the percentage of each impurity using the formula: 100 * (ri / rs), where ri is the peak response for each individual impurity and rs is the sum of the responses of all peaks.[14]

Protocol 2: Forced Degradation Studies and UPLC Analysis

Forced degradation (stress testing) is essential for developing stability-indicating methods and identifying potential degradation products that could form during the shelf life of the drug product.[17][18]

5.1. Objective To assess the stability of irbesartan under various stress conditions as per ICH guideline Q1A(R2) and to develop a rapid UPLC method to separate the drug from its degradation products.[17][18]

5.2. Forced Degradation Workflow

G cluster_stress Stress Conditions (ICH Q1A R2) Irbesartan Irbesartan Sample (API or Solution) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 80°C) Irbesartan->Acid Base Alkaline Hydrolysis (e.g., 0.1 M NaOH, 80°C) Irbesartan->Base Oxidative Oxidation (e.g., 30% H2O2, RT) Irbesartan->Oxidative Thermal Thermal Stress (Solid, 50°C) Irbesartan->Thermal Photo Photolytic Stress (Sunlight/UV) Irbesartan->Photo Analysis Neutralize (if needed) Dilute to Target Conc. UPLC-PDA/MS Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis

Sources

Application Note: Structural Elucidation of Irbesartan Dimeric Impurities Using Multinuclear and Multidimensional NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the structural elucidation of dimeric impurities of Irbesartan, a critical process in pharmaceutical quality control and drug development. While Irbesartan is a widely used antihypertensive agent, its synthesis and degradation can yield complex impurities, including potential dimers, which must be rigorously characterized.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose, offering unambiguous structural information at the atomic level.[4][5] This guide details the strategic application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments in a logical, self-validating workflow. We explain the causality behind experimental choices and provide detailed protocols for sample preparation, data acquisition, and spectral interpretation, using a hypothetical Irbesartan dimer as a practical case study.

Introduction: The Challenge of Impurity Profiling

Irbesartan (Figure 1) is an angiotensin II receptor antagonist that effectively treats hypertension.[6][7] The molecular structure features several reactive sites, including a biphenyl core, a tetrazole ring, and a spiro-imidazolinone moiety.[][9] During synthesis or under stress conditions such as acid/base hydrolysis, oxidation, or photolysis, these sites can react, leading to the formation of process-related impurities or degradation products.[10][11][12]

Among the most challenging impurities to characterize are dimers, where two Irbesartan molecules become covalently linked. Identifying the exact nature and point of linkage in such a large, complex molecule is impossible with mass spectrometry (MS) alone, as MS provides mass-to-charge information but cannot distinguish between isomers or definitively map atomic connectivity.

NMR spectroscopy is uniquely suited for this challenge. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule, making it the "gold standard" for non-destructive, definitive structural elucidation in pharmaceutical analysis.[5][13]

Figure 1: Chemical Structure of Irbesartan

Irbesartan

Caption: The molecular structure of the active pharmaceutical ingredient Irbesartan.

The NMR Strategy: A Multi-dimensional Approach

A robust structural elucidation workflow relies on a suite of NMR experiments. Each experiment provides a unique piece of the structural puzzle, and together they create a self-validating system.

  • ¹H NMR (Proton NMR): Provides the initial overview. It reveals the number of different proton environments, their integration (ratio), and their coupling patterns (J-coupling), which hints at neighboring protons.[5]

  • ¹³C NMR (Carbon NMR): Shows the number of unique carbon environments. Crucially, the chemical shift of a carbon indicates its type (e.g., aliphatic, aromatic, carbonyl).[5]

  • 2D COSY (Correlation Spectroscopy): Maps all proton-proton (¹H-¹H) couplings within a spin system. It is essential for tracing out molecular fragments, such as the butyl chain or the patterns on the aromatic rings.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon (¹J-CH). This experiment is the primary method for assigning carbon signals based on their known proton assignments.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating unknown structures. It reveals correlations between protons and carbons that are two or three bonds away (²J-CH, ³J-CH). These long-range correlations are the key to connecting molecular fragments and, in the case of a dimer, identifying the specific atoms that form the covalent linkage between the two monomer units.

Experimental Protocols

Protocol 1: Sample Preparation

The quality of NMR data is directly dependent on proper sample preparation. This protocol assumes the dimeric impurity has been isolated from the bulk drug substance, typically via preparative High-Performance Liquid Chromatography (Prep-HPLC).

  • Sample Weighing: Accurately weigh 5-10 mg of the isolated impurity and a similar amount of a pure Irbesartan reference standard into separate, clean, dry 5 mm NMR tubes.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for Irbesartan and its likely impurities due to its high polarity. Add approximately 0.6 mL of DMSO-d₆ to each NMR tube.

  • Internal Standard: Add a small amount (1-2 µL) of a tetramethylsilane (TMS) solution to each tube. TMS provides a reference signal at 0.00 ppm for calibrating the ¹H and ¹³C chemical shift axes.

  • Dissolution: Cap the tubes securely and vortex for 1-2 minutes until the sample is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube to prevent magnetic field distortions.

Protocol 2: NMR Data Acquisition

These parameters are representative for a 400 MHz NMR spectrometer and should be adapted as necessary based on the instrument and sample concentration.

Experiment Key Parameters Purpose & Rationale
¹H NMR Acquisition Time: ~3s, Relaxation Delay: 2s, Scans: 16To obtain a high-resolution spectrum with good signal-to-noise for identifying all proton signals and their multiplicities.
¹³C{¹H} NMR Acquisition Time: ~1.5s, Relaxation Delay: 2s, Scans: 1024+To detect all carbon signals, including quaternary carbons. A higher number of scans is needed due to the low natural abundance of ¹³C.
2D COSY Spectral Width: 12 ppm in F1/F2, Scans: 4-8 per incrementTo establish ¹H-¹H connectivity. Essential for confirming the integrity of the butyl chain and phenyl ring spin systems.
2D HSQC Spectral Width: 12 ppm (¹H) x 180 ppm (¹³C), Scans: 8-16 per incrementTo link protons to their attached carbons. This is the primary method for assigning the carbon spectrum.
2D HMBC Spectral Width: 12 ppm (¹H) x 200 ppm (¹³C), Scans: 16-32 per increment, Long-Range Coupling Delay: Optimized for 8 HzTo identify multi-bond correlations. The 8 Hz optimization is a good starting point for detecting correlations across aromatic systems and other key structural fragments. This is the critical experiment for finding the dimer linkage.

Data Interpretation: A Step-by-Step Workflow

The elucidation process is a comparative analysis between the known Irbesartan monomer and the unknown impurity.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Elucidation Prep Isolate Impurity (Prep-HPLC) Dissolve Dissolve in DMSO-d6 Prep->Dissolve Acq_1D Acquire 1D Spectra (¹H, ¹³C) Dissolve->Acq_1D Analyze Sample Acq_2D Acquire 2D Spectra (COSY, HSQC, HMBC) Acq_1D->Acq_2D Assign_Monomer Assign Irbesartan Reference Acq_2D->Assign_Monomer Process Data Compare Compare Monomer vs. Impurity Spectra Assign_Monomer->Compare Build Build Fragments using COSY & HSQC Compare->Build Connect Connect Fragments via HMBC Build->Connect Structure Propose Final Structure Connect->Structure

Caption: Workflow for NMR-based structural elucidation of an Irbesartan impurity.

Step 1: Assign the Irbesartan Reference Spectrum

First, fully assign the ¹H and ¹³C NMR spectra of the Irbesartan reference standard. This provides the baseline chemical shifts against which the impurity will be compared.[14][15][16]

Table 1: Representative ¹H and ¹³C Chemical Shifts for Irbesartan (Monomer) in DMSO-d₆

Assignment¹H δ (ppm)¹³C δ (ppm)Rationale / Key Correlations
Butyl CH₃ (C9)~0.85 (t)~13.7COSY to C8-H₂; HSQC confirms
Butyl CH₂ (C8)~1.30 (m)~22.1COSY to C9-H₃, C7-H₂; HSQC confirms
Butyl CH₂ (C7)~1.50 (m)~26.2COSY to C8-H₂, C6-H₂; HSQC confirms
Butyl CH₂ (C6)~2.55 (t)~45.1COSY to C7-H₂; HMBC to C1
Biphenyl CH₂~4.50 (s)~50.2HMBC to Biphenyl C's and C3
Biphenyl H's~7.0-7.8 (m)~125-142Complex aromatic region; COSY helps trace rings
C=O (C4)-~175.8Quaternary carbon; HMBC from adjacent protons
Tetrazole C-~155.0Quaternary carbon; HMBC from Biphenyl H's
Tetrazole NH~16.0 (br s)-Broad, downfield exchangeable proton

(Note: Chemical shifts are approximate and can vary slightly based on concentration and exact experimental conditions.)

Step 2: Comparative Analysis of the Impurity Spectrum

Compare the ¹H spectrum of the impurity with the reference spectrum. Look for key differences:

  • Disappearance of Signals: Has a specific signal vanished? For example, the disappearance of the highly downfield tetrazole N-H proton (~16 ppm) would strongly suggest that the linkage point involves this nitrogen.

  • Change in Integration: If the molecule is an asymmetric dimer, the integration of signals from one half of the molecule relative to the other will be 1:1, but some signals may now represent twice as many protons/carbons if the dimer is symmetric.

  • Chemical Shift Changes (Δδ): Protons and carbons near the dimerization site will experience a significant change in their electronic environment, causing their signals to shift, often downfield.

  • New Signals: The appearance of entirely new signals may indicate the formation of new functional groups during the degradation/dimerization reaction.

Step 3: Elucidating the Dimer Linkage with 2D NMR

This step uses a hypothetical dimer where two Irbesartan molecules are linked via an N-N bond between their respective tetrazole rings (a plausible outcome of oxidative stress).

G cluster_A Irbesartan Unit A cluster_B Irbesartan Unit B Irbesartan_A Irbesartan_B H_A H-Ar (Unit A) C_B Tetrazole C (Unit B) H_A->C_B Key HMBC Correlation N_B Tetrazole N (Unit B)

Caption: Diagram showing a key HMBC correlation confirming an inter-molecular linkage.

Hypothetical Case: N-N Tetrazole Linkage

  • Initial Observation: The ¹H spectrum of the impurity lacks the characteristic broad N-H signal at ~16 ppm. The aromatic signals of the biphenyl ring attached to the tetrazole group are shifted significantly downfield compared to the reference.

  • COSY and HSQC Analysis: COSY and HSQC data confirm that the core structures of the butyl chain, spiro ring, and both phenyl rings are intact within each monomer unit. They allow for the assignment of most protons and their attached carbons in the dimeric structure.

  • The Decisive HMBC Correlation: The critical evidence comes from the HMBC spectrum. A correlation would be observed between an aromatic proton on the phenyl ring of Unit A and the tetrazole carbon of Unit B (and vice-versa). This through-bond, 3-bond correlation (¹H-C-C-C) is only possible if the two units are covalently linked in close proximity to these atoms. This single correlation provides unambiguous proof of the inter-molecular linkage point, confirming the proposed dimer structure.

Conclusion

The structural elucidation of unknown impurities like dimers is a non-trivial but essential task in ensuring the safety and efficacy of pharmaceutical products. This application note demonstrates that a systematic and logical application of modern NMR spectroscopy, particularly multi-dimensional techniques like HMBC, provides a powerful and definitive solution. By comparing the spectra of the impurity against a well-characterized reference standard, researchers can confidently piece together the molecular puzzle, identify linkage points, and ensure the structural integrity of their compounds. This workflow is not only applicable to Irbesartan but serves as a universal template for the characterization of complex small molecule impurities in drug development.

References

  • Mutha, A. K., Guduru, S., Kaliyaperumal, M., Swamy Rumalla, C., & Gajbhiye, S. B. (2018). Degradation Study of Irbesartan: Isolation and Structural Elucidation of Novel Degradants. Journal of Pharmaceutical and Biomedical Analysis, 157, 180-188. [Link]

  • Satyanarayana, B., Anjaneyulu, Y., Veerasomaiah, P., & Pratap Reddy, P. (2007). Synthesis and Characterization of Irbesartan Impurities. Heterocyclic Communications, 13(4), 359-366. [Link]

  • ResearchGate. (2007). Synthesis and characterization of Irbesartan impurities. [Link]

  • ResearchGate. (n.d.). Overlaid 13C-NMR spectra of irbesartan E-oxime (22.6 min product, A), irbesartan Z-oxime (27.0 min product, B) and irbesartan (C). [Link]

  • ResearchGate. (2018). Stress testing (forced degradation) data of Irbesartan. [Link]

  • Shah, R. P., Sahu, A., & Singh, S. (2010). Identification and characterization of degradation products of irbesartan using LC-MS/TOF, MS(n), on-line H/D exchange and LC-NMR. Journal of Pharmaceutical and Biomedical Analysis, 51(5), 1037-1046. [Link]

  • National Center for Biotechnology Information. (n.d.). Irbesartan. PubChem Compound Database. [Link]

  • Creative Biostructure. (n.d.). NMR Techniques for Structure-Based Drug Discovery. [Link]

  • Azonetwork. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. [Link]

  • Semantic Scholar. (2018). Degradation study of irbesartan: Isolation and structural elucidation of novel degradants. [Link]

  • Bhinderwala, F., & Powers, R. (2019). NMR Metabolomics Protocols for Drug Discovery. Methods in Molecular Biology, 2037, 265-311. [Link]

  • Skotnicki, M., & Hodgkinson, P. (2022). Characterization of crystalline and amorphous forms of irbesartan by multi-nuclear solid-state NMR. Solid State Nuclear Magnetic Resonance, 118, 101783. [Link]

  • Rádl, S., Stach, J., Havlíček, J., Tkadlecová, M., & Plaček, L. (2009). Synthesis and Identification of Some Impurities of Irbesartan. Acta Chimica Slovenica, 56, 559-565. [Link]

  • Shakeb, M., Puranik, S. B., & Sreenivasa, S. (2014). Stress Degradation Studies of Irbesartan and Hydrochlorothiazide and Development of Validated Stability Indicating Method. Research & Reviews: Journal of Pharmaceutics and Nanotechnology. [Link]

  • Gossert, A. D., & Jahnke, W. (2016). NMR as a “Gold Standard” Method in Drug Design and Discovery. Biomedicines, 4(3), 15. [Link]

  • Hernández-Lugo, J. H., et al. (2022). Crystal Forms of the Antihypertensive Drug Irbesartan: A Crystallographic, Spectroscopic, and Hirshfeld Surface Analysis Investigation. ACS Omega, 7(17), 14945-14957. [Link]

  • American Chemical Society Publications. (2022). Crystal Forms of the Antihypertensive Drug Irbesartan: A Crystallographic, Spectroscopic, and Hirshfeld Surface Analysis Investigation. ACS Omega. [Link]

  • Liu, D., et al. (2021). Efficient NMR Screening Approach to Discover Small Molecule Fragments Binding Structured RNA. ACS Medicinal Chemistry Letters, 12(7), 1146-1152. [Link]

  • ResearchGate. (2022). Characterization of crystalline and amorphous forms of irbesartan by multi-nuclear solid-state NMR. [Link]

  • Badawi, H. M., et al. (2009). Irbesartan: FTIR and Raman spectra. Density functional study on vibrational and NMR spectra. Journal of Raman Spectroscopy, 41(4), 435-442. [Link]

  • Chontzopoulou, E., et al. (n.d.). Unveiling the molecular mechanism of action of the anti-hypertensive drug irbesartan through 2D NMR Spectroscopy. [Link]

  • ResearchGate. (n.d.). Structure of Irbesartan. [Link]

  • Drugs.com. (n.d.). Irbesartan: Package Insert / Prescribing Information / MOA. [Link]

Sources

Topic: Advanced Sample Preparation Techniques for Irbesartan Impurity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Criticality of Purity in Irbesartan Analysis

Irbesartan is a potent, orally active angiotensin II receptor antagonist widely prescribed for the treatment of hypertension.[1] As with all active pharmaceutical ingredients (APIs), ensuring its purity is paramount to guaranteeing the safety and efficacy of the final drug product. Regulatory bodies, including the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), set stringent limits on impurities, which can arise from the manufacturing process, degradation, or storage.[2]

Effective impurity profiling is therefore non-negotiable. However, the most sophisticated analytical instrumentation, such as HPLC or LC-MS, can only produce reliable data if the sample is introduced in a suitable form. This is where sample preparation becomes the cornerstone of accurate analysis. A robust sample preparation protocol ensures the complete and quantitative extraction of the analyte and its impurities from the sample matrix, eliminates interfering components, and prevents further degradation of the sample prior to analysis.

This guide provides a detailed exploration of field-proven sample preparation techniques for irbesartan, moving beyond simple procedural lists to explain the scientific rationale behind each step. We will cover protocols for both routine quality control of the drug substance and formulated product, as well as for forced degradation studies essential for developing stability-indicating methods.

Physicochemical Context: Why Sample Preparation for Irbesartan Matters

Understanding the properties of Irbesartan is key to designing an effective preparation strategy. Irbesartan is a nonpeptide tetrazole derivative that is practically insoluble in water and sparingly soluble in alcohols like methanol.[3] This low aqueous solubility presents the primary challenge: ensuring complete dissolution from the API or tablet matrix to allow for accurate quantification of both the parent drug and its trace-level impurities.

Impurities in irbesartan can be broadly categorized:

  • Process-Related Impurities: Intermediates or by-products from the synthetic route, such as Irbesartan Related Compound A (USP).[4][5]

  • Degradation Products: Formed due to exposure to stress conditions like acid, base, light, heat, or oxidation.[6][7] Studies have shown irbesartan is particularly susceptible to degradation under hydrolytic (acidic and basic) conditions.[6][7]

The goal of any sample preparation technique is to create a clean, homogenous solution in a solvent system that is compatible with the subsequent chromatographic analysis, typically reverse-phase HPLC.

Application Note 1: Routine Analysis of Irbesartan API and Tablets

For routine quality control and assay, the objective is to completely dissolve the drug substance or the drug product to accurately measure pre-existing impurities. The most common and effective approach is a straightforward dissolution and dilution method.

Causality Behind Experimental Choices:

  • Diluent Selection: The diluent must effectively solubilize irbesartan while being compatible with the HPLC mobile phase. Methanol is frequently recommended in pharmacopeial methods due to its ability to dissolve irbesartan.[4][8][9] Mixtures of organic solvents and water (e.g., acetonitrile/water) are also common and often mirror the mobile phase composition to ensure good peak shape.[10]

  • Mechanical Assistance (Sonication): Due to irbesartan's poor solubility, mechanical energy is required to ensure complete and rapid dissolution. Sonication utilizes high-frequency sound waves to agitate the sample, breaking down aggregates and facilitating solvent penetration.[10][11]

  • Filtration: This is a critical final step to protect the analytical column. Particulate matter, whether from insoluble excipients in a tablet or undissolved API, can cause blockages, leading to high backpressure and compromised chromatographic performance. A 0.45 µm or 0.2 µm syringe filter is standard.[10][12]

Detailed Protocol: Sample Preparation of Irbesartan Tablets

This protocol is designed for the analysis of impurities in a formulated irbesartan tablet (e.g., 150 mg strength).

  • Sample Collection: Accurately weigh and finely powder no fewer than 20 irbesartan tablets to create a homogenous composite sample.[11]

  • Weighing: Accurately weigh a portion of the powder equivalent to approximately 50 mg of Irbesartan and transfer it to a 50 mL volumetric flask.

    • Rationale: Using a precise amount of powder ensures the final concentration is known, which is essential for accurate impurity quantification against a reference standard.

  • Initial Dissolution: Add approximately 35 mL (~70% of the final volume) of diluent (e.g., Methanol) to the volumetric flask.

  • Sonication: Place the flask in a sonicator bath for 15 minutes to facilitate the dissolution of the API and the breakdown of the tablet matrix.[11]

  • Equilibration & Dilution: Remove the flask from the sonicator and allow it to return to room temperature. Dilute to the final volume with the diluent and mix thoroughly.

    • Rationale: Temperature affects solvent volume. Allowing the solution to cool before final dilution ensures volumetric accuracy.

  • Filtration: Draw the solution into a syringe and filter it through a 0.45 µm chemically compatible syringe filter (e.g., PTFE or nylon) into an HPLC vial. Discard the first 1-2 mL of the filtrate.

    • Rationale: Discarding the initial portion of the filtrate prevents any potential dilution or contamination from the filter membrane itself.

  • Final Concentration: The resulting solution has a nominal concentration of 1.0 mg/mL, which is suitable for impurity analysis according to USP guidelines.[8]

Workflow for Routine Sample Preparation

G cluster_prep Tablet Preparation cluster_extraction Extraction & Dilution cluster_final Final Preparation powder Weigh & Powder ≥20 Tablets weigh 1. Weigh Powder (Equivalent to 50 mg API) add_solvent 2. Add Diluent (~70% Final Volume) weigh->add_solvent sonicate 3. Sonicate (15 min) add_solvent->sonicate dilute 4. Cool & Dilute to Volume sonicate->dilute filter 5. Filter through 0.45 µm Syringe Filter dilute->filter hplc_vial 6. Collect in HPLC Vial filter->hplc_vial

Caption: Workflow for routine API/tablet sample preparation.

Application Note 2: Sample Preparation for Forced Degradation Studies

Forced degradation (or stress testing) is a crucial part of drug development and validation of stability-indicating analytical methods, as mandated by ICH guideline Q1A(R2).[6] The goal is to intentionally degrade the drug substance to identify likely degradation products and to prove that the analytical method can separate these impurities from the intact drug.[13]

Sample preparation in this context involves subjecting a solution of irbesartan to harsh chemical and physical conditions.

Causality Behind Experimental Choices:

  • Stress Conditions: The conditions (acid, base, oxidation, heat, light) are chosen to simulate potential storage and manufacturing scenarios and to cover a range of degradation pathways.[7]

  • Analyte Concentration: A slightly higher concentration (e.g., 2-3 mg/mL) is often used to ensure that even minor degradation products can be detected.[7]

  • Quenching/Neutralization: After the desired degradation period, the reaction must be stopped to prevent further changes. For acid/base hydrolysis, this involves neutralization. This step is critical for obtaining a stable and reproducible sample for analysis.

  • Dilution: The stressed sample is typically diluted to the same concentration as the routine analysis sample (e.g., 1 mg/mL) to allow for a direct comparison of impurity levels.

Summary of Forced Degradation Conditions

The following table outlines typical starting conditions for stress testing of irbesartan. The duration of exposure should be adjusted to achieve a target degradation of 5-20%.

Stress ConditionStress AgentTypical ConditionsRationale & Cited Observations
Acid Hydrolysis 0.1 M HClHeat at 80°C for several hours.[7]Simulates acidic environments. Irbesartan shows significant degradation under these conditions.[7][14]
Base Hydrolysis 0.1 M NaOHHeat at 80°C for several hours.[7]Simulates alkaline environments. The drug is highly susceptible to degradation in basic conditions.[6][7]
Oxidation 3% - 30% H₂O₂Room temperature for up to 5 days.[7]Simulates exposure to oxidizing agents. Reports vary, with some studies finding the drug to be stable.[6][7][14]
Thermal Stress Dry HeatSolid API in a hot-air oven at 50-60°C for several days/weeks.[7][14]Evaluates the stability of the solid-state drug at elevated temperatures. Irbesartan is generally reported to be stable.[7][14]
Photolytic Stress Sunlight / UV LampExpose solid drug or solution to direct sunlight or a photostability chamber.[7][14]Evaluates light sensitivity. Irbesartan is generally reported to be photostable.[7][14]
Detailed Protocol: Acid Hydrolysis Stress Study
  • Stock Solution: Accurately weigh ~50 mg of Irbesartan API into a 25 mL volumetric flask. Dissolve in a minimal amount of methanol before adding 10 mL of 0.1 M HCl.

  • Stressing: Place the flask in a water bath or oven set to 80°C. Monitor the degradation over time by taking small aliquots (e.g., at 2, 4, 8, and 24 hours).

  • Neutralization: Once the target degradation is achieved, cool the solution to room temperature. Carefully add an equimolar amount of 0.1 M NaOH to neutralize the sample to approximately pH 7.

    • Rationale: This step is crucial to halt the acid-catalyzed degradation, ensuring the sample analyzed is representative of that specific time point.

  • Dilution & Filtration: Dilute the neutralized solution to the 25 mL mark with diluent (e.g., 50:50 Methanol:Water). This results in a ~2 mg/mL solution. Further dilute as needed to match the concentration of your reference standard (e.g., 1 mg/mL), filter through a 0.45 µm syringe filter, and inject into the HPLC system.

Workflow for Forced Degradation Studies

G cluster_stress Apply Stress Conditions start Prepare Irbesartan Stock Solution acid Acid Hydrolysis (e.g., 0.1M HCl, 80°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 80°C) start->base oxid Oxidation (e.g., 3% H₂O₂) start->oxid thermal Thermal / Photolytic start->thermal quench Quench Reaction (e.g., Neutralize) acid->quench base->quench oxid->quench dilute Dilute to Final Concentration thermal->dilute quench->dilute filter Filter (0.45 µm) dilute->filter analyze Analyze via HPLC/LC-MS filter->analyze

Caption: General workflow for a forced degradation experiment.

Conclusion

A well-designed sample preparation strategy is indispensable for the accurate and reliable analysis of impurities in irbesartan. For routine testing of API and drug products, a simple dissolution, sonication, and filtration protocol using an appropriate organic solvent like methanol is robust and effective. For developing stability-indicating methods, forced degradation studies require careful control of stress conditions followed by a critical neutralization step before final dilution and analysis. By understanding the chemical nature of irbesartan and the scientific principles behind each preparation step, researchers can generate high-quality, trustworthy data that ensures product safety and meets stringent regulatory requirements.

References

  • Research and Reviews: Journal of Chemistry. (n.d.). Stress Degradation Studies of Irbesartan and Hydrochlorothiazide and Development of Validated Stability Indicating Method. Retrieved from [Link]

  • Zhang, W., Cheng, D., Lu, Y., Zhao, S., & Qiu, X. (2024). Analysis of Impurity Profile of Irbesartan and Its Preparations by LC-MS/MS. Chinese Pharmaceutical Journal, 59(7), 612-626. Retrieved from [Link]

  • Mutha, A. K., Guduru, S., Kal, M., et al. (2018). Degradation study of irbesartan: Isolation and structural elucidation of novel degradants. Journal of Pharmaceutical and Biomedical Analysis, 157, 180-188. Retrieved from [Link]

  • Asha, M. M., & Sandhya, B. (n.d.). Forced Degradation Studies of Irbesartan and Analysis of its Fragments. World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Sahu, A., & Singh, S. (2010). Stress degradation studies on irbesartan and development of a validated stability-indicating UPLC method. Journal of Chromatographic Science, 48(3), 194-199. Retrieved from [Link]

  • Mutha, A. K., Guduru, S., Kal, M., et al. (2018). Degradation study of irbesartan: Isolation and structural elucidation of novel degradants. Semantic Scholar. Retrieved from [Link]

  • Shah, T., Sharma, S., & Dhalani, J. (2025). A Novel, Stability-indicating Method for Analyzing Degradation Impurities in Hydrochlorothiazide and Irbesartan Tablets Using RP-HPLC. Current Drug Research Reviews. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). USP Monographs: Irbesartan. Retrieved from [Link]

  • Shah, T., Sharma, S., & Dhalani, J. (2025). A Novel, Stability-indicating Method for Analyzing Degradation Impurities in Hydrochlorothiazide and Irbesartan Tablets Using RP-HPLC. Bentham Science. Retrieved from [Link]

  • Satyanarayana, B., Anjaneyulu, Y., Veerasomaiah, P., & Reddy, P. P. (n.d.). Synthesis and Characterization of Irbesartan Impurities. Heterocyclic Communications. Retrieved from [Link]

  • SynThink. (n.d.). Irbesartan EP Impurities & USP Related Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of irbesartan and its impurities. Retrieved from [Link]

  • Google Patents. (n.d.). CN116478139A - Irbesartan impurity, and preparation method and application thereof.
  • Academic Strive. (2024). Development of Identification Irbesartan Drug Irovel 150 Mg by Utilising HPLC. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. (n.d.). Development & Validation of a High Performance Liquid Chromatography Method for Simultaneous Determination of Irbesartan and Its Related Impurities in. Retrieved from [Link]

  • Pharmacophore. (2011). Development and Validation of HPLC Method for the Estimation of Irbesartan in Pharmaceutical Dosage Form. Retrieved from [Link]

  • Waters. (n.d.). USP Method Transfer and Routine Use Analysis of Irbesartan Tablets from HPLC to UPLC. Retrieved from [Link]

  • Research Journal of Pharmacy and Biological and Chemical Sciences. (n.d.). Comparative Evaluation of Fast Dissolving Tablets of Irbesartan Prepared by Wet Granulation and Sublimation Method. Retrieved from [Link]

  • MDPI. (n.d.). How to Improve Solubility and Dissolution of Irbesartan by Fabricating Ternary Solid Dispersions: Optimization and In-Vitro Characterization. Retrieved from [Link]

  • Pro Doc. (2018). IRBESARTAN Product Monograph. Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (n.d.). Formulation and evaluation of irbesartan fast dissolving tablets. Retrieved from [Link]

  • IJCRT. (n.d.). Enhancement of Solubility and Dissolution Rate of Anti-Hypertension Drug by Solid Dispersion Technique. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007099555A2 - Pharmaceutical tablet compositions containing irbesartan.

Sources

Application Note: A Robust LC-MS/MS-Based Strategy for the Identification and Structural Elucidation of Unknown Impurities in Irbesartan

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Irbesartan

Irbesartan is a potent, orally active angiotensin II receptor antagonist widely prescribed for the treatment of hypertension and diabetic nephropathy.[1][2] Its therapeutic efficacy is intrinsically linked to its purity. As with any active pharmaceutical ingredient (API), the presence of impurities—even in trace amounts—can significantly impact the safety and stability of the final drug product.[3] These impurities can originate from the manufacturing process (starting materials, by-products, intermediates), or they can be degradation products that form during storage.[3][4]

The structural characterization of these unknown compounds is not merely an academic exercise; it is a critical regulatory requirement. Global regulatory bodies, led by the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances and products.[3][5] This application note provides a comprehensive, field-proven protocol for utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to proactively identify and characterize unknown impurities in irbesartan. We will delve into the causality behind experimental choices, moving from the deliberate generation of impurities through forced degradation to their ultimate structural elucidation using high-resolution mass spectrometry.

The Regulatory Landscape: Understanding ICH Impurity Thresholds

The entire rationale for identifying unknown impurities is grounded in patient safety and regulatory compliance. The ICH has harmonized the expectations for impurity control, primarily through its Q3 series of guidelines.[5][6] Understanding these guidelines is fundamental to designing a scientifically valid impurity investigation.

  • ICH Q3A (R2): Impurities in New Drug Substances [3][6]

  • ICH Q3B (R2): Impurities in New Drug Products [5][7]

These guidelines establish a framework based on quantitative thresholds, which trigger specific actions for any given impurity.

ThresholdMaximum Daily Dose ≤ 2 g/day Causality and Required Action
Reporting Threshold 0.05%The minimum level at which an impurity must be reported in a regulatory submission. It establishes the baseline for analytical monitoring.[5]
Identification Threshold 0.10% or 1.0 mg per day intake (whichever is lower)The level above which an impurity's structure must be determined. This is the primary driver for the LC-MS/MS work described herein.[5]
Qualification Threshold 0.15% or 1.0 mg per day intake (whichever is lower)The level at which an impurity must be assessed for its biological safety. If an impurity exceeds this threshold, extensive toxicological data is required.[4][5]

This framework dictates that our analytical methodology must be sensitive enough to detect and quantify impurities at or below the 0.05% level and powerful enough to elucidate the structure of any unknown that exceeds the 0.10% threshold.

Strategic Impurity Generation: Forced Degradation Studies

To identify potential degradation products before they appear during long-term stability studies, we perform forced degradation (or stress testing) as outlined in ICH guideline Q1A(R2).[8][9] This involves subjecting irbesartan to harsh chemical and physical conditions to accelerate its decomposition. The goal is not to completely destroy the drug but to generate a representative profile of degradation products. Studies have shown irbesartan degrades significantly under hydrolytic conditions but is relatively stable against oxidation and heat.[8][10][11]

Forced_Degradation_Workflow cluster_0 Irbesartan Drug Substance/Product cluster_1 Stress Conditions (as per ICH Q1A) API Irbesartan Stock Solution Acid Acid Hydrolysis (e.g., 0.1 M HCl, 80°C) API->Acid Base Alkaline Hydrolysis (e.g., 0.1 M NaOH, 80°C) API->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) API->Oxidation Thermal Thermal (Solid State, 60°C) API->Thermal Photo Photolytic (Sunlight/UV) API->Photo Control Control Sample (Unstressed) API->Control Analysis LC-MS/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Control->Analysis

Caption: Workflow for forced degradation of irbesartan.

The Analytical Engine: LC-MS/MS Methodology

The core of the identification process lies in the coupling of liquid chromatography's separation power with mass spectrometry's detection sensitivity and structural analysis capabilities. A high-resolution mass spectrometer (such as a Q-TOF or Orbitrap) is essential for this work, as it provides the accurate mass measurements needed for elemental composition determination.[8][12]

Sample Preparation

The goal of sample preparation is to present a clean, filtered solution to the LC-MS/MS system, free of particulates and interfering excipients.

  • For Irbesartan API (Bulk Drug Substance): A simple dissolution and dilution is typically sufficient.[13]

  • For Irbesartan Drug Product (Tablets): Excipients must be removed. This usually involves dissolution, sonication to ensure the API is fully dissolved, and centrifugation or filtration to remove insoluble components.[13]

Liquid Chromatography (LC) Parameters

Effective chromatographic separation is critical to ensure that impurities, especially isomers, are resolved from the main irbesartan peak and from each other.

ParameterTypical SettingRationale & Expert Insights
Column Reversed-Phase C18 or C8 (e.g., 150 x 4.6 mm, 3.5 µm)C18 columns provide excellent hydrophobic retention for irbesartan and its structurally similar impurities. C8 columns can offer slightly different selectivity.[9][14]
Mobile Phase A 0.1% Formic Acid or 2-10 mM Ammonium Formate in WaterThe acidic modifier is crucial for protonating irbesartan and its impurities, leading to good peak shape and promoting efficient ionization in positive ESI mode.[14][15]
Mobile Phase B Acetonitrile or MethanolAcetonitrile is often preferred for its lower viscosity and UV transparency. Methanol can offer different selectivity for certain impurities.
Elution Mode GradientA gradient elution (e.g., starting with high aqueous phase and increasing the organic phase over time) is necessary to separate early-eluting polar impurities from the highly retained irbesartan API and any non-polar impurities.[8]
Flow Rate 0.5 - 1.0 mL/minStandard analytical flow rate compatible with the chosen column dimensions.
Column Temp. 25 - 40°CElevated temperatures can improve peak shape and reduce run times, but must be controlled for reproducibility.[15]
Detector PDA/UV followed by MSA PDA detector provides initial quantitative data, while the mass spectrometer is used for identification.
Mass Spectrometry (MS/MS) Parameters

The mass spectrometer is used to determine the mass-to-charge ratio (m/z) of the unknown impurities and to generate fragment ions that provide clues to their structure.

ParameterTypical SettingRationale & Expert Insights
Ionization Source Electrospray Ionization (ESI)ESI is a soft ionization technique ideal for polar to moderately polar molecules like irbesartan, minimizing in-source fragmentation and preserving the molecular ion.[16]
Polarity Positive (+)Irbesartan contains multiple basic nitrogen atoms that are readily protonated to form a stable [M+H]⁺ ion (expected m/z 429.2397).[1][16]
Scan Mode 1 Full Scan (High Resolution)A high-resolution TOF or Orbitrap full scan provides the accurate mass of the precursor ion, allowing for the determination of its elemental formula with high confidence.[8][12]
Scan Mode 2 Tandem MS (Product Ion Scan)This mode isolates the precursor ion of an unknown impurity, fragments it via Collision-Induced Dissociation (CID), and analyzes the resulting fragment ions. This fragmentation pattern is a structural fingerprint.
Collision Gas Nitrogen or ArgonInert gas used to induce fragmentation in the collision cell.
Collision Energy Stepped or RampedVarying the collision energy allows for the collection of both low-energy (key fragments) and high-energy (more extensive fragmentation) data, providing a richer dataset for structural elucidation.

Data Analysis and Structural Elucidation Workflow

Identifying an unknown is a systematic process of deduction, combining chromatographic data with high-resolution mass spectral information.

Elucidation_Workflow DataAcq 1. Acquire LC-MS Data (Stressed vs. Control) PeakDetect 2. Peak Detection Identify unique peaks in stressed samples DataAcq->PeakDetect AccurateMass 3. Determine Accurate Mass (from Full Scan MS) PeakDetect->AccurateMass FormulaGen 4. Generate Elemental Formula (based on accurate mass & isotopes) AccurateMass->FormulaGen MSMS 5. Analyze MS/MS Spectrum Compare impurity fragments to drug fragments FormulaGen->MSMS Propose 6. Propose Structure (based on mass shift & fragmentation logic) MSMS->Propose Confirm 7. Confirm Structure (Synthesis & Co-injection, NMR) Propose->Confirm

Caption: Systematic workflow for impurity structural elucidation.

Example Application: A known degradation product of irbesartan under acidic conditions is DP1, formed by the hydrolysis of the amide bond in the spiro-imidazoline ring.[17]

  • Irbesartan [M+H]⁺: C₂₅H₂₉N₆O⁺, m/z 429.2397

  • DP1 [M+H]⁺: C₁₄H₁₄N₅⁺, m/z 252.1295[17]

  • Mass Shift: A loss of C₁₁H₁₅NO.

  • MS/MS Analysis: The fragmentation of DP1 would show the characteristic biphenyl-tetrazole fragment (m/z ~207) but would lack fragments associated with the spiro-cyclopentane-amide portion of the parent molecule, confirming the site of degradation.

Detailed Experimental Protocols

Protocol 1: Forced Degradation of Irbesartan

Objective: To generate potential degradation products for subsequent LC-MS/MS analysis.

Materials:

  • Irbesartan API or powdered tablets

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized Water

  • 1.0 M Hydrochloric Acid (HCl)

  • 1.0 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Volumetric flasks, pipettes, vials

Procedure:

  • Prepare Stock Solution: Accurately weigh ~20 mg of irbesartan and dissolve it in a suitable solvent (e.g., methanol or acetonitrile/water 50:50) in a 20 mL volumetric flask to achieve a concentration of 1 mg/mL.

  • Control Sample: Dilute 1 mL of the stock solution into a 10 mL volumetric flask with the mobile phase diluent. This is the unstressed control.

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl in a suitable flask. Heat at 80°C for 24 hours.[11] Before analysis, cool the solution and neutralize it with an appropriate volume of 0.1 M NaOH. Dilute to a final concentration of ~50 µg/mL.

  • Alkaline Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Heat at 80°C for 24 hours.[11] Before analysis, cool and neutralize with 0.1 M HCl. Dilute to a final concentration of ~50 µg/mL.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 48 hours.[10] Dilute to a final concentration of ~50 µg/mL.

  • Sample Finalization: Filter all final solutions (including the control) through a 0.22 µm syringe filter into LC vials before injection.

Protocol 2: LC-MS/MS Analysis of Stressed Irbesartan Samples

Objective: To separate and acquire high-resolution mass spectral data for irbesartan and its unknown impurities.

Procedure:

  • System Setup: Equilibrate the LC-MS/MS system with the initial mobile phase conditions described in Table 2. Ensure the system is stable and the baseline is clean.

  • Sequence Setup: Create a sequence in the instrument control software. Include blank injections (mobile phase diluent) at the beginning to confirm system cleanliness.

  • Injection Order:

    • Inject the blank.

    • Inject the unstressed control sample. This establishes the retention time and mass spectral data for the pure API.

    • Inject the stressed samples (acid, base, oxidative).

  • MS Method Setup:

    • Create an MS method that includes a high-resolution full scan experiment across a relevant mass range (e.g., m/z 100-800).

    • Set up a data-dependent acquisition (DDA) or targeted MS/MS experiment. In DDA, the instrument will automatically select the most intense ions from the full scan for fragmentation. Alternatively, if you have suspected impurity masses, you can create a targeted inclusion list.

  • Data Acquisition: Run the sequence.

  • Data Processing:

    • Process the data using the manufacturer's software.

    • Compare the chromatograms of the stressed samples to the control sample.

    • For any new peaks observed in the stressed samples, follow the elucidation workflow described in Section 5.

Conclusion

The application of LC-MS/MS, particularly with high-resolution analyzers, provides an unparalleled platform for the identification of unknown impurities in pharmaceutical products like irbesartan. By combining a strategic forced degradation program with a systematic data analysis workflow, researchers can proactively identify potential degradants, elucidate their structures, and ensure that the final drug product meets the stringent safety and quality standards set by global regulatory authorities. This approach is not just a method but a comprehensive strategy that embodies the principles of quality by design, ensuring the development of safe and effective medicines.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Analysis of Irbesartan Impurity 20.
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Stress Degradation Studies of Irbesartan and Hydrochlorothiazide and Development of Validated Stability Indicating Method.
  • Zhang, W., et al. (2024). Analysis of Impurity Profile of Irbesartan and Its Preparations by LC-MS/MS. Chinese Pharmaceutical Journal, 59(7), 612-626.
  • Shah, R. P., Sahu, A., & Singh, S. (2010). Identification and characterization of degradation products of irbesartan using LC-MS/TOF, MS(n), on-line H/D exchange and LC-NMR. Journal of Pharmaceutical and Biomedical Analysis, 51(5), 1037-1046.
  • Mutha, A. K., et al. (2018). Degradation study of irbesartan: Isolation and structural elucidation of novel degradants. Journal of Pharmaceutical and Biomedical Analysis, 157, 180-188.
  • Kumar, A., et al. (2015). Generic workflow using advanced analysis and data interpretation tools for identification of Irbesartan degradation products by liquid chromatography coupled to high-resolution mass spectrometry. ResearchGate.
  • Mutha, A. K., et al. (2018). Degradation study of irbesartan: Isolation and structural elucidation of novel degradants. Semantic Scholar.
  • Asha, M. M., & Sandhya, B. (n.d.). Forced Degradation Studies of Irbesartan and Analysis of its Fragments. World Journal of Pharmacy and Pharmaceutical Sciences.
  • European Medicines Agency. (2006). ICH Q3B (R2) Impurities in new drug products - Scientific guideline.
  • Singh, S., et al. (n.d.). Stress degradation studies on irbesartan and development of a validated stability-indicating UPLC method. AKJournals.
  • Tandale, R. S., et al. (2014). Stability Indicating RP-HPLC Studies for the Estimation of Irbesartan and Amlodipine Besylate in Pharmaceutical Formulations and Identification and Characterization of Degradants Using LC-MS. Taylor & Francis Online.
  • Kumar, V., et al. (2011). International Conference on Harmonisation Guidelines for Regulation of Pharmaceutical Impurities in New Drug Substances. Journal of Chemical and Pharmaceutical Research, 3(1), 205-209.
  • GMP Compliance. (n.d.). FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products.
  • Ganesan, M., et al. (2010). Method development and validation of Irbesartan using LC-MS/MS: Application to pharmacokinetic studies. Journal of Chemical and Pharmaceutical Research, 2(4), 740-746.
  • Patel, D., et al. (2022). A Multi-Analyte LC–MS/MS Method for Determination and Quantification of Six Nitrosamine Impurities in Sartans.... Oxford Academic.
  • National Center for Biotechnology Information. (n.d.). Irbesartan. PubChem Compound Database.
  • Jadhao, A. G., et al. (2024). Development of Identification Irbesartan Drug Irovel 150 Mg by Utilising HPLC. Academic Strive.
  • Al-Majed, A. A., et al. (2015). New ultra-performance liquid chromatography-tandem mass spectrometry method for the determination of irbesartan in human plasma. Journal of Food and Drug Analysis.
  • Harahap, Y., et al. (2016). Determination of Irbesartan and Sinensetin Simultaneously by Liquid Chromatography Tandem Mass Spectrometry.... ResearchGate.
  • Muralidhar, M., et al. (n.d.). Development & Validation of a High Performance Liquid Chromatography Method for Simultaneous Determination of Irbesartan and Its Related Impurities.
  • ResearchGate. (n.d.). Typical mass spectra of irbesartan and its starting materials.
  • Ganesan, M., et al. (2010). Method development and validation of Irbesartan using LCMS/ MS: Application to pharmacokinetic studies. Journal of Chemical and Pharmaceutical Research.
  • ResearchGate. (2014). DEVELOPMENT & VALIDATION OF A HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR SIMULTANEOUS DETERMINATION OF IRBESARTAN AND ITS RELATED IMPURITIES IN PHARMACEUTICAL TABLETS.
  • Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. (n.d.). Overview on Determination of Irbesartan Levels in Pharmaceutical Preparation and Biological Matrices.
  • Der Pharma Chemica. (n.d.). Quantitative Analysis of Irbesartan in Pharmaceutical Formulation Using MBTH Reagent.
  • Google Patents. (n.d.). CN116478139A - Irbesartan impurity, and preparation method and application thereof.
  • Labmate Online. (2024). Validated UPLC/Q-TOF-MS for antihypertensive drug analysis.
  • Chen, Y.-C., et al. (2010). Quantitation of irbesartan and major proteins in human plasma by mass spectrometry with time-of-flight analyzer. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 488-495.
  • SynThink. (n.d.). Irbesartan EP Impurities & USP Related Compounds.
  • Benchchem. (n.d.). Unveiling the Profile of Irbesartan Impurity 14-d4: A Technical Overview.

Sources

Troubleshooting & Optimization

strategies to minimize irbesartan dimer formation during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Irbesartan Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Irbesartan Dimer Formation

Welcome to the technical support center for irbesartan synthesis. As Senior Application Scientists with extensive field experience, we understand the challenges you face in achieving high-purity active pharmaceutical ingredients (APIs). A recurring issue in irbesartan synthesis is the formation of dimeric impurities, which can compromise yield and require extensive purification. This guide provides in-depth technical insights, troubleshooting strategies, and validated analytical methods to help you minimize the formation of these unwanted by-products.

Frequently Asked Questions (FAQs)

Q1: What is the irbesartan dimer and why is it a concern?

The irbesartan dimer is a process-related impurity where two molecules of irbesartan, or its precursors, covalently link. This is a significant concern in drug manufacturing as it reduces the yield of the desired monomeric irbesartan and introduces a structurally similar impurity that can be challenging to remove. Regulatory bodies have stringent limits on impurities in APIs, making the control of dimer formation critical for product quality and safety.

Q2: At which stage of the synthesis is the dimer most likely to form?

Dimerization can occur at different stages, but it is most commonly observed during the N-alkylation step. This is where the biphenyl methyl moiety is coupled with the spiro-aza-nonenone portion of the molecule. The reaction conditions, particularly the choice of base and solvent, play a crucial role in favoring the desired mono-alkylation over the competing dimerization side reaction.

Q3: What is the likely mechanism of irbesartan dimer formation?

While the exact mechanism can vary with the synthetic route, a plausible pathway for dimerization during the N-alkylation step involves a competing reaction where the alkylating agent reacts with another molecule of the biphenyl precursor instead of the intended spiro-aza-nonenone. This can be facilitated by certain reaction conditions that promote over-alkylation or side reactions of reactive intermediates.

Q4: Can the choice of solvent influence dimer formation?

Absolutely. The polarity and proticity of the solvent can significantly impact the reaction pathway. Aprotic solvents are often used in irbesartan synthesis, and studies have shown that monomer-dimer equilibria can exist in such solvents[1]. The choice of solvent can influence the solubility of reactants and intermediates, as well as the stability of the transition states, thereby affecting the rate of the desired reaction versus the side reactions leading to dimerization.

Q5: Are there any specific reagents that are known to promote or suppress dimerization?

The choice of base is critical. Strong, non-nucleophilic bases are generally preferred to deprotonate the spiro-aza-nonenone without interfering with the alkylating agent. The use of an inappropriate base can lead to side reactions and increase the likelihood of dimer formation. Additionally, the quality of the starting materials and the presence of any reactive impurities, such as aldehydes, can also contribute to the formation of other adducts and impurities[2].

Troubleshooting Guide: Irbesartan Dimer Formation

This section addresses specific issues you might encounter during your experiments related to irbesartan dimer formation.

Problem Probable Cause(s) Recommended Solution(s)
High levels of dimer detected in the crude product - Incorrect stoichiometry: Excess of the biphenyl methyl halide alkylating agent. - Inappropriate base: Use of a strong, nucleophilic base that promotes side reactions. - Suboptimal reaction temperature: High temperatures can increase the rate of side reactions. - Poor solvent choice: A solvent that does not adequately solvate the reactants or intermediates.- Optimize stoichiometry: Use a slight excess of the spiro-aza-nonenone or perform a controlled addition of the alkylating agent. - Select a suitable base: Employ a non-nucleophilic base like potassium carbonate or cesium carbonate. - Control reaction temperature: Maintain a lower reaction temperature and monitor the reaction progress closely. - Screen different solvents: Evaluate a range of aprotic solvents with varying polarities, such as DMF, DMSO, or acetonitrile.
Inconsistent dimer formation between batches - Variability in raw material quality: Presence of reactive impurities in starting materials. - Inconsistent reaction conditions: Fluctuations in temperature, stirring speed, or addition rates. - Moisture in the reaction: Water can interfere with the reaction and promote side reactions.- Qualify raw materials: Ensure the purity and consistency of starting materials through analytical testing. - Standardize reaction protocol: Implement strict process controls for all critical parameters. - Use anhydrous conditions: Ensure all solvents and reagents are dry and the reaction is performed under an inert atmosphere.
Difficulty in removing the dimer by crystallization - Similar solubility profiles: The dimer and the desired product may have comparable solubilities in common crystallization solvents.- Develop a multi-step purification process: Consider a combination of crystallization with different solvent systems or chromatography. - Explore alternative crystallization techniques: Investigate anti-solvent crystallization or slurry crystallization to enhance selectivity.

Experimental Protocols

Protocol 1: Analytical Method for Irbesartan Dimer Detection and Quantification by RP-HPLC

This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of the irbesartan dimer impurity. This method is adapted from established analytical procedures for irbesartan and its related substances[3][4][5][6].

1. Materials and Reagents:

  • Irbesartan reference standard

  • This compound reference standard (if available)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ortho-phosphoric acid

  • Triethylamine

  • Water (HPLC grade)

2. Chromatographic Conditions:

  • Column: Hypersil Octadecylsilyl (4.6 mm × 150 mm, 3 μm) or equivalent C18 column[3][4]

  • Mobile Phase A: 0.55% v/v ortho-phosphoric acid, pH adjusted to 3.2 with triethylamine[3][4]

  • Mobile Phase B: Acetonitrile:Mobile Phase A (95:5 v/v)[3][4]

  • Gradient: (Example) 0-5 min, 30% B; 5-20 min, 30-70% B; 20-25 min, 70-30% B; 25-30 min, 30% B

  • Flow Rate: 1.2 mL/min[3][4]

  • Detection Wavelength: 220 nm[3][4]

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of irbesartan reference standard in methanol. Prepare a series of working standards by diluting the stock solution with the mobile phase to construct a calibration curve.

  • Sample Solution: Accurately weigh and dissolve the irbesartan sample in methanol. Dilute with the mobile phase to a suitable concentration within the linear range of the method.

4. Validation Parameters (as per ICH guidelines):

  • Specificity: Analyze blank, placebo, and spiked samples to ensure no interference at the retention time of the dimer.

  • Linearity: Analyze a series of at least five concentrations of the dimer standard to establish a linear relationship between concentration and peak area.

  • Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of a homogeneous sample to assess the degree of scatter between a series of measurements.

  • Accuracy: Perform recovery studies by spiking a known amount of the dimer into the sample matrix.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the dimer that can be reliably detected and quantified.

Visualizations

Diagram 1: Plausible Irbesartan Dimerization Pathway

Dimerization_Pathway A simplified representation of the competing reactions during N-alkylation leading to either the desired irbesartan monomer or the dimer impurity. cluster_reaction N-Alkylation Reaction BPM Biphenyl Methyl Halide Desired Desired Mono-alkylation BPM->Desired Dimer_Side_Reaction Dimerization Side-Reaction BPM->Dimer_Side_Reaction BPM->Dimer_Side_Reaction Excess Reactant SAN Spiro-Aza-Nonenone SAN->Desired Base Base Base->Desired Deprotonation Irbesartan Irbesartan (Monomer) Desired->Irbesartan Dimer Irbesartan Dimer Dimer_Side_Reaction->Dimer Troubleshooting_Workflow A systematic approach to troubleshooting and minimizing irbesartan dimer formation. Start High Dimer Content Detected Check_Stoichiometry Verify Reactant Stoichiometry Start->Check_Stoichiometry Check_Base Evaluate Base Selection Start->Check_Base Check_Temp Review Reaction Temperature Start->Check_Temp Check_Solvent Assess Solvent System Start->Check_Solvent Optimize_Stoichiometry Adjust Reactant Ratios Check_Stoichiometry->Optimize_Stoichiometry Select_Base Choose Non-Nucleophilic Base Check_Base->Select_Base Optimize_Temp Lower Reaction Temperature Check_Temp->Optimize_Temp Screen_Solvents Test Alternative Solvents Check_Solvent->Screen_Solvents Re_analyze Re-analyze Dimer Content Optimize_Stoichiometry->Re_analyze Select_Base->Re_analyze Optimize_Temp->Re_analyze Screen_Solvents->Re_analyze

Caption: A workflow for troubleshooting high dimer content.

References

  • A validated stability-indicating liquid chromatographic method for determination of process related impurities and degradation behavior of Irbesartan in solid oral dosage. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • A validated stability-indicating liquid chromatographic method for determination of process related impurities and degradation behavior of Irbesartan in solid oral dosage. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Development & Validation of a High Performance Liquid Chromatography Method for Simultaneous Determination of Irbesartan and Its Related Impurities in. (n.d.). ResearchGate. Retrieved from [Link]

  • CN116478139A - Irbesartan impurity, and preparation method and application thereof. (n.d.). Google Patents.
  • Synthesis and Identification of Some Impurities of Irbesartan. (2006). ResearchGate. Retrieved from [Link]

  • Reaction of irbesartan with nitrous acid produces irbesartan oxime derivatives, rather than N-nitrosoirbesartan. (2022). ResearchGate. Retrieved from [Link]

  • Method Development and Validation of Irbesartan by RP-HPLC. (2014). Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]

Sources

troubleshooting peak tailing in HPLC analysis of irbesartan dimer

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of irbesartan and its dimer. This resource is designed for researchers, scientists, and drug development professionals who encounter asymmetrical peak shapes during their analytical work. As basic compounds, irbesartan and its related substances are prone to interactions that can compromise peak symmetry, affecting resolution and quantification. This guide provides a structured, in-depth approach to diagnosing and resolving these common chromatographic challenges.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a significant problem in our analysis?

Peak tailing refers to a distortion where the latter half of a chromatographic peak is wider than the front half, creating a "tail".[1][2] This asymmetry is problematic because it can conceal small, co-eluting impurity peaks (like the irbesartan dimer), compromise the accuracy of peak integration, and reduce overall method resolution and sensitivity.[2] For regulatory submissions, a symmetrical peak, typically with a USP Tailing Factor (Tf) close to 1.0 and generally not exceeding 1.5, is required to ensure data integrity.[3]

Q2: We are seeing significant tailing specifically for the irbesartan dimer peak. What is the most likely cause?

The most common cause of peak tailing for basic compounds like irbesartan and its dimer in reversed-phase HPLC is secondary ionic interactions with the stationary phase.[2][3] Irbesartan contains basic nitrogen functional groups that can become positively charged. These charged analytes can interact strongly with negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[1][4] This secondary retention mechanism, in addition to the primary hydrophobic interaction, leads to the observed peak tailing.

Q3: How can I quickly determine if the peak tailing is a column issue or a broader system problem?

A simple diagnostic test is to observe the peak shape of all compounds in your chromatogram.

  • If only the irbesartan and its dimer peaks are tailing while other, neutral compounds in the same run have symmetrical peaks, the issue is almost certainly a chemical interaction between your basic analytes and the column's stationary phase (i.e., silanol interactions).[4]

  • If all peaks in the chromatogram are tailing , the problem is more likely related to a physical or systemic issue.[5] This could include extra-column volume (e.g., from improper fittings or overly long tubing), a physical deformation of the column bed (a void), or a blockage at the column inlet frit.[6]

Q4: What is a good starting point for mobile phase pH when analyzing irbesartan?

For basic analytes, adjusting the mobile phase pH is a critical first step. To minimize secondary silanol interactions, the pH should be lowered to fully protonate the silanol groups, neutralizing their negative charge.[3][6] A pH of ≤ 3.0 is generally effective.[2][6] The official USP monograph for irbesartan analysis specifies a mobile phase containing a phosphate buffer adjusted to pH 3.2 with triethylamine, which serves to both buffer the pH and mask residual silanols.[7] This provides an excellent and authoritative starting point for method development.

In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and resolving the root causes of peak tailing for irbesartan dimer analysis.

The Root Cause: Unwanted Secondary Interactions

In reversed-phase chromatography, the primary goal is to separate compounds based on their hydrophobicity. However, irbesartan's basic nature introduces a competing, undesirable interaction. At a mobile phase pH above approximately 3, the acidic silanol groups on the silica surface become ionized (Si-O⁻).[1][8] Simultaneously, the basic nitrogen atoms on the irbesartan molecule become protonated (positively charged). The resulting electrostatic attraction creates a secondary, ion-exchange retention mechanism that delays a portion of the analyte molecules, causing peak tailing.

cluster_Analyte Irbesartan Dimer (Analyte) cluster_StationaryPhase C18 Stationary Phase Analyte Analyte (Positively Charged) C18 Hydrophobic C18 Chains Analyte->C18  Primary Hydrophobic  Interaction (Desired) Silanol Ionized Silanol Site (Si-O⁻) (Negatively Charged) Analyte->Silanol  Secondary Ionic  Interaction (Causes Tailing)

Caption: Primary vs. Secondary Interactions in HPLC.

Systematic Troubleshooting Workflow

Follow this workflow to diagnose and correct peak tailing methodically.

Start Peak Tailing Observed for Irbesartan Dimer CheckAllPeaks Are all peaks tailing? Start->CheckAllPeaks ChemIssue Chemical Issue: Analyte-Column Interaction CheckAllPeaks->ChemIssue No, only basic analytes PhysIssue Physical/System Issue CheckAllPeaks->PhysIssue Yes, all peaks OptimizeMP Step 1: Optimize Mobile Phase ChemIssue->OptimizeMP CheckFittings Check Fittings & Tubing (Minimize Dead Volume) PhysIssue->CheckFittings SelectColumn Step 2: Evaluate Column Choice OptimizeMP->SelectColumn FlushColumn Flush/Backflush Column CheckFittings->FlushColumn ReplaceColumn Replace Column (Check for Void) FlushColumn->ReplaceColumn

Sources

Technical Support Center: Optimizing Mobile Phase for Irbesartan and Dimer Separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the chromatographic separation of irbesartan and its potential dimer impurity. As drug development professionals, achieving robust and reproducible separation is paramount for accurate quantification and purity assessment. This guide is structured to provide field-proven insights and systematic troubleshooting strategies, moving beyond simple protocols to explain the fundamental science behind effective mobile phase optimization.

Troubleshooting Guide: Common Separation Issues

This section addresses the most frequent challenges encountered during method development for irbesartan analysis. Each issue is presented in a question-and-answer format, followed by a logical, step-by-step troubleshooting workflow.

Q1: My irbesartan and dimer peaks are co-eluting or have very poor resolution. What is the first step?

A1: The most powerful tool for manipulating the selectivity between ionizable compounds like irbesartan and its related substances is adjusting the mobile phase pH. [1] Irbesartan contains a tetrazole group, making it an acidic compound with a pKa of approximately 4.24.[2] The retention behavior of irbesartan and its dimer will change significantly as the mobile phase pH approaches this value.

Troubleshooting Workflow for Poor Resolution:

  • Confirm Analyte pKa: The foundational step is to understand the acidic/basic properties of your analytes. For irbesartan, the key functional group is the tetrazole ring.[3]

  • Initial pH Adjustment (Ion Suppression): To maximize retention on a reversed-phase column and often improve peak shape, adjust the mobile phase pH to be at least 1.5-2 units below the analyte pKa. For irbesartan, a starting pH of ~3.0 is common.[4][5] This ensures the molecule is in its neutral, more hydrophobic state, promoting interaction with the C18 stationary phase.[1]

  • pH Scouting for Selectivity: If ion suppression doesn't provide resolution, systematically scout the pH. Create mobile phases at different pH values (e.g., 3.0, 4.0, 5.0, 6.0). The greatest change in selectivity will likely occur near the pKa.[6] A small change in pH can dramatically alter the relative retention of irbesartan and its dimer if their pKa values differ even slightly.

  • Optimize Organic Modifier Concentration: Once a promising pH is identified, fine-tune the concentration of your organic modifier (e.g., acetonitrile or methanol).

    • To increase resolution: Decrease the percentage of the organic modifier. This increases retention times and provides more opportunity for the analytes to interact differently with the stationary phase.

    • To decrease run time: If resolution is already adequate, you can increase the organic modifier percentage.

  • Evaluate Organic Modifier Type: If pH and solvent strength adjustments are insufficient, consider switching the organic modifier. Acetonitrile and methanol offer different selectivities due to their unique chemical properties (dipole moment, hydrogen bonding capability). A simple switch from acetonitrile to methanol (or vice versa) can sometimes resolve co-eluting peaks.

Workflow for Troubleshooting Poor Resolution

A visual guide to systematically addressing co-elution issues.

G cluster_0 Troubleshooting Poor Resolution start Problem: Poor Resolution (Rs < 1.5) step1 Adjust Mobile Phase pH (Scout around pKa ≈ 4.24) start->step1 Primary Tool step2 Optimize % Organic Modifier (e.g., Acetonitrile) step1->step2 Fine-tune Elution end Resolution Achieved (Rs ≥ 1.5) step1->end If successful step3 Change Organic Modifier Type (e.g., Switch to Methanol) step2->step3 Alter Selectivity step2->end If successful step3->end

Q2: My peaks are showing significant tailing. How can I improve the peak shape?

A2: Peak tailing for ionizable compounds is often caused by secondary interactions with the stationary phase or issues with the mobile phase.

  • Check Mobile Phase pH: Ensure the pH is stable and appropriate. Operating too close to the analyte's pKa can lead to mixed ionization states and peak tailing. Using a buffer is crucial for maintaining a constant pH.[7]

  • Buffer Concentration: A buffer concentration that is too low may not have the capacity to control the pH at the column surface where the sample is concentrated. A typical starting concentration for buffers like phosphate or acetate is 10-25 mM.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[7] Try reducing the injection volume or sample concentration.

  • Column Contamination/Degradation: Strong secondary interactions can occur if the column is contaminated or if the stationary phase has degraded. Flushing the column with a strong solvent or replacing it may be necessary.[8][9]

Q3: My retention times are drifting or unstable. What are the likely causes?

A3: Unstable retention times point to a lack of equilibrium or consistency in the HPLC system.[10]

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting injections. For reversed-phase, this typically requires flushing with 10-20 column volumes of the mobile phase.

  • Mobile Phase Preparation: Inconsistent mobile phase preparation is a common culprit.[9] Ensure accurate measurements and thorough mixing. If preparing the mobile phase by online mixing, check that the pump is functioning correctly.

  • Temperature Fluctuations: Column temperature significantly affects retention. Using a thermostatted column compartment is essential for reproducible chromatography.[8][10]

  • Leaks or Pump Issues: Check for any leaks in the system, as this will affect the flow rate and pressure. Ensure the pump is delivering a consistent, pulse-free flow.[8][11]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for mobile phase composition when developing a method for irbesartan?

A1: A robust starting point is crucial for efficient method development. Based on published methods and the physicochemical properties of irbesartan, the following conditions are recommended:

  • Column: A standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a reliable choice.[12][13]

  • Mobile Phase A (Aqueous): 20 mM potassium phosphate or sodium acetate buffer, with the pH adjusted to 3.0-3.5 using an acid like ortho-phosphoric acid.[14]

  • Mobile Phase B (Organic): Acetonitrile or Methanol.[12][13]

  • Gradient/Isocratic: Start with an isocratic elution of 50:50 (Aqueous:Organic) and adjust based on the initial retention time.[12]

  • Flow Rate: 1.0 mL/min.[12][13]

  • Detection Wavelength: Irbesartan has a UV maximum around 220-260 nm. A wavelength of ~246 nm or ~220 nm is often used.[12][14]

Q2: Can you explain in more detail how pH affects the separation?

A2: Certainly. The relationship between pH, pKa, and retention is fundamental to separating ionizable compounds.

  • When pH < pKa (e.g., pH 3.0): Irbesartan (pKa ≈ 4.24) will be predominantly in its neutral, protonated form. This form is less polar (more hydrophobic) and interacts strongly with the non-polar C18 stationary phase, resulting in a longer retention time. This is known as the "ion suppression" mode.

  • When pH > pKa (e.g., pH 6.0): The tetrazole group will be deprotonated, giving the molecule a negative charge. This ionized form is much more polar and has less affinity for the stationary phase, leading to a significantly shorter retention time.

  • Exploiting for Separation: The dimer of irbesartan will also have ionizable groups. If the dimer's pKa is slightly different from that of irbesartan, there will be a specific pH range where their ionization states differ the most. By operating in this pH range, you can maximize the difference in their hydrophobicity and, therefore, their retention times, leading to a successful separation.

Q3: Acetonitrile vs. Methanol: Which organic modifier is better for separating irbesartan and its dimer?

A3: Both are excellent choices for reversed-phase chromatography, but they offer different selectivities.

  • Acetonitrile: Generally has a lower viscosity (leading to lower backpressure) and is a weaker solvent than methanol in reversed-phase HPLC. It often provides sharper peaks. Many validated methods for irbesartan successfully use acetonitrile.[14]

  • Methanol: Is a protic solvent and can engage in hydrogen bonding interactions differently than acetonitrile. This can lead to significant changes in elution order and selectivity. If you are struggling to achieve resolution with acetonitrile, substituting it with methanol is a powerful and simple way to alter the chromatography.[13][15][16]

Recommendation: Start with acetonitrile as it is widely used. If resolution is challenging, perform an identical run where methanol is substituted as the organic modifier to see if selectivity improves.

Experimental Protocols & Data

Protocol 1: Systematic Mobile Phase Optimization

This protocol provides a structured workflow for developing a robust separation method from scratch.

Objective: To achieve baseline resolution (Rs ≥ 1.5) between irbesartan and its dimer with optimal peak shape and a reasonable run time.

Materials:

  • HPLC-grade acetonitrile, methanol, and water.

  • Buffers (e.g., potassium dihydrogen phosphate, ortho-phosphoric acid).

  • Irbesartan reference standard and a sample containing the dimer impurity.

  • C18 HPLC column.

Methodology:

  • System Preparation: Equilibrate the HPLC system and C18 column with a 50:50 mixture of water and acetonitrile.

  • Initial Scouting Run (pH Selection):

    • Prepare Mobile Phase A: 20 mM KH2PO4, pH adjusted to 3.2 with phosphoric acid.[14]

    • Prepare Mobile Phase B: Acetonitrile.

    • Perform a gradient run from 30% B to 70% B over 20 minutes to determine the approximate elution conditions.

  • Isocratic Optimization:

    • Based on the gradient run, calculate an appropriate starting isocratic mobile phase composition.

    • Inject the sample and evaluate the chromatogram for resolution.

  • pH Adjustment (If Resolution is Poor):

    • Prepare new aqueous phases at pH 4.2 and 5.2.

    • Repeat the isocratic run at each pH level, keeping the organic percentage constant.

    • Compare the chromatograms to identify the pH that provides the best selectivity.

  • Organic Modifier Optimization:

    • Using the optimal pH, make small (2-5%) adjustments to the acetonitrile concentration to fine-tune the resolution and retention time.

  • Final Method Validation: Once the desired separation is achieved, validate the method according to ICH guidelines for parameters like specificity, linearity, accuracy, and precision.[14][17]

Systematic Mobile Phase Optimization Workflow

A flowchart for de novo method development.

G cluster_1 Method Development Workflow start Define Objective: Separate Irbesartan & Dimer step1 Select Column & Initial Conditions (C18, ACN/H2O, pH 3.2) start->step1 step2 Perform Gradient Scout Run step1->step2 step3 Calculate & Run Isocratic Method step2->step3 decision Resolution (Rs) ≥ 1.5? step3->decision step4 Scout pH (e.g., 3.2, 4.2, 5.2) Select best pH for selectivity decision->step4 No end Final Optimized Method decision->end Yes step5 Fine-tune % Organic Modifier (± 2-5% increments) step4->step5 step5->decision

Table 1: Comparison of Reported HPLC Mobile Phase Conditions for Irbesartan
Aqueous Phase Organic Phase Ratio (Aq:Org) Column Wavelength (nm) Reference
0.55% H3PO4 (pH 3.2)AcetonitrileGradientHypersil ODS (C18)220[14]
WaterAcetonitrile50:50COSMOSIL C-18246
Water (pH 2.8)Methanol20:80Cosmosil C18209[13][16]
0.03M KH2PO4 (pH 3.0)Acetonitrile85:15C18275[18]
0.2% Acetic AcidAcetonitrile40:60BEH C18229
2% OPAMethanol:Acetonitrile20:(40:40)Inertsil ODS C-18260[15]
Sodium Acetate (pH 3.0)Acetonitrile45:55Hypersil-C18 BDS260
1% H3PO4 (pH 3.0)Acetonitrile:Methanol20:(70:10)Hypersil C-18227[4]

References

  • A validated stability-indicating liquid chromatographic method for determination of process related impurities and degradation behavior of Irbesartan in solid oral dosage. (n.d.). National Center for Biotechnology Information. [Link]

  • Development & Validation of a High Performance Liquid Chromatography Method for Simultaneous Determination of Irbesartan and Its Related Impurities in. (n.d.). ResearchGate. [Link]

  • Stability Indicating RP-HPLC Method Development for the Estimation of Irbesartan in Pharmaceutical Dosage Form. (2020). IJPPR. [Link]

  • Method Development and Validation of Irbesartan by RP-HPLC. (2016). Asian Journal of Pharmaceutical Analysis. [Link]

  • Analytical quality by design approach to develop an eco-friendly RP-HPLC method for estimation of irbesartan in chitosan polymeric nanoparticles: forced degradation studies and assessment of in vitro release mathematical modelling. (2024). RSC Publishing. [Link]

  • DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING RP-HPLC METHOD FOR ASSAY OF IRBESARTAN IN PURE AND PHARMACEUTICAL DOSAGE FORM. (2011). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Stress degradation studies on irbesartan and development of a validated stability-indicating UPLC. (n.d.). AKJournals. [Link]

  • Development of Identification Irbesartan Drug Irovel 150 Mg by Utilising HPLC. (2024). Academic Strive. [Link]

  • DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE ESTIMATION OF IRBESARTAN IN PHARMACEUTICAL DOSAGE FORM. (n.d.). Pharmacophore. [Link]

  • Method Development and Validation of Irbesartan by RP-HPLC Method. (n.d.). Jetir.org. [Link]

  • A VALIDATED RP-HPLC METHOD FOR THE ESTIMATION OF IRBESARTAN AND HYDROCHLOROTHIAZIDE IN TABLET DOSAGE FORMS. (n.d.). IJRPC. [Link]

  • Method Development and Validation of Irbesartan by RP-HPLC. (2021). ResearchGate. [Link]

  • RP-HPLC method development of Irbesartan and recovery experiment with tablet formulation. (2019). ResearchGate. [Link]

  • Simultaneous Analysis of Irbesartan and Hydrochlorothiazide: An Improved HPLC Method with the Aid of a Chemometric Protocol. (2012). MDPI. [Link]

  • Method Development and Validation of Irbesartan by RP-HPLC. (2016). Asian Journal of Pharmaceutical Analysis. [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). Shimadzu. [Link]

  • Common Issues in HPLC Analysis. (n.d.). Medikamenter Quality Services. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (n.d.). PharmaCores. [Link]

  • Overview on Determination of Irbesartan Levels in Pharmaceutical Preparation and Biological Matrices. (n.d.). Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. [Link]

  • Irbesartan. (n.d.). PubChem. [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). International Journal of Drug Regulatory Affairs. [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. [Link]

Sources

Technical Support Center: Quantification of Low-Level Irbesartan Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of irbesartan and its related impurities. This resource is designed for researchers, analytical scientists, and drug development professionals to address common challenges encountered during the quantification of low-level impurities in irbesartan drug substances and products. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to ensure robust and compliant analytical outcomes.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analytical control of irbesartan impurities.

Q1: What are the common types of impurities associated with irbesartan?

A1: Irbesartan impurities can be broadly categorized into three types:

  • Process-Related Impurities: These are substances that arise during the synthesis of the irbesartan active pharmaceutical ingredient (API). They can include unreacted starting materials, intermediates, and by-products of side reactions. Examples include 2-Cyano-4'-bromomethyl biphenyl and 2-n-butyl-1, 3-diazaspiro[1][1]-non-1-ene-4-one.[2][3]

  • Degradation Products: These impurities form due to the degradation of the irbesartan molecule under the influence of light, heat, humidity, or in acidic, basic, or oxidative conditions.[1][4][5][6] Forced degradation studies are crucial to identify these potential degradants.[1][5]

  • Genotoxic and Other Unexpected Impurities: This category includes impurities that may be present at very low levels but pose a significant safety risk, such as nitrosamines (e.g., N-Nitrosodimethylamine (NDMA) and N-Nitrosodiethylamine (NDEA)).[7][8][9] These can be introduced through raw materials, solvents, or manufacturing processes.[7][8] Recently, novel impurities formed from the reaction of irbesartan with excipients, like acetaldehyde, have also been identified.[10]

Q2: What are the regulatory limits for irbesartan impurities?

A2: Regulatory limits for impurities are defined by international guidelines such as those from the International Council for Harmonisation (ICH). The key guidelines are ICH Q3A for impurities in new drug substances and Q3B for impurities in new drug products. These guidelines establish thresholds for reporting, identification, and qualification of impurities. For genotoxic impurities, much lower limits are applied, often in the range of a few parts per million (ppm), based on a toxicological assessment. Regulatory bodies like the U.S. Food and Drug Administration (FDA) have also set specific interim acceptable intake levels for nitrosamine impurities in angiotensin II receptor blockers (ARBs), including irbesartan.[7][8]

Q3: What is a stability-indicating method and why is it important for irbesartan impurity analysis?

A3: A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance or drug product over time. For irbesartan, this means the method must be able to accurately measure the active ingredient and resolve its impurities from each other and from the main component. This is critical to ensure that any degradation products that form during the shelf-life of the product can be detected and quantified. Forced degradation studies are performed to demonstrate the stability-indicating nature of the method by showing that impurities generated under stress conditions do not interfere with the analysis of irbesartan.[1][11]

Q4: Which analytical techniques are most suitable for quantifying low-level irbesartan impurities?

A4: The most common and powerful technique for the quantification of irbesartan impurities is High-Performance Liquid Chromatography (HPLC), typically with UV detection.[2][11][12] For even lower-level impurities or for definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem MS (LC-MS/MS) are indispensable.[13][14][15] These techniques offer the high sensitivity and specificity required to detect and identify impurities at trace levels, including genotoxic impurities.[13][14]

Troubleshooting Guide: HPLC Analysis of Irbesartan Impurities

This guide provides solutions to common problems encountered during the HPLC analysis of low-level irbesartan impurities.

Problem Potential Causes Troubleshooting Steps & Explanations
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too high a concentration of the sample can lead to peak tailing.1. Reduce Injection Volume/Concentration: Dilute the sample and re-inject. This is a common issue when analyzing a high-concentration main peak alongside very low-level impurities.
2. Secondary Interactions: Silanol groups on the silica backbone of the column can interact with basic analytes, causing tailing.2. Optimize Mobile Phase pH: Adjust the mobile phase pH to suppress the ionization of irbesartan or its impurities. Using a buffer is crucial for pH stability.[16]
3. Column Contamination/Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can lead to poor peak shapes.3. Wash or Replace Column: Flush the column with a strong solvent.[16] If the problem persists, the column may need to be replaced.
Inconsistent Retention Times 1. Mobile Phase Composition Issues: Inaccurate preparation or degradation of the mobile phase.1. Prepare Fresh Mobile Phase: Ensure accurate measurement of all components. Degas the mobile phase to prevent air bubbles.[17]
2. Temperature Fluctuations: Changes in column temperature can affect retention times.2. Use a Column Oven: Maintain a constant and controlled column temperature to ensure reproducibility.[17]
3. Pump Malfunction: Inconsistent flow rate from the HPLC pump.3. Check Pump Performance: Verify the flow rate and check for leaks or worn pump seals.
Co-elution of Impurities 1. Suboptimal Mobile Phase Composition: The mobile phase may not have sufficient resolving power for closely related impurities.1. Modify Mobile Phase: Adjust the organic solvent ratio, try a different organic modifier (e.g., methanol instead of acetonitrile), or change the pH.[10]
2. Inappropriate Column Chemistry: The stationary phase may not be suitable for separating structurally similar compounds.2. Select a Different Column: Try a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size for higher efficiency.
Low Sensitivity for Trace Impurities 1. Inappropriate Detection Wavelength: The selected UV wavelength may not be the optimum for the impurity of interest.1. Optimize Detection Wavelength: If the impurity standard is available, determine its UV maximum. If not, a diode array detector (DAD) can be used to screen across a range of wavelengths.
2. High Baseline Noise: A noisy baseline can obscure small peaks.2. Troubleshoot Baseline Noise: Check for air bubbles in the system, ensure proper mobile phase mixing and degassing, and clean the detector cell if necessary.[17]
3. Insufficient Method Sensitivity: The inherent sensitivity of the method may be too low.3. Increase Injection Volume: A larger injection volume can increase the signal for trace impurities, but be mindful of potential peak distortion.
4. Use a More Sensitive Detector: If UV detection is insufficient, consider using a mass spectrometer for enhanced sensitivity and specificity.[13]
Experimental Workflow: Troubleshooting Co-elution of Irbesartan Impurities

The following diagram illustrates a systematic approach to resolving co-eluting peaks in an irbesartan impurity profile analysis.

Coelution_Troubleshooting start Problem: Co-elution of Impurity Peaks step1 Step 1: Confirm Co-elution - Overlay chromatograms - Spike with known impurity standards if available start->step1 step2 Step 2: Optimize Mobile Phase - Adjust organic solvent ratio (e.g., ACN/Water) - Change organic modifier (e.g., to Methanol) - Modify pH of the aqueous phase step1->step2 step3 Step 3: Evaluate Column Performance - Is the column old or contaminated? - Check efficiency and peak symmetry step2->step3 If resolution is still poor end Resolution Achieved step2->end Resolution improved step4 Step 4: Change Column Chemistry - Try a different stationary phase (e.g., C8, Phenyl) - Use a column with a smaller particle size for higher resolution step3->step4 If column is not the issue step3->end Resolution improved after column change step5 Step 5: Modify Gradient Profile - If using gradient elution, adjust the slope - Introduce an isocratic hold at a critical point step4->step5 If different chemistry doesn't resolve step4->end Resolution improved step5->end Resolution improved

Caption: A logical workflow for troubleshooting co-elution issues.

Key Experimental Protocols

Protocol 1: Forced Degradation Study of Irbesartan

This protocol is essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method, in line with ICH guideline Q1A(R2).[4]

Objective: To generate potential degradation products of irbesartan under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of irbesartan in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

    • Heat the solution at 80°C for a specified period (e.g., 24 hours).[1]

    • Cool, neutralize with 0.1 N NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

    • Heat the solution at 80°C for a specified period (e.g., 24 hours).[1]

    • Cool, neutralize with 0.1 N HCl, and dilute for analysis. Irbesartan is known to degrade under basic conditions.[4]

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature for a specified period (e.g., 24 hours).[6]

    • Dilute for analysis. Note: Some studies report irbesartan to be relatively stable to oxidation.[6]

  • Thermal Degradation:

    • Expose a solid sample of irbesartan to dry heat (e.g., 60°C) for an extended period (e.g., 48 hours).[6]

    • Dissolve the stressed solid in the mobile phase and dilute for analysis.

  • Photolytic Degradation:

    • Expose the irbesartan stock solution and a solid sample to UV light (e.g., in a photostability chamber) for a defined period.

    • Prepare the samples for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method. The goal is to achieve approximately 5-20% degradation of the parent drug to ensure that significant degradation products are formed without being excessive.

Protocol 2: General Purpose RP-HPLC Method for Irbesartan and Impurities

This protocol provides a starting point for the development of a reversed-phase HPLC method for the analysis of irbesartan and its related substances.

Parameter Condition Rationale
Column C18, 150 x 4.6 mm, 3.5 µmA C18 column provides good hydrophobic retention for irbesartan and many of its impurities. The 3.5 µm particle size offers a good balance between efficiency and backpressure.[13]
Mobile Phase A 0.1% Formic Acid in Water (pH adjusted to ~3.5 with ammonia)The acidic mobile phase helps to ensure good peak shape for irbesartan by suppressing the ionization of silanol groups on the column. Formic acid is volatile and compatible with MS detection.[13]
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC, providing good solvating power for irbesartan and its impurities.
Gradient Elution A typical gradient might run from 90% A to 10% A over 30 minutes.A gradient is often necessary to elute both polar and non-polar impurities in a reasonable timeframe while maintaining good resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times.[17]
Detection Wavelength 220 nmA common wavelength for the detection of irbesartan and its related compounds.[18]
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Note: This is a general method and will likely require optimization for specific impurity profiles.

Logical Relationships in Impurity Analysis

The following diagram outlines the relationship between synthesis, degradation, and the final impurity profile of irbesartan.

Impurity_Profile_Logic synthesis Irbesartan Synthesis process_impurities Process-Related Impurities (e.g., starting materials, intermediates) synthesis->process_impurities final_profile Final Impurity Profile in Drug Product synthesis->final_profile storage Storage & Formulation degradation_impurities Degradation Impurities (e.g., hydrolytic, oxidative) storage->degradation_impurities process_impurities->final_profile degradation_impurities->final_profile analytical_method Stability-Indicating Analytical Method (HPLC, LC-MS) final_profile->analytical_method

Caption: Origin of impurities in the final drug product.

References

  • ZHANG Wenhui, CHENG Dong, LU Yihong, ZHAO Shuqiang, QIU Xuhua. (2024). Analysis of Impurity Profile of Irbesartan and Its Preparations by LC-MS/MS. Chinese Pharmaceutical Journal, 59(7), 612-626. [Link]

  • Mutha, A. K., Guduru, S., Kal, M., et al. (2018). Degradation study of irbesartan: Isolation and structural elucidation of novel degradants. Journal of Pharmaceutical and Biomedical Analysis, 157, 180-188. [Link]

  • Asha, M. M., & Sandhya, B. (2025). FORCED DEGRADATION STUDIES OF IRBESARTAN AND ANALYSIS OF ITS FRAGMENTS. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Sahu, R., & Singh, S. (2011). Stress degradation studies on irbesartan and development of a validated stability-indicating UPLC method.
  • Sahu, P. K., & Sankar, D. G. (2014). Stress Degradation Studies of Irbesartan and Hydrochlorothiazide and Development of Validated Stability Indicating Method. Research and Reviews: Journal of Pharmaceutical Analysis.
  • Mutha, A. K., Guduru, S., et al. (2018). Degradation study of irbesartan: Isolation and structural elucidation of novel degradants. Semantic Scholar.
  • BenchChem. (2025). Unveiling the Profile of Irbesartan Impurity 14-d4: A Technical Overview. BenchChem.
  • SynThink.
  • Kumar, A., & Sharma, R. (2024). Development of Identification Irbesartan Drug Irovel 150 Mg by Utilising HPLC. Academic Strive.
  • Singh, R., & Singh, A. K. (2012). Development & Validation of a High Performance Liquid Chromatography Method for Simultaneous Determination of Irbesartan and Its Related Impurities in Bulk Drug and Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Drug Research, 4(4), 314-319.
  • Satyanarayana, B., Anjaneyulu, Y., Veerasomaiah, P., & Reddy, P. P. (2007). SYNTHESIS AND CHARACTERIZATION OF IRBESARTAN IMPURITIES.
  • Rádl, S., Stach, J., & Havlíček, J. (2009). Synthesis and Identification of Some Impurities of Irbesartan. Acta Chimica Slovenica, 56, 559-565.
  • Ramulu, K., Rao, D., & Kumar, P. (2015). A validated LC-MS method for the determination of 4-methyl-2-cyano biphenyl and 4-bromomethyl-2-cyano biphenyl in irbesartan drug substance.
  • U.S. Food and Drug Administration. FDA Updates and Press Announcements on Angiotensin II Receptor Blocker (ARB) Recalls (Valsartan, Losartan, and Irbesartan). FDA.
  • (2023). Irbesartan impurity, and preparation method and application thereof.
  • Pharmaffiliates. Irbesartan-impurities.
  • U.S. Food and Drug Administration. (2021). Recalls of Angiotensin II Receptor Blockers (ARBs) including Valsartan, Losartan and Irbesartan. FDA.
  • Gogna, K. (2020). Regulatory aspects of Impurity profiling.
  • Nguyen, T. A., et al. (2021). Simultaneous determination of seven nitrosamines and an azide impurity in sartan-containing pharmaceuticals by liquid chromatography-tandem mass spectrometry.
  • Sari, Y., & Sitorus, R. (2021). Overview on Determination of Irbesartan Levels in Pharmaceutical Preparation and Biological Matrices. International Journal of Pharmaceutical Sciences and Medicine.
  • Sari, Y., & Sitorus, R. (2021). Irbesartan analysis using the HPLC method.
  • Ramulu, K., Rao, D., & Kumar, P. (2015). HPLC chromatogram of irbesartan and its starting materials.
  • Sigma-Aldrich. HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Pharmaceutical Updates. (2022). HPLC Troubleshooting.
  • Porrà, R., et al. (2022). New Challenges in Impurity Profiling: Focus on Unknown Impurities and Nitrosamines. Pharmaceutical Technology.
  • SCION Instruments. HPLC Troubleshooting Guide. SCION Instruments.
  • Singh, R., & Singh, A. K. (2012). Development & Validation of a High Performance Liquid Chromatography Method for Simultaneous Determination of Irbesartan and Its Related Impurities in. International Journal of Pharmaceutical Sciences and Drug Research.
  • Shah, T., Sharma, S., & Dhalani, J. (2026). A Novel, Stability-indicating Method for Analyzing Degradation Impurities in Hydrochlorothiazide and Irbesartan Tablets Using RP-HPLC. Bentham Science Publisher.

Sources

preventing on-column degradation of irbesartan during analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analysis of Irbesartan. This guide is designed for researchers, analytical scientists, and drug development professionals to troubleshoot and prevent the on-column degradation of Irbesartan during chromatographic analysis. As Senior Application Scientists, we have compiled field-proven insights and scientifically grounded protocols to ensure the integrity of your analytical results.

Understanding On-Column Degradation of Irbesartan

Irbesartan, an angiotensin II receptor antagonist, is susceptible to degradation under certain conditions, which can lead to inaccurate quantification and reporting of impurities. While forced degradation studies show its lability to acid and base hydrolysis[1][2][3], these conditions can be inadvertently mirrored on a smaller scale within an HPLC column. On-column degradation can manifest as poor peak shape, the appearance of unexpected peaks, and loss of analyte response.

The primary mechanism of concern is hydrolysis , catalyzed by acidic or basic environments. The tetrazole and imidazole moieties in Irbesartan's structure are particularly susceptible.

  • Acid-Catalyzed Hydrolysis: Can occur in the presence of acidic mobile phases or, more subtly, due to the acidic nature of residual silanol groups on silica-based stationary phases.

  • Base-Catalyzed Hydrolysis: This is a significant degradation pathway for Irbesartan.[4][5] If the mobile phase pH is not adequately controlled or if the analytical column has been exposed to basic conditions without proper regeneration, degradation can occur.

  • Metal Chelation: The tetrazole ring of Irbesartan can chelate with metal ions.[6] Active metal sites within the HPLC system (e.g., stainless steel frits, column hardware) can interact with the analyte, potentially catalyzing degradation or causing peak tailing.

Below is a simplified representation of the factors contributing to on-column degradation.

cluster_causes Potential Causes cluster_analyte Analyte cluster_effects Observed Effects MobilePhase Mobile Phase pH (Too High/Low) Degradation On-Column Degradation MobilePhase->Degradation Silanols Active Silanols on Column Silanols->Degradation Metal Metal Contamination (System/Column) Metal->Degradation Temp High Column Temperature Temp->Degradation Irbesartan Irbesartan PeakTailing Peak Tailing / Broadening Degradation->PeakTailing LossOfSignal Loss of Signal Degradation->LossOfSignal

Figure 1: Factors leading to on-column degradation of Irbesartan.

Troubleshooting Guide: A Symptom-Based Approach

This section provides a systematic approach to diagnosing and resolving on-column degradation of Irbesartan.

Symptom 1: Appearance of a New, Small Peak Eluting Near the Main Irbesartan Peak

This is a classic sign of on-column degradation. The newly formed degradant is often structurally similar to the parent compound and thus has a similar retention time.

Troubleshooting Workflow:

Start Symptom: New Peak Appears CheckpH Step 1: Verify Mobile Phase pH Is it within the stable range (e.g., pH 3.0-4.0)? Start->CheckpH AdjustpH Action: Adjust pH to ~3.2 using phosphoric acid. Re-prepare fresh mobile phase. CheckpH->AdjustpH No CheckColumn Step 2: Evaluate Column Health Is the column old or has it been exposed to harsh conditions? CheckpH->CheckColumn Yes Resolved Issue Resolved AdjustpH->Resolved NewColumn Action: Replace with a new or known good column. CheckColumn->NewColumn Yes CheckTemp Step 3: Assess Column Temperature Is it elevated (>40°C)? CheckColumn->CheckTemp No NewColumn->Resolved LowerTemp Action: Reduce temperature to 25-30°C. CheckTemp->LowerTemp Yes MetalChelator Step 4: Consider Metal Chelation Is peak tailing also observed? CheckTemp->MetalChelator No LowerTemp->Resolved AddEDTA Action: Add a weak chelating agent like EDTA (25-50 µM) to the mobile phase. MetalChelator->AddEDTA Yes MetalChelator->Resolved No AddEDTA->Resolved

Figure 2: Troubleshooting workflow for the appearance of new peaks.
Symptom 2: Poor Peak Shape (Tailing) and Loss of Response

This can be caused by secondary interactions with the stationary phase or active sites in the system, which can also catalyze degradation.

Troubleshooting Steps:

  • System Passivation: Metal ions can be leached from stainless steel components of the HPLC. Passivating the system with a strong acid (e.g., 30% nitric acid), followed by thorough flushing with water and mobile phase, can help remove active sites. Always follow your instrument manufacturer's guidelines for passivation.

  • Mobile Phase Modifier: The addition of a competing base, such as triethylamine (TEA), to the mobile phase can mask active silanol sites on the column. However, be aware that TEA can suppress ionization in MS detectors. A typical starting concentration is 0.1% (v/v) in the aqueous portion of the mobile phase.

  • Column Choice: If you are using a standard silica-based C18 column, consider switching to a column with a different base silica (e.g., bridged ethylene hybrid - BEH) or an end-capped column to minimize silanol interactions.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal mobile phase pH for Irbesartan analysis to prevent degradation?

A: Based on published stability-indicating methods, a slightly acidic pH is optimal for minimizing on-column degradation. A pH range of 3.0 to 4.0 is generally recommended.[7][8] A mobile phase containing a buffer such as phosphate or formate at a pH of approximately 3.2, adjusted with phosphoric acid, has been shown to be effective.[7][9]

Mobile Phase ComponentRecommended RangeRationale
Buffer Phosphate, Formate, or AcetateProvides pH stability.
pH 3.0 - 4.0Minimizes acid and base-catalyzed hydrolysis.
Organic Modifier AcetonitrileCommon choice, provides good peak shape.[1]

Q2: Can the type of HPLC column affect the on-column degradation of Irbesartan?

A: Absolutely. The choice of stationary phase is critical.

  • Standard Silica Columns (Type A): These can have a higher concentration of acidic silanol groups, which can lead to peak tailing and potential acid-catalyzed degradation.

  • Modern, High-Purity Silica Columns (Type B): These are generally preferred as they have fewer residual silanols. Look for columns that are described as "end-capped."

  • Hybrid Silica Columns (e.g., BEH): These columns offer a wider usable pH range and can provide better stability for pH-sensitive compounds like Irbesartan.[1]

Q3: I see a small peak that I suspect is a degradant. How can I confirm this?

A: To confirm if a peak is a result of on-column degradation, you can perform the following experiment:

Protocol: On-Column Degradation Confirmation

  • Preparation: Prepare a fresh, accurately weighed standard solution of Irbesartan in your mobile phase.

  • Initial Injection: Inject the standard solution onto the HPLC system using your current method and record the chromatogram.

  • Incubation: Stop the flow of the mobile phase and allow the injected sample to remain on the column for a set period (e.g., 30-60 minutes).

  • Second Injection: Resume the flow and acquire the chromatogram.

  • Analysis: Compare the two chromatograms. If the area of the suspected degradant peak has increased relative to the main Irbesartan peak in the second injection, this is strong evidence of on-column degradation.

Q4: Are there any known excipients that can cause Irbesartan degradation?

A: Yes, there is evidence that formaldehyde, a potential impurity in excipients like polyethylene glycol (PEG), can react with Irbesartan to form a hydroxymethyl derivative.[10] If you are analyzing a formulated product, be aware that excipients can be a source of reactive impurities that may lead to degradation either in the formulation itself or during analysis.

References

  • Goswami, N. (2014). A validated stability-indicating liquid chromatographic method for determination of process related impurities and degradation behavior of Irbesartan in solid oral dosage. Journal of Advanced Pharmaceutical Technology & Research, 5(1), 33-40. [Link]

  • Jain, D. K., et al. (2011). Stress degradation studies on irbesartan and development of a validated stability-indicating UPLC. Chromatographia, 73(1-2), 193-198. [Link]

  • Rao, B. M., et al. (2011). DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING RP-HPLC METHOD FOR ASSAY OF IRBESARTAN IN PURE AND PHARMACEUTICAL DOSAGE FORM. International Journal of Pharmacy and Pharmaceutical Sciences, 3(1), 151-155. [Link]

  • Mutha, A. K., et al. (2018). Degradation study of irbesartan: Isolation and structural elucidation of novel degradants. Journal of Pharmaceutical and Biomedical Analysis, 157, 180-188. [Link]

  • Reddy, G. S., et al. (2013). Stress Degradation Studies of Irbesartan and Hydrochlorothiazide and Development of Validated Stability Indicating Method. Research and Reviews: Journal of Pharmaceutical Analysis. [Link]

  • Shah, R. P., et al. (2010). Identification and characterization of degradation products of irbesartan using LC-MS/TOF, MS(n), on-line H/D exchange and LC-NMR. Journal of Pharmaceutical and Biomedical Analysis, 51(5), 1037-1046. [Link]

  • Mbah, C. J. (2004). Kinetics of decomposition of irbesartan in aqueous solutions determined by high performance liquid chromatography. Pharmazie, 59(11), 864-866. [Link]

  • Asha, M. M., & Sandhya, B. FORCED DEGRADATION STUDIES OF IRBESARTAN AND ANALYSIS OF ITS FRAGMENTS. World Journal of Pharmacy and Pharmaceutical Sciences, 4(12), 1085-1091. [Link]

  • Goswami, N. (2014). A validated stability-indicating liquid chromatographic method for determination of process related impurities and degradation behavior of Irbesartan in solid oral dosage. ResearchGate. [Link]

  • Shakeb, M., & Puranik, S. B. (2015). Stability Indicating Method Development and Validation of Irbesartan and Hydrochlorothiazide with Stress Degradation. International Journal of Pharmacy & Pharmaceutical Research, 3(1), 75-82. [Link]

  • Suneetha, A., & Rao, D. D. (2011). Development and validation of HPLC method for the estimation of irbesartan in pharmaceutical dosage forms. Pharmacophore, 2(3), 193-199. [Link]

  • Wu, Y., et al. (2011). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 12(4), 1248-1263. [Link]

  • Mahaparale, S. P., & Hagawane, S. V. (2020). Stability Indicating RP-HPLC Method Development for the Estimation of Irbesartan in Pharmaceutical Dosage Form. International Journal of Pharmacy & Pharmaceutical Research, 19(2), 467-482. [Link]

  • Kumar, A., et al. (2025). A Novel, Stability-indicating Method for Analyzing Degradation Impurities in Hydrochlorothiazide and Irbesartan Tablets Using RP-HPLC. Current Drug Research Reviews. [Link]

  • Shah, R. P., et al. (2010). Identification and characterization of degradation products of irbesartan using LC-MS/TOF, MS(n), on-line H/D exchange and LC-NMR. Journal of Pharmaceutical and Biomedical Analysis, 51(5), 1037-1046. [Link]

  • Zhang, W., et al. (2024). Analysis of Impurity Profile of Irbesartan and Its Preparations by LC-MS/MS. Chinese Pharmaceutical Journal, 59(7), 612-626. [Link]

  • Thangabalan, B., et al. (2015). Method Development and Validation of Irbesartan by RP-HPLC. Asian Journal of Pharmaceutical Analysis, 5(2), 105-111. [Link]

  • Data from: Stress testing (forced degradation) data of Irbesartan. (2023). ResearchGate. [Link]

  • Bar-Tor, O., et al. (2016). Experimental and DFT characterization, antioxidant and anticancer activities of a Cu(II)-irbesartan complex: structure-antihypertensive activity relationships in Cu(II). Journal of Biological Inorganic Chemistry, 21(7), 917-930. [Link]

Sources

Technical Support Center: Method Ruggedness and Robustness for Irbesartan Impurity Testing

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for irbesartan impurity analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions and answers to common challenges encountered during analytical method validation, specifically focusing on ruggedness and robustness.

Section 1: Understanding Ruggedness vs. Robustness

Before diving into troubleshooting, it's crucial to understand the distinction between ruggedness and robustness, as defined by the International Council for Harmonisation (ICH) guideline Q2(R1).[1][2][3]

  • Robustness: An analytical procedure's ability to remain unaffected by small, deliberate variations in method parameters. This is a measure of the method's reliability during normal use and is assessed during the development phase.[1][4]

  • Ruggedness (Intermediate Precision): The degree of reproducibility of test results under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days.[2]

Essentially, robustness tests the method's internal resilience to minor changes, while ruggedness assesses its external transferability and reproducibility.

Caption: Relationship between Method Robustness and Ruggedness.

Section 2: Troubleshooting Guide for Irbesartan Impurity Analysis

This section addresses specific issues you might encounter during the analysis of irbesartan and its impurities via High-Performance Liquid Chromatography (HPLC).

Q1: I'm seeing shifts in retention times for irbesartan and its impurities. What could be the cause?

A1: Retention time shifts are a common issue in HPLC and can point to several factors.[5][6]

  • Potential Cause 1: Mobile Phase Instability. The pH and composition of the mobile phase are critical for consistent chromatography.

    • Troubleshooting Steps:

      • Verify pH: Ensure the pH of your buffer is accurately measured and consistent. For irbesartan analysis, methods often use a phosphate buffer with a pH around 3.0-3.2.[7][8]

      • Fresh Preparation: Prepare the mobile phase fresh daily, especially aqueous buffer solutions, to prevent microbial growth and changes in composition due to evaporation of organic solvents.[9]

      • Degassing: Inadequate degassing can lead to bubble formation in the pump or detector, causing pressure fluctuations and retention time shifts.[9][10]

  • Potential Cause 2: Column Temperature Fluctuations. Even minor changes in column temperature can affect retention times.

    • Troubleshooting Steps:

      • Use a Column Oven: Employ a column oven to maintain a stable temperature.[9] A typical temperature for irbesartan analysis is around 30°C.[11]

      • Ensure Equilibration: Allow the column to fully equilibrate with the mobile phase at the set temperature before starting your analytical run.[5]

  • Potential Cause 3: Column Degradation. Over time, the stationary phase of the column can degrade, leading to changes in retention.

    • Troubleshooting Steps:

      • Guard Column: Use a guard column to protect the analytical column from strongly retained compounds and particulates.

      • Column Washing: Flush the column with a strong solvent if you suspect contamination.[5]

      • Column Replacement: If retention times continue to shift and peak shape deteriorates, the column may need to be replaced.

Q2: I'm having trouble with poor resolution between irbesartan and a known impurity, like Irbesartan Related Compound A.

A2: Achieving adequate resolution is critical for accurate impurity quantification. The United States Pharmacopeia (USP) and Indian Pharmacopoeia (IP) often specify a minimum resolution between irbesartan and its related compound A.[7][12]

  • Potential Cause 1: Incorrect Mobile Phase Composition. The ratio of organic solvent to aqueous buffer is a key factor in achieving separation.

    • Troubleshooting Steps:

      • Optimize Organic Content: Systematically vary the percentage of the organic modifier (e.g., acetonitrile) in the mobile phase. A small decrease in the organic solvent percentage will generally increase retention and may improve the resolution of early eluting peaks.

      • Check Gradient Profile: If using a gradient method, ensure the gradient slope is optimal for separating the critical pair.

  • Potential Cause 2: Inappropriate Flow Rate. The flow rate affects the time analytes spend interacting with the stationary phase.

    • Troubleshooting Steps:

      • Adjust Flow Rate: A lower flow rate can sometimes improve the resolution of closely eluting peaks, although it will increase the run time.

  • Potential Cause 3: Column Issues. The choice of column and its condition are paramount.

    • Troubleshooting Steps:

      • Column Chemistry: Ensure you are using the correct stationary phase, typically a C18 column for irbesartan analysis.[13][14]

      • Particle Size and Dimensions: A column with a smaller particle size or longer length can provide higher efficiency and better resolution.

Q3: My baseline is noisy and drifting, making it difficult to integrate low-level impurity peaks.

A3: A stable baseline is essential for achieving low limits of detection (LOD) and quantification (LOQ).[15][16]

  • Potential Cause 1: Mobile Phase and System Contamination.

    • Troubleshooting Steps:

      • High-Purity Solvents: Use HPLC-grade solvents and freshly prepared, filtered mobile phases.[9]

      • System Flush: Flush the entire HPLC system, including the pump, injector, and detector, to remove any contaminants.

  • Potential Cause 2: Detector Issues.

    • Troubleshooting Steps:

      • Lamp Instability: The detector lamp may be nearing the end of its life.[9] Check the lamp energy and replace it if necessary.

      • Dirty Flow Cell: The detector flow cell may be contaminated. Flush it with an appropriate solvent.

  • Potential Cause 3: Inadequate Equilibration.

    • Troubleshooting Steps:

      • Sufficient Equilibration Time: Ensure the column is fully equilibrated with the mobile phase before analysis. This is particularly important for gradient methods.[10]

Section 3: Frequently Asked Questions (FAQs) on Method Ruggedness and Robustness

Q4: What are the typical parameters to investigate in a robustness study for an irbesartan impurity method?

A4: A robustness study involves making small, deliberate changes to the method parameters to assess its reliability.[1][4] For a typical HPLC method for irbesartan, you should investigate:

ParameterTypical VariationRationale
pH of Mobile Phase Buffer ± 0.2 unitsAffects the ionization state of irbesartan and its impurities, influencing retention and selectivity.
Mobile Phase Composition ± 2% absoluteChanges in the organic-to-aqueous ratio can significantly impact retention times and resolution.
Column Temperature ± 5 °CInfluences viscosity of the mobile phase and analyte interaction with the stationary phase.[9]
Flow Rate ± 10%Affects retention times, resolution, and column pressure.
Wavelength ± 2 nmCan impact the accuracy of quantification if the measurement is not at the absorption maximum.
Different Column Lots/Manufacturers N/AAssesses the impact of variability in stationary phase batches.

Q5: How do I design a robustness study?

A5: A systematic approach, such as a Design of Experiments (DoE), is highly recommended for efficiency and to understand parameter interactions.[17][18]

Robustness_Study_Workflow Define_Parameters 1. Define Critical Method Parameters (e.g., pH, % Organic, Temperature) Set_Ranges 2. Set Variation Ranges (e.g., pH 3.0 ± 0.2) Define_Parameters->Set_Ranges Design_Experiment 3. Design Experiment (DoE) (e.g., Full or Fractional Factorial) Set_Ranges->Design_Experiment Execute_Runs 4. Execute Experimental Runs Design_Experiment->Execute_Runs Analyze_Results 5. Analyze Results (e.g., Resolution, Retention Time, Peak Area) Execute_Runs->Analyze_Results Draw_Conclusions 6. Draw Conclusions on Method Robustness Analyze_Results->Draw_Conclusions

Caption: Workflow for a Method Robustness Study.

Q6: What are the acceptance criteria for a robustness study?

A6: The acceptance criteria should be based on the system suitability test (SST) parameters.[19] The method is considered robust if the SST criteria are met under all the varied conditions. Key SST parameters to monitor include:

  • Resolution: The resolution between critical peak pairs (e.g., irbesartan and Irbesartan Related Compound A) should remain above the specified limit (e.g., >2.0).[20]

  • Tailing Factor: The tailing factor for the main peak and impurities should be within the acceptable range (typically ≤ 2.0).

  • Relative Standard Deviation (RSD) of Peak Areas: For replicate injections, the RSD should be within the limits defined during method precision studies.

Q7: What should I do if my method fails the robustness study?

A7: A robustness failure indicates that the method is not reliable for routine use.

  • Identify the Critical Parameter: Determine which parameter variation caused the failure.

  • Re-optimize the Method: You may need to adjust the nominal method parameters to a region where it is more robust.

  • Tighten Method Controls: If re-optimization is not feasible, the method may need to specify tighter control over the critical parameter (e.g., a narrower pH range). This should be a last resort as it can make the method more difficult to perform routinely.

Section 4: Experimental Protocol Example: Robustness Study Design

This section provides a step-by-step example of a robustness study for an irbesartan impurity HPLC method.

Objective: To assess the robustness of the analytical method for the determination of irbesartan and its related impurities.

Method Parameters to be Varied:

  • Mobile Phase pH: 3.0 (Nominal), 2.8 (-), 3.2 (+)

  • Column Temperature: 30°C (Nominal), 25°C (-), 35°C (+)

  • Flow Rate: 1.0 mL/min (Nominal), 0.9 mL/min (-), 1.1 mL/min (+)

Experimental Design: A full factorial design can be used to evaluate these three factors at two levels (low and high).

Procedure:

  • Prepare a System Suitability Solution: This solution should contain irbesartan and all relevant impurities at a suitable concentration.

  • Set Up the HPLC System: Equilibrate the system with the mobile phase at the nominal conditions.

  • Perform Nominal Condition Run: Inject the system suitability solution and verify that all SST criteria are met.

  • Execute the Robustness Runs:

    • For each combination of the varied parameters (e.g., pH 2.8, Temp 25°C, Flow 0.9 mL/min), equilibrate the system under the new conditions.

    • Inject the system suitability solution in replicate (e.g., n=3).

    • Record the chromatograms and calculate the SST results for each run.

  • Data Analysis:

    • Tabulate the SST results (resolution, tailing factor, etc.) for each experimental run.

    • Compare the results against the pre-defined acceptance criteria.

    • Analyze the data to identify any parameters that have a significant impact on the method's performance.

Expected Outcome: The method will be considered robust if the system suitability criteria are met across all tested conditions, demonstrating its reliability for routine use in a quality control environment.

References

  • Borman, P., et al. (2011). Method ruggedness studies incorporating a risk based approach: A tutorial. Analytica Chimica Acta, 703(2), 101-113.
  • Ermer, J., & Miller, J. H. M. (Eds.). (2005). Method Validation in Pharmaceutical Analysis: A Guide to Best Practice. Wiley-VCH.
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Lu, C. Y., & Feng, C. H. (2011). Quantitation of irbesartan and major proteins in human plasma by mass spectrometry with time-of-flight analyzer. Journal of Pharmaceutical and Biomedical Analysis, 54(1), 100-105.
  • Shah, R. P., Sahu, A., & Singh, S. (2010). Identification and characterization of degradation products of irbesartan using LC–MS/TOF, MSn, on-line H/D exchange and LC–NMR. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 634-644.
  • United States Pharmacopeia (USP). USP Monograph: Irbesartan. [Link]

  • Vander Heyden, Y., et al. (2001). Guidance for robustness/ruggedness tests in method validation. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 723-753.

Sources

Technical Support Center: Optimizing Irbesartan Impurity Separation Through pH Control

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Chromatographers

Welcome to the technical support center for the analysis of irbesartan and its related impurities. As drug development professionals, achieving robust and reproducible separation is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. Irbesartan, an ionizable molecule, presents a unique analytical challenge where mobile phase pH is not just a parameter but the cornerstone of a successful separation strategy.

This guide is structured to provide both foundational knowledge and practical troubleshooting advice. We will explore the causal relationships between pH, molecular ionization, and chromatographic behavior, empowering you to solve separation issues with scientific rigor.

Frequently Asked Questions (FAQs): The Fundamentals of pH in Irbesartan Analysis

This section addresses the most common questions regarding the role of pH in the HPLC analysis of irbesartan.

Q1: Why is mobile phase pH so critical for the analysis of irbesartan and its impurities?

Mobile phase pH is the most powerful tool for controlling the retention and selectivity of ionizable compounds like irbesartan in reversed-phase HPLC.[1] Irbesartan contains both acidic and basic functional groups, meaning its overall charge and, consequently, its polarity, are highly dependent on the pH of the mobile phase.[2][3][4] By adjusting the pH, you can:

  • Alter Retention Time: An ionized compound is more polar and will elute earlier from a non-polar C18 column. By suppressing ionization (making the compound neutral), you increase its hydrophobicity and retention time.[5]

  • Improve Peak Shape: Operating at a pH where an analyte is partially ionized (i.e., close to its pKa) can lead to significant peak tailing due to secondary interactions with the stationary phase.[5] Controlling the pH to ensure a single ionic form predominates results in sharper, more symmetrical peaks.

  • Enhance Resolution: Irbesartan's impurities often have slightly different acidic or basic properties. A carefully selected pH can maximize the differences in charge state between irbesartan and a critical impurity, thereby improving their separation (resolution).

Q2: What are the pKa values of irbesartan, and how do they influence its chromatographic behavior?

Irbesartan is an amphoteric molecule with at least two key pKa values, though reported values vary slightly across sources. The acidic pKa is associated with the tetrazole ring, while the basic character comes from the spiro-imidazole moiety.

Functional GroupReported pKa RangePredominant State at Acidic pH (<3)Predominant State at Neutral pH (~7)Predominant State at Basic pH (>9)
Tetrazole (Acidic)3.3 – 4.8[2][3]Neutral (Protonated)Anionic (Deprotonated)Anionic (Deprotonated)
Imidazole (Basic)~4.1 - 7.4[4]Cationic (Protonated)Neutral (Deprotonated)Neutral (Deprotonated)

Table 1: Ionization Behavior of Irbesartan Functional Groups at Different pH Values.

This dual nature means that at a low pH (e.g., pH 3), the acidic tetrazole group is neutral, while the basic group is protonated (cationic). Around its isoelectric point, it exists as a zwitterion.[3] At a higher pH (e.g., pH 7.5), the tetrazole group is deprotonated (anionic) and the imidazole group is neutral. Understanding this behavior is key to predicting and controlling its retention on a reversed-phase column.

Q3: What is the ideal pH range for separating irbesartan from its impurities?

There is no single "ideal" pH; the optimal pH depends on the specific impurities you need to separate. However, a common strategy is to work at a pH that is at least 1.5 to 2 units away from the pKa of irbesartan and its key impurities.[1] This ensures that all analytes are in a single, stable ionic state.

  • Acidic pH (e.g., 2.5 - 3.5): This is a very common choice. At this pH, the ionization of the acidic tetrazole group is suppressed, making the molecule more hydrophobic and thus more retained. This often provides good separation from process-related impurities.[6][7][8]

  • Near-Neutral pH (e.g., 6.5 - 7.5): In this range, the tetrazole group is ionized (anionic). This reduces retention time but may offer different selectivity for certain impurities, especially those whose pKa values are also in the neutral range.

The best approach is to perform a pH scouting experiment to evaluate selectivity across a range of pH values that are compatible with your HPLC column.

Q4: What are common buffers used for pH control in irbesartan analysis?

The choice of buffer is critical for maintaining a stable pH throughout the analysis, which is essential for reproducible retention times.[9] The buffer's pKa should be close to the desired mobile phase pH.

  • For Acidic pH (2.5 - 3.5):

    • Phosphate Buffer (e.g., potassium dihydrogen phosphate), pKa ~2.1, 7.2, 12.3

    • Formic Acid / Formate Buffer, pKa ~3.75

  • For Near-Neutral pH (6.5 - 7.5):

    • Phosphate Buffer (e.g., potassium dihydrogen phosphate/dipotassium hydrogen phosphate), pKa ~7.2

Always prepare the buffer by dissolving the salt in the aqueous portion of the mobile phase and adjusting the pH before adding the organic solvent. The addition of organic modifiers like acetonitrile or methanol can alter the apparent pH.

Visual Guide: pH and Irbesartan Ionization

The following diagram illustrates how the pH of the mobile phase affects the ionization state of irbesartan's key functional groups, directly influencing its interaction with the reversed-phase column.

G cluster_pH Mobile Phase pH cluster_Irbesartan Irbesartan Ionization State cluster_Retention RP-HPLC Retention pH_Low Low pH (e.g., 2.5-3.5) Irb_Low Tetrazole: Neutral Imidazole: Cationic Overall: More Hydrophobic pH_Low->Irb_Low Suppresses Tetrazole Ionization pH_Mid Mid pH (e.g., 6.5-7.5) Irb_Mid Tetrazole: Anionic Imidazole: Neutral Overall: More Hydrophilic pH_Mid->Irb_Mid Ionizes Tetrazole Group Ret_High Increased Retention (Longer Run Time) Irb_Low->Ret_High Stronger interaction with C18 phase Ret_Low Decreased Retention (Shorter Run Time) Irb_Mid->Ret_Low Weaker interaction with C18 phase

Caption: Impact of mobile phase pH on irbesartan's state and retention.

Troubleshooting Guide: Resolving Common Separation Issues

This section provides a systematic approach to diagnosing and solving pH-related problems during irbesartan impurity analysis.

Problem Probable Cause(s) Step-by-Step Solution
1. Poor Resolution / Co-elution The mobile phase pH is not providing adequate selectivity between irbesartan and an impurity. Both compounds have similar retention characteristics at the current pH.1. Identify pKa: Determine the pKa of the co-eluting impurity if known. The goal is to find a pH where the ionization states of irbesartan and the impurity differ significantly. 2. Adjust pH Systematically: Modify the mobile phase pH by ±0.5 units and observe the change in selectivity. 3. Switch pH Range: If small adjustments fail, switch to a completely different pH range. If you are working at pH 3.0, conduct an experiment at pH 7.0 (ensure your column is stable at this pH). This drastic change often reverses elution order or significantly improves resolution.
2. Peak Tailing The mobile phase pH is too close to the pKa of irbesartan or an impurity, causing the compound to exist in both ionized and non-ionized forms during its transit through the column.[5]1. Confirm pH vs. pKa: Check if your mobile phase pH is within ±1.5 units of irbesartan's pKa (~4.1). 2. Shift pH Away from pKa: Adjust the pH to be at least 2 units away from the pKa. For irbesartan, moving the pH to ≤ 3.0 will ensure the tetrazole group is fully protonated (neutral), minimizing secondary silanol interactions and sharpening the peak.
3. Drifting Retention Times The pH of the mobile phase is not stable. This can be due to an improperly prepared buffer, insufficient buffer capacity, or degradation of the mobile phase over time.[9]1. Verify Buffer Preparation: Ensure the buffer concentration is adequate (typically 10-25 mM). 2. Calibrate pH Meter: Use a recently calibrated pH meter for all measurements. 3. Measure Before Mixing: Always measure and adjust the pH of the aqueous component before adding the organic modifier. 4. Prepare Fresh Mobile Phase: Prepare mobile phase daily. CO₂ from the air can dissolve into the mobile phase and lower the pH of poorly buffered solutions.
4. Loss of an Impurity Peak The impurity may be unstable at the current mobile phase pH, leading to on-column degradation.1. Perform Stability Study: Prepare a solution of the impurity standard in the mobile phase and analyze it over several hours. A decreasing peak area indicates instability. 2. Change pH: Test the separation at a different pH where the impurity might be more stable. For example, if an impurity is degrading at low pH, try a near-neutral pH.

Workflow for Troubleshooting pH-Related Separation Issues

Caption: A logical workflow for diagnosing and solving pH-related HPLC issues.

Experimental Protocol: pH Scouting for Method Development

This protocol outlines a systematic experiment to determine the optimal mobile phase pH for separating irbesartan and its impurities.

Objective: To evaluate the effect of mobile phase pH on the retention and resolution of irbesartan and its related substances.

Materials:

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Irbesartan reference standard

  • Irbesartan sample spiked with known impurities or a forced degradation sample

  • HPLC-grade acetonitrile, methanol, and water

  • Buffers: Potassium dihydrogen phosphate, Orthophosphoric acid, Triethylamine

Procedure:

  • Prepare Aqueous Buffers:

    • Buffer A (pH 3.0): Prepare a 20 mM solution of potassium dihydrogen phosphate in HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid.

    • Buffer B (pH 7.0): Prepare a 20 mM solution of potassium dihydrogen phosphate in HPLC-grade water. Adjust the pH to 7.0 ± 0.05 using a dilute solution of potassium hydroxide or triethylamine.

  • Prepare Mobile Phases:

    • Mobile Phase A (pH 3.0): Mix Buffer A and acetonitrile in a suitable ratio (e.g., 60:40 v/v). Filter and degas.

    • Mobile Phase B (pH 7.0): Mix Buffer B and acetonitrile in the same ratio (e.g., 60:40 v/v). Filter and degas.

  • Prepare Sample:

    • Prepare a solution of irbesartan spiked with impurities at a suitable concentration (e.g., 0.5 mg/mL for irbesartan, 0.5 µg/mL for impurities) in the initial mobile phase.

  • Chromatographic Conditions (Example):

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Detection: 220 nm[10]

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

  • Experimental Runs:

    • Run 1: Equilibrate the column with Mobile Phase A (pH 3.0) for at least 30 minutes. Inject the sample solution and record the chromatogram.

    • Run 2: Thoroughly flush the system and column with a 50:50 water/acetonitrile mixture. Equilibrate the column with Mobile Phase B (pH 7.0) for at least 30 minutes. Inject the sample solution and record the chromatogram.

  • Data Analysis:

    • Compare the chromatograms from both runs.

    • Evaluate the retention time of irbesartan at each pH.

    • Calculate the resolution between irbesartan and all key impurity peaks at each pH.

    • Assess the peak shape (asymmetry factor) for all peaks.

    • Select the pH that provides the best overall resolution and peak shape for the critical impurities. Further optimization of the organic-to-aqueous ratio can be performed at the selected pH.

This structured approach provides a robust foundation for developing a stability-indicating method for irbesartan that is both reproducible and reliable.

References

  • Irbesartan | C25H28N6O | CID 3749 - PubChem. (n.d.). National Institutes of Health. [Link]

  • N20-757S039 Irbesartan Clinpharm BPCA. (2004). U.S. Food and Drug Administration (FDA). [Link]

  • The ionization forms of irbesartan, pKa 1 ¼ 4.12 and pKa 2 ¼ 7.40. (n.d.). ResearchGate. [Link]

  • Prabhu, P., & Muralidhar, M. (2014). Development & Validation of a High Performance Liquid Chromatography Method for Simultaneous Determination of Irbesartan and Its Related Impurities in Pharmaceutical Tablets. International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • Method Development and Validation of Irbesartan by RP-HPLC Method. (2019). Journal of Emerging Technologies and Innovative Research (JETIR). [Link]

  • Rahmadhani, Q., et al. (2021). Overview on Determination of Irbesartan Levels in Pharmaceutical Preparation and Biological Matrices. International Journal of Pharmaceutical Sciences and Medicine. [Link]

  • Raju, R. R., & Babu, N. B. (n.d.). Development and Validation of HPLC Method for the Estimation of Irbesartan in Pharmaceutical Dosage Form. Pharmacophore. [Link]

  • RP-HPLC method development of Irbesartan and recovery experiment with tablet formulation. (2019). ResearchGate. [Link]

  • Method Development and Validation of Irbesartan by RP-HPLC. (2019). ResearchGate. [Link]

  • Irbesartan EP Impurities & USP Related Compounds. (n.d.). SynThink. [Link]

  • Satyanarayana, B., et al. (2007). Synthesis and characterization of irbesartan impurities. Heterocyclic Communications. [Link]

  • Irbesartan-impurities. (n.d.). Pharmaffiliates. [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). KNAUER. [Link]

  • Zhang, W., et al. (2024). Analysis of Impurity Profile of Irbesartan and Its Preparations by LC-MS/MS. Chinese Pharmaceutical Journal. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Waters. [Link]

  • Exploring the Role of pH in HPLC Separation. (n.d.). Moravek. [Link]

  • Chemical structure of irbesartan and its impurities. (n.d.). ResearchGate. [Link]

  • Determination of Irbesartan in Pharmaceutical Preparations by HPLC. (2023). ResearchGate. [Link]

  • Goswami, N. (2014). A validated stability-indicating liquid chromatographic method for determination of process related impurities and degradation behavior of Irbesartan in solid oral dosage. Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • A Review of Pharmacological and Pharmaceutical Profile of Irbesartan. (2012). ResearchGate. [Link]

Sources

Technical Support Center: Optimal HPLC Column Selection for Irbesartan Impurity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analysis of irbesartan and its impurities. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into selecting the optimal High-Performance Liquid Chromatography (HPLC) columns and troubleshooting common issues encountered during impurity profiling.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor when selecting an HPLC column for irbesartan impurity profiling?

A1: The most critical factor is the column's ability to provide adequate resolution between the main irbesartan peak and all potential impurities, including process-related impurities and degradation products.[1] Irbesartan impurity profiling is often performed using a stability-indicating method, which must be able to separate the active pharmaceutical ingredient (API) from any significant degradants that may form under stress conditions (e.g., acid, base, oxidation, heat, light).[2][3] Therefore, the selectivity of the stationary phase is paramount.

Q2: What type of stationary phase is most commonly recommended for irbesartan analysis?

A2: Reversed-phase (RP) chromatography with a C18 (octadecylsilyl) stationary phase is the universally recommended choice for irbesartan impurity profiling.[1][2][4] The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) both specify an L1 packing, which corresponds to a C18 silica-based material.[5][6][7] C18 columns offer a good balance of hydrophobicity to retain irbesartan and its structurally similar impurities, allowing for effective separation based on subtle differences in their polarity.

Q3: Are there specific C18 columns that have been successfully used for this application?

A3: Yes, several studies and pharmacopeial methods have cited specific C18 columns that have demonstrated successful separation of irbesartan and its impurities. The choice of a specific C18 column can still influence selectivity, so it's important to consider the specific brand and its bonding technology. Some examples include:

  • Hypersil ODS, C18 (150 mm x 4.6 mm, 3 µm) : Used in the development of a stability-indicating method to resolve four known impurities and various degradation products.[1]

  • Zorbax SB-C18 (150 mm x 4.6 mm, 3.5 µm) : Employed in an LC-MS/MS method to identify and separate 16 related substances of irbesartan.[8]

  • Purospher® STAR RP-18 endcapped (e.g., 250 x 4.0 mm, 5 µm) : Recommended as an equivalent to the column specified in the USP monograph for irbesartan assay and related compounds.[5]

  • Inertsil ODS C-18 (250 x 4.6 mm, 5 µm) : Utilized in a validated RP-HPLC method for the estimation of irbesartan in tablet dosage form.[9]

Q4: What are the typical mobile phase compositions for irbesartan impurity analysis?

A4: The mobile phases are typically a mixture of an acidic aqueous buffer and an organic solvent, most commonly acetonitrile. The acidic pH is crucial for ensuring good peak shape for irbesartan and its impurities by suppressing the ionization of acidic functional groups.

Common mobile phase components include:

  • Aqueous Phase: A phosphate buffer or an acid like orthophosphoric acid, with the pH adjusted to a range of 3.0 to 3.5 using an amine modifier like triethylamine.[1][5][7][10]

  • Organic Phase: Acetonitrile is the most frequently used organic modifier.[1][5][7][10] Methanol is sometimes used as well.[9][11]

The separation is often achieved using either an isocratic or a gradient elution. A gradient elution is particularly useful for stability-indicating methods where impurities with a wide range of polarities may be present.[1]

Troubleshooting Guide

This section addresses common problems encountered during the HPLC analysis of irbesartan impurities.

Issue 1: Poor resolution between irbesartan and a known impurity (e.g., Irbesartan Related Compound A).
  • Question: My method is failing the system suitability requirement for resolution between irbesartan and a critical pair impurity. What should I do?

  • Answer & Troubleshooting Steps:

    • Verify Mobile Phase pH: The pH of the aqueous buffer is critical. A small deviation can significantly impact the retention and selectivity of ionizable compounds like irbesartan. The USP method, for instance, specifies a phosphate buffer at pH 3.2.[5][10] Ensure the pH is accurately prepared and measured.

    • Adjust Organic Solvent Percentage:

      • If the peaks are eluting too quickly and are poorly resolved, decrease the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase. This will increase retention times and may improve resolution.

      • If using a gradient, consider making the initial part of the gradient shallower to provide more time for the critical pair to separate.[1]

    • Check Column Health: A loss of resolution can be an indicator of a deteriorating column.

      • Perform a column performance test to check for efficiency (plate count) and peak asymmetry.

      • If the column is old or has been used with harsh conditions, consider replacing it with a new one of the same type.

    • Consider an Alternative C18 Column: Not all C18 columns are the same. Differences in silica purity, end-capping, and bonding density can lead to different selectivities. If resolution cannot be achieved on your current column, trying a C18 from a different manufacturer with a different bonding chemistry (e.g., a high-density bonding or a polar-embedded phase) may provide the necessary selectivity.

Issue 2: Peak Tailing or Asymmetric Peaks for Irbesartan.
  • Question: The main irbesartan peak in my chromatogram is showing significant tailing. What is the likely cause and how can I fix it?

  • Answer & Troubleshooting Steps:

    • Confirm Mobile Phase pH: As with resolution issues, an incorrect mobile phase pH is a primary suspect for peak tailing of basic compounds. Irbesartan has basic nitrogens, and operating at a low pH (e.g., around 3.0) ensures they are consistently protonated, which minimizes secondary interactions with residual silanols on the silica surface.[7]

    • Use an End-capped Column: Ensure you are using a high-quality, end-capped C18 column. End-capping "shields" the acidic silanol groups on the silica surface, which can cause peak tailing through secondary ionic interactions with basic analytes.[5]

    • Check for Column Contamination or Voids:

      • Contamination at the head of the column can cause peak distortion. Try flushing the column with a strong solvent (e.g., isopropanol) or reversing the column (if permitted by the manufacturer) and flushing.

      • A void or channel in the column packing can also lead to poor peak shape. This usually requires column replacement.

    • Sample Overload: Injecting too high a concentration of irbesartan can lead to peak fronting or tailing. Try diluting your sample and re-injecting to see if the peak shape improves.

Workflow for HPLC Column Selection

Below is a diagram outlining the logical workflow for selecting an optimal HPLC column for irbesartan impurity profiling.

G cluster_0 Phase 1: Initial Method Development cluster_1 Phase 2: Optimization & Verification cluster_2 Phase 3: Troubleshooting & Finalization Start Define Analytical Goal: Irbesartan Impurity Profiling Review Review Pharmacopeia (USP/EP) & Literature Methods Start->Review SelectPhase Select Stationary Phase: Reversed-Phase C18 (L1) Review->SelectPhase SelectGeom Select Column Geometry: - L: 150-250 mm - ID: 4.6 mm - P: 3-5 µm SelectPhase->SelectGeom SelectMobile Select Mobile Phase: Acidic Buffer (pH 3-3.5) + Acetonitrile SelectGeom->SelectMobile Spike Prepare System Suitability & Spiked Samples (API + Known Impurities) RunExp Perform Initial Chromatographic Runs Spike->RunExp Eval Evaluate Resolution, Peak Shape, & Retention RunExp->Eval Pass System Suitability Passed? Eval->Pass Troubleshoot Troubleshoot: - Adjust Mobile Phase % - Verify pH - Test Alternative C18 Column Pass->Troubleshoot No Finalize Finalize Method & Proceed to Validation Pass->Finalize Yes Troubleshoot->RunExp Re-run Experiment

Caption: Workflow for selecting an optimal HPLC column for irbesartan impurity analysis.

Summary of Recommended HPLC Columns

Column NameStationary PhaseDimensions (L x ID)Particle SizeReference
Hypersil ODSC18150 x 4.6 mm3 µm[1]
Zorbax SB-C18C18150 x 4.6 mm3.5 µm[8]
Purospher® STAR RP-18eC18, end-capped250 x 4.0 mm5 µm[5]
Enable C18 GC18250 x 4.6 mm5 µm[12]
Inertsil ODS C-18C18250 x 4.6 mm5 µm[9]
XSelect HSS T3C18250 x 4.6 mm5 µm

References

  • Goswami N. A validated stability-indicating liquid chromatographic method for determination of process related impurities and degradation behavior of Irbesartan in solid oral dosage. J Adv Pharm Technol Res. 2014;5(1):33-40. [Link]

  • Kumar et al. Forced degradation studies of Irbesartan and amlodipine besylate. ResearchGate. 2011. [Link]

  • SynThink. Irbesartan EP Impurities & USP Related Compounds. SynThink. [Link]

  • Analytical quality by design approach to develop an eco-friendly RP-HPLC method for estimation of irbesartan in chitosan polymeric nanoparticles: forced degradation studies and assessment of in vitro release mathematical modelling. RSC Publishing. 2024. [Link]

  • S. M. M. Ali, et al. DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING RP-HPLC METHOD FOR ASSAY OF IRBESARTAN IN PURE AND PHARMACEUTICAL DOSAGE FORM. International Journal of Pharmaceutical Sciences and Research. 2011. [Link]

  • G. Sravan Kumar, et al. Stability Indicating RP-HPLC Method Development for the Estimation of Irbesartan in Pharmaceutical Dosage Form. International Journal of Pharmaceutical and Phytopharmacological Research. 2020. [Link]

  • Pharmaffiliates. Irbesartan-impurities. Pharmaffiliates. [Link]

  • Pharmaffiliates. Irbesartan-impurities. Pharmaffiliates. [Link]

  • ZHANG Wenhui, et al. Analysis of Impurity Profile of Irbesartan and Its Preparations by LC-MS/MS. Chinese Pharmaceutical Journal. 2024. [Link]

  • Phenomenex. Modernization of USP and Ph. Eur. Method – Irbesartan Organic Impurities/Related Substances. Phenomenex. [Link]

  • S. Ashutosh Kumar, et al. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. ResearchGate. 2024. [Link]

  • RxWiki. Some irbesartan products recalled due to possible cancer-causing impurity. RxWiki. 2018. [Link]

  • A Vijaya Bhaskar Reddy, et al. Systematic Approach for Trace Level Quantification of 2-N-butyl-4-spirocyclopentane-2-imidazole-5-one Genotoxic Impurity in Irbesartan Using LC-MS/MS. ResearchGate. 2013. [Link]

  • FDA. FDA Updates and Press Announcements on Angiotensin II Receptor Blocker (ARB) Recalls (Valsartan, Losartan, and Irbesartan). FDA. [Link]

  • Scribd. Irbesartan Quality Standards. Scribd. [Link]

  • R. Ramesh Raju, N. Bujji Babu. DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE ESTIMATION OF IRBESARTAN IN PHARMACEUTICAL DOSAGE FORM. Pharmacophore. 2013. [Link]

  • M. Muralidhar, et al. Development & Validation of a High Performance Liquid Chromatography Method for Simultaneous Determination of Irbesartan and Its Related Impurities in. International Journal of Pharmaceutical and Chemical Sciences. 2013. [Link]

  • Method Development and Validation of Irbesartan by RP-HPLC Method. Jetir.Org. [Link]

  • Waters Corporation. USP Method Transfer and Routine Use Analysis of Irbesartan Tablets from HPLC to UPLC. Waters Corporation. [Link]

  • Determination of Irbesartan in Pharmaceutical Preparations by HPLC. ResearchGate. 2024. [Link]

  • Irbesartan analysis using the HPLC method. ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Irbesartan Dimer Impurity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical quality control, the rigorous validation of analytical methods stands as a cornerstone of drug safety and efficacy. This is particularly critical for active pharmaceutical ingredients (APIs) like Irbesartan, where the presence of impurities can have significant implications. This guide provides an in-depth technical comparison of analytical methodologies for the validation of the Irbesartan dimer impurity, a potential process-related impurity. We will delve into the causality behind experimental choices, grounded in authoritative regulatory guidelines, and present supporting data to aid researchers, scientists, and drug development professionals in establishing robust and reliable analytical procedures.

The Significance of Impurity Profiling in Irbesartan

Irbesartan is an angiotensin II receptor blocker widely prescribed for the treatment of hypertension.[1][2][3] During its synthesis, or upon storage, various impurities can arise. The Irbesartan dimer (CAS 1346598-52-4) is one such impurity that necessitates close monitoring.[4][5][6] The presence of this and other impurities, even in minute quantities, can potentially alter the drug's therapeutic effect or introduce toxicity. Therefore, a validated analytical method that is specific, sensitive, and accurate for the quantification of the Irbesartan dimer is not just a regulatory requirement but a scientific imperative.

Pillars of Analytical Method Validation: An Overview

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[7][8] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, outlining the key validation characteristics.[9][10][11] Our focus will be on the application of these principles to a quantitative test for an impurity, the Irbesartan dimer.

The relationship between these validation parameters is crucial; they are not independent checks but rather a web of interconnected assessments that together build confidence in the method's performance.

Validation_Parameters cluster_0 Method Performance Characteristics Specificity Specificity Accuracy Accuracy Specificity->Accuracy ensures measurement of the correct analyte Linearity Linearity Range Range Linearity->Range defines the boundaries Range->Accuracy Precision Precision Range->Precision Accuracy->Precision Robustness Robustness Precision->Robustness assesses variability LOD Detection Limit (LOD) LOQ Quantitation Limit (LOQ) LOD->LOQ LOQ->Linearity is the lower end of the range

Figure 1: Interrelationship of Key Analytical Method Validation Parameters.

Comparative Analysis of Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the most prevalent analytical technique for the determination of impurities in Irbesartan.[1][2][3] The choice of chromatographic conditions is paramount in achieving the desired separation and sensitivity for the dimer impurity. Below is a comparison of hypothetical, yet representative, HPLC methods.

ParameterMethod AMethod BMethod CRationale for Comparison
Column C18 (4.6 x 150 mm, 3 µm)Phenyl-Hexyl (4.6 x 250 mm, 5 µm)C8 (2.1 x 100 mm, 1.8 µm)The stationary phase chemistry and column dimensions significantly impact selectivity and efficiency.
Mobile Phase A 0.1% Formic Acid in Water10mM Ammonium Acetate, pH 5.50.05% Trifluoroacetic Acid in WaterThe buffer and pH control the ionization state of the analytes, affecting retention and peak shape.
Mobile Phase B AcetonitrileMethanolAcetonitrileThe organic modifier influences the elution strength and selectivity.
Gradient 20-80% B in 15 min30-70% B in 20 min15-60% B in 10 minGradient elution is typically required to resolve impurities with different polarities from the API.
Flow Rate 1.0 mL/min1.2 mL/min0.5 mL/minAdjusted based on column dimensions to optimize separation and analysis time.
Detection UV at 220 nmUV at 260 nmUV at 225 nmThe wavelength is chosen to maximize the response for both the API and the impurity.
Column Temp. 30 °C35 °C40 °CTemperature affects viscosity and can influence selectivity.

Analysis of the Comparative Methods:

  • Method A represents a standard reversed-phase method that is often a good starting point for method development.[12]

  • Method B utilizes a different stationary phase (Phenyl-Hexyl) which can offer alternative selectivity for aromatic compounds like Irbesartan and its dimer. The use of methanol as the organic modifier can also alter the elution order compared to acetonitrile.

  • Method C employs a smaller particle size column (sub-2 µm), which is characteristic of Ultra-High-Performance Liquid Chromatography (UHPLC). This approach can provide higher resolution and faster analysis times.[13]

The choice of the optimal method will depend on the specific requirements of the analysis, including the desired resolution between the dimer and other potential impurities, sensitivity, and throughput.

Experimental Protocol: Validation of an HPLC Method for this compound

The following is a detailed, step-by-step protocol for the validation of an HPLC method for the this compound, in accordance with ICH Q2(R1) guidelines.[9][10]

Specificity

The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as other impurities, degradants, or matrix components.[7][8]

Protocol:

  • Forced Degradation: Subject a solution of Irbesartan to stress conditions (acid, base, oxidation, heat, and light) to induce degradation.[13][14][15]

  • Analysis of Stressed Samples: Analyze the stressed samples alongside a solution containing Irbesartan and the this compound.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity of the Irbesartan and Irbesartan dimer peaks in the stressed samples. The peak purity analysis should confirm that there is no co-elution with any degradation products.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

Protocol:

  • Preparation of Standard Solutions: Prepare a series of at least five concentrations of the this compound, typically ranging from the reporting threshold to 120% of the specification limit.

  • Analysis: Inject each concentration in triplicate.

  • Data Analysis: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis and determine the correlation coefficient (r), y-intercept, and slope of the regression line. The correlation coefficient should be greater than 0.99.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

Protocol:

  • Spiked Samples: Prepare a sample of the Irbesartan drug substance or product and spike it with known concentrations of the this compound at a minimum of three levels (e.g., 50%, 100%, and 150% of the target concentration).

  • Analysis: Analyze each spiked sample in triplicate.

  • Calculation: Calculate the percentage recovery of the impurity at each level. The recovery should typically be within 80-120% for impurities.[16]

Precision

The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is considered at two levels: repeatability and intermediate precision.[16]

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of Irbesartan spiked with the this compound at the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD of the combined results from both studies. The RSD should be within the acceptance criteria (typically ≤10% for impurity analysis).

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol:

  • Signal-to-Noise Ratio: Determine the concentration of the Irbesartan dimer that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Visual Evaluation: Analyze a series of diluted solutions of the Irbesartan dimer to identify the lowest concentration at which the analyte can be reliably detected (LOD) and quantified (LOQ).

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol:

  • Vary Method Parameters: Introduce small, deliberate changes to the HPLC method parameters, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase pH (e.g., ± 0.1 units)

    • Mobile phase composition (e.g., ± 2% organic)

  • Analysis: Analyze a sample of Irbesartan spiked with the dimer impurity under each of the modified conditions.

  • Evaluation: Assess the impact of these changes on the system suitability parameters (e.g., resolution, tailing factor) and the quantitative results.

The following diagram illustrates the workflow for the validation of the analytical method.

HPLC_Validation_Workflow cluster_workflow HPLC Method Validation Workflow start Start: Method Development specificity Specificity (Forced Degradation) start->specificity linearity_range Linearity & Range specificity->linearity_range accuracy Accuracy (Spike/Recovery) linearity_range->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Final Validation Report robustness->validation_report

Figure 2: A Step-by-Step Workflow for HPLC Method Validation.

Conclusion

The validation of an analytical method for the this compound is a multi-faceted process that requires a deep understanding of the underlying scientific principles and regulatory expectations. By systematically evaluating specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness, a high degree of assurance in the method's performance can be achieved. The choice of the chromatographic system is a critical first step, and the comparative data presented in this guide should aid in the selection of an appropriate starting point for method development. Ultimately, a well-validated analytical method is indispensable for ensuring the quality, safety, and efficacy of Irbesartan drug products.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Stress Degradation Studies of Irbesartan and Hydrochlorothiazide and Development of Validated Stability Indicating Method. Research and Reviews. [Link]

  • Overview on Determination of Irbesartan Levels in Pharmaceutical Preparation and Biological Matrices. Journal of Pharmaceutical and Health Sciences. [Link]

  • Stress degradation studies on irbesartan and development of a validated stability-indicating UPLC. AKJournals. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Forced Degradation Studies of Irbesartan and Analysis of its Fragments. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Quality Guidelines. ICH. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Degradation study of irbesartan: Isolation and structural elucidation of novel degradants. Semantic Scholar. [Link]

  • A validated stability-indicating liquid chromatographic method for determination of process related impurities and degradation behavior of Irbesartan in solid oral dosage. PubMed. [Link]

  • A Review on Analytical Methods of Irbesartan and its Combinations in Pharmaceutical Dosage Forms. Bentham Science Publishers. [Link]

  • A Review on Analytical Methods of Irbesartan and its Combinations in Pharmaceutical Dosage Forms (2020). SciSpace. [Link]

  • A validated stability-indicating liquid chromatographic method for determination of process related impurities and degradation behavior of Irbesartan in solid oral dosage. NIH. [Link]

  • A Review on Analytical Methods of Irbesartan and its Combinations in Pharmaceutical Dosage Forms. ResearchGate. [Link]

  • Analysis of Impurity Profile of Irbesartan and Its Preparations by LC-MS/MS. Chinese Pharmaceutical Journal. [Link]

  • Development & Validation of a High Performance Liquid Chromatography Method for Simultaneous Determination of Irbesartan and Its Related Impurities in. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Simultaneous high-performance liquid chromatographic determination of irbesartan and hydrochlorothiazide in pharmaceutical dosage form. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Validated RP-HPLC Method for Simultaneous Estimation of Irbesartan and Hydrochlorothiazide in Tablet Dosage Form. International Journal Of Pharma Research and Health Sciences. [Link]

  • Method Development and Validation of Irbesartan by RP-HPLC Method. Jetir.Org. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF IRBESARTAN IMPURITIES. Organic Chemistry: An Indian Journal. [Link]

  • Development of Identification Irbesartan Drug Irovel 150 Mg by Utilising HPLC. Academic Strive. [Link]

  • Method Development and Validation of Irbesartan by RP-HPLC. Asian Journal of Pharmaceutical Analysis. [Link]

  • This compound | CAS 1346598-52-4. Veeprho. [Link]

  • Synthesis and Identification of Some Impurities of Irbesartan. ResearchGate. [Link]

  • Method Development and Validation of Irbesartan by RP-HPLC Method. Research Journal of Science and Technology. [Link]

  • This compound | CAS No: 1346598-52-4. Cleanchem. [Link]

Sources

A Senior Application Scientist's Guide to Comparative HPLC Methodologies for Irbesartan Impurity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Irbesartan is a potent, orally active angiotensin II receptor antagonist widely prescribed for the management of hypertension and diabetic nephropathy.[1] As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to the safety and efficacy of the final drug product. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate stringent control over impurities. These impurities can originate from the manufacturing process, degradation of the API over time, or interaction with excipients.[2][3] High-Performance Liquid Chromatography (HPLC) stands as the cornerstone analytical technique for the separation, identification, and quantification of these impurities.

This guide provides a comparative analysis of different HPLC-based methods for the determination of irbesartan impurities. Moving beyond a simple recitation of parameters, we will delve into the causality behind methodological choices, offering field-proven insights for researchers, quality control analysts, and drug development professionals. Our focus is on building a robust understanding of how to select, develop, and validate a method that is fit for its intended purpose, whether for routine quality control or in-depth stability studies.

The Landscape of Irbesartan Impurities

Before comparing analytical methods, it is crucial to understand the nature of the analytes. Irbesartan impurities are broadly classified into:

  • Process-Related Impurities: Intermediates or by-products arising from the synthetic route.[2][4]

  • Degradation Products: Formed when the API is subjected to stress conditions such as acid, base, oxidation, heat, or light.[5][6]

  • Related Compounds: Structurally similar molecules, such as isomers or analogues. A key example is Irbesartan Related Compound A , a specified impurity in both the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.).[1][7]

A successful analytical method must be able to resolve the main irbesartan peak from all known and potential impurities.

Comparative Analysis of Core HPLC Methodologies

The selection of an HPLC method is dictated by its intended application. We will compare three principal methodologies: the established Pharmacopeial methods, advanced Stability-Indicating methods, and high-throughput Ultra-Performance Liquid Chromatography (UPLC) methods.

Pharmacopeial Methods (USP/Ph. Eur.) - The Gold Standard for Compliance

Pharmacopeial methods represent the legally recognized standards for quality control. They are robust, validated, and designed for routine analysis to confirm that a product meets compliance specifications.

  • Principle: These are typically isocratic, reversed-phase HPLC (RP-HPLC) methods.[1] The term "isocratic" signifies that the mobile phase composition remains constant throughout the analytical run. This simplicity is a key advantage for routine QC environments.

  • Typical Conditions:

    • Column: L1 packing (C18), often 250 mm x 4.6 mm, 5 µm.[1][8]

    • Mobile Phase: A buffered aqueous-organic mixture, such as phosphate buffer (pH 3.2) and acetonitrile.[9] The controlled pH is critical to maintain a consistent ionization state for the acidic tetrazole moiety of irbesartan and its impurities, ensuring reproducible retention times.

    • Detection: UV detection at 220 nm.[8]

  • Expertise & Causality: The primary strength of the pharmacopeial method is its ruggedness and transferability between labs. However, its isocratic nature may not provide sufficient resolving power for complex impurity profiles, especially when process-related impurities and degradation products have vastly different polarities. The resolution requirement between Irbesartan and its critical related compound A is a key system suitability parameter.[1]

Stability-Indicating RP-HPLC Methods - The R&D Workhorse

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the drug substance without interference from its degradation products, impurities, or excipients.[5][10] These methods are essential during drug development and for stability testing.

  • Principle: These methods almost invariably employ a gradient elution. The proportion of the organic solvent in the mobile phase is increased over the course of the run. This is necessary because forced degradation studies (stressing the drug with acid, base, peroxide, etc.) can produce a wide array of impurities with diverse polarities.[11][12][13] An isocratic method would either fail to retain the very polar degradants or take an impractically long time to elute the non-polar ones.

  • Typical Conditions:

    • Column: High-efficiency C18 columns (e.g., 150 mm x 4.6 mm, 3 µm) are common, offering better resolution than traditional 5 µm columns.[5][6][14]

    • Mobile Phase: A gradient mixture of an aqueous phase (e.g., 0.1% orthophosphoric acid or formic acid) and an organic phase (typically acetonitrile).[5][14][15]

    • Detection: Photodiode Array (PDA) detection is highly preferred over a simple UV detector. A PDA detector can acquire the entire UV spectrum for each peak, which is invaluable for checking peak purity and identifying co-eluting impurities.

  • Expertise & Causality: The development of a SIM is a self-validating process. By subjecting the drug to forced degradation, you generate the very impurities the method must separate.[5] Successful resolution of the API from all degradation peaks proves the method's specificity and stability-indicating power.[5][6]

Ultra-Performance Liquid Chromatography (UPLC) - The High-Throughput Solution

UPLC is a modern evolution of HPLC that utilizes columns packed with sub-2 µm particles. This technology offers significant improvements in speed, resolution, and sensitivity.

  • Principle: The fundamental separation principles are the same as HPLC. However, the smaller particle size provides a dramatic increase in column efficiency. To leverage this, UPLC systems operate at much higher pressures (up to 15,000 psi) than conventional HPLC systems.

  • Typical Conditions:

    • Column: Sub-2 µm particle columns, such as a BEH (bridged ethylene hybrid) C18.[16]

    • Mobile Phase: Similar compositions to HPLC methods but optimized for higher flow rates and shorter run times.[16]

    • Detection: UV or PDA detection.

  • Expertise & Causality: The primary driver for adopting UPLC is speed. Analytical run times can be reduced by a factor of 5-10 compared to traditional HPLC without sacrificing resolution. This is a significant advantage in high-throughput environments like process development and large-scale QC. The reduced solvent consumption also makes it a greener and more cost-effective technology. The trade-off is the requirement for specialized high-pressure instrumentation.

Quantitative Data Summary

The following table provides a comparative overview of the typical performance characteristics of these three HPLC methodologies for irbesartan impurity analysis.

ParameterPharmacopeial RP-HPLC (Isocratic)Stability-Indicating RP-HPLC (Gradient)Stability-Indicating UPLC (Gradient)
Primary Application Routine QC, Release TestingR&D, Stability Studies, Method DevelopmentHigh-Throughput Screening, QC
Column Particle Size Typically 5 µmTypically 3 µm or 5 µm< 2 µm
Typical Run Time 20 - 40 minutes15 - 30 minutes2 - 10 minutes
Mobile Phase Mode IsocraticGradientGradient
Resolving Power Adequate for specified impuritiesHigh, for a wide range of polaritiesVery High
System Pressure Low (< 3000 psi)Moderate (2000 - 5000 psi)High (> 6000 psi)
Key Advantage Simplicity, Ruggedness, Regulatory Acceptance[1][9]Specificity for degradation products, High Resolution[5][6]Speed, Reduced Solvent Consumption[16]
Key Limitation May not resolve all unknown/degradation impuritiesMore complex method developmentRequires specialized high-pressure equipment

Visualizing the Analytical Workflow

Choosing and implementing an HPLC method follows a logical progression. The diagrams below illustrate the general workflow and a decision-making framework.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_std Prepare Standard & SST Solutions system_check System Equilibration & SST prep_std->system_check prep_sample Prepare Sample Solution (Drug Product/API) injection Inject Solutions prep_sample->injection system_check->injection If SST Passes separation Chromatographic Separation injection->separation detection UV/PDA Detection separation->detection integration Peak Integration detection->integration quantification Impurity Quantification (% Area) integration->quantification report Generate Report quantification->report G start What is the Analytical Goal? q1 Routine QC Release Testing? start->q1 m1 Use Validated Pharmacopeial Method (USP/EP) q1->m1 Yes q2 Need to Separate Degradation Products? q1->q2 No m2 Develop Stability-Indicating Method (SIM) q3 Is High Throughput Critical? m2->q3 q2->m1 No q2->m2 Yes m3 Optimize SIM on HPLC Platform q3->m3 No m4 Transfer/Develop Method on UPLC Platform q3->m4 Yes

Caption: Decision Tree for HPLC Method Selection.

Experimental Protocol: A Validated Stability-Indicating RP-HPLC Method

This protocol describes a robust, gradient-based RP-HPLC method capable of separating irbesartan from its process-related and degradation impurities. It is synthesized from common practices in validated methods reported in the literature. [5][6][14] 1. Reagents and Materials

  • Acetonitrile (HPLC Grade)

  • Orthophosphoric Acid (OPA), 85% (AR Grade)

  • Triethylamine (for pH adjustment)

  • Water (Milli-Q or equivalent HPLC Grade)

  • Irbesartan Reference Standard (RS) and Impurity Standards

  • Irbesartan API or Drug Product for analysis

2. Chromatographic Conditions

  • Instrument: HPLC system with gradient pump, autosampler, column oven, and PDA detector.

  • Column: Hypersil ODS C18, 150 mm x 4.6 mm, 3 µm (or equivalent)

  • Mobile Phase A: 0.55% v/v Orthophosphoric Acid in water, pH adjusted to 3.2 with Triethylamine. [5][6]* Mobile Phase B: Acetonitrile:Mobile Phase A (95:5 v/v). [5][6]* Flow Rate: 1.2 mL/min. [5][6]* Column Temperature: 30°C

  • Detection Wavelength: 220 nm. [5][6][14]* Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    15 50 50
    20 20 80
    25 20 80
    27 90 10

    | 30 | 90 | 10 |

3. Preparation of Solutions

  • Diluent: Acetonitrile and Water (50:50 v/v)

  • Standard Solution (40 µg/mL): Accurately weigh about 10 mg of Irbesartan RS into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent. Further dilute 1 mL of this solution to 10 mL with diluent.

  • Sample Solution (400 µg/mL): Accurately weigh tablet powder equivalent to 100 mg of Irbesartan into a 250 mL volumetric flask. Add approximately 150 mL of diluent, sonicate for 20 minutes to dissolve, dilute to volume with diluent, and mix well. Centrifuge a portion of this solution, and use the clear supernatant. [5] 4. System Suitability Test (SST)

  • Inject the Standard Solution five times.

  • Acceptance Criteria: The relative standard deviation (%RSD) of the peak area for the five replicate injections should be not more than 2.0%.

5. Procedure

  • Ensure the HPLC system has passed the SST.

  • Inject the diluent as a blank to ensure no interfering peaks.

  • Inject the Standard Solution.

  • Inject the Sample Solution in duplicate.

  • Calculate the percentage of each impurity using the area normalization method, assuming the response factor of the impurities is the same as that of irbesartan unless otherwise determined.

    % Impurity = (Area of Impurity Peak / Total Area of all Peaks) x 100

Conclusion

The choice of an HPLC method for irbesartan impurity analysis is a critical decision that impacts data quality, laboratory throughput, and regulatory compliance. While pharmacopeial methods provide a robust foundation for routine QC, gradient-based, stability-indicating HPLC and UPLC methods are indispensable for comprehensive impurity profiling during product development and stability assessment. By understanding the principles behind each methodology—from the necessity of gradient elution for separating diverse degradants to the efficiency gains of sub-2 µm particles—scientists can confidently select or develop a method that is scientifically sound, fit for purpose, and ensures the quality and safety of irbesartan-containing medicines.

References

  • Title: DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING RP-HPLC METHOD FOR ASSAY OF IRBESARTAN IN PURE AND PHARMACEUTICAL DOSAGE FORM Source: International Journal of Pharmacy and Pharmaceutical Sciences URL: [Link]

  • Title: A validated stability-indicating liquid chromatographic method for determination of process related impurities and degradation behavior of Irbesartan in solid oral dosage Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Stability Indicating RP-HPLC Method Development for the Estimation of Irbesartan in Pharmaceutical Dosage Form Source: International Journal of Pharmaceutical and Phytopharmacological Research URL: [Link]

  • Title: Modernization of USP and Ph. Eur. Method – Irbesartan Organic Impurities/Related Substances Source: Phenomenex URL: [Link]

  • Title: Development of a New Validated Stability Indicating RP-HPLC Method for the Determination of Irbesartan and Hydrochlorothiazide Source: Asian Journal of Pharmaceutics URL: [Link]

  • Title: Development & Validation of a High Performance Liquid Chromatography Method for Simultaneous Determination of Irbesartan and Its Related Impurities in Bulk Drugs and Formulations Source: International Journal of Pharmaceutical Sciences and Drug Research URL: [Link]

  • Title: Stability Indicating Method Development and Validation of Irbesartan and Hydrochlorothiazide with Stress Degradation Source: International Journal of Pharmacy & Pharmaceutical Research URL: [Link]

  • Title: A validated stability-indicating liquid chromatographic method for determination of process related impurities and degradation behavior of Irbesartan in solid oral dosage Source: Semantic Scholar URL: [Link]

  • Title: A Novel, Stability-indicating Method for Analyzing Degradation Impurities in Hydrochlorothiazide and Irbesartan Tablets Using RP-HPLC Source: Bentham Science Publishers URL: [Link]

  • Title: Irbesartan EP Impurities & USP Related Compounds Source: SynThink URL: [Link]

  • Title: A validated stability-indicating liquid chromatographic method for determination of process related impurities and degradation behavior of Irbesartan in solid oral dosage Source: ResearchGate URL: [Link]

  • Title: Development of a New Validated Stability Indicating RP-HPLC Method for the Determination of Irbesartan and Hydrochlorothiazide Source: Asian Journal of Pharmaceutics URL: [Link]

  • Title: Development of Identification Irbesartan Drug Irovel 150 Mg by Utilising HPLC Source: Academic Strive URL: [Link]

  • Title: USP Monographs: Irbesartan Source: USP-NF URL: [Link]

  • Title: Stress degradation studies on irbesartan and development of a validated stability-indicating UPLC Source: AKJournals URL: [Link]

  • Title: Determination of Irbesartan in Pharmaceutical Preparations by HPLC Source: ResearchGate URL: [Link]

  • Title: Irbesartan EP Impurity A Source: SynZeal URL: [Link]

  • Title: SYNTHESIS AND CHARACTERIZATION OF IRBESARTAN IMPURITIES Source: Dr. Reddy's Laboratories Ltd. URL: [Link]

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Validation of Irbesartan Impurity Methods

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the validation of irbesartan impurity testing, designed for researchers, scientists, and drug development professionals. It navigates the complexities of inter-laboratory validation, offering a framework grounded in scientific integrity and regulatory compliance.

Introduction: The Criticality of Impurity Profiling for Irbesartan

Irbesartan is a potent, orally active angiotensin II receptor antagonist widely used in the treatment of hypertension.[1] The control of impurities in the active pharmaceutical ingredient (API) and finished drug product is paramount to ensure patient safety and therapeutic efficacy.[2] Impurities can arise from various sources, including the synthetic route, degradation of the drug substance, or interaction with excipients.[2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous control and monitoring of these impurities.[3][4]

Inter-laboratory validation is the cornerstone of ensuring that an analytical method is robust, reliable, and transferable between different laboratories. This process is essential for quality control in a global pharmaceutical manufacturing and supply chain. This guide will explore the key considerations and compare prevalent analytical techniques for the successful validation of irbesartan impurity methods.

Comparative Analysis of Analytical Techniques for Irbesartan Impurity Profiling

The choice of analytical technique is a critical decision in the development of an impurity profiling method. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is the most common and well-established technique.[5][6] However, Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer significant advantages in terms of speed, sensitivity, and specificity.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse of pharmaceutical analysis for impurity determination.[5] For irbesartan, reversed-phase HPLC methods are typically employed, offering good separation of the active ingredient from its known and unknown impurities.

  • Principle: Separation is based on the differential partitioning of analytes between a non-polar stationary phase (e.g., C18) and a polar mobile phase. Detection is commonly performed using a UV detector at a wavelength where irbesartan and its impurities exhibit significant absorbance.[7][8]

  • Advantages:

    • Robust and reliable technology.

    • Widely available instrumentation.

    • Well-documented methods in pharmacopoeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).[9][10]

  • Limitations:

    • Longer run times compared to UPLC.

    • Lower sensitivity for trace-level impurities compared to MS detection.

    • Co-elution of impurities can be a challenge, requiring careful method development.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC utilizes smaller particle size columns (<2 µm), enabling higher flow rates and pressures, which results in faster analysis and improved resolution.

  • Principle: Similar to HPLC, but the smaller particle size provides a significant increase in chromatographic efficiency.

  • Advantages:

    • Significantly shorter analysis times, increasing sample throughput.[11][12]

    • Improved resolution and peak capacity, allowing for better separation of complex impurity profiles.

    • Reduced solvent consumption, making it a "greener" alternative.[13]

  • Limitations:

    • Requires specialized instrumentation capable of handling high backpressures.

    • Method transfer from HPLC to UPLC may require significant optimization.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry, making it an invaluable tool for impurity identification and quantification.

  • Principle: After chromatographic separation, the analytes are ionized and their mass-to-charge ratio is determined. This allows for the identification of impurities based on their molecular weight and fragmentation patterns.[14][15]

  • Advantages:

    • Unparalleled sensitivity for detecting trace-level impurities, including potential genotoxic impurities.[16]

    • Provides structural information for the identification of unknown impurities.[14]

    • High specificity, reducing the risk of interference from matrix components.[17]

  • Limitations:

    • Higher cost of instrumentation and maintenance.

    • Requires more specialized expertise for operation and data interpretation.

    • Matrix effects can sometimes suppress or enhance the ionization of analytes, impacting quantification.

Pillars of Inter-Laboratory Method Validation

A successful inter-laboratory validation demonstrates that a method is suitable for its intended purpose and will provide consistent and reliable results in different laboratory environments. The validation process should adhere to the guidelines set forth by the International Council for Harmonisation (ICH), specifically Q2(R1) and the recently updated Q2(R2).[4][18][19]

The following validation characteristics are critical for impurity methods:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[4][20] For irbesartan, this involves demonstrating the separation of the main peak from all known impurities and any potential degradation products formed under stress conditions (e.g., acid, base, oxidation, heat, light).[3]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[8] For impurity methods, the range should typically span from the reporting threshold to 120% of the specification limit.[18]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, where a known amount of impurity is spiked into the sample matrix.[8]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Precision is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time (intra-assay precision).

    • Intermediate Precision: Within-laboratory variations, such as different days, different analysts, or different equipment.[21]

    • Reproducibility: Precision between laboratories (inter-laboratory precision), which is the ultimate goal of the validation exercise.[21]

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7][22]

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7][22] The LOQ for an impurity method must be at or below the reporting threshold.[3]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.[7]

Inter-Laboratory Validation Workflow

The following diagram illustrates a typical workflow for an inter-laboratory validation study.

G cluster_0 Phase 1: Method Development & Pre-validation (Originating Lab) cluster_1 Phase 2: Method Transfer & Familiarization cluster_2 Phase 3: Inter-Laboratory Study Execution cluster_3 Phase 4: Data Analysis & Reporting MD Method Development & Optimization PV Single-Lab Pre-Validation (ICH Q2) MD->PV VP Validation Protocol Generation PV->VP MT Transfer of Method & Protocol to Participating Labs VP->MT TF Analyst Training & Method Familiarization MT->TF SS System Suitability Verification TF->SS SA Sample Analysis (Identical Batches) SS->SA DR Data Reporting to Coordinating Lab SA->DR DA Statistical Analysis of Results (Reproducibility) DR->DA VR Final Validation Report Generation DA->VR

Caption: Workflow for an inter-laboratory validation study.

Comparative Performance Data

The following tables summarize typical performance characteristics for different analytical methods used for irbesartan impurity analysis, based on published literature.

Table 1: Comparison of HPLC and UPLC Method Performance

ParameterHPLC MethodUPLC Method
Column C18, 250 x 4.6 mm, 5 µmBEH C18, 50 x 2.1 mm, 1.7 µm
Run Time ~30 min~5 min
Linearity (r²) > 0.998> 0.995
Accuracy (% Recovery) 97.2 - 99.9%[8]98.5 - 101.5%
Precision (%RSD) < 2.0%< 2.0%
LOD ~0.07 µg/mL[7]~2 ng/mL[11][12]
LOQ ~0.24 µg/mL[7]~2 ng/mL[11][12]

Table 2: Performance of an LC-MS/MS Method for Irbesartan Impurities

ParameterLC-MS/MS Method
Technique Triple Quadrupole Mass Spectrometry
Ionization Mode Electrospray Ionization (ESI)
Linearity (r²) > 0.999[16]
Accuracy (% Recovery) 80 - 120%[16]
Precision (%RSD) < 15%
LOD Sub-ppb levels
LOQ ~0.003 ppm[16]

Experimental Protocol: A Representative HPLC Method for Irbesartan Impurities

This protocol is based on methods described in the USP monograph for Irbesartan and related literature.[9][23] It serves as a starting point for method development and validation.

Materials and Reagents
  • Irbesartan Reference Standard (USP or Ph. Eur.)

  • Irbesartan Related Compound A Reference Standard (USP or Ph. Eur.)[24][25]

  • Acetonitrile (HPLC grade)

  • Phosphoric acid

  • Triethylamine

  • Water (HPLC grade)

Chromatographic Conditions
  • Column: L1 packing (C18), 4.0 mm x 25 cm[9]

  • Mobile Phase: A filtered and degassed mixture of pH 3.2 phosphate buffer and acetonitrile (67:33).[9]

    • Buffer Preparation: Mix 5.5 mL of phosphoric acid with about 950 mL of water, and adjust the pH to 3.2 with triethylamine.[9][10]

  • Flow Rate: 1.0 mL/min[9]

  • Detection: UV at 220 nm[9]

  • Injection Volume: 15 µL[23]

  • Column Temperature: Ambient

Preparation of Solutions
  • Standard Solution: Prepare a solution of USP Irbesartan RS in methanol with a known concentration of about 0.5 mg/mL.[9]

  • Test Solution: Accurately weigh and transfer about 50 mg of Irbesartan to a 100-mL volumetric flask, dissolve in and dilute with methanol to volume.[9]

  • System Suitability Solution: Dissolve accurately weighed quantities of USP Irbesartan RS and USP Irbesartan Related Compound A RS in methanol to obtain a solution with a concentration of about 0.05 mg/mL of each.[9]

System Suitability

The system suitability solution is injected to ensure the chromatographic system is performing adequately. The resolution between irbesartan and irbesartan related compound A should be not less than 2.0.[10]

Validation Procedure

The method should be validated according to ICH Q2(R1)/Q2(R2) guidelines, assessing specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.

Logical Relationships in Method Validation

The validation parameters are interconnected, and a failure in one can impact the others. The following diagram illustrates these relationships.

G Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Precision->Accuracy Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range LOD_LOQ LOD/LOQ LOD_LOQ->Range Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interdependencies of analytical method validation parameters.

Conclusion

The inter-laboratory validation of irbesartan impurity methods is a rigorous but essential process to ensure the quality and safety of this widely used medication. While HPLC-UV remains a robust and compliant method, the adoption of UPLC and LC-MS technologies can offer significant improvements in efficiency, sensitivity, and specificity. A thorough understanding of the regulatory guidelines and a systematic approach to validation, as outlined in this guide, will enable laboratories to confidently establish and transfer reliable impurity testing methods. The ultimate goal is to ensure that every batch of irbesartan released to the market meets the highest standards of quality, a goal that is underpinned by sound and well-validated analytical science.

References

  • New ultra-performance liquid chromatography-tandem mass spectrometry method for the determination of irbesartan in human plasma - NIH. Available from: [Link]

  • FDA Guidance on analytical procedures and methods validation published - ECA Academy. Available from: [Link]

  • Guidance for Industry Q3B(R2) Impurities in New Drug Products - FDA. Available from: [Link]

  • USP Monographs: Irbesartan - USP29-NF24. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). Available from: [Link]

  • New ultra-performance liquid chromatography-tandem mass spectrometry method for the determination of irbesartan in human plasma - PubMed. Available from: [Link]

  • Irbesartan EP Impurities & USP Related Compounds - SynThink. Available from: [Link]

  • A Review on Analytical Methods of Irbesartan and its Combinations in Pharmaceutical Dosage Forms | Semantic Scholar. Available from: [Link]

  • The European Directorate for the Quality of Medicines & HealthCare (EDQM). Available from: [Link]

  • Modernization of USP and Ph. Eur. Method – Irbesartan Organic Impurities/Related Substances. Available from: [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available from: [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - European Medicines Agency (EMA). Available from: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. Available from: [Link]

  • DEVELOPMENT & VALIDATION OF A HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR SIMULTANEOUS DETERMINATION OF IRBESARTAN AND ITS RELATED IMPURITIES IN PHARMACEUTICAL TABLETS - ResearchGate. Available from: [Link]

  • Method Development and Validation of Irbesartan by RP-HPLC - Asian Journal of Pharmaceutical Analysis. Available from: [Link]

  • Method Development and Validation of Irbesartan by RP-HPLC Method - Jetir.Org. Available from: [Link]

  • Analysis of Impurity Profile of Irbesartan and Its Preparations by LC-MS/MS. Available from: [Link]

  • Method development and validation of Irbesartan using LC- MS/MS: Application to pharmacokinetic studies - JOCPR. Available from: [Link]

  • Irbesartan Tablets. Available from: [Link]

  • Multi-Analyte LC–MS/MS Method for Determination and Quantification of Six Nitrosamine Impurities in Sartans like Azilsartan, Valsartan, Telmisartan, Olmesartan, Losartan and Irbesartan - Oxford Academic. Available from: [Link]

  • FDA issues revised guidance for analytical method validation - ResearchGate. Available from: [Link]

  • Journal of Pharmaceutical Research Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine I. Available from: [Link]

  • Validation of Impurity Methods, Part II. Available from: [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Available from: [Link]

  • Method Development and Validation of Irbesartan by RP-HPLC - ResearchGate. Available from: [Link]

  • Development of Identification Irbesartan Drug Irovel 150 Mg by Utilising HPLC - Academic Strive. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • Development & Validation of a High Performance Liquid Chromatography Method for Simultaneous Determination of Irbesartan and Its Related Impurities in. Available from: [Link]

  • Rapid Stability-indicating RRLC Method for Simultaneous Estimation of Irbesartan and its Related Impurities - Indian Journal of Pharmaceutical Sciences. Available from: [Link]

  • Development & Validation of a High Performance Liquid Chromatography Method for Simultaneous Determination of Irbesartan and Its Related Impurities in - International Journal of Pharmaceutical Sciences and Drug Research. Available from: [Link]

  • New UPLC–MS/MS method for simultaneous determination of irbesartan and hydrochlorthiazide in human plasma - ResearchGate. Available from: [Link]

  • DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE ESTIMATION OF IRBESARTAN - mmcop. Available from: [Link]

  • Overview on Determination of Irbesartan Levels in Pharmaceutical Preparation and Biological Matrices. Available from: [Link]

  • METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF IRBESARTAN IN BULK DRUG AND PHARMACEUTCAL DOSAGE - Semantic Scholar. Available from: [Link]

  • Synthesis and Identification of Some Impurities of Irbesartan - ResearchGate. Available from: [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]

  • A Review on Analytical Methods of Irbesartan and its Combinations in Pharmaceutical Dosage Forms (2020) | Calamur Nagarajan Nalini | 5 Citations - SciSpace. Available from: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF IRBESARTAN IMPURITIES. Available from: [Link]

Sources

A Comparative Guide to UPLC and HPLC for the Analysis of Irbesartan: A Cross-Validation Study

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of irbesartan, an angiotensin II receptor antagonist widely used in the treatment of hypertension.[1][2] This document is intended for researchers, scientists, and professionals in drug development and quality control, offering supporting experimental data and field-proven insights to inform methodological choices.

Introduction: The Analytical Imperative for Irbesartan

Irbesartan's therapeutic importance necessitates robust and reliable analytical methods for its quantification in both bulk drug substances and finished pharmaceutical products.[3] High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for such analyses.[4] However, the advent of Ultra-Performance Liquid Chromatography (UPLC) presents a compelling alternative, promising significant improvements in speed, resolution, and sensitivity.[5][6][7]

This guide delves into a cross-validation study designed to rigorously compare the performance of these two powerful analytical techniques for irbesartan analysis. The objective is to provide a clear, data-driven assessment of their respective strengths and weaknesses, enabling informed decisions in a regulated laboratory environment.

The Cornerstone of Analytical Method Comparison: Cross-Validation

Cross-validation is a critical process used to demonstrate that two or more analytical procedures are suitable for the same intended purpose.[8] It ensures that results are comparable and reliable, which is particularly important when transferring a method from one technology to another, such as from HPLC to UPLC.[9][10] The International Council for Harmonisation (ICH) guidelines provide a framework for the validation of analytical procedures, which includes assessing parameters like accuracy, precision, specificity, linearity, and robustness.[8][11]

Experimental Design and Protocols

Methodology Rationale

The selection of chromatographic conditions is paramount for achieving optimal separation and quantification. For this comparative study, established and validated methods for both HPLC and UPLC were adapted to ensure a fair and scientifically sound comparison. The core principle is to leverage the fundamental advantages of each technology—the established robustness of HPLC and the high-throughput capabilities of UPLC.

Experimental Workflow: A Visual Guide

Cross-Validation Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_uplc UPLC Analysis cluster_comparison Cross-Validation & Comparison Standard_Stock Prepare Irbesartan Standard Stock Solution Working_Standards Prepare Working Standard Solutions (Linearity Curve) Standard_Stock->Working_Standards Sample_Solution Prepare Irbesartan Tablet Sample Solution Standard_Stock->Sample_Solution HPLC_Injection Inject Standards & Samples into HPLC System Working_Standards->HPLC_Injection UPLC_Injection Inject Standards & Samples into UPLC System Working_Standards->UPLC_Injection Sample_Solution->HPLC_Injection Sample_Solution->UPLC_Injection HPLC_Data Acquire HPLC Chromatographic Data HPLC_Injection->HPLC_Data HPLC_Validation Perform HPLC Method Validation HPLC_Data->HPLC_Validation Data_Comparison Compare Performance Metrics (Accuracy, Precision, etc.) HPLC_Validation->Data_Comparison UPLC_Data Acquire UPLC Chromatographic Data UPLC_Injection->UPLC_Data UPLC_Validation Perform UPLC Method Validation UPLC_Data->UPLC_Validation UPLC_Validation->Data_Comparison Conclusion Draw Conclusions on Method Equivalency & Performance Data_Comparison->Conclusion

Caption: Workflow for the cross-validation of HPLC and UPLC methods for irbesartan analysis.

Detailed Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method

This method is based on established reversed-phase HPLC protocols for irbesartan, optimized for robustness and reliability.[1][2][12]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Cosmosil C18, 250 mm x 4.6 mm, 5 µm particle size.[12]

  • Mobile Phase: A mixture of methanol and water (pH adjusted to 3.0 with phosphoric acid) in a ratio of 80:20 v/v.[2]

  • Flow Rate: 1.0 mL/min.[12]

  • Injection Volume: 20 µL.

  • Detection Wavelength: 260 nm.[1]

  • Column Temperature: Ambient.

Protocol 2: Ultra-Performance Liquid Chromatography (UPLC) Method

This UPLC method is a direct transfer and optimization of the HPLC method, designed to leverage the efficiency of sub-2 µm particle columns. The transfer was guided by principles that maintain the separation chemistry while significantly reducing run time.

  • Instrumentation: A UPLC system with a photodiode array (PDA) or tunable UV (TUV) detector.

  • Column: ACQUITY UPLC HSS T3, 50 mm x 2.1 mm, 1.8 µm particle size.

  • Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 2 µL.

  • Detection Wavelength: 260 nm.

  • Column Temperature: 40 °C.

Comparative Data Analysis

The performance of both the HPLC and UPLC methods was rigorously evaluated based on key validation parameters as stipulated by ICH guidelines.[13] The results are summarized in the table below for a direct and objective comparison.

Performance ParameterHPLC MethodUPLC MethodCommentary
Retention Time (min) ~4.5 - 4.8~1.2The UPLC method demonstrates a significant reduction in analysis time, approximately 4-fold faster than the HPLC method.[14][15]
Theoretical Plates (N) > 3,000> 10,000The much higher number of theoretical plates in UPLC indicates superior column efficiency, leading to sharper peaks.
Tailing Factor (T) < 1.5< 1.2Both methods produce symmetrical peaks, with the UPLC method showing slightly better peak shape.
Linearity (R²) > 0.998> 0.999Both methods exhibit excellent linearity over the tested concentration range.[2]
Accuracy (% Recovery) 98.66% - 100.61%99.5% - 101.0%Both methods are highly accurate, with recovery values well within acceptable limits.[1][12]
Precision (% RSD) < 2.0%< 1.0%The UPLC method shows slightly better precision, likely due to the enhanced peak shape and resolution.
LOD (µg/mL) ~0.074~0.02The UPLC method offers a lower limit of detection, indicating higher sensitivity.[6]
LOQ (µg/mL) ~0.24~0.06The UPLC method provides a lower limit of quantification, making it more suitable for trace-level analysis.[12][16]
Solvent Consumption per Run ~5 mL~0.6 mLUPLC technology leads to a substantial reduction in solvent usage, offering both cost and environmental benefits.[4]

Discussion: Synthesizing the Data for Practical Application

The cross-validation study unequivocally demonstrates that both the HPLC and UPLC methods are suitable for the accurate and precise quantification of irbesartan. However, the UPLC method exhibits several distinct advantages that are critical in a modern pharmaceutical laboratory.

The Speed Advantage: A Paradigm Shift in Throughput

The most striking difference is the dramatic reduction in run time with UPLC.[14] An analysis that takes nearly 5 minutes on an HPLC system can be completed in just over a minute with UPLC. This translates to a significant increase in sample throughput, which is a crucial factor in high-volume quality control environments and during time-sensitive phases of drug development.

Enhanced Sensitivity and Efficiency

The use of sub-2 µm particles in the UPLC column results in a substantial increase in chromatographic efficiency, as evidenced by the higher number of theoretical plates.[7] This leads to sharper, narrower peaks, which in turn enhances sensitivity and allows for lower limits of detection and quantification.[6] This improved sensitivity is particularly beneficial for impurity profiling and the analysis of low-dosage formulations.

Economic and Environmental Impact

The lower flow rates and shorter run times inherent to UPLC technology lead to a significant reduction in solvent consumption.[4] This not only lowers the operational costs associated with solvent purchase and disposal but also aligns with the growing emphasis on green chemistry and sustainable laboratory practices.

When is HPLC Still the Right Choice?

Despite the clear advantages of UPLC, HPLC remains a robust and reliable technique.[6] For laboratories with established and validated HPLC methods, and where high throughput is not the primary driver, continuing with HPLC may be a more pragmatic approach. The initial investment for UPLC instrumentation is also higher than for traditional HPLC systems.[15]

Conclusion: A Clear Path Forward

The cross-validation of HPLC and UPLC methods for the analysis of irbesartan confirms that both techniques are valid and reliable. The UPLC method, however, demonstrates superior performance in terms of speed, sensitivity, and efficiency. For laboratories seeking to enhance productivity, reduce operational costs, and improve analytical performance, transitioning from HPLC to UPLC for irbesartan analysis is a scientifically sound and strategically advantageous decision. A successful method transfer from HPLC to UPLC for irbesartan has been previously demonstrated, showing an 85% reduction in run time and a 91% reduction in solvent consumption. This guide provides the foundational data and rationale to support such a transition, ensuring continued compliance and analytical excellence.

References

  • A VALIDATED RP-HPLC METHOD FOR THE ESTIMATION OF IRBESARTAN AND HYDROCHLOROTHIAZIDE IN TABLET DOSAGE FORMS - IJRPC. Available from: [Link]

  • Prospects of UPLC in Pharmaceutical Analysis over HPLC. International Journal of Pharmaceutical and Bio-Medical Science. Available from: [Link]

  • Method Development and Validation of Irbesartan by RP-HPLC. Asian Journal of Pharmaceutical Analysis. Available from: [Link]

  • Advantages of application of UPLC in pharmaceutical analysis. PubMed. Available from: [Link]

  • UPLC vs HPLC: what is the difference?. Alispharm. Available from: [Link]

  • HPLC vs. UPLC. WebofPharma. Available from: [Link]

  • DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE ESTIMATION OF IRBESARTAN IN PHARMACEUTICAL DOSAGE FORM. Pharmacophore. Available from: [Link]

  • Method Development and Validation of Irbesartan by RP-HPLC Method. Jetir.Org. Available from: [Link]

  • Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. Technology Networks. Available from: [Link]

  • Method Development and Validation of Irbesartan by RP-HPLC Method. Research Journal of Science and Technology. Available from: [Link]

  • USP Method Transfer and Routine Use Analysis of Irbesartan Tablets from HPLC to UPLC. Waters. Available from: [Link]

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. PMC. Available from: [Link]

  • Validated method for estimation of irbesartan in bulk and dosage form by high performance liquid chromatography technique. ResearchGate. Available from: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). Available from: [Link]

  • Cross and Partial Validation. European Bioanalysis Forum. Available from: [Link]

  • Validated method for estimation of irbesartan in bulk and dosage form by high performance liquid chromatography technique. ResearchGate. Available from: [Link]

  • Overview on Determination of Irbesartan Levels in Pharmaceutical Preparation and Biological Matrices. International Journal of Pharmaceutical Sciences and Medicine. Available from: [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC. Available from: [Link]

  • A Review on Comparative study of HPLC and UPLC. RJPT. Available from: [Link]

  • Estimation of plasma irbesartan using HPTLC and HPLC. ResearchGate. Available from: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available from: [Link]

Sources

A Comparative Guide to the Genotoxic Potential Assessment of the Irbesartan Dimer Impurity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irbesartan is a widely prescribed angiotensin II receptor antagonist for the management of hypertension. As with any pharmaceutical active ingredient, the control of impurities is a critical aspect of ensuring patient safety. Of particular concern are genotoxic impurities (GTIs), which have the potential to damage DNA and lead to carcinogenic effects.[1][2][3] The irbesartan dimer is a known process-related impurity that requires a thorough genotoxic potential assessment to establish safe limits in the final drug product.

This guide provides a comprehensive comparison of key methodologies for evaluating the genotoxic risk of the irbesartan dimer impurity. It is designed to offer not just procedural steps but also the scientific rationale behind the selection of each assay, aligning with the principles outlined in the ICH M7 guideline for the assessment and control of mutagenic impurities.[4][5][6]

Understanding the this compound

The this compound, chemically known as 4'-[2-[1-[(2'-tetrazoylbiphen-4-yl)methyl]-4-oxo-1,3-diazaspiro[4][4]non-2-en-2-yl]pentyl]biphenyl-2-tetrazole, can form during the synthesis of irbesartan.[7][8][9] Its structure consists of two irbesartan-like molecules linked together. A thorough characterization of this impurity is the foundational step for any toxicological assessment.[10][11]

A Multi-faceted Approach to Genotoxicity Assessment

A robust assessment of genotoxic potential relies on a weight-of-evidence approach, starting with computational methods and progressing to in vitro assays. This tiered strategy is both scientifically sound and resource-efficient.

In Silico (Q)SAR Assessment: The First Line of Inquiry

(Quantitative) Structure-Activity Relationship ((Q)SAR) models are computational tools that predict the toxicological properties of a chemical based on its structure.[12] This is the initial step recommended by the ICH M7 guideline for impurity assessment.[6][13]

Scientific Rationale: (Q)SAR models are built upon extensive databases of compounds with known genotoxic properties. By analyzing the structural fragments of the irbesartan dimer, these models can identify any moieties that are associated with mutagenicity.[14][15] This approach is cost-effective, rapid, and aligns with the principles of reducing animal testing.[13]

Workflow:

  • Obtain the canonical SMILES or MOL file for the this compound.

  • Utilize two complementary (Q)SAR models: one expert rule-based (e.g., Derek Nexus) and one statistical-based (e.g., Sarah Nexus).

  • The expert rule-based system identifies structural alerts known to be associated with genotoxicity.

  • The statistical-based system compares the impurity to a database of known mutagens and non-mutagens to predict its activity.

  • A conclusive negative result from both models may be sufficient to classify the impurity as non-mutagenic. A positive or equivocal result necessitates further biological testing.[3][16]

Data Summary Table: (Q)SAR Predictive Performance

Model TypeTypical SensitivityTypical SpecificityRegulatory Acceptance
Expert Rule-BasedHighModerateHigh, as part of a dual-system approach
Statistical-BasedModerate-HighHighHigh, as part of a dual-system approach

Workflow for In Silico Genotoxicity Assessment

cluster_input Input cluster_qsar (Q)SAR Analysis cluster_output Outcome & Action Impurity_Structure Irbesartan Dimer Structure Expert_System Expert Rule-Based Model (e.g., Derek Nexus) Impurity_Structure->Expert_System Statistical_System Statistical-Based Model (e.g., Sarah Nexus) Impurity_Structure->Statistical_System Negative Negative in Both Models (No Structural Alert) Positive Positive/Equivocal in Either Model Expert_System->Positive Statistical_System->Positive Control Control as Non-Mutagenic Impurity (ICH Q3A/B) Negative->Control Ames Proceed to Ames Test Positive->Ames

Caption: In silico assessment workflow for the this compound.

Bacterial Reverse Mutation Assay (Ames Test): The Gold Standard for Mutagenicity

The Ames test is a widely used in vitro assay that assesses a substance's potential to induce gene mutations in bacteria.[17] It is a cornerstone of genotoxicity testing batteries required by regulatory agencies.[18][19][20]

Scientific Rationale: This assay utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively).[17] A positive result, indicated by the reversion of this mutation and subsequent colony growth on an amino acid-deficient medium, suggests that the test substance is a mutagen. The inclusion of a mammalian liver extract (S9) is crucial to simulate metabolic activation, as some chemicals only become genotoxic after being metabolized.[19]

Experimental Protocol (OECD 471):

  • Strain Selection: Use a minimum of five strains, typically S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101).[19]

  • Dose Range Finding: A preliminary cytotoxicity test is performed to determine the appropriate concentration range of the this compound.

  • Main Experiment: The assay is conducted with and without S9 metabolic activation.

  • Procedure: The this compound, bacterial tester strains, and (if applicable) S9 mix are combined and plated on a minimal agar medium.

  • Incubation: Plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies per plate is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.

Data Summary Table: Hypothetical Ames Test Results

Tester StrainTreatmentConcentration (µ g/plate )Mean Revertant Colonies ± SDFold Increase vs. Control
TA100 (+S9)Vehicle Control0120 ± 15-
TA100 (+S9)Irbesartan Dimer10125 ± 121.04
TA100 (+S9)Irbesartan Dimer50135 ± 181.13
TA100 (+S9)Irbesartan Dimer100140 ± 201.17
TA100 (+S9)Positive Control2850 ± 657.08

In Vitro Micronucleus Assay: Assessing Chromosomal Damage

The in vitro micronucleus (MN) test is designed to detect damage to chromosomes.[21][22] It identifies both clastogens, which cause chromosome breakage, and aneugens, which lead to chromosome loss.[23][24]

Scientific Rationale: Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of cells that have failed to incorporate into the daughter nuclei during cell division.[22] Their presence is an indicator of chromosomal damage or malsegregation. This assay is complementary to the Ames test, as it detects a different endpoint of genotoxicity.[23]

Experimental Protocol (OECD 487):

  • Cell Line Selection: Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., TK6, CHO) are used.[21][25]

  • Treatment: Cells are exposed to various concentrations of the this compound, with and without S9 metabolic activation.

  • Cytokinesis Block: Cytochalasin B is often added to block cell division at the two-cell stage, making it easier to identify cells that have undergone mitosis.[25]

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye.

  • Analysis: The frequency of micronucleated cells is determined by microscopic analysis or flow cytometry.[21][24] A significant, dose-dependent increase in micronuclei frequency indicates a positive result.

Workflow for In Vitro Genotoxicity Testing

cluster_input Test Article cluster_assays In Vitro Assays cluster_conditions Test Conditions cluster_results Results & Interpretation Test_Article This compound Ames Ames Test (OECD 471) Detects Gene Mutations Test_Article->Ames Micronucleus Micronucleus Test (OECD 487) Detects Chromosomal Damage Test_Article->Micronucleus With_S9 With Metabolic Activation (+S9) Ames->With_S9 Without_S9 Without Metabolic Activation (-S9) Ames->Without_S9 Micronucleus->With_S9 Micronucleus->Without_S9 Ames_Result Ames Result With_S9->Ames_Result MN_Result Micronucleus Result Without_S9->Ames_Result Final_Conclusion Genotoxicity Conclusion Ames_Result->Final_Conclusion MN_Result->Final_Conclusion

Caption: Standard two-assay in vitro battery for genotoxicity assessment.

The γH2AX Assay: A Sensitive Mechanistic Tool

The phosphorylation of histone H2AX to form γH2AX is one of the earliest cellular responses to DNA double-strand breaks (DSBs), a severe form of DNA damage.[26][27][28] The γH2AX assay is a highly sensitive method for detecting this marker.[29]

Scientific Rationale: While not a standard regulatory requirement for impurity qualification, the γH2AX assay can provide valuable mechanistic insights, especially when results from standard assays are equivocal. It can differentiate between genotoxic and non-genotoxic compounds, often with higher sensitivity than traditional methods.[26][29][30]

Workflow:

  • Cell Culture and Treatment: Mammalian cells are treated with the this compound.

  • Immunostaining: Cells are fixed and stained with a fluorescently labeled antibody specific for γH2AX.

  • Visualization and Quantification: The formation of distinct nuclear foci of γH2AX is quantified using fluorescence microscopy or flow cytometry.[26][29] A dose-dependent increase in γH2AX foci indicates the induction of DNA DSBs.

DNA Damage Response Pathway Leading to H2AX Phosphorylation

cluster_pathway DNA Damage Response DNA_Damage DNA Double-Strand Break (Induced by Genotoxin) ATM_ATR ATM/ATR Kinase Activation DNA_Damage->ATM_ATR H2AX Histone H2AX ATM_ATR->H2AX phosphorylates gH2AX γH2AX (Phosphorylated H2AX) H2AX->gH2AX Repair_Foci Recruitment of DNA Repair Proteins gH2AX->Repair_Foci Cell_Cycle_Arrest Cell Cycle Arrest Repair_Foci->Cell_Cycle_Arrest Apoptosis Apoptosis Repair_Foci->Apoptosis

Caption: Simplified pathway of H2AX phosphorylation upon DNA damage.

Comparative Summary and Recommended Strategy

AssayEndpoint MeasuredKey AdvantageKey Limitation
(Q)SAR Predicted mutagenicity based on structureRapid, cost-effective, no animal usePredictive, not a direct measure of biological activity
Ames Test Gene mutation in bacteriaHigh throughput, well-validated, regulatory acceptanceMay not detect all mammalian mutagens; relevance of bacterial metabolism
Micronucleus Test Chromosomal damage in mammalian cellsDetects clastogens and aneugens; relevant to human cellsMore resource-intensive than Ames test
γH2AX Assay DNA double-strand breaksHigh sensitivity, provides mechanistic insightNot a standard regulatory requirement for impurity qualification

For a comprehensive and regulatory-compliant assessment of the this compound, the following tiered strategy is recommended:

  • Initiate with (Q)SAR: Conduct an in silico analysis using two complementary (Q)SAR models. If both are unequivocally negative, the impurity can be controlled according to ICH Q3A/B guidelines.

  • Proceed to Ames Test: If (Q)SAR results are positive or inconclusive, perform a bacterial reverse mutation (Ames) test. A negative Ames test result generally outweighs a positive in silico prediction.[16]

  • Conduct Micronucleus Assay: A positive Ames test confirms mutagenic potential. An in vitro micronucleus test should then be conducted to assess the potential for chromosomal damage.

  • Final Risk Assessment: The collective data from these assays will determine the classification of the this compound and the necessary control strategy to ensure patient safety, which may involve setting a stringent limit based on the Threshold of Toxicological Concern (TTC).[31]

References

Sources

A Comparative Guide to Impurity Profiles of Irbesartan from Different Manufacturers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of impurity profiles in irbesartan sourced from various manufacturers. It is intended for researchers, scientists, and professionals in drug development and quality control. The information herein is synthesized from publicly available data, regulatory reports, and scientific literature to offer a comprehensive understanding of potential impurities, their origins, and the analytical methodologies crucial for their control.

Introduction: The Critical Role of Impurity Profiling for Irbesartan

Irbesartan is a potent, long-acting angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension. As with any active pharmaceutical ingredient (API), the purity of irbesartan is paramount to its safety and efficacy. Impurities can arise from various stages of the manufacturing process, including starting materials, intermediates, reagents, and degradation of the final product. Even trace amounts of certain impurities can have significant toxicological implications.

Recent years have seen heightened regulatory scrutiny of the entire "sartan" class of drugs, including irbesartan, due to the discovery of potentially carcinogenic nitrosamine impurities.[1][2][3][4][5] This has underscored the critical need for robust impurity profiling and control strategies by all manufacturers. This guide will delve into the types of impurities found in irbesartan, the analytical workflows for their detection, and a comparative analysis of potential impurity profiles.

Understanding the Landscape of Irbesartan Impurities

The impurity profile of irbesartan can be broadly categorized into three main groups:

  • Process-Related Impurities: These are substances that are formed during the synthesis of the irbesartan API. They can include unreacted starting materials, intermediates, by-products, and reagents.[6][7] The specific process-related impurities present in a given batch of irbesartan are highly dependent on the synthetic route employed by the manufacturer.

  • Degradation Products: These impurities result from the degradation of the irbesartan molecule under the influence of light, heat, humidity, or interaction with excipients in the final drug product.

  • Genotoxic Impurities: This category includes impurities that have the potential to damage DNA and are therefore of significant concern even at very low levels. The most notable examples in the context of irbesartan are the N-nitrosamine impurities, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA).[1][2][3][4][5][8][9][10][11]

The formation of nitrosamine impurities in sartans has been linked to specific reagents and solvents used in certain manufacturing processes, as well as potential contamination of raw materials and equipment.[1][11]

Commonly Identified Irbesartan Impurities

Several specific impurities have been identified and characterized in irbesartan. These are often used as reference standards in quality control laboratories.

Impurity NameTypePotential Origin
Irbesartan Impurity AProcess-RelatedBy-product of synthesis
Irbesartan Lactam ImpurityProcess-Related/DegradationCyclization by-product
Irbesartan Cyano ImpurityProcess-RelatedPrecursor in some synthetic routes
N-nitrosodimethylamine (NDMA)GenotoxicBy-product of specific reaction conditions
N-nitrosodiethylamine (NDEA)GenotoxicBy-product of specific reaction conditions
Azido ImpuritiesGenotoxicFrom use of certain reagents

This table is a representative summary and not exhaustive. The presence and levels of these impurities can vary significantly between manufacturers.

Comparative Analysis of Impurity Profiles: A Representative Study

While direct, head-to-head public data comparing specific manufacturers is scarce due to proprietary reasons, we can construct a representative comparison based on published findings and regulatory actions. The following table illustrates potential variations in impurity profiles between three hypothetical manufacturers (Manufacturer A, B, and C), each employing a different synthetic route and level of process control.

ImpurityManufacturer A (Optimized Process)Manufacturer B (Older Process)Manufacturer C (Poor Process Control)Pharmacopeial Limit (USP/EP)
Irbesartan Impurity A < 0.05%0.12%0.25%≤ 0.2%
Irbesartan Lactam Impurity < 0.03%0.08%0.15%Not individually specified
Any other single unknown impurity < 0.05%0.09%0.18%≤ 0.1%
Total Process-Related Impurities < 0.15%0.35%0.70%≤ 0.5%
NDMA Not Detected< 10 ppb50 ppbSubject to strict regulatory limits
NDEA Not DetectedNot Detected25 ppbSubject to strict regulatory limits

Analysis of the Representative Data:

  • Manufacturer A represents a scenario with a well-controlled, modern manufacturing process. The levels of all process-related impurities are well below the pharmacopeial limits, and genotoxic impurities like NDMA and NDEA are not detected. This is the desired profile for a high-quality irbesartan API.

  • Manufacturer B may be using an older, less optimized synthetic route. While the individual and total impurities are within the general pharmacopeial limits, the presence of detectable, albeit low, levels of NDMA could trigger regulatory scrutiny and necessitate process changes.

  • Manufacturer C exemplifies a case of poor process control. Multiple impurities exceed the recommended limits, and the presence of both NDMA and NDEA at significant levels would likely lead to batch recalls and regulatory action.[2][3][12][13]

This comparison highlights the profound impact of the manufacturing process on the final impurity profile of irbesartan.

Experimental Protocols for Impurity Profiling

A multi-faceted analytical approach is required for the comprehensive profiling of irbesartan impurities. High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation and quantification of process-related impurities, while more sensitive techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for the detection of trace-level genotoxic impurities.[9][14][15][16]

Workflow for Irbesartan Impurity Analysis

Irbesartan Impurity Analysis Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Sample Dissolution Dissolution in Diluent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC_UPLC HPLC / UPLC-UV (Process-Related Impurities) Filtration->HPLC_UPLC Primary Analysis LC_MS LC-MS/MS (Genotoxic & Unknown Impurities) Filtration->LC_MS Sensitive Analysis GC_MS GC-MS (Volatile Genotoxic Impurities) Filtration->GC_MS Specific Analysis Quantification Quantification vs. Reference Standards HPLC_UPLC->Quantification LC_MS->Quantification Identification Structure Elucidation (for unknowns) LC_MS->Identification Reporting Impurity Profile Report Quantification->Reporting Identification->Reporting

Caption: Workflow for the comprehensive analysis of irbesartan impurities.

Step-by-Step HPLC Method for Process-Related Impurities

This protocol is a representative method and may require optimization based on the specific impurities of interest and the instrumentation used.

  • Mobile Phase Preparation:

    • Buffer: Prepare a phosphate buffer solution (e.g., 20mM potassium dihydrogen phosphate) and adjust the pH to 3.2 with phosphoric acid.

    • Mobile Phase A: Mix the buffer and acetonitrile in a ratio of 67:33 (v/v).

    • Filter the mobile phase through a 0.45 µm membrane filter and degas.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve USP/EP reference standards of irbesartan and known impurities in methanol to obtain a known concentration.

    • Test Solution: Accurately weigh and dissolve the irbesartan API sample in methanol to a final concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 20 µL.

  • Analysis:

    • Inject the standard and sample solutions into the chromatograph.

    • Identify the impurity peaks in the sample chromatogram by comparing their retention times with those of the reference standards.

    • Calculate the percentage of each impurity using the peak areas.

LC-MS/MS for Nitrosamine Analysis

The detection of nitrosamines requires highly sensitive and selective methods due to their low acceptable intake limits.

LC_MS_Workflow Start Sample Preparation (Extraction & Concentration) LC Liquid Chromatography Reversed-Phase C18 Column Gradient Elution Start->LC Ionization Ion Source Electrospray (ESI) or APCI Positive Ion Mode LC:f2->Ionization:f0 MS1 First Quadrupole (Q1) Precursor Ion Selection Ionization:f2->MS1:f0 CID Collision Cell (Q2) Collision-Induced Dissociation (CID) MS1:f1->CID:f0 MS2 Third Quadrupole (Q3) Product Ion Scanning CID:f1->MS2:f0 Detector Detector Signal Acquisition MS2:f1->Detector:f0 Data Data System (Quantification) Detector:f1->Data

Caption: A typical LC-MS/MS workflow for nitrosamine analysis.

Conclusion and Recommendations

The impurity profile of irbesartan is a critical quality attribute that is highly dependent on the manufacturer's synthetic route and process controls. While pharmacopeial standards provide a baseline for acceptable levels of common process-related impurities, the unexpected discovery of genotoxic nitrosamine impurities has necessitated a more rigorous and orthogonal approach to impurity testing.

For researchers and drug development professionals, it is imperative to:

  • Source API from reputable manufacturers with robust quality systems and transparent documentation regarding their manufacturing process and impurity control strategies.

  • Employ a comprehensive suite of analytical techniques to not only quantify known impurities but also to screen for and identify unknown and potentially genotoxic impurities.

  • Stay abreast of evolving regulatory guidance from agencies such as the FDA and EMA, particularly concerning new and emerging impurity concerns.[1][2][3][4][5][8][9][10][11][13][17][18][19]

By adhering to these principles, the pharmaceutical industry can ensure the continued safety and efficacy of irbesartan for patients worldwide.

References

  • Lessons learnt from presence of N-nitrosamine impurities in sartan medicines. (2020-06-23). European Medicines Agency.
  • Control of nitrosamine impurities in sartans: revision of five Ph. Eur. monographs. European Directorate for the Quality of Medicines & HealthCare.
  • Investigation of Carcinogenic Impurities of N-Nitrosamines in Sartan Pharmaceutical Products Marketed in Brazil: Development and Validation of Method Based on High-Performance Liquid Chromatography-Tandem Mass Spectrometry. (2023). Journal of Pharmaceutical Sciences. [Link]

  • Nitrosamine Impurity Detection and Quantification in Sartans and Ranitidine. Aragen Life Sciences.
  • Nitrosamines: EMA aligns recommendations for sartans with those for other medicines. (2020-11-13). European Medicines Agency. [Link]

  • Analysis of Impurity Profile of Irbesartan and Its Preparations by LC-MS/MS. (2024). Chinese Pharmaceutical Journal.
  • Irbesartan EP Impurities & USP Related Compounds. SynThink. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF IRBESARTAN IMPURITIES. (2007).
  • Some irbesartan tablets in U.S. contain impurity, FDA warns. (2018-10-31). Fierce Pharma. [Link]

  • FDA Issues Alert on Irbesartan Due to Contamination. (2018-11-01). Medscape. [Link]

  • EMA review of impurities in sartan medicines. (2018-09-21). European Medicines Agency.
  • FDA Announces Voluntary Recall for Irbesartan Tablets. (2019-01-19). HCPLive. [Link]

  • Recalls of Angiotensin II Receptor Blockers (ARBs) including Valsartan, Losartan and Irbesartan. (2021-02-03). U.S. Food and Drug Administration. [Link]

  • FDA Updates and Press Announcements on Angiotensin II Receptor Blocker (ARB) Recalls (Valsartan, Losartan, and Irbesartan). U.S. Food and Drug Administration. [Link]

  • Development of Identification Irbesartan Drug Irovel 150 Mg by Utilising HPLC. (2024-09-09). Academic Strive. [Link]

  • Irbesartan impurity, and preparation method and application thereof.
  • Irbesartan-impurities. Pharmaffiliates. [Link]

  • Development & Validation of a High Performance Liquid Chromatography Method for Simultaneous Determination of Irbesartan and Its Related Impurities in. International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • EMA recommends sartan manufacturers review processes to avoid contamination. (2019-02-08). The Pharmaceutical Journal. [Link]

  • (PDF) Synthesis and characterization of Irbesartan impurities. ResearchGate. [Link]

  • Sartan medicines: companies to review manufacturing processes to avoid presence of nitrosamine impurities. (2019-04-17). European Medicines Agency. [Link]

  • BRIEF —EMA review of impurities extended to other sartan medicines. (2018-09-22). The Pharmaletter. [Link]

  • USP Monographs: Irbesartan. USP29-NF24. [Link]

  • Impurities in Pharmaceutical Products: Review on Qc Practices in DRCongo. (2025-04-23). Preprints.org. [Link]

  • Valsartan: review of impurities extended to other sartan medicines. (2018-09-21). European Medicines Agency. [Link]

  • Synthesis and Identification of Some Impurities of Irbesartan. ResearchGate. [Link]

  • Chemical structure of irbesartan and its impurities. ResearchGate. [Link]

Sources

A Comparative Guide to the Determination of the Relative Response Factor for the Irbesartan Dimer

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the principles and practical execution of determining the Relative Response Factor (RRF) for the irbesartan dimer, a potential process-related impurity in the manufacturing of the active pharmaceutical ingredient (API), Irbesartan.

Introduction: The Imperative for Accurate Impurity Quantification

Irbesartan is a potent, non-peptide angiotensin II receptor antagonist widely used in the treatment of hypertension.[1] During its synthesis or storage, various related substances, including potential dimers, can form. The irbesartan dimer (CAS: 1346598-52-4; Molecular Formula: C39H38N10O) is one such impurity that must be monitored and controlled to ensure the safety and efficacy of the final drug product.

Regulatory bodies, under the framework of the International Council on Harmonisation (ICH), mandate stringent control over impurities.[2] Accurate quantification is paramount, and this is often complicated by the fact that impurities may not exhibit the same detector response as the parent API. This is where the Relative Response Factor (RRF) becomes a critical tool. The RRF corrects for the difference in response between an impurity and the API, enabling accurate quantification even without the daily use of an impurity reference standard.[2] This guide will compare and detail the essential methodologies for establishing a scientifically sound RRF for the irbesartan dimer.

The Scientific Rationale Behind the Relative Response Factor (RRF)

In chromatographic analysis, particularly High-Performance Liquid Chromatography (HPLC) with UV detection, the signal generated is proportional to the concentration of the analyte. The response factor (RF) is the ratio of the peak area to the concentration.[2]

RF = Peak Area / Concentration

However, the magnitude of this response is highly dependent on the molecule's molar absorptivity at the chosen wavelength, which is dictated by its chemical structure—specifically its chromophores.[3] Since an impurity like the irbesartan dimer has a different molecular structure and weight compared to irbesartan, its RF will invariably be different.

The RRF is a ratio of these individual response factors:

RRF = Response Factor of Impurity / Response Factor of API

An RRF value of 1.0 indicates an identical response, while a value greater or less than 1.0 signifies a stronger or weaker response, respectively, compared to the API. By determining this factor, one can use the peak area of the irbesartan standard to accurately calculate the concentration of the dimer impurity in routine analyses.[4]

The most robust method for determining the RRF, and the one recommended by regulatory guidelines, is the slope method.[3] This involves generating calibration curves for both the API and the impurity over a relevant concentration range and calculating the RRF from the ratio of the slopes.[3][5]

RRF = Slope of Impurity Calibration Curve / Slope of API Calibration Curve

Comparative Analysis of Analytical Methodologies

While various analytical techniques exist, HPLC with UV detection remains the gold standard for routine quality control of pharmaceutical impurities due to its robustness, precision, and cost-effectiveness.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the most common and recommended technique for RRF determination. The key to a successful RRF determination lies in developing a stability-indicating HPLC method that can adequately separate irbesartan from its dimer and other potential impurities. The choice of a UV wavelength is critical. Irbesartan's structure contains a biphenyl-tetrazole system, which acts as its primary chromophore. UV spectroscopy studies show a maximum absorbance (λmax) for irbesartan at approximately 244-246 nm.[6][7][8] Since the dimer is composed of two irbesartan-like moieties, it is expected to share this chromophore and exhibit a similar λmax, making this wavelength range ideal for sensitive detection of both compounds.

  • Ultra-Performance Liquid Chromatography (UPLC): UPLC offers significant advantages in terms of speed and resolution over traditional HPLC by using smaller particle size columns (typically <2 µm).[3][9] A UPLC method can provide sharper peaks and faster run times, which is beneficial for high-throughput environments. The principles of RRF determination remain the same as with HPLC.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides superior specificity and sensitivity and is invaluable for the initial identification and structural elucidation of impurities like the dimer.[10] However, for routine quantification and RRF determination, UV detection is generally preferred due to its greater simplicity, lower cost, and more universal response for structurally similar compounds, which is the underlying principle of RRF.

For the purpose of establishing a reliable RRF for routine quality control, this guide will focus on a validated HPLC-UV method.

Experimental Protocol: RRF Determination for Irbesartan Dimer by HPLC-UV

This section outlines a comprehensive, step-by-step protocol for determining the RRF of the irbesartan dimer. This protocol is a composite method designed for robustness, based on conditions reported in the literature for irbesartan and its related compounds.[9][11][12]

Materials and Reagents
  • Irbesartan Reference Standard (USP or equivalent)[8]

  • Irbesartan Dimer Impurity Reference Standard (Authenticated with Certificate of Analysis)[13]

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Monobasic Potassium Phosphate (or Ammonium Formate) (Reagent Grade)

  • Phosphoric Acid (or Formic Acid) (Reagent Grade)

  • Deionized Water (18.2 MΩ·cm)

Proposed HPLC Method Conditions

A robust reversed-phase HPLC method is required to achieve baseline separation between the irbesartan and irbesartan dimer peaks. The dimer, being a larger molecule, is expected to be more retained and elute after the main irbesartan peak.

ParameterRecommended ConditionRationale / Justification
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent retention and resolution for non-polar to moderately polar compounds like sartans and their impurities.[11]
Mobile Phase A 0.02 M Phosphate Buffer, pH adjusted to 3.0 with Phosphoric AcidBuffered aqueous phase controls the ionization of the tetrazole group, ensuring consistent peak shape and retention time. A pH of 3.0 is common for sartan analysis.[11]
Mobile Phase B AcetonitrileStrong organic solvent that provides good elution strength for the analytes.
Gradient Elution 0-5 min: 40% B; 5-25 min: 40% to 70% B; 25-30 min: 70% B; 30.1-35 min: 40% BA gradient is recommended to ensure elution of the more retained dimer peak with good peak shape, while maintaining separation from irbesartan and early-eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between run time and separation efficiency.[11]
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 245 nmThis is near the λmax of irbesartan's primary chromophore, providing high sensitivity for both the API and the structurally related dimer.[6][7]
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.
Diluent Methanol or Mobile Phase A/B (50:50)Ensures solubility of both irbesartan and the dimer.
Experimental Workflow for RRF Determination

The following diagram outlines the logical flow of the experimental procedure.

RRF_Determination_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis prep Step 1: Preparation of Solutions stock_api Prepare Irbesartan Stock Solution (e.g., 1000 µg/mL) prep->stock_api stock_imp Prepare Dimer Impurity Stock Solution (e.g., 100 µg/mL) prep->stock_imp series_api Prepare Linearity Series for Irbesartan (e.g., 5 levels from LOQ to 150%) stock_api->series_api sst Perform System Suitability Test (SST) (Resolution, Tailing Factor, RSD) series_imp Prepare Linearity Series for Dimer Impurity (e.g., 5 levels from LOQ to specification limit) stock_imp->series_imp analysis Step 2: Chromatographic Analysis series_api->sst series_imp->sst inject Inject Linearity Solutions (n=3 for each concentration) sst->inject integrate Integrate Peak Areas inject->integrate data Step 3: Data Processing & Calculation plot Plot Calibration Curves: Peak Area vs. Concentration integrate->plot calculate Calculate Slopes & R² (R² > 0.99 required) plot->calculate rrf_calc Calculate RRF: Slope(Dimer) / Slope(Irbesartan) calculate->rrf_calc

Caption: Workflow for Irbesartan Dimer RRF Determination.

Detailed Step-by-Step Procedure
  • Preparation of Stock Solutions:

    • Irbesartan Stock (1000 µg/mL): Accurately weigh about 25 mg of Irbesartan Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Irbesartan Dimer Stock (100 µg/mL): Accurately weigh about 2.5 mg of Irbesartan Dimer Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. (Note: The concentration should be chosen based on the expected impurity limits).

  • Preparation of Linearity Solutions:

    • Prepare at least five concentration levels for both irbesartan and the dimer by serial dilution from the stock solutions.

    • The concentration range for irbesartan should typically span from the reporting threshold to 120% or 150% of the test concentration.

    • The range for the dimer should span from its Limit of Quantitation (LOQ) to at least 120% of its specification limit (e.g., if the limit is 0.15%, the range should cover this).[5]

  • System Suitability Test (SST):

    • Prepare a solution containing both irbesartan (at the test concentration) and the irbesartan dimer (at its specification limit concentration).

    • Inject this solution six times. The acceptance criteria, as per ICH guidelines, should be met.[13]

      • Resolution: The resolution between the irbesartan and irbesartan dimer peaks should be > 2.0.

      • Tailing Factor: The tailing factor for both peaks should be ≤ 2.0.

      • Precision (%RSD): The relative standard deviation of the peak areas for six replicate injections should be ≤ 2.0%.

  • Analysis of Linearity Solutions:

    • Inject each linearity solution for both irbesartan and the dimer in triplicate.

    • Record the peak areas obtained from the chromatograms.

Data Analysis and RRF Calculation

  • Construct Calibration Curves:

    • For both irbesartan and the dimer, plot the mean peak area (y-axis) against the concentration in µg/mL (x-axis).

  • Perform Linear Regression:

    • Perform a linear regression analysis for each data set to obtain the equation of the line (y = mx + c), where 'm' is the slope.

    • The correlation coefficient (R²) must be ≥ 0.99 to demonstrate good linearity.

  • Calculate the RRF:

    • Use the slopes obtained from the linear regression to calculate the Relative Response Factor.

    RRF = SlopeDimer / SlopeIrbesartan

Sample Data and Calculation Table
AnalyteConcentration (µg/mL)Mean Peak AreaSlope (from regression)
IrbesartanLevel 1Area 1\multirow{5}{}{SlopeIrbesartan}\multirow{5}{}{>0.99}
Level 2Area 2
Level 3Area 3
Level 4Area 4
Level 5Area 5
Irbesartan Dimer Level 1Area 1\multirow{5}{}{SlopeDimer}\multirow{5}{}{>0.99}
Level 2Area 2
Level 3Area 3
Level 4Area 4
Level 5Area 5
Final RRF SlopeDimer / SlopeIrbesartan

Trustworthiness and Validation of the Determined RRF

A determined RRF value is only trustworthy if the method used to derive it is validated and robust. The RRF itself should be verified for robustness by assessing its stability against minor, deliberate changes in the chromatographic conditions.[3]

  • Factors Affecting RRF: The RRF value can be sensitive to changes in HPLC conditions. Key parameters to evaluate during robustness testing include:

    • Mobile phase pH (± 0.2 units)

    • Column temperature (± 5 °C)

    • Flow rate (± 10%)

    • Detection wavelength (± 2 nm)

    • Mobile phase composition (± 2% organic)

  • Acceptance Criteria: The RRF should not change significantly when these parameters are varied. A common acceptance criterion is that the RRF remains within ±10% of the value determined under the optimal conditions.

Conclusion

The determination of the Relative Response Factor for the irbesartan dimer is a critical activity in pharmaceutical development and quality control. It ensures that this process-related impurity can be accurately quantified, safeguarding the quality and safety of the final drug product. By employing a robust, validated HPLC-UV method as detailed in this guide, and by understanding the scientific principles behind detector response, researchers can confidently establish a reliable RRF. This validated RRF can then be implemented in routine quality control testing, streamlining the analytical process while upholding the highest standards of scientific integrity and regulatory compliance.

References

  • Allmpus. (n.d.). Irbesartan Dimer. Retrieved from [Link]

  • JETIR. (2019). Method Development and Validation of Irbesartan by RP-HPLC Method. JETIR, 6(6). Retrieved from [Link]

  • Varade, P. R., Narwade, M. G., & Tambe, V. N. (2020). Method Development and Validation of Irbesartan by RP-HPLC Method. Research Journal of Science and Technology, 12(2), 79-84. DOI: 10.5958/2349-2988.2020.00016.9.
  • Google Patents. (2023). CN116478139A - Irbesartan impurity, and preparation method and application thereof.
  • Ganesan, M., et al. (2010). Method development and validation of Irbesartan using LC- MS/MS: Application to pharmacokinetic studies. Journal of Chemical and Pharmaceutical Research, 2(4), 740-746.
  • Katiyar, P. K., & Ghosh, R. S. (2020). Analytical method development and validation protocol for aliskirenhemifumarate and irbesartan. World Journal of Pharmaceutical Research, 9(5), 2311-2322.
  • Academic Strive. (2023). Development of Identification Irbesartan Drug Irovel 150 Mg by Utilising HPLC. Academic Strive, 1(1).
  • Asian Journal of Pharmaceutical Analysis. (2019). Method Development and Validation of Irbesartan by RP-HPLC. Retrieved from [Link]

  • UV Spectroscopy Analysis and Degradation Study of Irbesartan. (n.d.). Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2011).
  • Veeprho. (n.d.). This compound | CAS 1346598-52-4. Retrieved from [Link]

  • ICH. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Sahu, M., Gros, E., & Dubey, N. (2020). Analytical Method Development for Rosuvastatin and Irbesartan through Simultaneous Equation by UV-Spectroscopy. International Journal of Pharmaceutical and Phytopharmacological Research, 19(2), 73-90.
  • Al-Ghananeem, A. M., et al. (2015). New ultra-performance liquid chromatography-tandem mass spectrometry method for the determination of irbesartan in human plasma.
  • Pharmaguideline. (n.d.). Relative Response Factor (RRF) and its Calculation in HPLC Analysis. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Chemistry. (2012). UV SPECTROPHOTOMETRIC METHOD FOR IRBESARTAN. 2(3), 635-638.
  • Walsh Medical Media. (2013). Estimation of Irbesartan in Bulk and Dosage Forms by New Simple UV Spectrophotometry Using Hydrotropic Technique. Retrieved from [Link]

  • PubChem. (n.d.). Irbesartan. National Center for Biotechnology Information. Retrieved from [Link]

  • Janečková, L., et al. (2015). A new, rapid, stability-indicating UPLC method for separation and determination of impurities in amlodipine besylate, valsartan and hydrochlorothiazide in their combined tablet dosage form. Journal of Pharmaceutical and Biomedical Analysis, 108, 66-77.
  • ResearchGate. (2021). A Multi-Analyte LC–MS/MS Method for Determination and Quantification of Six Nitrosamine Impurities in Sartans like Azilsartan, Valsartan, Telmisartan, Olmesartan, Losartan and Irbesartan. Request PDF.
  • Veeprho. (2021). Determination of Response factors of Impurities in Drugs by HPLC. Retrieved from [Link]

Sources

A Comparative Guide to the Accurate and Precise Quantification of Irbesartan Dimer

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Irbesartan, an angiotensin II receptor antagonist widely used to treat hypertension, can, like any synthesized compound, contain process-related impurities and degradation products. One such impurity of interest is the irbesartan dimer, a high-molecular-weight species that requires sensitive and robust analytical methods for its detection and quantification.

This guide provides an in-depth comparison of analytical methodologies for the quantification of irbesartan-related impurities, with a specific focus on the challenges posed by complex structures like the irbesartan dimer. We will delve into the technical nuances of two powerful chromatographic techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

The Challenge: Quantifying the Irbesartan Dimer

The specific impurity known as the Irbesartan Dimer has the chemical name 4'-[2-[1-[(2'-Tetrazoylbiphen-4-yl)methyl]-4-oxo-1,3-diazaspiro[1][1]non-2-en-2-yl]pentyl]biphenyl-2-tetrazole and a molecular weight of 662.79 g/mol . Its complex, dimeric structure presents a unique analytical challenge. While reference standards for this impurity are commercially available, published literature with specific validation data for its quantification is scarce.

To provide a meaningful comparison of analytical techniques, this guide will utilize a scientifically sound proxy approach. We will leverage detailed validation data from a comprehensive stability-indicating study on irbesartan that quantified six other process-related and degradation impurities. This allows us to objectively compare the performance of different methods for complex, high-molecular-weight analytes structurally related to irbesartan, providing a robust framework for developing a method for the dimer itself.

Comparative Analysis of Quantification Methods

The choice of an analytical method is a critical decision driven by the required sensitivity, selectivity, and the context of the analysis (e.g., routine quality control vs. trace-level impurity identification). Below, we compare two prevalent techniques.

Method 1: Rapid Resolution Liquid Chromatography (RRLC) with UV Detection

This stability-indicating method is designed for the simultaneous estimation of irbesartan and its related impurities. Its strength lies in its robustness and ability to resolve multiple compounds in a relatively short run time, making it suitable for quality control environments.

Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers unparalleled sensitivity and selectivity. By utilizing the mass-to-charge ratio of the analyte and its fragments, it can detect and quantify impurities at trace levels, even in complex matrices. While a specific UPLC-MS/MS method for the irbesartan dimer is not published, we can extrapolate a potential protocol based on validated methods for irbesartan itself, which demonstrates the technique's superior performance characteristics[2].

Performance Data Summary

The following table summarizes the validation parameters for the RRLC-UV method for six known irbesartan impurities (used as a proxy for the dimer) and the typical performance of a UPLC-MS/MS method for irbesartan, illustrating the capabilities of each technique.

ParameterRRLC-UV Method (for Related Impurities)[3]UPLC-MS/MS Method (for Irbesartan)[2]
Linearity (Correlation Coefficient, r²) > 0.999> 0.995
Accuracy (% Recovery) 88.5% – 98.9%98.25% - 102.15%
Precision (% RSD, Inter-day) < 2.1%< 9.91%
Limit of Detection (LOD) ~0.019 µg/mLNot reported, but typically in pg/mL range
Limit of Quantification (LOQ) < 0.06 µg/mL2 ng/mL

Experimental Protocols & Methodologies

A self-validating protocol is one where the experimental design inherently demonstrates the reliability of the results. This is achieved through rigorous system suitability checks, the use of certified reference standards, and adherence to established validation guidelines such as those from the International Council for Harmonisation (ICH).

Diagram: General Workflow for Impurity Quantification

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting A Weigh API or Formulation B Dissolve in Diluent A->B C Spike with Impurity Standards (for validation) B->C D Prepare Calibration Curve Standards B->D F Inject Samples & Standards C->F E System Suitability Test (Inject Standard) D->E E->F G Acquire Data (UV or MS/MS) F->G H Integrate Peaks G->H I Generate Calibration Curve H->I J Quantify Impurities I->J K Verify Against Acceptance Criteria J->K

Caption: General workflow for irbesartan impurity analysis.

Protocol 1: RRLC-UV Method for Irbesartan and Related Impurities

This protocol is adapted from a validated stability-indicating method capable of separating irbesartan from six of its known impurities[3].

1. Rationale: The choice of a C8 column provides a different selectivity compared to the more common C18 phase, which can be advantageous for resolving closely related impurities. The gradient elution with an acidic mobile phase ensures good peak shape for the acidic tetrazole moiety of irbesartan and its analogs.

2. Materials:

  • Irbesartan API and impurity reference standards

  • Acetonitrile (HPLC grade)

  • Ortho-phosphoric acid (AR grade)

  • Deionized water

3. Chromatographic Conditions:

  • Column: Kromasil C8 (150 x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 0.1% v/v Ortho-phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program: (Time, %B): (0, 30), (5, 60), (10, 80), (12, 30), (15, 30)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile

4. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a solution of irbesartan at 500 µg/mL in diluent.

  • Impurity Stock Solution: Prepare a mixed stock solution of known impurities at approximately 100 µg/mL each in diluent.

  • System Suitability Solution: Spike the irbesartan standard solution with impurities to a final concentration of ~0.5 µg/mL for each impurity.

  • Sample Solution: Prepare the irbesartan API sample at a concentration of 500 µg/mL in diluent.

5. Validation Procedure (Abbreviated):

  • Specificity: Analyze stressed samples (acid, base, peroxide, thermal) to ensure no co-elution of degradation products with the main analyte or specified impurities.

  • Accuracy: Perform recovery studies by spiking the API sample with known concentrations of impurities at three levels (e.g., 50%, 100%, and 150% of the specification limit). The recovery should be within 85-115%.

  • Precision: Analyze six replicate preparations of a spiked sample. The Relative Standard Deviation (%RSD) should be less than 5%.

Protocol 2: Conceptual UPLC-MS/MS Method for Trace-Level Impurity Quantification

This protocol is based on a validated method for irbesartan in human plasma, adapted for impurity analysis[2]. The principles of sample preparation and MS/MS detection are directly applicable.

1. Rationale: UPLC provides higher resolution and faster analysis times than conventional HPLC due to sub-2 µm particle size columns. Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode. This is ideal for quantifying trace impurities that may not be detectable by UV.

2. Materials:

  • Irbesartan API and Dimer Impurity reference standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Deionized water

3. Chromatographic and MS/MS Conditions:

  • Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)

  • Mobile Phase: Acetonitrile:Methanol:10 mM Ammonium Acetate (70:15:15 v/v/v)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions:

    • Irbesartan: m/z 427.2 → 193.08[2]

    • Irbesartan Dimer (Predicted): m/z 661.8 → [Fragment ion 1], m/z 661.8 → [Fragment ion 2] (Note: The dimer is likely to deprotonate to [M-H]⁻. Specific fragment ions would need to be determined experimentally by infusing the reference standard).

4. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare individual stock solutions of irbesartan and the dimer impurity in methanol at 1 mg/mL.

  • Working Solutions: Prepare serial dilutions in the mobile phase to construct a calibration curve covering the expected range of the impurity (e.g., 0.1 ng/mL to 100 ng/mL).

  • Sample Solution: Prepare the irbesartan API sample at a concentration of 1 mg/mL in the mobile phase.

5. Validation Procedure (Abbreviated):

  • Specificity: Monitor the MRM transition in a blank (diluent) injection to ensure no interference at the retention time of the dimer.

  • Accuracy & Precision: Prepare Quality Control (QC) samples at low, medium, and high concentrations by spiking a clean sample matrix. Analyze multiple replicates across different days. Accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and precision (%RSD) should not exceed 15% (20% at the LLOQ).

  • LOD/LOQ: Determine the lowest concentration at which the analyte can be reliably detected (S/N > 3) and quantified with acceptable accuracy and precision (S/N > 10).

Diagram: UPLC-MS/MS Analysis Workflow

G cluster_lc UPLC System cluster_ms Tandem Mass Spectrometer A Sample Injection B UPLC Column (e.g., C18, 1.7µm) A->B C Chromatographic Separation B->C D Ion Source (ESI) C->D E Quadrupole 1 (Q1) Selects Precursor Ion (e.g., m/z 661.8) D->E F Collision Cell (q2) Fragment Ionization E->F G Quadrupole 3 (Q3) Selects Product Ion F->G H Detector G->H I MRM Chromatogram H->I Data Acquisition

Caption: Workflow of UPLC-MS/MS for selective impurity analysis.

Conclusion and Recommendations

Both RRLC-UV and UPLC-MS/MS are powerful techniques for the analysis of irbesartan and its related substances.

  • RRLC-UV is a robust, reliable, and cost-effective method ideal for routine quality control, where impurities are expected to be present at levels well above the detection limit (e.g., >0.05%). Its ability to resolve multiple impurities in a single run makes it highly efficient for batch release testing.

  • UPLC-MS/MS is the superior choice for applications requiring high sensitivity and absolute specificity. It is indispensable for trace-level quantification, such as in the analysis of genotoxic impurities, characterization of novel degradation products, or in-depth stability studies where early signs of degradation need to be detected. For a high-molecular-weight, potentially low-level impurity like the irbesartan dimer, UPLC-MS/MS would be the gold-standard method for definitive quantification.

For a comprehensive impurity control strategy, a hybrid approach is often most effective. The RRLC-UV method can be used for routine analysis, while the UPLC-MS/MS method can be employed for method validation, reference standard characterization, and investigational studies.

References

  • Goswami, N. (2014). A validated stability-indicating liquid chromatographic method for determination of process related impurities and degradation behavior of Irbesartan in solid oral dosage. Journal of Advanced Pharmaceutical Technology & Research, 5(1), 33–40. [Link]

  • Muralidhar, M., et al. (n.d.). DEVELOPMENT & VALIDATION OF A HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR SIMULTANEOUS DETERMINATION OF IRBESARTAN AND ITS RELATED IMPURITIES IN PHARMACEUTICAL TABLETS. International Journal of Pharmaceutical Sciences and Drug Research.
  • Varade, P. R., Narwade, M. G., & Tambe, V. N. (2020). Method Development and Validation of Irbesartan by RP-HPLC Method. Research Journal of Science and Technology, 12(1), 35-40.
  • Wani, T. A., et al. (2015). New ultra-performance liquid chromatography-tandem mass spectrometry method for the determination of irbesartan in human plasma. Journal of Food and Drug Analysis, 23(3), 569-576. [Link]

  • Allmpus. (n.d.). Irbesartan Dimer. Retrieved from [Link]

  • Ganesan, M., et al. (2010). Method development and validation of Irbesartan using LC- MS/MS: Application to pharmacokinetic studies. Journal of Chemical and Pharmaceutical Research, 2(4), 740-746.
  • Nissankararao, S., et al. (n.d.). STABILITY INDICATING VALIDATED RELATED SUBSTANCE UFLC METHOD & ALKALI DEGRADATION IMPURITIES CHARACTERIZED BY LCMS FOR IRBESARTAN. Indo American Journal of Pharmaceutical Research.
  • Rahmadhani, Q., & Andayani, R. (2021). Overview on Determination of Irbesartan Levels in Pharmaceutical Preparation and Biological Matrices. International Journal of Pharmaceutical Sciences and Medicine, 6(5), 1-11.
  • Raju, R. R., & Babu, N. B. (n.d.). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE ESTIMATION OF IRBESARTAN IN PHARMACEUTICAL DOSAGE FORM. Pharmacophore, 2(4), 209-216.
  • Sahu, P. K., et al. (2017). A VALIDATED RP-HPLC METHOD FOR THE ESTIMATION OF IRBESARTAN AND HYDROCHLOROTHIAZIDE IN TABLET DOSAGE FORMS. International Journal of Research in Pharmacy and Chemistry, 7(3), 441-447.
  • Sahu, S. K., et al. (2017). Validated RP-HPLC Method for Simultaneous Estimation of Irbesartan and Hydrochlorothiazide in Tablet Dosage Form. International Journal Of Pharma Research and Health Sciences, 5(5), 1826-1831.
  • Shah, D. A., & Patel, C. N. (2017). Development and validation of RP-HPLC method for simultaneous estimation of Irbesartan and Atorvastatin in synthetic mixture. Journal of Pharmaceutical Science and Bioscientific Research, 7(6), 668-675.
  • Varade, P. R., et al. (2019). Method Development and Validation of Irbesartan by RP-HPLC Method.
  • Yanamandra, R., et al. (2016). Rapid Stability-indicating RRLC Method for Simultaneous Estimation of Irbesartan and its Related Impurities. Indian Journal of Pharmaceutical Sciences, 78(2), 252–258. [Link]

  • Wani, T. A., Zargar, S., & Khalil, N. Y. (2015). New ultra-performance liquid chromatography-tandem mass spectrometry method for the determination of irbesartan in human plasma. Journal of food and drug analysis, 23(3), 569–576. [Link]

  • Zhang, W., et al. (2024). Analysis of Impurity Profile of Irbesartan and Its Preparations by LC-MS/MS. Chinese Pharmaceutical Journal, 59(7), 612-626.

Sources

A Senior Application Scientist's Guide to Analytical Method Validation: Interpreting and Implementing ICH Q2(R1) Guidelines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Box-Checking to Scientific Assurance

In the pharmaceutical landscape, the journey from drug discovery to market release is paved with data. The integrity of this data is paramount, underpinning the safety, efficacy, and quality of medicines. Analytical method validation is the cornerstone of this data integrity, providing documented evidence that a procedure is fit for its intended purpose.[1][2][3] It is not merely a regulatory hurdle but a fundamental scientific exercise that ensures the reliability and consistency of results.

The International Council for Harmonisation (ICH) has been pivotal in standardizing these practices globally, creating a unified language for regulators and industry professionals.[4][5][6] The foundational document, ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology," consolidates the principles and experimental data required for validation.[1][7][8] This guide serves as a practical, in-depth exploration of the ICH Q2(R1) framework. We will dissect each validation parameter, not just as a step to be completed, but as a scientific question to be answered. We will also look ahead to the evolving landscape, including the principles of ICH Q14 "Analytical Procedure Development," which encourages a more holistic, lifecycle-based approach to creating robust and reliable methods from the outset.[4][6][9][10]

The Guiding Principle: The Analytical Target Profile (ATP)

Before a single experiment is run, the "intended purpose" of the analytical method must be clearly defined. This is the essence of validation.[1][8][11][12] The modern framework, articulated in ICH Q14, formalizes this with the concept of the Analytical Target Profile (ATP) . The ATP is a prospective declaration of what the method needs to achieve, defining the required performance characteristics such as the analyte, concentration range, and required precision and accuracy.[4][6][9] This proactive approach ensures that method development and subsequent validation are focused and efficient, building quality in from the start.

The relationship between development, validation, and ongoing use is cyclical, representing the lifecycle of an analytical procedure.

Analytical_Method_Lifecycle cluster_0 ICH Q14: Development cluster_1 ICH Q2(R1): Validation cluster_2 Routine Use & Monitoring ATP Define Analytical Target Profile (ATP) Dev Method Development & Optimization ATP->Dev Risk Risk Assessment (ICH Q9) Dev->Risk Protocol Write Validation Protocol Risk->Protocol Defines Validation Scope Execute Execute Validation Experiments Protocol->Execute Report Validation Report Execute->Report Transfer Method Transfer Report->Transfer Enables Use Routine Routine QC Testing Transfer->Routine Monitor Performance Monitoring (System Suitability) Routine->Monitor Monitor->ATP Continuous Verification & Lifecycle Management

Caption: The Analytical Method Lifecycle, integrating development, validation, and routine use.

Core Validation Parameters: A Comparative Deep Dive

ICH Q2(R1) outlines a series of performance characteristics that must be evaluated. The specific parameters required depend on the type of analytical procedure, such as an identification test, a quantitative test for impurities, or an assay of the active pharmaceutical ingredient (API).[1][11] In practice, experimental work can be designed to assess multiple characteristics simultaneously.[1][8][11]

Specificity
  • ICH Definition: The ability to unequivocally assess the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, and matrix components.[4][5][13]

  • Scientific Causality: Specificity ensures that the signal being measured comes solely from the analyte of interest. A lack of specificity could lead to an overestimation of the API content or an underestimation of impurities, directly impacting product quality and patient safety. For chromatographic methods, this is often demonstrated by peak purity and resolution between the analyte and its potential interferents.[11]

  • Experimental Protocol (for an HPLC Assay):

    • Prepare Samples:

      • A: Placebo (all formulation excipients without the API).

      • B: Reference Standard solution of the API.

      • C: A mixture of the API and known impurities/degradation products.

      • D: A "spiked placebo" sample, prepared by adding a known amount of API and impurities to the placebo.

      • E: A sample of the drug product subjected to stress conditions (e.g., heat, acid, base, light, oxidation) to generate potential degradation products.

    • Analysis: Analyze all samples using the proposed HPLC method. If a Diode Array Detector (DAD) or Mass Spectrometer (MS) is available, use it to assess peak purity.

    • Evaluation:

      • In sample A, no peak should be observed at the retention time of the API.

      • In sample D, the API peak should be well-resolved from any excipient or impurity peaks.

      • In samples C and E, demonstrate that the API peak is resolved from all known impurities and degradation products. The resolution factor (Rs) between the API peak and the closest eluting peak should be determined.

  • Typical Acceptance Criteria:

ParameterAcceptance Criterion
Placebo Interference No significant peak at the retention time of the analyte.
Peak Purity (if DAD used) Purity angle should be less than the purity threshold.
Resolution (Rs) Rs > 2.0 between the analyte peak and the closest eluting impurity/degradant peak.
Linearity & Range
  • ICH Definition:

    • Linearity: The ability of the method to obtain test results which are directly proportional to the concentration of the analyte.[4]

    • Range: The interval between the upper and lower concentration of analyte for which the method has demonstrated a suitable level of precision, accuracy, and linearity.[8]

  • Scientific Causality: Linearity confirms a predictable and reliable relationship between the instrument's response and the analyte's concentration. This relationship is fundamental for accurate quantification. The range defines the boundaries within which this reliable quantification can be performed.

  • Experimental Protocol (for an HPLC Assay):

    • Prepare Standards: From a stock solution of a reference standard, prepare a minimum of five concentrations spanning the expected range. For an assay, this is typically 80% to 120% of the target test concentration.[2] For an impurity, the range might span from the reporting limit to 120% of the specification limit.

    • Analysis: Inject each concentration in triplicate.

    • Evaluation:

      • Plot the mean response (e.g., peak area) versus the concentration.

      • Perform a linear regression analysis to calculate the slope, y-intercept, and correlation coefficient (r) or coefficient of determination (R²).

      • Visually inspect the plot for any deviation from linearity.

  • Typical Acceptance Criteria:

ParameterAcceptance Criterion
Correlation Coefficient (r) r ≥ 0.999[2]
Coefficient of Determination (R²) R² ≥ 0.998
Y-Intercept Should be less than 2% of the response at 100% of the target concentration.[2]
Residual Plot The residuals should be randomly scattered around zero.
Accuracy
  • ICH Definition: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4] It is often expressed as percent recovery.[1]

  • Scientific Causality: Accuracy demonstrates the extent of systemic error in a method. It proves that the method is measuring the "correct" amount, free from significant bias. This is critical for making correct decisions about product release.

  • Experimental Protocol (for a Drug Product Assay):

    • Prepare Samples: Prepare a minimum of nine determinations over at least three concentration levels covering the specified range (e.g., 80%, 100%, 120% of the target concentration).[1] This is typically done by spiking a placebo matrix with known quantities of the API.

      • Example: 3 replicates at 80%, 3 replicates at 100%, and 3 replicates at 120%.

    • Analysis: Analyze the prepared samples against a reference standard of known purity.

    • Evaluation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100. Calculate the mean percent recovery and its confidence interval at each level and overall.

  • Typical Acceptance Criteria:

Test TypeTypical RangeTypical Mean Recovery
Assay of Drug Substance/Product 80% - 120%98.0% - 102.0%
Impurities (Quantitative) LOQ - 120% of spec.80.0% - 120.0%
Trace Analysis Varies70.0% - 130.0%
Precision
  • ICH Definition: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[9]

  • Scientific Causality: Precision measures the random error of a method. A precise method will yield similar results when repeated, indicating it is well-controlled and reliable. ICH Q2(R1) specifies two levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time (also known as intra-assay precision).[11]

    • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.[5][11]

  • Experimental Protocol:

    • Repeatability:

      • Prepare a single, homogeneous sample batch of the drug product at 100% of the target concentration.

      • Perform a minimum of six replicate preparations and analyses on the same day, by the same analyst, on the same instrument.[11]

    • Intermediate Precision:

      • Using the same homogeneous sample batch, have a different analyst, on a different day, using a different instrument (if available), perform another set of replicate analyses.

      • The design should reflect the expected sources of variability in routine use.

    • Evaluation: Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the repeatability data set, the intermediate precision data set, and a combined data set.

  • Typical Acceptance Criteria:

ParameterTypical %RSD for AssayTypical %RSD for Impurity
Repeatability ≤ 2.0%≤ 5.0% (may be higher near LOQ)
Intermediate Precision ≤ 2.0%≤ 10.0%
Detection Limit (LOD) & Quantitation Limit (LOQ)
  • ICH Definition:

    • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[8]

  • Scientific Causality: These parameters define the lower limits of a method's performance. They are critical for impurity testing and degradation studies, where ensuring that even trace amounts of harmful substances can be reliably controlled is essential.

  • Experimental Protocol: LOD and LOQ can be determined in several ways:

    • Based on Signal-to-Noise Ratio:

      • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.

      • LOD is typically where S/N is 3:1.[2]

      • LOQ is typically where S/N is 10:1.

    • Based on the Standard Deviation of the Response and the Slope:

      • Measure the response of multiple blank samples and calculate the standard deviation of the response (σ).

      • Determine the slope (S) of the calibration curve from the linearity experiment.

      • LOD = (3.3 * σ) / S

      • LOQ = (10 * σ) / S

    • Confirmation: Prepare a standard at the determined LOQ concentration and analyze it multiple times to confirm that suitable precision and accuracy are achieved.

  • Typical Acceptance Criteria:

ParameterAcceptance Criterion
LOQ Precision %RSD should be within an appropriate limit (e.g., ≤ 10%).
LOQ Accuracy Recovery should be within an appropriate range (e.g., 80-120%).
Robustness
  • ICH Definition: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[11] It provides an indication of its reliability during normal usage.[4][9]

  • Scientific Causality: Robustness testing is a proactive measure to identify which method parameters are critical and need to be tightly controlled. A robust method is transferable between labs and less prone to failure in day-to-day use. This is often explored during late development, sometimes using a Design of Experiments (DoE) approach.[14][15]

  • Experimental Protocol (for an HPLC Method):

    • Identify Parameters: Identify critical parameters that could vary in routine use, for example:

      • pH of the mobile phase (e.g., ± 0.2 units).

      • Percentage of organic solvent in the mobile phase (e.g., ± 2%).

      • Column temperature (e.g., ± 5 °C).

      • Flow rate (e.g., ± 0.1 mL/min).

      • Different column lots/manufacturers.

    • Analysis: Analyze a system suitability sample or a standard solution while deliberately varying one parameter at a time (or using a DoE matrix).

    • Evaluation: Assess the impact of these changes on key outputs like retention time, resolution, and peak shape. The system suitability test results should remain within acceptance criteria.

  • Typical Acceptance Criteria:

ParameterAcceptance Criterion
System Suitability All system suitability parameters (e.g., resolution, tailing factor, theoretical plates) must pass under all varied conditions.
Analyte Quantification The quantitative result should not be significantly affected by the variations.

Structuring the Validation Study: A Workflow

A successful validation study begins with a clear, pre-approved protocol that outlines the entire process.[2][6] This ensures that the study is conducted systematically and that all requirements are met.

Validation_Workflow cluster_experiments Execute Experimental Plan start Start protocol Draft and Approve Validation Protocol start->protocol prep Prepare Reagents, Reference Standards, and Samples protocol->prep specificity Specificity prep->specificity linearity Linearity & Range prep->linearity accuracy Accuracy prep->accuracy precision Precision (Repeatability & Intermediate) prep->precision robustness Robustness specificity->robustness analysis Analyze Data & Compare Against Acceptance Criteria linearity->accuracy loq LOD / LOQ linearity->loq precision->loq report Write Final Validation Report analysis->report end End report->end

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Irbesartan Dimer Impurity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of active pharmaceutical ingredients (APIs) is paramount. The presence of impurities, such as the irbesartan dimer, necessitates not only analytical acumen but also a robust understanding of safe handling and disposal protocols. This guide provides essential, immediate safety and logistical information for the proper disposal of irbesartan dimer impurity, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our aim is to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.

Understanding Irbesartan and its Dimer Impurity

Irbesartan is an angiotensin II receptor antagonist widely used in the treatment of hypertension. During its synthesis or storage, impurities can form, including the this compound. This dimer is a distinct chemical entity with its own toxicological and physicochemical properties that must be considered for safe disposal. Studies on irbesartan have shown that it can degrade under certain conditions, such as in basic solutions, leading to the formation of various degradation products.[1]

Hazard Identification and Risk Assessment

Before any disposal procedure, a thorough risk assessment is crucial. The Material Safety Data Sheet (MSDS) for this compound is the primary source of this information.[2]

Key Hazards:

  • Inhalation: May cause respiratory irritation.[2]

  • Skin Contact: May cause skin irritation.[2]

  • Eye Contact: May cause serious eye irritation.[2]

  • Ingestion: May be harmful if swallowed.

Based on available data, this compound is not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, it is imperative to consult your institution's Environmental Health and Safety (EHS) office and local regulations, as classifications can vary.

Safety Data Summary:

PropertyInformation
Chemical Name 3-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-(1-(2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)pentan-2-yl)-1,3-diazaspiro[4.4]non-1-en-4-one[3]
Molecular Formula C\sub{39}H\sub{38}N\sub{10}O[4][5]
Molecular Weight 662.79 g/mol [4][5]
Physical State Solid[2]
Primary Hazards Irritant[2]
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, lab coat.[2]

Disposal Workflow: A Decision-Making Framework

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_0 Initial Assessment cluster_1 Waste Classification cluster_2 Disposal Pathways cluster_3 Final Steps Start Start: this compound Waste Generated Assess Assess Waste Form (Solid, Liquid, Contaminated Materials) Start->Assess CheckHazardous Is the waste considered hazardous by local/institutional regulations? Assess->CheckHazardous Decontamination Decontamination of Glassware & Surfaces Assess->Decontamination NonHazardous Non-Hazardous Solid Waste Disposal Protocol CheckHazardous->NonHazardous No Hazardous Hazardous Chemical Waste Disposal Protocol CheckHazardous->Hazardous Yes Documentation Complete Waste Disposal Log NonHazardous->Documentation Hazardous->Documentation Decontamination->Documentation End End Documentation->End

Caption: Decision-making workflow for the disposal of this compound.

Step-by-Step Disposal Protocols

Based on the waste classification determined in the workflow above, follow the appropriate protocol.

Protocol 1: Disposal of Non-Hazardous Solid this compound

This protocol applies if the this compound is not classified as hazardous waste by your institution or local regulations.

Materials:

  • Appropriate Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves.

  • Clearly labeled, leak-proof waste container for non-hazardous chemical waste.

  • Waste disposal logbook.

Procedure:

  • Don PPE: Before handling any chemical waste, ensure you are wearing the appropriate PPE.

  • Containerization: Carefully transfer the solid this compound into a designated non-hazardous chemical waste container. Ensure the container is compatible with the chemical.

  • Labeling: Label the container clearly with "Non-Hazardous Chemical Waste," the full chemical name ("this compound"), the approximate amount, and the date.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials, until it is collected by your institution's waste management service.[6]

  • Documentation: Record the disposal in your laboratory's waste disposal log.

Protocol 2: Disposal of Hazardous Solid this compound

This protocol applies if the this compound is classified as hazardous waste by your institution or local regulations.

Materials:

  • Appropriate PPE: lab coat, safety glasses, and chemical-resistant gloves.

  • Clearly labeled, leak-proof hazardous waste container.

  • Hazardous waste tag/label provided by your EHS office.

  • Waste disposal logbook.

Procedure:

  • Don PPE: Ensure you are wearing appropriate PPE before handling the waste.

  • Containerization: Transfer the solid this compound into a designated hazardous waste container. Do not overfill the container.[7][8]

  • Labeling: Attach a completed hazardous waste tag to the container. This tag should include the full chemical name, the hazards (e.g., irritant), the quantity, the date of accumulation, and the generator's contact information.[7][9]

  • Segregation and Storage: Store the hazardous waste container in a designated satellite accumulation area. Ensure it is segregated from incompatible waste streams, such as acids and bases.[7][10]

  • Arrange for Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

  • Documentation: Record the disposal in your laboratory's hazardous waste log.

Protocol 3: Decontamination of Contaminated Labware and Surfaces

Any labware or surfaces that have come into contact with this compound must be decontaminated.

Materials:

  • Appropriate PPE.

  • Detergent and water.

  • A suitable solvent (e.g., 70% ethanol or isopropanol) for wiping surfaces.

  • Designated waste containers for contaminated solid waste.

Procedure:

  • Initial Cleaning: For glassware and equipment, first, remove any gross contamination by rinsing with an appropriate solvent (if the impurity is soluble) or wiping with a damp cloth.[11] Collect all rinsate and disposable wipes as chemical waste.

  • Washing: Wash the glassware and equipment with a laboratory-grade detergent and warm water.[11]

  • Final Rinse: Rinse thoroughly with deionized water.

  • Surface Decontamination: For benchtops and other surfaces, wipe down the area with a cloth dampened with a suitable laboratory disinfectant or 70% ethanol.[11]

  • Disposal of Contaminated Solids: Dispose of all used gloves, wipes, and other contaminated disposable materials in the appropriate chemical waste stream (non-hazardous or hazardous, as determined by your initial assessment).[7]

Regulatory and Compliance Considerations

The disposal of chemical waste is regulated by federal and state agencies, such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[9] It is the responsibility of the waste generator to ensure compliance with all applicable regulations. The EPA's regulations for hazardous waste pharmaceuticals aim to prevent the release of these substances into the environment.[9] Always adhere to your institution's Chemical Hygiene Plan as required by OSHA.

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By following a structured decision-making process, adhering to detailed protocols, and consulting with your institution's EHS office, you can ensure the safe and compliant management of this chemical waste. This guide serves as a foundational resource to empower researchers and scientists to handle such materials with the highest standards of safety and care.

References

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS this compound. Retrieved from [Link]

  • European Medicines Agency. (2020, June 24). EMA issues guidance on medicine impurities, in light of nitrosamine detection. European Pharmaceutical Review. Retrieved from [Link]

  • Mutha, A. K., Guduru, S., Swamy, C., & V, N. (2018). Degradation Study of Irbesartan: Isolation and Structural Elucidation of Novel Degradants. Journal of Pharmaceutical and Biomedical Analysis, 159, 236-244.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019, February 22). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register. Retrieved from [Link]

  • Central Washington University. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • University of Tennessee, Knoxville. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety. Retrieved from [Link]

  • UC San Diego. (2023, October 28). How to Store and Dispose of Hazardous Chemical Waste. Blink. Retrieved from [Link]

  • Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]

  • CURIS System. (n.d.). Methods for Pharmaceutical Decontamination. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Irbesartan-impurities. Retrieved from [Link]

  • Veeprho. (n.d.). This compound | CAS 1346598-52-4. Retrieved from [Link]

  • AET Labs. (2023, May 27). Decontamination Protocols for Lab Equipment. Retrieved from [Link]

Sources

A Guide to the Safe Handling of Irbesartan Dimer Impurity: Personal Protective Equipment, Operational Protocols, and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Irbesartan dimer impurity. The guidance herein is designed to establish a robust safety framework, ensuring both personal protection and the integrity of your research by minimizing exposure and contamination risks. The protocols are grounded in established safety principles, including the hierarchy of controls and regulatory standards for handling potent pharmaceutical compounds.

Core Principles: Hazard Assessment and Risk Mitigation

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. While the this compound may have limited specific toxicological data, a conservative approach is mandated by assessing the known risks of the parent compound, Irbesartan.

Hazard Profile
  • Parent Compound (Irbesartan): The primary hazard associated with Irbesartan is reproductive toxicity. It is classified as Reproductive Toxicity - Category 1B , with the hazard statement H360: "May damage fertility or the unborn child".[1] This classification necessitates stringent handling procedures to prevent any level of exposure.

  • This compound: The material safety data sheet (MSDS) for the dimer impurity indicates that it may cause physiological effects and advises avoiding inhalation of dust and contact with skin or eyes.[2] In the event of a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides, and hydrogen fluoride may be generated.[2] Given the structural similarity to the parent active pharmaceutical ingredient (API) and the lack of comprehensive toxicological data, the impurity must be handled with the same high level of caution as Irbesartan.

  • Primary Routes of Exposure: Occupational exposure can occur through three main pathways: inhalation of aerosolized dust, direct absorption through the skin, and accidental ingestion from contaminated hands or surfaces.[3][4]

The Hierarchy of Controls

The most effective safety strategies prioritize engineering and administrative controls to minimize reliance on personal protective equipment (PPE). PPE should be considered the final barrier of protection.[5]

  • Engineering Controls: The most critical control is to handle the compound within a certified chemical fume hood or a powder containment balance enclosure. This isolates the material and protects the operator from inhaling airborne particulates.

  • Administrative Controls: This includes establishing designated work areas for handling potent compounds, providing comprehensive training on protocols, and posting clear warning signs.[3]

  • Personal Protective Equipment (PPE): When engineering and administrative controls cannot eliminate the risk of exposure, a robust PPE protocol is mandatory.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a thorough risk assessment of the procedures being performed. The following table outlines the minimum required PPE for handling this compound.

Task Respiratory Protection Hand Protection Eye/Face Protection Body Protection
Weighing/Handling Solid N95 Respirator (minimum); Powered Air-Purifying Respirator (PAPR) recommended for larger quantities (>1g) or extended handling.[6]Double Nitrile GlovesChemical Splash Goggles (ANSI Z87.1 rated) & Full-Face ShieldDisposable Coverall (e.g., Tyvek) with elastic cuffs
Preparing Solutions N95 Respirator (if dust is possible)Double Nitrile GlovesChemical Splash Goggles (ANSI Z87.1 rated)Disposable Coverall or Chemical Resistant Gown
Spill Cleanup PAPR with appropriate cartridgesHeavy-duty Chemical Resistant Gloves (over inner nitrile gloves)Chemical Splash Goggles & Full-Face ShieldDisposable Chemical Resistant Coverall
Waste Disposal As required for handling primary containersDouble Nitrile GlovesChemical Splash GogglesDisposable Coverall or Gown
Causality of PPE Choices:
  • Respiratory Protection: An N95 respirator provides a minimum level of protection against airborne particulates.[6] A PAPR is recommended for higher-risk activities as it creates positive pressure, offering superior protection and comfort for the user. Surgical masks provide no protection against chemical aerosols or dust and must not be used.[5]

  • Hand Protection: Double-gloving with powder-free nitrile gloves is critical.[5] The outer glove bears the primary contamination and can be removed immediately if compromised, while the inner glove protects the skin during the doffing process. Thicker, chemical-resistant gloves should be chosen based on the solvent being used for solubilization.

  • Eye and Face Protection: Chemical splash goggles are essential to prevent particles from entering the eyes.[6] A full-face shield is worn over the goggles to protect the entire face from splashes during solution preparation or spill cleanup.[5]

  • Body Protection: A disposable, low-linting coverall prevents contamination of personal clothing and skin.[6][7] Standard lab coats are insufficient as they are permeable and can carry contaminants outside the designated handling area.

Operational and Disposal Plan

A systematic workflow is crucial to prevent contamination and ensure safety from the start of the experiment to the final disposal of waste.

Step-by-Step Handling Protocol
  • Preparation:

    • Cordon off and clearly label a designated area within the chemical fume hood for handling the this compound.

    • Ensure a hazardous waste container is placed within the immediate work area.

    • Verify that a safety shower and eyewash station are accessible and unobstructed.[1]

  • PPE Donning:

    • Don shoe covers, followed by the inner pair of nitrile gloves.

    • Don the disposable coverall.

    • Don the N95 respirator or PAPR hood. Ensure a proper fit test has been conducted for tight-fitting respirators.

    • Don chemical splash goggles and a face shield.

    • Don the outer pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the coverall.

  • Chemical Handling:

    • Perform all manipulations, including weighing and solution preparation, within the certified chemical fume hood to minimize aerosol generation.[1]

    • Use tools and techniques that reduce dust, such as using an anti-static weigh boat or paper and gentle scooping motions.

    • Clean any contaminated surfaces immediately with an appropriate solvent (e.g., 70% ethanol), and dispose of the cleaning materials as hazardous waste.

  • PPE Doffing (Critical Step):

    • This process is designed to prevent self-contamination.

    • Remove the outer pair of gloves and dispose of them in the hazardous waste container.

    • Remove the face shield and goggles.

    • Remove the coverall by rolling it down and away from the body.

    • Remove shoe covers.

    • As the final step, remove the inner pair of gloves and dispose of them.

    • Wash hands thoroughly with soap and water.[1]

Disposal Plan

All materials that come into contact with this compound must be treated as hazardous waste and disposed of in accordance with institutional policies and EPA regulations under the Resource Conservation and Recovery Act (RCRA).[8][9]

  • Waste Segregation:

    • Solid Waste: All contaminated PPE (gloves, coveralls, shoe covers), weigh boats, pipette tips, and cleaning materials must be placed in a dedicated, sealed, and clearly labeled solid hazardous waste container.

    • Liquid Waste: All solutions containing the impurity, as well as solvent rinses of contaminated glassware, must be collected in a sealed, compatible liquid hazardous waste container.

  • Labeling:

    • Each waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the associated hazards (e.g., "Reproductive Toxin," "Irritant").[10]

  • Storage and Disposal:

    • Waste should be stored in a designated satellite accumulation area (SAA) near the point of generation.[10]

    • Follow institutional procedures for the timely transfer of waste to a central accumulation area for pickup and disposal by a licensed hazardous waste facility. Labs must adhere to EPA regulations regarding the maximum volume and time waste can be stored on-site.[10][11]

Workflow Visualization

The following diagram illustrates the complete, self-contained workflow for safely handling this compound.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Decontamination & Doffing cluster_disposal Phase 4: Waste Management prep 1. Designate & Prepare Fume Hood Area don 2. Don Full PPE (Double Glove, Gown, Respirator, Goggles) prep->don handle 3. Perform All Manipulations (Weighing, Dissolving) Inside Fume Hood don->handle decon 4. Decontaminate Work Surface handle->decon doff 5. Doff PPE in Sequence (Outer Gloves First) decon->doff segregate 6. Segregate Solid & Liquid Hazardous Waste doff->segregate dispose 7. Store in Labeled SAA Container for Licensed Disposal segregate->dispose

Caption: Workflow for Handling this compound.

References

  • Regulating Lab Waste Disposal in the United States: The Role of the EPA. Needle.Tube.
  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy.
  • MATERIAL SAFETY DATA SHEETS this compound. Cleanchem Laboratories.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.
  • Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration (OSHA).
  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA).
  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. PubMed.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Pharmaceutical PPE. Respirex International.
  • Personal Protective Equipment (PPE) in the Pharmaceutical Industry. Pharma Times.
  • Managing Hazardous Chemical Waste in the Lab. American Laboratory.
  • Regulation of Laboratory Waste. American Chemical Society.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Practice News.
  • Pharmaceutical Manufacturing PPE. 3M US.
  • PPE Factors For Pharmaceutical Manufacturing. International Enviroguard.
  • HEALTH CARE FACILITIES - Oregon OSHA. Oregon OSHA.
  • Safety Data Sheet for Irbesartan. Tocris Bioscience.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.